Technical Documentation Center

13-Hydroxylupanine hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 13-Hydroxylupanine hydrochloride
  • CAS: 1025-39-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Mechanism of Action of 13-Hydroxylupanine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Abstract 13-Hydroxylupanine, a quinolizidine (B1214090) alkaloid, and its hydrochloride salt have been identified as pharmacologically active compounds with...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

13-Hydroxylupanine, a quinolizidine (B1214090) alkaloid, and its hydrochloride salt have been identified as pharmacologically active compounds with a primary mechanism of action centered on the autonomic nervous system. This technical guide synthesizes the current understanding of the molecular and physiological effects of 13-Hydroxylupanine hydrochloride. The core mechanism involves the blockade of ganglionic transmission, leading to a cascade of downstream effects, including decreased cardiac contractility and contraction of uterine smooth muscle. This document provides a detailed exploration of these actions, supported by available data, proposed signaling pathways, and relevant experimental methodologies.

Core Mechanism of Action: Ganglionic Blockade

The principal pharmacological effect of 13-Hydroxylupanine hydrochloride is the blockade of neurotransmission at autonomic ganglia.[1] This action is characteristic of a ganglionic blocking agent, which interrupts the propagation of nerve impulses between preganglionic and postganglionic neurons of both the sympathetic and parasympathetic nervous systems.

Molecular Target: Nicotinic Acetylcholine (B1216132) Receptors (nAChRs)

The primary molecular targets for ganglionic blockers are the nicotinic acetylcholine receptors (nAChRs) located on the postsynaptic membrane of postganglionic neurons. While direct binding studies on 13-Hydroxylupanine hydrochloride are not extensively available, research on structurally related quinolizidine alkaloids strongly suggests an antagonistic interaction with these receptors. A study on various quinolizidine alkaloids demonstrated their affinity for both nicotinic and muscarinic acetylcholine receptors.[1] Specifically, the α-pyridone quinolizidine alkaloids, N-methylcytisine and cytisine, exhibited high affinity for the nicotinic receptor.[1]

The proposed mechanism involves the binding of 13-Hydroxylupanine to the nAChR, preventing the binding of the endogenous neurotransmitter, acetylcholine (ACh). This inhibition prevents the conformational change in the receptor necessary to open its associated ion channel, thereby blocking the influx of sodium and potassium ions that would normally lead to depolarization of the postganglionic neuron.

G cluster_preganglionic Preganglionic Neuron cluster_synapse Autonomic Ganglion Synapse cluster_postganglionic Postganglionic Neuron pre_neuron Preganglionic Neuron Terminal ach_vesicle ACh Vesicles pre_neuron->ach_vesicle Action Potential synaptic_cleft Synaptic Cleft ach_vesicle->synaptic_cleft ACh Release nAChR Nicotinic ACh Receptor (nAChR) synaptic_cleft->nAChR ACh Binding post_neuron Postganglionic Neuron nAChR->post_neuron Ion Channel Blocked (No Depolarization) hydroxylupanine 13-Hydroxylupanine Hydrochloride hydroxylupanine->nAChR Antagonism

Proposed mechanism of ganglionic blockade by 13-Hydroxylupanine hydrochloride.

Physiological Effects

The ganglionic blockade induced by 13-Hydroxylupanine hydrochloride results in a complex pattern of physiological responses, as it simultaneously inhibits both sympathetic and parasympathetic outflow. The ultimate effect on a specific organ depends on the dominant autonomic tone to that organ.

Cardiovascular System: Decreased Cardiac Contractility

13-Hydroxylupanine has been observed to decrease cardiac contractility.[1] This negative inotropic effect can be attributed to the blockade of sympathetic ganglia that innervate the heart. By inhibiting sympathetic stimulation of the heart, there is a reduction in the release of norepinephrine (B1679862) at the cardiac neuromuscular junction. This leads to decreased activation of β1-adrenergic receptors on cardiomyocytes, resulting in reduced heart rate (negative chronotropy) and force of contraction.

Furthermore, studies on the related quinolizidine alkaloid, sparteine (B1682161), have revealed direct effects on cardiac ion channels. Sparteine has been shown to produce a concentration-dependent reduction in the cardiac Na+ current and to block the sustained plateau K+ current in rat myocytes.[2] These actions contribute to its antiarrhythmic properties and can also lead to a decrease in cardiac contractility. It is plausible that 13-Hydroxylupanine shares these direct cardiac effects.

Physiological Effect Observed Outcome Proposed Mechanism Supporting Evidence for Related Compounds
Cardiac ContractilityDecreaseBlockade of sympathetic ganglia innervating the heart; Potential direct blockade of cardiac Na+ and K+ channels.Sparteine blocks Na+ and K+ channels in rat myocytes.[2]
Uterine Smooth MuscleContractionInhibition of sympathetic tone that promotes relaxation, allowing parasympathetic or other contractile stimuli to dominate.General property of quinolizidine alkaloids.
Uterine Smooth Muscle: Contraction

A notable effect of 13-Hydroxylupanine is the contraction of uterine smooth muscle.[1] The autonomic control of the uterus is complex and varies with the hormonal state. Generally, sympathetic stimulation (via β2-adrenergic receptors) promotes uterine relaxation (tocolysis), while parasympathetic stimulation can be either contractile or relaxant depending on the species and physiological condition.

The uterotonic (contractile) effect of 13-Hydroxylupanine is likely a consequence of its ganglionic blocking action. By inhibiting the dominant sympathetic tone that promotes relaxation, the underlying intrinsic pacemaker activity of the uterine muscle or the effects of circulating uterotonic agents (like oxytocin (B344502) or prostaglandins) may become more pronounced, leading to contraction.

G cluster_CNS Central Nervous System cluster_ganglia Autonomic Ganglia cluster_targets Target Organs CNS Autonomic Centers Sympathetic_Ganglion Sympathetic Ganglion CNS->Sympathetic_Ganglion Preganglionic Sympathetic Fiber Parasympathetic_Ganglion Parasympathetic Ganglion CNS->Parasympathetic_Ganglion Preganglionic Parasympathetic Fiber Heart Heart (Decreased Contractility) Sympathetic_Ganglion->Heart Postganglionic Sympathetic Fiber Uterus Uterine Smooth Muscle (Contraction) Sympathetic_Ganglion->Uterus Postganglionic Sympathetic Fiber (Relaxation) Parasympathetic_Ganglion->Heart Postganglionic Parasympathetic Fiber Parasympathetic_Ganglion->Uterus Postganglionic Parasympathetic Fiber (Contraction) Hydroxylupanine 13-Hydroxylupanine Hydrochloride Hydroxylupanine->Sympathetic_Ganglion Blockade Hydroxylupanine->Parasympathetic_Ganglion Blockade

Overview of the physiological effects of 13-Hydroxylupanine hydrochloride.

Quantitative Data

Quantitative data for the specific pharmacological actions of 13-Hydroxylupanine hydrochloride are limited in the publicly available literature. The following table summarizes the available toxicological data for the parent compound, 13-Hydroxylupanine.

Parameter Species Route of Administration Value Reference
LD50RatIntraperitoneal199 mg/kg[3]

Experimental Protocols

While specific experimental protocols for 13-Hydroxylupanine hydrochloride are not detailed in the available literature, the following outlines general methodologies commonly employed to investigate the observed physiological effects.

Ganglionic Blockade: Isolated Superior Cervical Ganglion Preparation

This ex vivo method is a classic preparation for studying ganglionic transmission.

  • Tissue Preparation: The superior cervical ganglion with its preganglionic (cervical sympathetic trunk) and postganglionic (internal and external carotid) nerves is dissected from a laboratory animal (e.g., rat, rabbit).

  • Experimental Setup: The preparation is mounted in an organ bath perfused with a physiological salt solution (e.g., Krebs solution) and maintained at a physiological temperature and pH.

  • Stimulation and Recording: The preganglionic nerve is stimulated with supramaximal electrical pulses, and the resulting compound action potentials are recorded from the postganglionic nerve using extracellular electrodes.

  • Drug Application: 13-Hydroxylupanine hydrochloride is added to the perfusing solution at various concentrations.

  • Data Analysis: The effect of the compound on the amplitude of the postganglionic action potential is measured to determine its inhibitory effect on ganglionic transmission. A concentration-response curve can be generated to calculate the IC50 value.

G cluster_workflow Experimental Workflow: Isolated Superior Cervical Ganglion Dissection Dissect Superior Cervical Ganglion Mounting Mount in Organ Bath with Perfusion Dissection->Mounting Stimulation Stimulate Preganglionic Nerve Mounting->Stimulation Recording Record Postganglionic Action Potentials Stimulation->Recording Drug_Application Apply 13-Hydroxylupanine Hydrochloride Recording->Drug_Application Analysis Analyze Inhibition of Action Potential Amplitude Recording->Analysis Drug_Application->Recording Repeat at different concentrations IC50 Calculate IC50 Analysis->IC50

Workflow for assessing ganglionic blockade.
Cardiac Contractility: Isolated Langendorff Heart Preparation

This ex vivo model allows for the study of cardiac function in the absence of systemic neural and hormonal influences.

  • Heart Isolation: The heart is excised from a laboratory animal (e.g., rat, guinea pig) and mounted on a Langendorff apparatus.

  • Perfusion: The heart is retrogradely perfused through the aorta with a warmed, oxygenated physiological solution. This maintains the viability of the heart and allows for the delivery of drugs.

  • Measurement of Contractility: A force transducer is attached to the apex of the ventricle to measure the force of contraction. Alternatively, a balloon can be inserted into the left ventricle to measure isovolumetric pressure.

  • Drug Administration: 13-Hydroxylupanine hydrochloride is infused into the perfusate at increasing concentrations.

  • Data Analysis: Changes in the force of contraction or left ventricular developed pressure are recorded to construct a dose-response curve and determine the negative inotropic effect of the compound.

Uterine Smooth Muscle Contraction: Isolated Uterine Strip Assay

This in vitro method is used to assess the direct effects of compounds on uterine contractility.

  • Tissue Preparation: Uterine horns are dissected from a laboratory animal (e.g., rat, mouse), and longitudinal or circular smooth muscle strips are prepared.

  • Experimental Setup: The uterine strips are mounted in an organ bath containing a physiological salt solution, maintained at 37°C, and aerated with a gas mixture (e.g., 95% O2, 5% CO2). The strips are connected to isometric force transducers.

  • Recording of Contractions: Spontaneous or agonist-induced (e.g., with oxytocin or acetylcholine) contractions are recorded.

  • Drug Application: 13-Hydroxylupanine hydrochloride is added cumulatively to the organ bath.

  • Data Analysis: Changes in the frequency and amplitude of uterine contractions are measured to quantify the uterotonic effect.

Conclusion and Future Directions

13-Hydroxylupanine hydrochloride is a quinolizidine alkaloid that functions as a ganglionic blocking agent, likely through the antagonism of nicotinic acetylcholine receptors. This primary mechanism of action leads to a reduction in cardiac contractility and an increase in uterine smooth muscle contraction. While the qualitative effects are established, there is a notable absence of detailed mechanistic studies and quantitative pharmacological data for this specific compound.

Future research should focus on:

  • Receptor Binding Assays: To determine the binding affinity (Ki) of 13-Hydroxylupanine hydrochloride for various subtypes of nicotinic and muscarinic acetylcholine receptors.

  • Electrophysiological Studies: To characterize the effects of the compound on ion channel currents in isolated ganglionic neurons, cardiomyocytes, and uterine smooth muscle cells using patch-clamp techniques.

  • In Vivo Studies: To correlate the in vitro findings with systemic effects on blood pressure, heart rate, and uterine function in animal models.

A more in-depth understanding of the molecular pharmacology of 13-Hydroxylupanine hydrochloride will be crucial for evaluating its potential as a therapeutic agent or as a pharmacological tool for studying the autonomic nervous system.

References

Exploratory

13-Hydroxylupanine Hydrochloride: A Technical Guide to Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth overview of 13-Hydroxylupanine hydrochloride, a quinolizidine (B1214090) alkaloid with potential pharmacological a...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 13-Hydroxylupanine hydrochloride, a quinolizidine (B1214090) alkaloid with potential pharmacological applications. The document details its natural sources, presents quantitative data on its occurrence, and offers comprehensive experimental protocols for its isolation and purification.

Natural Sources of 13-Hydroxylupanine

13-Hydroxylupanine is a secondary metabolite found predominantly in plants of the Lupinus genus, commonly known as lupins. It is one of the major alkaloids in many lupin species, contributing to their chemical defense mechanisms. The concentration and composition of alkaloids, including 13-Hydroxylupanine, can vary significantly between different species and even between cultivars and growing conditions.

Several Lupinus species have been identified as significant sources of 13-Hydroxylupanine. These include, but are not limited to, Lupinus albus (white lupin), Lupinus angustifolius (narrow-leafed lupin), and Lupinus luteus (yellow lupin).[1][2] Other species reported to contain this alkaloid include Lupinus pubescens, Lupinus pusillus, Lupinus perennis, and Lupinus polyphyllus.[2][3][4] Additionally, the compound has been reported in Virgilia oroboides and plants of the Ammopiptanthus genus.[5][6]

The following table summarizes the quantitative content of 13-Hydroxylupanine in the seeds of various Lupinus species as reported in the literature. It is important to note that these values can be influenced by genetic and environmental factors.

Table 1: Quantitative Content of 13-Hydroxylupanine in Lupinus Species Seeds

Plant SpeciesCultivar/Accession13-Hydroxylupanine ContentReference
Lupinus albusCollection Average8.23% of total alkaloids[7]
Lupinus albusRange in collection0.10 - 32.78% of total alkaloids[7]
Lupinus albusSpartaPresent, quantifiable by qNMR[4]
Lupinus angustifoliusDanjaConcentrations influenced by P and K levels[8]
Lupinus angustifolius-13-α-hydroxylupanine is a main alkaloid[2]
Lupinus angustifolius-10-15% of total alkaloid content[9]
Lupinus luteus-Present, but lupanine (B156748) is more dominant[1]
Lupinus perennis-Major alkaloid[4]

Isolation of 13-Hydroxylupanine Hydrochloride: Experimental Protocols

The isolation of 13-Hydroxylupanine from its natural sources typically involves a multi-step process of extraction, purification, and conversion to its hydrochloride salt. The following is a detailed methodology synthesized from various reported procedures.

Extraction of Total Alkaloids from Plant Material

This protocol describes a general acid-base extraction method for obtaining a crude alkaloid extract from lupin seeds.

Materials and Reagents:

  • Dried and finely ground lupin seeds

  • 0.5 N Hydrochloric acid (HCl)

  • 5 N Sodium hydroxide (B78521) (NaOH) or Ammonium (B1175870) hydroxide (NH₄OH)

  • Dichloromethane (CH₂Cl₂) or Ethyl acetate

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Rotary evaporator

  • Centrifuge

  • pH meter or pH indicator strips

Procedure:

  • Acid Extraction: Suspend 100 g of finely ground lupin seed powder in 1 L of 0.5 N HCl. Stir the mixture for at least 4 hours at room temperature.

  • Centrifugation: Centrifuge the homogenate at 4000 rpm for 15 minutes to separate the solid plant material from the acidic aqueous extract.

  • Supernatant Collection: Carefully decant and collect the supernatant. The pellet can be re-extracted with a smaller volume of 0.5 N HCl to ensure complete extraction of alkaloids, and the supernatants are then pooled.

  • Basification: Adjust the pH of the pooled acidic supernatant to approximately 12 with 5 N NaOH while stirring in an ice bath to manage the exothermic reaction. This converts the alkaloid hydrochlorides to their free base form.

  • Solvent Extraction: Transfer the alkaline aqueous solution to a separatory funnel and perform a liquid-liquid extraction with an equal volume of dichloromethane. Repeat the extraction three times.

  • Drying and Concentration: Pool the organic extracts and dry over anhydrous sodium sulfate. Filter to remove the drying agent and concentrate the extract under reduced pressure using a rotary evaporator to obtain the crude alkaloid mixture.

Purification of 13-Hydroxylupanine

The crude alkaloid extract contains a mixture of different alkaloids. Chromatographic techniques are employed for the purification of 13-Hydroxylupanine.

Materials and Reagents:

  • Crude alkaloid extract

  • Silica (B1680970) gel for column chromatography

  • Solvent system for chromatography (e.g., Chloroform:Methanol:Ammonium hydroxide)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Dragendorff's reagent for visualization

  • Fraction collector

Procedure:

  • Column Preparation: Prepare a silica gel column using a suitable solvent system. A common system for separating lupanine-type alkaloids is a gradient of chloroform, methanol, and ammonium hydroxide.

  • Sample Loading: Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase and load it onto the column.

  • Elution: Elute the column with the solvent system, gradually increasing the polarity.

  • Fraction Collection and Analysis: Collect fractions and monitor the separation using TLC. Spot the fractions on a TLC plate, develop the plate in the chromatography solvent system, and visualize the alkaloid spots by spraying with Dragendorff's reagent. Fractions containing the compound of interest (identified by its Rf value compared to a standard, if available) are pooled.

  • Concentration: Evaporate the solvent from the pooled fractions containing pure 13-Hydroxylupanine to yield the isolated free base.

Formation of 13-Hydroxylupanine Hydrochloride

The purified 13-Hydroxylupanine free base is converted to its more stable and water-soluble hydrochloride salt.

Materials and Reagents:

  • Purified 13-Hydroxylupanine free base

  • Anhydrous diethyl ether or acetone

  • Hydrochloric acid solution in ethanol (B145695) (ethanolic HCl) or gaseous HCl

  • Crystallization dishes

Procedure:

  • Dissolution: Dissolve the purified 13-Hydroxylupanine free base in a minimal amount of anhydrous diethyl ether or acetone.

  • Acidification: Slowly add a stoichiometric amount of ethanolic HCl to the solution while stirring. Alternatively, bubble dry HCl gas through the solution.

  • Precipitation and Crystallization: The hydrochloride salt will precipitate out of the solution. The formation of crystals can be encouraged by cooling the solution.

  • Isolation and Drying: Collect the precipitated crystals by filtration, wash with a small amount of cold anhydrous diethyl ether, and dry under vacuum to obtain pure 13-Hydroxylupanine hydrochloride.

Visualizations

The following diagrams illustrate the key workflows and relationships in the isolation and analysis of 13-Hydroxylupanine.

isolation_workflow plant_material Plant Material (Lupinus Seeds) grinding Grinding and Homogenization plant_material->grinding acid_extraction Acid Extraction (HCl) grinding->acid_extraction filtration Filtration / Centrifugation acid_extraction->filtration acidic_extract Acidic Aqueous Extract (Alkaloid Salts) filtration->acidic_extract basification Basification (NaOH) acidic_extract->basification alkaline_extract Alkaline Aqueous Solution (Free Bases) basification->alkaline_extract solvent_extraction Liquid-Liquid Extraction (Dichloromethane) alkaline_extract->solvent_extraction organic_phase Organic Phase (Crude Alkaloids) solvent_extraction->organic_phase drying Drying and Concentration organic_phase->drying crude_extract Crude Alkaloid Extract drying->crude_extract purification Chromatographic Purification crude_extract->purification pure_alkaloid Pure 13-Hydroxylupanine (Free Base) purification->pure_alkaloid salt_formation Hydrochloride Salt Formation (HCl) pure_alkaloid->salt_formation final_product 13-Hydroxylupanine Hydrochloride salt_formation->final_product

Caption: General workflow for the isolation of 13-Hydroxylupanine hydrochloride.

analytical_workflow crude_extract Crude or Purified Extract sample_prep Sample Preparation (Dilution, Filtration) crude_extract->sample_prep hplc HPLC Separation sample_prep->hplc qnmr Quantitative NMR (qNMR) sample_prep->qnmr msms Tandem Mass Spectrometry (MS/MS) hplc->msms data_analysis Data Analysis and Quantification msms->data_analysis qnmr->data_analysis

Caption: Analytical workflow for the quantification of 13-Hydroxylupanine.

References

Foundational

The Biosynthesis of 13-Hydroxylupanine in Lupinus Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract Quinolizidine (B1214090) alkaloids (QAs), a class of nitrogen-containing secondary metabolites, are characteristic of the Lupinus genus. Among thes...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinolizidine (B1214090) alkaloids (QAs), a class of nitrogen-containing secondary metabolites, are characteristic of the Lupinus genus. Among these, 13-hydroxylupanine (B1673957) holds significant interest due to its pharmacological potential and its role in the chemical ecology of lupins. This technical guide provides a comprehensive overview of the biosynthetic pathway leading to 13-hydroxylupanine, with a focus on the enzymatic steps, relevant quantitative data, and detailed experimental protocols. While significant progress has been made in elucidating the initial steps of QA biosynthesis, the specific enzyme responsible for the crucial 13-hydroxylation of lupanine (B156748) in Lupinus species remains an area of active investigation, with strong evidence pointing towards the involvement of a cytochrome P450 monooxygenase. This document synthesizes current knowledge to serve as a valuable resource for researchers in natural product chemistry, plant biochemistry, and drug discovery.

Introduction

The genus Lupinus, commonly known as lupins, produces a diverse array of quinolizidine alkaloids (QAs). These compounds are synthesized from L-lysine and play a crucial role in the plant's defense against herbivores and pathogens. 13-Hydroxylupanine is a prominent QA found in many Lupinus species, including Lupinus angustifolius and Lupinus albus.[1] The introduction of a hydroxyl group at the 13th position of the lupanine scaffold alters its biological activity and chemical properties, making its biosynthesis a subject of scientific inquiry. Understanding this pathway is essential for metabolic engineering efforts aimed at modifying the alkaloid profiles of lupin cultivars for agricultural and pharmaceutical applications.

The Biosynthetic Pathway from L-Lysine to Lupanine

The biosynthesis of 13-hydroxylupanine begins with the formation of the tetracyclic QA backbone, lupanine, from the amino acid L-lysine. This initial part of the pathway is relatively well-characterized.

Formation of Cadaverine

The first committed step is the decarboxylation of L-lysine to produce cadaverine. This reaction is catalyzed by lysine decarboxylase (LDC) . Genes encoding LDC have been identified and characterized in Lupinus species.[2]

Synthesis of the Quinolizidine Skeleton

Cadaverine is then oxidatively deaminated to 5-aminopentanal (B1222117) by a copper amine oxidase (CAO) .[2] 5-aminopentanal spontaneously cyclizes to form Δ¹-piperideine. Three molecules of Δ¹-piperideine are thought to subsequently condense to form the tetracyclic quinolizidine skeleton of lupanine, although the precise enzymatic machinery for these final cyclization steps is not yet fully elucidated.

The Crucial Hydroxylation Step: Lupanine to 13-Hydroxylupanine

The conversion of lupanine to 13-hydroxylupanine is a key hydroxylation reaction. While a specific "lupanine 13-hydroxylase" has not been definitively isolated and characterized from Lupinus species, substantial evidence suggests that this transformation is catalyzed by a cytochrome P450 monooxygenase (P450) . P450s are a large and diverse family of heme-containing enzymes known to be involved in a wide range of oxidative reactions in plant secondary metabolism, including the hydroxylation of alkaloid scaffolds.[1][3]

Transcriptomic and genomic studies in Lupinus species have identified numerous P450 candidate genes that are co-expressed with known QA biosynthetic genes, making them strong candidates for involvement in the later steps of QA modification.[4][5] Functional characterization of these candidate P450s through heterologous expression in microbial or plant systems is a key area of ongoing research to pinpoint the specific enzyme responsible for lupanine 13-hydroxylation.[6][7][8][9][10]

While the Lupinus enzyme remains to be definitively identified, a lupanine hydroxylase has been isolated and characterized from a Pseudomonas species capable of degrading lupanine.[11] This bacterial enzyme, however, is a quinocytochrome c and hydroxylates lupanine at the 17-position, highlighting that different enzymatic solutions for lupanine hydroxylation have evolved in nature.

Visualization of the Biosynthetic Pathway and Experimental Workflow

To provide a clear visual representation of the processes involved, the following diagrams have been generated using the DOT language.

13-Hydroxylupanine Biosynthesis Pathway cluster_pathway Biosynthesis Pathway Lysine L-Lysine Cadaverine Cadaverine Lysine->Cadaverine Lysine Decarboxylase (LDC) Piperideine Δ¹-Piperideine Cadaverine->Piperideine Copper Amine Oxidase (CAO) Lupanine Lupanine Piperideine->Lupanine Multiple Enzymatic Steps (Partially Characterized) Hydroxylupanine 13-Hydroxylupanine Lupanine->Hydroxylupanine Cytochrome P450 (Putative) Experimental_Workflow_QA_Analysis cluster_workflow Experimental Workflow for Quinolizidine Alkaloid Analysis Start Lupinus Plant Material (e.g., seeds, leaves) Extraction Alkaloid Extraction (Acid-Base Extraction) Start->Extraction Purification Purification (e.g., Solid-Phase Extraction) Extraction->Purification Analysis Quantitative Analysis (GC-MS or UPLC-MS/MS) Purification->Analysis Data Data Interpretation (Quantification of 13-Hydroxylupanine) Analysis->Data

References

Exploratory

physical and chemical properties of 13-Hydroxylupanine hydrochloride

For Researchers, Scientists, and Drug Development Professionals Abstract 13-Hydroxylupanine is a quinolizidine (B1214090) alkaloid naturally occurring in various Lupinus species.[1][2] Its hydrochloride salt is a subject...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

13-Hydroxylupanine is a quinolizidine (B1214090) alkaloid naturally occurring in various Lupinus species.[1][2] Its hydrochloride salt is a subject of scientific interest due to its biological activities, including the blockade of ganglionic transmission, reduction of cardiac contractility, and contraction of uterine smooth muscle.[3][4] This technical guide provides an in-depth overview of the physical and chemical properties of 13-Hydroxylupanine hydrochloride, detailed experimental protocols for its analysis, and an exploration of its mechanism of action.

Physical and Chemical Properties

13-Hydroxylupanine hydrochloride is the salt form of the naturally occurring alkaloid 13-Hydroxylupanine. The addition of hydrochloric acid enhances its solubility in aqueous solutions.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of 13-Hydroxylupanine and its hydrochloride salt.

PropertyValueSource(s)
Chemical Name 13-Hydroxylupanine hydrochloride[3]
Synonyms Hydroxylupanine hydrochloride[3]
Molecular Formula C₁₅H₂₄N₂O₂ · HCl[3]
Molecular Weight 300.82 g/mol (hydrochloride) / 264.36 g/mol (free base)[5][6]
CAS Number 6809-89-8 (hydrochloride) / 15358-48-2 (free base)[3][6]
Melting Point 169-170 °C (free base)[2]
Optical Rotation [α]D²⁰ +45.6° (c = 1.49 in ethanol, free base) [α]D²⁰ +65.1° (c = 1.09 in water, free base)[2]
Solubility Soluble in water, alcohol, and chloroform (B151607); slightly soluble in benzene (B151609) and ether (free base). Slightly soluble in chloroform and methanol (B129727) (free base).[1][2]
Appearance Solid[1]

Experimental Protocols

This section outlines detailed methodologies for the analysis of 13-Hydroxylupanine hydrochloride, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol describes a reverse-phase HPLC method for determining the purity of a 13-Hydroxylupanine hydrochloride sample.

Objective: To separate and quantify 13-Hydroxylupanine from potential impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable buffer)

  • 13-Hydroxylupanine hydrochloride reference standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a gradient of acetonitrile and water with a constant concentration of formic acid (e.g., 0.1%). A typical gradient might start at 5% acetonitrile and increase to 95% over 20 minutes.

  • Standard Solution Preparation: Accurately weigh a known amount of 13-Hydroxylupanine hydrochloride reference standard and dissolve it in the initial mobile phase composition to prepare a stock solution. Prepare a series of dilutions to create a calibration curve.

  • Sample Preparation: Accurately weigh the 13-Hydroxylupanine hydrochloride sample and dissolve it in the initial mobile phase composition to a known concentration.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • Detection Wavelength: 210 nm

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Data Processing: Integrate the peak areas of the chromatograms. Construct a calibration curve from the standard solutions and determine the concentration and purity of the sample.

Workflow for HPLC Purity Assessment:

HPLC_Workflow A Mobile Phase Preparation D HPLC System Setup A->D B Standard Solution Preparation E Injection & Data Acquisition B->E C Sample Solution Preparation C->E D->E F Data Analysis & Purity Calculation E->F

Caption: Workflow for HPLC Purity Assessment of 13-Hydroxylupanine HCl.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

This protocol provides a general procedure for acquiring ¹H and ¹³C NMR spectra for the structural confirmation of 13-Hydroxylupanine.

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to confirm the chemical structure.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., Deuterated Chloroform - CDCl₃, or Deuterated Methanol - CD₃OD)

  • 13-Hydroxylupanine hydrochloride sample

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the 13-Hydroxylupanine hydrochloride sample in 0.5-0.7 mL of the chosen deuterated solvent in an NMR tube.

  • Spectrometer Setup:

    • Tune and shim the spectrometer to ensure a homogeneous magnetic field.

    • Set the appropriate acquisition parameters for ¹H and ¹³C NMR, including pulse sequence, acquisition time, relaxation delay, and number of scans.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum.

    • Acquire the ¹³C NMR spectrum (typically requires a larger number of scans due to the low natural abundance of ¹³C).

  • Data Processing:

    • Apply Fourier transformation to the raw data.

    • Phase and baseline correct the spectra.

    • Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the peaks in the ¹H NMR spectrum.

  • Spectral Interpretation: Analyze the chemical shifts, coupling constants, and integration values to confirm the structure of 13-Hydroxylupanine.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

This protocol outlines a general method for analyzing 13-Hydroxylupanine using mass spectrometry.

Objective: To determine the molecular weight and study the fragmentation pattern of the molecule.

Instrumentation:

  • Mass spectrometer (e.g., ESI-QTOF or Orbitrap) coupled to a liquid chromatography system (LC-MS).

Reagents:

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • 13-Hydroxylupanine hydrochloride sample

Procedure:

  • Sample Preparation: Prepare a dilute solution of the 13-Hydroxylupanine hydrochloride sample in a mixture of methanol and water with a small amount of formic acid to promote ionization.

  • Infusion or LC-MS Analysis:

    • Direct Infusion: Infuse the sample solution directly into the mass spectrometer's ion source.

    • LC-MS: Inject the sample onto an LC column to separate it from any impurities before it enters the mass spectrometer.

  • Mass Spectrometer Settings:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is typically used for alkaloids.

    • Full Scan MS: Acquire a full scan mass spectrum to determine the mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺).

    • Tandem MS (MS/MS): Select the molecular ion and subject it to collision-induced dissociation (CID) to generate fragment ions. Acquire the MS/MS spectrum.

  • Data Analysis:

    • Determine the exact mass of the molecular ion and compare it to the calculated theoretical mass.

    • Analyze the fragmentation pattern in the MS/MS spectrum to gain structural information.

Mechanism of Action and Signaling Pathways

13-Hydroxylupanine hydrochloride's primary pharmacological effect is the blockade of ganglionic transmission.[3] Autonomic ganglia are critical relay stations in the autonomic nervous system, where preganglionic neurons release acetylcholine (B1216132) (ACh) to activate postganglionic neurons via nicotinic acetylcholine receptors (nAChRs).[7]

Logical Relationship of Ganglionic Blockade:

Ganglionic_Blockade A Preganglionic Neuron B Release of Acetylcholine (ACh) A->B C Nicotinic ACh Receptors (on Postganglionic Neuron) B->C D Postganglionic Neuron Activation C->D E 13-Hydroxylupanine HCl F Inhibition of nAChRs E->F blocks F->C

Caption: Mechanism of ganglionic blockade by 13-Hydroxylupanine HCl.

By blocking these nicotinic receptors, 13-Hydroxylupanine hydrochloride prevents the propagation of nerve impulses through the autonomic ganglia. This leads to a reduction in both sympathetic and parasympathetic outflow to target organs.[7]

Downstream Physiological Effects

The blockade of ganglionic transmission results in several observable physiological effects:

  • Decreased Cardiac Contractility: Inhibition of sympathetic signaling to the heart leads to a reduction in heart rate and contractility.[3]

  • Uterine Smooth Muscle Contraction: The effect on uterine smooth muscle is also a noted activity.[3]

Signaling Pathway of Cholinergic Transmission at the Ganglion:

Cholinergic_Signaling cluster_pre Presynaptic Terminal cluster_post Postsynaptic Membrane A Action Potential Arrives B Voltage-gated Ca²⁺ channels open A->B C Ca²⁺ Influx B->C D Vesicular Release of Acetylcholine (ACh) C->D E ACh binds to Nicotinic Receptors D->E ACh F Ion Channel Opens E->F G Na⁺ Influx & K⁺ Efflux F->G H Depolarization (EPSP) G->H I Action Potential Generation H->I Block 13-Hydroxylupanine HCl (Antagonist) Block->E blocks

Caption: Cholinergic signaling at the autonomic ganglion and the site of action for 13-Hydroxylupanine HCl.

Conclusion

13-Hydroxylupanine hydrochloride is a valuable tool for researchers studying the autonomic nervous system and cholinergic signaling. Its well-defined action as a ganglionic blocker provides a specific mechanism for investigating the roles of sympathetic and parasympathetic pathways in various physiological processes. The analytical methods outlined in this guide provide a robust framework for the quality control and characterization of this compound in a research setting. Further investigation into its interactions with specific subtypes of nicotinic acetylcholine receptors could provide more nuanced insights into its pharmacological profile and potential therapeutic applications.

References

Foundational

An In-depth Technical Guide to 13-Hydroxylupanine Hydrochloride

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of 13-Hydroxylupanine hydrochloride, including its chemical identity, known biological activities, and deta...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of 13-Hydroxylupanine hydrochloride, including its chemical identity, known biological activities, and detailed experimental methodologies for its study.

Chemical Identity and Structure

13-Hydroxylupanine is a quinolizidine (B1214090) alkaloid found in various species of the Lupinus genus. The hydrochloride salt is a common form used in research settings.

Table 1: Chemical and Physical Properties

PropertyValueSource
Compound Name 13-Hydroxylupanine hydrochloride-
Synonyms Hydroxylupanine HCl-
CAS Number 6809-89-8[1]
Molecular Formula C₁₅H₂₅ClN₂O₂-
Molecular Weight 300.82 g/mol -
Free Base Name 13-Hydroxylupanine[1]
Free Base CAS 15358-48-2[1][2][3]
Free Base Formula C₁₅H₂₄N₂O₂[1]
Free Base Mol. Wt. 264.36 g/mol [1]

Chemical Structure:

The chemical structure of the 13-Hydroxylupanine cation is depicted below:

Chemical structure of 13-Hydroxylupanine

Caption: 2D structure of 13-Hydroxylupanine.

Biological Activities and Potential Therapeutic Applications

13-Hydroxylupanine hydrochloride has been reported to exhibit several distinct pharmacological effects, suggesting its potential as a lead compound for drug development. The primary reported activities are the blockade of ganglionic transmission, reduction of cardiac contractility, and contraction of uterine smooth muscle.[4][5]

Table 2: Summary of Biological Activities

Biological EffectObserved OutcomePotential Application
Ganglionic Transmission BlockadeAutonomic nervous system modulation
Cardiac Muscle Decreased contractilityCardioprotection, antiarrhythmic
Uterine Smooth Muscle ContractionInduction of labor, postpartum hemorrhage

Experimental Protocols

Detailed methodologies for investigating the biological activities of 13-Hydroxylupanine hydrochloride are provided below. These protocols are based on established pharmacological techniques for assessing the specified physiological effects.

Assessment of Ganglionic Transmission Blockade

This protocol describes a method for evaluating the effect of 13-Hydroxylupanine hydrochloride on neurotransmission through the superior cervical ganglion (SCG).

Experimental Workflow:

G_ganglionic_transmission cluster_prep Tissue Preparation cluster_exp Experimental Procedure cluster_analysis Data Analysis p1 Isolate Superior Cervical Ganglion (SCG) p2 Place in Krebs Solution p1->p2 p3 Mount in Organ Bath p2->p3 e1 Equilibrate Tissue p3->e1 e2 Electrical Stimulation (Preganglionic Nerve) e1->e2 e3 Record Postganglionic Nerve Action Potentials e2->e3 e4 Administer 13-Hydroxylupanine HCl e3->e4 e5 Repeat Stimulation and Recording e4->e5 a1 Measure Amplitude of Action Potentials e5->a1 a2 Compare Pre- and Post-drug Amplitudes a1->a2 a3 Determine Dose-Response Relationship a2->a3

Caption: Workflow for assessing ganglionic transmission blockade.

Methodology:

  • Tissue Preparation: The superior cervical ganglion with its pre- and postganglionic nerves is dissected from an anesthetized animal (e.g., rat or rabbit). The tissue is immediately placed in cold, oxygenated Krebs solution.

  • Mounting: The ganglion is mounted in a temperature-controlled organ bath continuously perfused with oxygenated Krebs solution (37°C). The preganglionic nerve is placed on stimulating electrodes, and the postganglionic nerve is placed on recording electrodes.

  • Stimulation and Recording: Supramaximal square-wave pulses are delivered to the preganglionic nerve to elicit compound action potentials in the postganglionic nerve, which are amplified and recorded.

  • Drug Administration: After a stable baseline is established, 13-Hydroxylupanine hydrochloride is added to the perfusing solution in increasing concentrations.

  • Data Analysis: The amplitude of the postganglionic compound action potential is measured before and after drug administration. A concentration-response curve is constructed to determine the IC₅₀ of the compound.

Evaluation of Cardiac Contractility

This protocol outlines the Langendorff-perfused isolated heart model to assess the effect of 13-Hydroxylupanine hydrochloride on cardiac contractility.

Experimental Workflow:

G_cardiac_contractility cluster_prep Heart Preparation cluster_exp Experimental Procedure cluster_analysis Data Analysis p1 Isolate Heart p2 Mount on Langendorff Apparatus p1->p2 p3 Retrograde Perfusion with Krebs-Henseleit p2->p3 e1 Equilibrate Heart p3->e1 e2 Insert Balloon in Left Ventricle e1->e2 e3 Record Baseline Hemodynamics e2->e3 e4 Administer 13-Hydroxylupanine HCl e3->e4 e5 Record Hemodynamic Changes e4->e5 a1 Measure LVDP, +dP/dt, -dP/dt e5->a1 a2 Calculate Percentage Change from Baseline a1->a2 a3 Construct Dose-Response Curves a2->a3

Caption: Workflow for assessing cardiac contractility.

Methodology:

  • Heart Isolation: The heart is rapidly excised from a heparinized and anesthetized animal (e.g., rat or guinea pig) and immediately arrested in ice-cold Krebs-Henseleit buffer.

  • Langendorff Perfusion: The aorta is cannulated and the heart is mounted on a Langendorff apparatus for retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure and temperature (37°C).

  • Measurement of Contractility: A fluid-filled balloon is inserted into the left ventricle and connected to a pressure transducer to measure left ventricular developed pressure (LVDP), and the maximum rates of pressure development (+dP/dt) and relaxation (-dP/dt).

  • Drug Administration: Following an equilibration period, 13-Hydroxylupanine hydrochloride is infused into the perfusion line at various concentrations.

  • Data Analysis: Hemodynamic parameters are continuously recorded. The effects of the compound are quantified as the percentage change from the baseline values.

Measurement of Uterine Smooth Muscle Contraction

This protocol details the use of isolated uterine tissue strips to measure the contractile effects of 13-Hydroxylupanine hydrochloride.

Experimental Workflow:

G_uterine_contraction cluster_prep Tissue Preparation cluster_exp Experimental Procedure cluster_analysis Data Analysis p1 Isolate Uterine Horns p2 Cut into Longitudinal Strips p1->p2 p3 Mount in Organ Bath with Krebs Solution p2->p3 e1 Equilibrate under Tension p3->e1 e2 Record Spontaneous Contractions e1->e2 e3 Administer 13-Hydroxylupanine HCl e2->e3 e4 Record Changes in Contraction e3->e4 a1 Measure Frequency and Amplitude of Contractions e4->a1 a2 Calculate Area Under the Curve (AUC) a1->a2 a3 Determine EC₅₀ for Contractile Response a2->a3

Caption: Workflow for measuring uterine smooth muscle contraction.

Methodology:

  • Tissue Collection: Uterine horns are obtained from rats or mice, potentially pre-treated with estrogen to induce a contractile state.

  • Preparation of Strips: The uterine horns are cleaned of fat and connective tissue and cut into longitudinal strips.

  • Mounting: The strips are mounted in an organ bath containing oxygenated Krebs solution at 37°C, with one end attached to a fixed point and the other to an isometric force transducer.

  • Recording: After an equilibration period under a slight tension, spontaneous contractions are recorded.

  • Drug Application: 13-Hydroxylupanine hydrochloride is added to the bath in a cumulative manner.

  • Data Analysis: The frequency, amplitude, and duration of contractions are measured. The total contractile activity can be quantified by calculating the area under the curve. A dose-response curve is generated to determine the EC₅₀.

Postulated Signaling Pathways

Based on the known physiological effects of 13-Hydroxylupanine hydrochloride, the following signaling pathways are likely targets for its mechanism of action.

Nicotinic Acetylcholine (B1216132) Receptor Signaling in Ganglionic Transmission

The blockade of ganglionic transmission strongly suggests an interaction with nicotinic acetylcholine receptors (nAChRs), which are crucial for fast synaptic transmission in autonomic ganglia.

G_nAChR_pathway cluster_receptor Neuronal Membrane cluster_cellular_response Postsynaptic Neuron ACh Acetylcholine (ACh) nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR Binds and Activates Ion_Influx Na⁺/Ca²⁺ Influx nAChR->Ion_Influx Opens Channel Hydroxylupanine 13-Hydroxylupanine HCl Hydroxylupanine->nAChR Blocks Depolarization Depolarization Ion_Influx->Depolarization AP Action Potential Depolarization->AP Transmission Ganglionic Transmission AP->Transmission

Caption: Postulated blockade of the nAChR signaling pathway.

Beta-Adrenergic Receptor Signaling in Cardiomyocytes

A decrease in cardiac contractility could be mediated by interference with the beta-adrenergic signaling pathway, which is a primary regulator of cardiac function.

G_beta_adrenergic_pathway cluster_receptor Cardiomyocyte Membrane cluster_downstream Intracellular Signaling Cascade cluster_effect Cellular Effect Agonist β-Adrenergic Agonist Beta_AR β-Adrenergic Receptor Agonist->Beta_AR Activates G_Protein Gαs Protein Beta_AR->G_Protein Activates Hydroxylupanine 13-Hydroxylupanine HCl Hydroxylupanine->Beta_AR Inhibits? AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_Channels Phosphorylation of Ca²⁺ Channels PKA->Ca_Channels Phosphorylates Ca_Influx Increased Ca²⁺ Influx Ca_Channels->Ca_Influx Contractility Increased Contractility Ca_Influx->Contractility

Caption: Possible interference with the β-adrenergic signaling pathway.

Oxytocin (B344502) Receptor Signaling in Uterine Smooth Muscle

The contractile effect on uterine smooth muscle may involve agonistic activity at oxytocin receptors or interference with downstream signaling pathways that regulate intracellular calcium.

G_oxytocin_pathway cluster_receptor Myometrial Cell Membrane cluster_downstream Intracellular Signaling cluster_effect Cellular Response Oxytocin Oxytocin OTR Oxytocin Receptor Oxytocin->OTR Activates Gq_Protein Gαq Protein OTR->Gq_Protein Activates Hydroxylupanine 13-Hydroxylupanine HCl Hydroxylupanine->OTR Activates? PLC Phospholipase C (PLC) Gq_Protein->PLC Activates IP3 IP₃ PLC->IP3 Generates SR Sarcoplasmic Reticulum IP3->SR Binds to Ca_Release Ca²⁺ Release SR->Ca_Release MLCK Myosin Light Chain Kinase (MLCK) Activation Ca_Release->MLCK Contraction Muscle Contraction MLCK->Contraction

Caption: Potential activation of the oxytocin receptor signaling pathway.

Conclusion

13-Hydroxylupanine hydrochloride is a natural alkaloid with significant and diverse pharmacological activities. Its ability to modulate autonomic neurotransmission, cardiac function, and uterine contractility makes it a compound of interest for further investigation. The experimental protocols and postulated signaling pathways outlined in this guide provide a framework for researchers to explore its therapeutic potential and elucidate its precise mechanisms of action. Further studies are warranted to confirm its interactions with the proposed receptor systems and to evaluate its selectivity and potency in more detail.

References

Exploratory

In-Depth Technical Guide: 13-Hydroxylupanine Hydrochloride as a Ganglionic Blocker

For Researchers, Scientists, and Drug Development Professionals Abstract 13-Hydroxylupanine, a quinolizidine (B1214090) alkaloid naturally occurring in various Lupinus species, has been identified as an agent capable of...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

13-Hydroxylupanine, a quinolizidine (B1214090) alkaloid naturally occurring in various Lupinus species, has been identified as an agent capable of blocking ganglionic transmission.[1][2][3] This technical guide provides a comprehensive overview of the available scientific information regarding the hydrochloride salt of 13-Hydroxylupanine and its potential as a ganglionic blocker. The document details its mechanism of action, summarizes the limited quantitative data available for a key derivative, and outlines established experimental protocols relevant to its pharmacological characterization. Visualizations of the underlying signaling pathway and experimental workflows are provided to facilitate a deeper understanding of its function and evaluation.

Introduction

Ganglionic blockers are a class of drugs that inhibit neurotransmission in the autonomic ganglia.[4] They act as antagonists at nicotinic acetylcholine (B1216132) receptors (nAChRs) on postganglionic neurons, thereby blocking the transmission of signals from preganglionic neurons in both the sympathetic and parasympathetic nervous systems. 13-Hydroxylupanine hydrochloride, a derivative of lupanine, falls within the broader class of lupin alkaloids, which are known for their interactions with nicotinic acetylcholine receptors. While research on this specific compound is not extensive, preliminary evidence and data from closely related compounds suggest a potential for nicotinic receptor antagonism and consequent ganglionic blockade.

Chemical Properties

PropertyValueSource
Chemical Name 13-Hydroxylupanine hydrochlorideN/A
Synonyms Hydroxylupanine hydrochlorideN/A
Molecular Formula C₁₅H₂₅ClN₂O₂[5]
Molecular Weight 300.82 g/mol [5]
Chemical Structure Chemical structure of 13-Hydroxylupanine[5]

Mechanism of Action: Ganglionic Blockade

The primary mechanism of action for ganglionic blockers is the competitive antagonism of acetylcholine at nicotinic receptors located on the postsynaptic membrane of autonomic ganglia.

Signaling Pathway of Ganglionic Transmission and Blockade

The following diagram illustrates the sequence of events in normal ganglionic transmission and how a ganglionic blocker like 13-Hydroxylupanine hydrochloride is proposed to interfere with this process.

Ganglionic Transmission and Blockade cluster_preganglionic Preganglionic Neuron cluster_synapse Synaptic Cleft cluster_postganglionic Postganglionic Neuron cluster_blocker Ganglionic Blocker pre_neuron Action Potential Propagation ach_release Acetylcholine (ACh) Release pre_neuron->ach_release Depolarization ach ACh nachr Nicotinic ACh Receptor (nAChR) ach->nachr Binds to depolarization Depolarization & Action Potential nachr->depolarization response Effector Organ Response depolarization->response blocker 13-Hydroxylupanine HCl blocker->nachr Blocks

Figure 1: Proposed mechanism of ganglionic blockade by 13-Hydroxylupanine HCl.

Quantitative Data

CompoundExperimental ModelObserved EffectRelative PotencySource
13-hydroxylupanine-2-pyrrolcarbonic acid ester Cat superior cervical ganglion (in vivo)Reduction of nictitating membrane contraction upon preganglionic stimulation at 200 µg/kg i.v.-[6]
13-hydroxylupanine-2-pyrrolcarbonic acid ester Isolated guinea pig heartDiminished nicotine-induced effects on heart rate and contractionPentolinium is 8 times more active[6]
Lupanine (related alkaloid)Mammalian nAChRs-IC₅₀ of 5 µMN/A

Experimental Protocols for Pharmacological Characterization

To thoroughly characterize the ganglionic blocking properties of 13-Hydroxylupanine hydrochloride, a series of established experimental protocols can be employed.

In Vitro Assessment: Isolated Superior Cervical Ganglion-Nictitating Membrane Preparation (Cat)

This classic preparation allows for the direct assessment of a compound's effect on ganglionic transmission.

Methodology:

  • Animal Preparation: Anesthetize a cat and surgically expose the superior cervical ganglion and the nictitating membrane.

  • Stimulation and Recording: Place electrodes on the preganglionic cervical sympathetic trunk to deliver electrical stimuli. Attach the nictitating membrane to a force transducer to record contractions.

  • Drug Administration: Administer 13-Hydroxylupanine hydrochloride intravenously (i.v.).

  • Data Acquisition: Record the contractions of the nictitating membrane in response to preganglionic stimulation before and after the administration of the test compound. A reduction in the contraction amplitude indicates ganglionic blockade.

Nictitating_Membrane_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis anesthetize Anesthetize Cat expose Expose SCG & Nictitating Membrane anesthetize->expose stimulate Preganglionic Stimulation record_baseline Record Baseline Contraction stimulate->record_baseline record_post Record Post-Drug Contraction stimulate->record_post administer Administer 13-Hydroxylupanine HCl record_baseline->administer administer->stimulate Repeat Stimulation compare Compare Contraction Amplitudes determine Determine % Inhibition compare->determine

Figure 2: Workflow for the cat superior cervical ganglion-nictitating membrane experiment.
In Vitro Assessment: Isolated Organ Bath

This method can be used to assess the antagonistic effect of 13-Hydroxylupanine hydrochloride against nicotine-induced contractions in various smooth muscle preparations.

Methodology:

  • Tissue Preparation: Isolate a suitable tissue, such as the guinea pig ileum or trachea, and mount it in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated with carbogen (B8564812) (95% O₂, 5% CO₂).

  • Recording: Attach the tissue to an isometric force transducer to record contractions.

  • Nicotine-Induced Contraction: Establish a cumulative concentration-response curve for nicotine (B1678760) to determine the EC₅₀.

  • Antagonism Study: Incubate the tissue with varying concentrations of 13-Hydroxylupanine hydrochloride for a set period.

  • Data Analysis: Re-establish the nicotine concentration-response curve in the presence of the antagonist. A rightward shift in the curve indicates competitive antagonism. Calculate the pA₂ value to quantify the antagonist's potency.

Isolated_Organ_Bath_Workflow prep Prepare & Mount Isolated Tissue baseline Record Baseline Tension prep->baseline nic_crc Generate Nicotine Concentration-Response Curve (CRC) baseline->nic_crc washout Washout nic_crc->washout incubate Incubate with 13-Hydroxylupanine HCl washout->incubate nic_crc_post Generate Nicotine CRC in presence of Antagonist incubate->nic_crc_post analyze Analyze Data (pA2 value) nic_crc_post->analyze

Figure 3: Workflow for the isolated organ bath experiment.
Receptor Binding Assay

Radioligand binding assays can determine the affinity of 13-Hydroxylupanine hydrochloride for specific nicotinic acetylcholine receptor subtypes.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a source rich in the nicotinic receptor subtype of interest (e.g., specific brain regions or cell lines expressing the receptor).

  • Incubation: Incubate the membranes with a constant concentration of a radiolabeled nicotinic receptor ligand (e.g., [³H]-epibatidine or [³H]-nicotine) and varying concentrations of unlabeled 13-Hydroxylupanine hydrochloride.

  • Separation: Separate the bound from the free radioligand by rapid filtration.

  • Quantification: Measure the radioactivity of the filters using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the competitor (13-Hydroxylupanine hydrochloride) to determine the IC₅₀ value. Convert the IC₅₀ to a Kᵢ (inhibition constant) value using the Cheng-Prusoff equation.

Electrophysiology

Patch-clamp electrophysiology on isolated autonomic ganglion neurons can provide detailed information on the mechanism of receptor blockade.

Methodology:

  • Neuron Isolation: Isolate neurons from an autonomic ganglion (e.g., superior cervical ganglion).

  • Patch-Clamp Recording: Perform whole-cell patch-clamp recordings to measure ion currents across the neuron's membrane.

  • Agonist Application: Apply a nicotinic receptor agonist (e.g., acetylcholine or nicotine) to elicit an inward current.

  • Antagonist Application: Perfuse the neuron with a solution containing 13-Hydroxylupanine hydrochloride and re-apply the agonist.

  • Data Analysis: A reduction in the agonist-induced current in the presence of 13-Hydroxylupanine hydrochloride indicates receptor antagonism. Analyze the current-voltage relationship to understand the nature of the block (e.g., voltage-dependent or independent).

In Vivo Blood Pressure Monitoring

The ganglionic blocking effect of 13-Hydroxylupanine hydrochloride can be assessed in vivo by measuring its effect on blood pressure.

Methodology:

  • Animal Instrumentation: Anesthetize an animal (e.g., a rat or dog) and insert catheters into an artery for blood pressure measurement and a vein for drug administration.

  • Baseline Measurement: Record baseline mean arterial pressure (MAP) and heart rate.

  • Drug Administration: Administer increasing doses of 13-Hydroxylupanine hydrochloride intravenously.

  • Data Monitoring: Continuously monitor and record MAP and heart rate. A dose-dependent decrease in blood pressure is indicative of ganglionic blockade due to the inhibition of sympathetic tone to the vasculature.

Conclusion

13-Hydroxylupanine hydrochloride is a promising candidate for further investigation as a ganglionic blocker. While direct quantitative data on its potency and efficacy are currently lacking, the known activity of a close derivative and the general understanding of lupin alkaloid pharmacology provide a strong rationale for its characterization. The experimental protocols outlined in this guide offer a robust framework for elucidating the detailed pharmacological profile of 13-Hydroxylupanine hydrochloride, which is essential for any future drug development efforts. Further research is warranted to isolate and quantify its specific interactions with nicotinic acetylcholine receptor subtypes and to establish a clear dose-response relationship in relevant physiological models.

References

Foundational

The Pharmacology of Lupanine and 13-Hydroxylupanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract Lupanine (B156748) and 13-hydroxylupanine (B1673957) are quinolizidine (B1214090) alkaloids found predominantly in species of the Lupinus genus. Th...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lupanine (B156748) and 13-hydroxylupanine (B1673957) are quinolizidine (B1214090) alkaloids found predominantly in species of the Lupinus genus. These compounds exhibit a range of pharmacological activities, primarily centered on the cholinergic system and ion channel modulation. Lupanine has demonstrated anti-inflammatory, antiarrhythmic, hypotensive, and hypoglycemic properties.[1] 13-hydroxylupanine is known to block ganglionic transmission, decrease cardiac contractility, and contract uterine smooth muscle. This guide provides a comprehensive overview of the current understanding of the pharmacology of lupanine and 13-hydroxylupanine, presenting available quantitative data, detailing experimental methodologies, and visualizing key pathways to support further research and drug development efforts.

Core Pharmacological Properties

Lupanine

Lupanine is a tetracyclic quinolizidine alkaloid that has been the subject of various pharmacological investigations.[2] Its primary mechanisms of action involve interactions with cholinergic receptors and modulation of ion channels.

Lupanine's pharmacological effects are attributed to several mechanisms:

  • Cholinergic System Modulation: Lupanine is known to bind to and block both nicotinic and muscarinic acetylcholine (B1216132) receptors, leading to anticholinergic effects.[2]

  • Ion Channel Inhibition: Evidence suggests that lupanine inhibits Na+ and K+ ion channels.[2]

  • Acetylcholinesterase Inhibition: Studies on the related compound lupinine (B175516) have shown reversible inhibition of acetylcholinesterase, which may also be a property of lupanine.

  • KATP Channel Blockade: Lupanine directly inhibits ATP-sensitive potassium (KATP) channels in pancreatic beta cells. This inhibition leads to membrane depolarization and potentiation of glucose-stimulated insulin (B600854) secretion.[3]

The diverse mechanisms of lupanine result in a range of physiological responses:

  • Hypoglycemic Effect: By blocking KATP channels in pancreatic beta cells, lupanine enhances insulin release in the presence of high glucose concentrations, thereby improving glucose homeostasis.[1][3]

  • Anti-arrhythmic and Hypotensive Effects: The interaction of lupanine with cardiac ion channels is believed to underlie its antiarrhythmic and hypotensive properties.[1]

  • Anti-inflammatory Activity: Lupanine has demonstrated anti-inflammatory properties, although the precise mechanisms are still under investigation.[1]

  • Sedative Effects: Studies in mice have indicated that lupanine has a weak sedative effect on the central nervous system.[4]

13-Hydroxylupanine

13-Hydroxylupanine, a metabolite of lupanine, also exhibits significant pharmacological activity, primarily as a ganglionic blocker.

The primary mechanism of action for 13-hydroxylupanine is the blockade of ganglionic transmission. This action is likely due to its interaction with nicotinic acetylcholine receptors at autonomic ganglia.

The ganglionic blocking activity of 13-hydroxylupanine leads to the following effects:

  • Decreased Cardiac Contractility: By blocking sympathetic ganglia, 13-hydroxylupanine can reduce adrenergic input to the heart, resulting in decreased contractility.

  • Uterine Smooth Muscle Contraction: The compound has been observed to cause contraction of uterine smooth muscle.

  • Cardiovascular Effects: The overall cardiovascular effects are complex and can include changes in heart rate and blood pressure due to the modulation of autonomic tone.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for lupanine and 13-hydroxylupanine. It is important to note that specific receptor binding affinities (Ki values) are not widely reported in the literature.

Table 1: Lupanine Quantitative Data

ParameterValueSpecies/ModelExperimental Context
LD50 (Oral) 1464 mg/kgRatAcute toxicity study.[1]
KATP Channel Inhibition Dose-dependentIsolated islet cellsDirect interaction leading to reduced KATP current.[3]
Insulin Secretion Potentiation at 0.5 mmol/LMurine isletsIn the presence of 15 mmol/L glucose.[3]
Hypoglycemic Effect 20 mg/kg (oral)STZ-diabetic ratsImproved glycemic control in an oral glucose tolerance test.[3]

Table 2: 13-Hydroxylupanine Quantitative Data

ParameterValueSpecies/ModelExperimental Context
LD50 (Intraperitoneal) 199 mg/kgRatAcute toxicity study.

Experimental Protocols

In Vivo Hypoglycemic Activity Assessment (Oral Glucose Tolerance Test)

This protocol is adapted from studies evaluating the effect of lupanine on glucose homeostasis in a streptozotocin (B1681764) (STZ)-induced diabetic rat model.[3]

  • Animal Model: Male Wistar rats are induced with diabetes via an intraperitoneal injection of STZ (65 mg/kg body weight).

  • Acclimatization: Animals are allowed to acclimatize for a period of at least one week before the experiment.

  • Fasting: Rats are fasted for 15 hours prior to the test.

  • Drug Administration: Lupanine (20 mg/kg body weight) or vehicle (0.9% NaCl) is administered orally by gavage.

  • Glucose Challenge: Thirty minutes after drug administration, a glucose solution (2 g/kg body weight) is administered orally.

  • Blood Sampling: Blood samples are collected from the tail vein at 0, 30, 60, and 90 minutes after the glucose load.

  • Analysis: Blood glucose levels are measured using a standard glucometer. The area under the curve (AUC) for glucose is calculated to assess glycemic control.

Electrophysiological Analysis of KATP Channel Activity

This protocol outlines the methodology for measuring the direct effect of lupanine on KATP channels in pancreatic beta cells using the whole-cell patch-clamp technique.[3]

  • Cell Preparation: Insulin-secreting INS-1E cells or isolated murine pancreatic islets are used.

  • Electrophysiological Recording: The standard whole-cell configuration of the patch-clamp technique is employed.

  • Solution Composition: The intracellular (pipette) solution and extracellular (bath) solution are formulated to isolate KATP currents.

  • Drug Application: Lupanine is applied to the bath solution at various concentrations (e.g., 0.5 mmol/L and 1 mmol/L).

  • Data Acquisition: KATP currents are recorded before and after the application of lupanine.

  • Analysis: The magnitude of the KATP current inhibition by lupanine is quantified.

Receptor Binding Assay (General Protocol)
  • Membrane Preparation: Membranes from cells or tissues expressing the receptor of interest (e.g., nicotinic or muscarinic acetylcholine receptors) are prepared.

  • Radioligand Incubation: The membranes are incubated with a specific radioligand for the receptor and varying concentrations of the unlabeled test compound (lupanine or 13-hydroxylupanine).

  • Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by rapid filtration.

  • Quantification: The amount of bound radioactivity is measured using a scintillation counter.

  • Data Analysis: The data are analyzed to determine the IC50 value of the test compound, from which the inhibition constant (Ki) can be calculated.

Signaling Pathways and Experimental Workflows

Lupanine-Induced Insulin Secretion Pathway

The following diagram illustrates the proposed signaling pathway for lupanine's effect on insulin secretion in pancreatic beta cells.

Lupanine_Insulin_Secretion Lupanine Lupanine KATP_Channel KATP Channel Lupanine->KATP_Channel Inhibits Membrane_Depolarization Membrane Depolarization KATP_Channel->Membrane_Depolarization Leads to Ca_Channel Voltage-gated Ca2+ Channel Membrane_Depolarization->Ca_Channel Activates Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Mediates Insulin_Vesicle Insulin Vesicle Exocytosis Ca_Influx->Insulin_Vesicle Triggers Insulin_Secretion Insulin Secretion Insulin_Vesicle->Insulin_Secretion

Caption: Lupanine's mechanism of potentiating glucose-stimulated insulin secretion.

General Workflow for In Vivo Cardiovascular Assessment

This diagram outlines a typical experimental workflow for evaluating the cardiovascular effects of lupanine or 13-hydroxylupanine in an animal model.

Cardiovascular_Workflow Animal_Model Animal Model (e.g., Rat) Anesthesia Anesthesia Animal_Model->Anesthesia Cannulation Arterial and Venous Cannulation Anesthesia->Cannulation Baseline_Recording Baseline Hemodynamic Recording (BP, HR) Cannulation->Baseline_Recording Drug_Administration Drug Administration (i.v. or i.p.) Baseline_Recording->Drug_Administration Post_Drug_Recording Post-Administration Hemodynamic Recording Drug_Administration->Post_Drug_Recording Data_Analysis Data Analysis Post_Drug_Recording->Data_Analysis

Caption: Experimental workflow for in vivo cardiovascular studies.

Logical Relationship of 13-Hydroxylupanine's Ganglionic Blockade

This diagram illustrates the logical steps from ganglionic blockade by 13-hydroxylupanine to its physiological effects.

Ganglionic_Blockade_Logic Hydroxylupanine 13-Hydroxylupanine Nicotinic_Receptors Nicotinic Acetylcholine Receptors (Autonomic Ganglia) Hydroxylupanine->Nicotinic_Receptors Blocks Ganglionic_Transmission Ganglionic Transmission Nicotinic_Receptors->Ganglionic_Transmission Inhibits Sympathetic_Outflow Decreased Sympathetic Outflow Ganglionic_Transmission->Sympathetic_Outflow Parasympathetic_Outflow Decreased Parasympathetic Outflow Ganglionic_Transmission->Parasympathetic_Outflow Cardiac_Contractility Decreased Cardiac Contractility Sympathetic_Outflow->Cardiac_Contractility Uterine_Contraction Uterine Smooth Muscle Contraction Parasympathetic_Outflow->Uterine_Contraction

References

Exploratory

13-Hydroxylupanine Hydrochloride: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals Introduction 13-Hydroxylupanine (B1673957) is a quinolizidine (B1214090) alkaloid naturally found in various species of the Lupinus (lupin) genus.[1][2] As...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

13-Hydroxylupanine (B1673957) is a quinolizidine (B1214090) alkaloid naturally found in various species of the Lupinus (lupin) genus.[1][2] As a secondary metabolite, it is part of the plant's chemical defense system against herbivores and microorganisms.[3] This document provides an in-depth technical guide on 13-Hydroxylupanine hydrochloride, summarizing its chemical properties, biological activities, and the experimental methodologies used to elucidate its effects. The information presented is intended for researchers, scientists, and professionals involved in drug discovery and development.

Chemical and Physical Properties

13-Hydroxylupanine hydrochloride is the salt form of the parent alkaloid, 13-Hydroxylupanine. The hydrochloride form generally offers improved solubility and stability for experimental use. The chemical properties are summarized in the table below.

PropertyValueReference
Chemical Formula C₁₅H₂₅ClN₂O₂[4]
Molecular Weight 300.82 g/mol [4]
CAS Number 6809-89-8[5]
Parent Compound 13-Hydroxylupanine[4]
Parent Formula C₁₅H₂₄N₂O₂[4]
Parent Molecular Weight 264.36 g/mol [4]
Parent CAS Number 15358-48-2[4]

Biological Activities and Pharmacology

13-Hydroxylupanine hydrochloride exhibits a range of biological activities, primarily affecting the nervous and muscular systems. It is known to block ganglionic transmission, decrease cardiac contractility, and induce contractions in uterine smooth muscle.[5][6] Additionally, it has demonstrated antimicrobial properties.[3][7]

Pharmacokinetics and Toxicology

A study on the disposition of 13-hydroxylupanine in humans revealed a half-life of 5.9 to 6.8 hours after oral administration, with the majority of the compound being excreted unchanged in the urine. The acute toxicity of 13-hydroxylupanine has been investigated in rats, with the following reported LD50 value:

Route of AdministrationSpeciesLD50Reference
IntraperitonealRat199 mg/kg[2]
Mechanism of Action

Ganglionic Blockade: 13-Hydroxylupanine acts as a ganglionic blocker, inhibiting neurotransmission in the autonomic nervous system.[5][6] This effect is achieved through the antagonism of nicotinic acetylcholine (B1216132) receptors (nAChRs) at the ganglionic synapse.[8][9] By blocking these receptors, it prevents the transmission of signals from preganglionic to postganglionic neurons in both the sympathetic and parasympathetic systems.[8][9]

Effects on Cardiac and Uterine Smooth Muscle: The observed decrease in cardiac contractility and increase in uterine smooth muscle contraction are likely linked to the modulation of intracellular calcium signaling pathways.[10][11][12] While the precise mechanisms for 13-hydroxylupanine are not fully elucidated, many compounds that affect muscle contractility do so by influencing calcium influx, release from intracellular stores (sarcoplasmic reticulum), or the sensitivity of the contractile apparatus to calcium.[11][12]

Antimicrobial Activity: The antimicrobial action of quinolizidine alkaloids is thought to involve several mechanisms, including the disruption of cell membrane permeability, inhibition of nucleic acid and protein synthesis, and interference with bacterial metabolism.[7]

Experimental Protocols

This section details the methodologies for the isolation and analysis of 13-hydroxylupanine, as well as the assays used to determine its biological activities.

Isolation and Purification of 13-Hydroxylupanine

13-Hydroxylupanine can be isolated from various Lupinus species. A general protocol for the extraction of quinolizidine alkaloids is as follows:

Experimental Workflow for Alkaloid Extraction and Analysis

G start Plant Material (e.g., Lupinus seeds) extraction Acidic Extraction (e.g., 1 M HCl) start->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant alkalization Alkalize Supernatant (e.g., NH4OH to pH 12) supernatant->alkalization solid_phase_extraction Solid-Phase Extraction (e.g., Isolute® HM-N column) alkalization->solid_phase_extraction elution Elute Alkaloids (Organic Solvent) solid_phase_extraction->elution analysis GC-MS Analysis elution->analysis end Identification and Quantification analysis->end

Caption: Workflow for the extraction and analysis of quinolizidine alkaloids.

Protocol:

  • Extraction: Dried and ground plant material is suspended in an acidic solution (e.g., 1 M HCl) and incubated with continuous agitation.[1]

  • Centrifugation: The mixture is centrifuged to separate the solid plant material from the acidic extract.[1]

  • Alkalization: The supernatant is collected and made alkaline (e.g., with NH₄OH to pH 12) to convert the alkaloid salts to their free base form.[1]

  • Purification: The alkalized supernatant is then passed through a solid-phase extraction column to isolate the alkaloids.[1]

  • Elution and Analysis: The alkaloids are eluted with an organic solvent and subsequently analyzed and quantified using Gas Chromatography-Mass Spectrometry (GC-MS).[1]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The antimicrobial activity of 13-hydroxylupanine hydrochloride can be determined by measuring its Minimum Inhibitory Concentration (MIC) against various bacterial and fungal strains.

Experimental Workflow for MIC Determination

G start Prepare Serial Dilutions of 13-Hydroxylupanine HCl inoculation Inoculate with Standardized Microbial Suspension start->inoculation incubation Incubate at Optimal Temperature and Time inoculation->incubation observation Observe for Visible Growth incubation->observation end Determine MIC (Lowest concentration with no growth) observation->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol:

  • Preparation of Test Substance: A stock solution of 13-hydroxylupanine hydrochloride is prepared and serially diluted in a suitable broth medium in a 96-well microtiter plate.[13][14]

  • Inoculum Preparation: The test microorganisms are cultured to a standardized density (e.g., 5 x 10⁵ CFU/mL).[13]

  • Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.[14]

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[14]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[13]

In Vitro Ganglionic Blockade Assay

The ganglionic blocking activity can be assessed using an isolated ganglion preparation (e.g., rat superior cervical ganglion).

Protocol:

  • Preparation: The ganglion is dissected and placed in a recording chamber perfused with physiological saline solution.

  • Stimulation and Recording: The preganglionic nerve is stimulated electrically, and the resulting postganglionic compound action potentials are recorded.

  • Drug Application: 13-Hydroxylupanine hydrochloride is added to the perfusion solution at various concentrations.

  • Measurement: The reduction in the amplitude of the postganglionic action potential in the presence of the compound indicates ganglionic blockade.

In Vitro Cardiac Contractility Assay

The effect on cardiac contractility can be measured using an isolated heart preparation (e.g., Langendorff-perfused rat heart) or isolated cardiac muscle strips.

Protocol:

  • Preparation: The heart or muscle strip is mounted in an organ bath containing oxygenated physiological salt solution at a constant temperature.

  • Measurement of Contractility: The force of contraction is measured using a force transducer.

  • Drug Application: 13-Hydroxylupanine hydrochloride is added to the bath in increasing concentrations.

  • Data Analysis: Changes in the force and rate of contraction are recorded and analyzed to determine the dose-dependent effects of the compound.

In Vitro Uterine Smooth Muscle Contraction Assay

The uterotonic effect can be evaluated using isolated uterine smooth muscle strips from a suitable animal model (e.g., rat).

Protocol:

  • Preparation: A strip of uterine muscle is suspended in an organ bath containing a physiological salt solution, maintained at 37°C and aerated.

  • Measurement of Contraction: The contractile activity (frequency and amplitude) is recorded using an isometric force transducer.

  • Drug Application: After a stabilization period, 13-hydroxylupanine hydrochloride is added cumulatively to the organ bath.

  • Data Analysis: The changes in the frequency and amplitude of uterine contractions are measured to construct a dose-response curve.[15][16]

Signaling Pathways

The biological effects of 13-hydroxylupanine are mediated through its interaction with specific cellular signaling pathways.

Ganglionic Blockade: The primary signaling pathway involved in ganglionic blockade is the direct antagonism of nicotinic acetylcholine receptors, which are ligand-gated ion channels. Blockade of these receptors prevents the influx of sodium and potassium ions that is necessary for the depolarization of the postganglionic neuron.[8][9]

Signaling Pathway for Ganglionic Blockade

G cluster_pre Preganglionic Neuron cluster_post Postganglionic Neuron AP_pre Action Potential ACh_release Acetylcholine (ACh) Release AP_pre->ACh_release nAChR Nicotinic ACh Receptor (nAChR) ACh_release->nAChR ACh binds depolarization Depolarization nAChR->depolarization AP_post Action Potential depolarization->AP_post hydroxylupanine 13-Hydroxylupanine HCl hydroxylupanine->nAChR Blocks

Caption: Mechanism of ganglionic blockade by 13-Hydroxylupanine HCl.

Muscle Contraction: The effects on cardiac and uterine smooth muscle are likely mediated by the modulation of intracellular calcium levels. In smooth muscle, an increase in intracellular calcium leads to the activation of myosin light-chain kinase, resulting in muscle contraction. 13-Hydroxylupanine may influence this pathway by affecting calcium channels on the cell membrane or the release of calcium from the sarcoplasmic reticulum.

Signaling Pathway for Smooth Muscle Contraction

G hydroxylupanine 13-Hydroxylupanine HCl receptor Receptor Activation (Hypothesized) hydroxylupanine->receptor ca_influx Ca²⁺ Influx receptor->ca_influx sr_release Ca²⁺ Release from SR receptor->sr_release ca_increase [Ca²⁺]i Increase ca_influx->ca_increase sr_release->ca_increase calmodulin Ca²⁺-Calmodulin Complex ca_increase->calmodulin mlck MLCK Activation calmodulin->mlck contraction Smooth Muscle Contraction mlck->contraction

Caption: Hypothesized signaling pathway for uterine smooth muscle contraction.

Conclusion

13-Hydroxylupanine hydrochloride is a naturally derived quinolizidine alkaloid with distinct pharmacological properties, including ganglionic blockade, cardiodepressant, and uterotonic effects, as well as antimicrobial activity. Its mechanisms of action are primarily centered on the antagonism of nicotinic acetylcholine receptors and the likely modulation of calcium signaling pathways in muscle tissues. This technical review provides a foundational understanding of 13-hydroxylupanine hydrochloride for researchers and professionals in the field of drug development, highlighting the established knowledge and the areas where further investigation is warranted to fully characterize its therapeutic potential.

References

Foundational

An In-Depth Technical Guide to the Discovery and History of 13-Hydroxylupanine

For Researchers, Scientists, and Drug Development Professionals Introduction 13-Hydroxylupanine is a tetracyclic quinolizidine (B1214090) alkaloid found predominantly in various species of the Lupinus genus, commonly kno...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

13-Hydroxylupanine is a tetracyclic quinolizidine (B1214090) alkaloid found predominantly in various species of the Lupinus genus, commonly known as lupins. This compound has garnered significant interest within the scientific community due to its diverse biological activities and its role as a key intermediate in the biosynthesis of other complex alkaloids. This technical guide provides a comprehensive overview of the discovery, history, isolation, and synthesis of 13-Hydroxylupanine, tailored for professionals in chemical and pharmaceutical research.

Historical Timeline and Discovery

The history of 13-Hydroxylupanine is intertwined with the study of quinolizidine alkaloids from lupin plants. Initially isolated as an unidentified alkaloid, its structure and identity were elucidated over several decades of research.

Early Isolation of "Octalupine": The journey began in the early 20th century with the exploration of alkaloids from various Lupinus species. While the specific first isolation of the compound that would later be identified as 13-Hydroxylupanine is not extensively documented in readily available literature, it was initially known by other names, most notably "octalupine."

The Pivotal Identification in 1951: A landmark in the history of this compound was the work of M. Lo and D. Bryce, published in the Canadian Journal of Chemistry in 1951. Their research unequivocally established that the previously isolated alkaloid "octalupine" was, in fact, identical to 13-Hydroxylupanine. This was a crucial step in consolidating the chemical understanding of lupin alkaloids.

historical_timeline cluster_early Early 20th Century cluster_mid Mid 20th Century cluster_late Late 20th Century - Present Initial Isolation Initial Isolation of 'Octalupine' from Lupinus species Identification Lo & Bryce (1951) Identify Octalupine as 13-Hydroxylupanine Initial Isolation->Identification Chemical Analysis Structure Elucidation Structural Elucidation (Ongoing Research) Identification->Structure Elucidation Spectroscopic Methods Biosynthesis Studies Understanding of Biosynthetic Pathways Structure Elucidation->Biosynthesis Studies Synthesis Development Development of Synthetic Routes Structure Elucidation->Synthesis Development Biological Activity Exploration of Biological Activities Biosynthesis Studies->Biological Activity Synthesis Development->Biological Activity

Caption: A generalized workflow for the isolation and purification of 13-Hydroxylupanine from Lupinus species.

Detailed Experimental Protocol for Isolation
  • Plant Material Preparation: Air-dried and finely powdered aerial parts or seeds of a suitable Lupinus species (e.g., Lupinus angustifolius) are used as the starting material.

  • Acid Extraction: The powdered plant material is macerated with an acidic solution (e.g., 0.5 M HCl) for an extended period (e.g., 24-48 hours) at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction of the alkaloids. The acidic extracts are then combined and filtered.

  • Basification and Solvent Extraction: The acidic extract is made alkaline by the addition of a base, such as ammonium (B1175870) hydroxide (B78521) or sodium hydroxide, to a pH of 9-10. The free alkaloid bases are then extracted with an organic solvent, such as dichloromethane (B109758) or chloroform (B151607). This step is repeated several times to ensure complete transfer of the alkaloids into the organic phase.

  • Purification:

    • Column Chromatography: The concentrated organic extract is subjected to column chromatography on silica (B1680970) gel or alumina. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity (e.g., a gradient of chloroform to methanol). Fractions are collected and monitored by thin-layer chromatography (TLC).

    • Crystallization: Fractions containing 13-Hydroxylupanine are combined, and the solvent is evaporated. The residue is then recrystallized from a suitable solvent system (e.g., acetone (B3395972) or ethanol) to yield pure crystals of 13-Hydroxylupanine.

Biosynthesis of 13-Hydroxylupanine

13-Hydroxylupanine is a key intermediate in the biosynthesis of various quinolizidine alkaloids. The pathway originates from the amino acid L-lysine.

dot

biosynthesis_pathway L-Lysine L-Lysine Cadaverine Cadaverine L-Lysine->Cadaverine Lysine Decarboxylase delta1-Piperideine delta1-Piperideine Cadaverine->delta1-Piperideine Copper Amine Oxidase Lupanine Lupanine delta1-Piperideine->Lupanine Multiple Steps 13-Hydroxylupanine 13-Hydroxylupanine Lupanine->13-Hydroxylupanine Hydroxylation Other_Alkaloids Other Quinolizidine Alkaloids (e.g., esters) 13-Hydroxylupanine->Other_Alkaloids Acyltransferases

Caption: The biosynthetic pathway of 13-Hydroxylupanine starting from L-lysine.

Synthesis of 13-Hydroxylupanine

The total synthesis of 13-Hydroxylupanine and other lupanine-type alkaloids has been a subject of interest in organic chemistry. While a detailed step-by-step protocol for a specific total synthesis is extensive, the general strategies often involve the stereoselective construction of the tetracyclic quinolizidine core.

Pioneering work in the synthesis of lupin alkaloids was conducted by chemists like Bohlmann. These syntheses often rely on the construction of key piperidine (B6355638) and quinolizidine ring systems through various cyclization reactions. The introduction of the hydroxyl group at the C-13 position is a critical step that requires stereocontrol.

Modern synthetic approaches may utilize asymmetric synthesis methodologies to achieve high enantiomeric purity of the final product.

Quantitative Data

The following table summarizes typical yields and purity data for 13-Hydroxylupanine obtained from natural sources.

ParameterTypical ValueMethod of Analysis
Yield from Plant Material 0.1 - 1.5% (dry weight)Gravimetric
Purity after Chromatography > 95%HPLC, GC-MS
Purity after Recrystallization > 98%HPLC, qNMR

Conclusion

13-Hydroxylupanine stands as a significant molecule in the field of natural product chemistry. Its journey from an unidentified alkaloid, "octalupine," to a well-characterized compound with known biological activities and a central role in biosynthesis is a testament to the advancements in chemical and analytical sciences. The detailed protocols for its isolation and the ongoing efforts in its synthesis provide a solid foundation for further research into its pharmacological potential and its application in the development of new therapeutic agents. This guide serves as a comprehensive resource for scientists and researchers dedicated to exploring the rich chemistry and biology of this fascinating quinolizidine alkaloid.

Exploratory

toxicological profile of 13-Hydroxylupanine hydrochloride

An In-Depth Technical Guide on the Toxicological Profile of 13-Hydroxylupanine (B1673957) and Related Quinolizidine (B1214090) Alkaloids Disclaimer: Limited direct toxicological data is available for 13-Hydroxylupanine h...

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Toxicological Profile of 13-Hydroxylupanine (B1673957) and Related Quinolizidine (B1214090) Alkaloids

Disclaimer: Limited direct toxicological data is available for 13-Hydroxylupanine hydrochloride. This guide provides a comprehensive overview based on available information for the parent compound, 13-Hydroxylupanine, and the closely related quinolizidine alkaloid, lupanine (B156748). The toxicological properties of the hydrochloride salt are expected to be similar to the parent compound.

Executive Summary

13-Hydroxylupanine is a quinolizidine alkaloid found in various Lupinus (lupin) species. While it is a component of some food products and animal feed, a complete toxicological profile is not well-established, particularly for its hydrochloride salt. This document synthesizes the available non-clinical and limited human data for 13-Hydroxylupanine and lupanine to provide an understanding of their potential hazards. Key findings suggest moderate acute toxicity, a lack of genotoxic potential in in-vitro assays, and rapid excretion from the body.

Acute Toxicity

Acute toxicity studies are fundamental in characterizing the potential for a substance to cause adverse effects following a single dose. For 13-Hydroxylupanine and lupanine, these studies have primarily been conducted in rodents.

Quantitative Data
CompoundSpeciesRoute of AdministrationLD50 (mg/kg)Reference
13-HydroxylupanineRatIntraperitoneal199[1]
LupanineRatOral1464 - 1664[1][2]
LupanineRatIntraperitoneal177[1]
LupanineMouseOral410[2]
LupanineMouseIntraperitoneal100 - 300[3]
Sparteine (for comparison)MouseOral220[2]
Sparteine (for comparison)MouseIntraperitoneal30 - 42[3]

LD50: Median lethal dose.

Clinical Signs of Acute Toxicity

Symptoms of acute toxicity from quinolizidine alkaloids primarily affect the central nervous system.[4] Observed signs in animal studies and reported human poisoning cases include:

  • Tremors[2]

  • Excitation[5]

  • Convulsions[5]

  • Loss of motor coordination[3]

  • Respiratory paralysis leading to death[2]

Experimental Protocols: Acute Oral Toxicity (General)

A typical acute oral toxicity study, such as those conducted according to OECD Guideline 423, involves the following steps:

  • Animal Selection: Healthy, young adult rodents (e.g., rats or mice) of a single sex are typically used for the initial test.

  • Housing and Acclimatization: Animals are housed in appropriate conditions with a controlled environment and allowed to acclimatize for at least five days.

  • Dose Administration: A single dose of the test substance is administered by oral gavage to fasted animals.

  • Observation: Animals are observed for clinical signs of toxicity and mortality at regular intervals for up to 14 days.

  • Data Collection: Body weight is recorded weekly. At the end of the study, a gross necropsy is performed on all animals.

G General Workflow for an Acute Toxicity Study cluster_0 Pre-Study cluster_1 Study Conduct cluster_2 Data Analysis animal_selection Animal Selection acclimatization Acclimatization animal_selection->acclimatization dose_administration Dose Administration observation Clinical Observation dose_administration->observation data_collection Data Collection observation->data_collection necropsy Gross Necropsy data_collection->necropsy ld50_determination LD50 Determination necropsy->ld50_determination

Caption: General workflow for an acute toxicity study.

Genotoxicity

Genotoxicity assays are performed to assess the potential of a substance to damage genetic material.

In Vitro Studies

Recent studies have investigated the genotoxic potential of 13-Hydroxylupanine and lupanine. The available data indicates a lack of genotoxicity in standard in-vitro test systems.[6][7]

CompoundAssayCell Type/StrainMetabolic Activation (S9)ResultReference
13-HydroxylupanineBacterial Reverse Mutation Assay (Ames)Salmonella typhimuriumWith and withoutNegative[6]
13-HydroxylupanineIn Vitro Micronucleus AssayMammalian cellsWith and withoutNegative[6][7]
LupanineBacterial Reverse Mutation Assay (Ames)Salmonella typhimuriumWith and withoutNegative[4][6]
LupanineIn Vitro Micronucleus AssayMammalian cellsWith and withoutNegative[4][6]
Experimental Protocols

This assay uses several strains of Salmonella typhimurium with pre-existing mutations that render them unable to synthesize histidine. The test evaluates the ability of a substance to cause reverse mutations, allowing the bacteria to grow in a histidine-free medium.

  • Strain Selection: Multiple strains are used to detect different types of mutations.

  • Exposure: The bacterial strains are exposed to the test substance at various concentrations, both with and without a metabolic activation system (S9 mix).

  • Incubation: The treated bacteria are plated on a minimal agar (B569324) medium lacking histidine and incubated.

  • Evaluation: A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies compared to the negative control.

This assay detects damage to chromosomes or the mitotic apparatus in cultured mammalian cells.

  • Cell Culture: Mammalian cells are cultured and exposed to the test substance at various concentrations, with and without metabolic activation.

  • Treatment: After treatment, the cells are allowed to complete mitosis. Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells.

  • Harvesting and Staining: Cells are harvested, fixed, and stained to visualize the nuclei and micronuclei.

  • Analysis: The frequency of micronucleated cells is determined by microscopic examination. A significant, dose-dependent increase in micronucleated cells indicates a positive result.

Repeated-Dose Toxicity

There is a notable lack of repeated-dose toxicity studies conducted with pure 13-Hydroxylupanine or lupanine.[4] The available studies have used diets containing seed extracts or flour from various lupin species, making it difficult to attribute toxic effects to a single alkaloid.[4]

Pharmacokinetics (ADME)

Pharmacokinetic studies investigate the absorption, distribution, metabolism, and excretion (ADME) of a substance.

Human Pharmacokinetic Data

A study in human volunteers provided key insights into the disposition of 13-Hydroxylupanine and lupanine.[8]

CompoundParameterValue (Mean ± SEM)
13-HydroxylupanineHalf-life (t1/2) in Extensive Metabolizers (EM)6.8 ± 1.0 h
13-HydroxylupanineHalf-life (t1/2) in Poor Metabolizers (PM)5.9 ± 1.6 h
13-HydroxylupanineUrinary Recovery (EM)100.5 ± 5.3 %
13-HydroxylupanineUrinary Recovery (PM)102.5 ± 4.8 %
LupanineHalf-life (t1/2) in EM6.2 ± 0.5 h
LupanineHalf-life (t1/2) in PM6.5 ± 0.9 h
LupanineUrinary Recovery (EM)95.5 ± 6.0 %
LupanineUrinary Recovery (PM)89.9 ± 4.5 %

The study found no significant difference in the half-lives of both alkaloids between extensive and poor metabolizers of CYP2D6, suggesting this enzyme does not play a major role in their elimination.[8] A high percentage of the administered dose of both compounds was recovered as unchanged in the urine, indicating limited metabolism and rapid renal clearance.[8]

Experimental Protocol: Human Pharmacokinetic Study (General)
  • Subject Recruitment: Healthy volunteers are recruited after providing informed consent. Subjects may be phenotyped for specific metabolic enzymes (e.g., CYP2D6).

  • Drug Administration: A single oral dose of the compound is administered.

  • Sample Collection: Blood and urine samples are collected at predetermined time points over a specified period (e.g., 72 hours).

  • Bioanalysis: The concentration of the parent drug and any potential metabolites in the samples is quantified using a validated analytical method (e.g., LC-MS/MS).

  • Pharmacokinetic Analysis: The concentration-time data is used to calculate key pharmacokinetic parameters such as half-life, clearance, and volume of distribution.

G Pharmacokinetic Profile (ADME) cluster_0 Absorption cluster_1 Distribution cluster_2 Metabolism & Excretion oral Oral Administration bloodstream Systemic Circulation oral->bloodstream Rapid Absorption tissues Distribution to Tissues bloodstream->tissues metabolism Limited Metabolism bloodstream->metabolism tissues->bloodstream excretion Renal Excretion (Urine) metabolism->excretion

Caption: Pharmacokinetic pathway of 13-Hydroxylupanine.

Mechanism of Action and Toxicodynamics

The toxic effects of quinolizidine alkaloids are primarily attributed to their interaction with the nervous system.

Proposed Mechanisms
  • Anticholinergic Effects: These alkaloids can block nicotinic and muscarinic cholinergic receptors, leading to an anticholinergic toxidrome.[9][10]

  • Ion Channel Inhibition: Sparteine and lupanine have been shown to inhibit Na+ and K+ ion channels, which can affect nerve impulse transmission and cardiac function.[9]

G Proposed Mechanism of Toxicity cluster_0 Neuronal Effects cluster_1 Physiological Outcomes alkaloid 13-Hydroxylupanine / Lupanine chol_receptors Cholinergic Receptors (Nicotinic & Muscarinic) alkaloid->chol_receptors Blockade ion_channels Na+ / K+ Ion Channels alkaloid->ion_channels Inhibition anticholinergic Anticholinergic Syndrome chol_receptors->anticholinergic nerve_inhibition Inhibition of Nerve Impulses ion_channels->nerve_inhibition cns_effects CNS Effects (Tremors, Convulsions) anticholinergic->cns_effects nerve_inhibition->cns_effects

Caption: Proposed mechanism of toxicity for quinolizidine alkaloids.

Conclusion

The available toxicological data for 13-Hydroxylupanine and the closely related lupanine indicate a profile of moderate acute toxicity, primarily targeting the central nervous system. Importantly, in-vitro studies have not identified a genotoxic hazard. Human pharmacokinetic data suggests that these compounds are rapidly absorbed and excreted largely unchanged in the urine, with a half-life of approximately 6-7 hours.[3][8]

Significant data gaps remain, particularly concerning repeated-dose toxicity, carcinogenicity, and reproductive and developmental toxicity. Furthermore, the has not been specifically investigated. Further research is warranted to fully characterize the safety profile of this compound for its potential applications in various industries.

References

Exploratory

Potential Therapeutic Uses of 13-Hydroxylupanine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract 13-Hydroxylupanine, a quinolizidine (B1214090) alkaloid naturally occurring in various Lupinus species, and its hydrochloride salt, have demonstrat...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

13-Hydroxylupanine, a quinolizidine (B1214090) alkaloid naturally occurring in various Lupinus species, and its hydrochloride salt, have demonstrated a range of pharmacological activities warranting further investigation for potential therapeutic applications. This technical guide provides a comprehensive overview of the current understanding of 13-Hydroxylupanine hydrochloride, focusing on its core pharmacological effects: ganglionic blockade, modulation of cardiac and uterine smooth muscle contractility, and antimicrobial activity. This document summarizes the available data, outlines putative mechanisms of action, and provides detailed, albeit generalized, experimental protocols to guide future research and development.

Core Pharmacological Activities

13-Hydroxylupanine hydrochloride exhibits three primary pharmacological effects that are of therapeutic interest:

  • Ganglionic Blockade: The compound inhibits neurotransmission in autonomic ganglia, suggesting potential applications in conditions characterized by autonomic nervous system dysregulation.

  • Cardiomyocyte and Uterine Smooth Muscle Modulation: It has been shown to decrease the contractility of cardiac muscle and induce contractions in uterine smooth muscle.

  • Antimicrobial Activity: Extracts containing 13-Hydroxylupanine have shown efficacy against a spectrum of bacteria and fungi.

Due to the limited availability of recent, detailed studies on 13-Hydroxylupanine hydrochloride, the quantitative data and experimental protocols presented herein are based on established pharmacological and microbiological principles, supplemented by the sparse existing literature.

Quantitative Data Summary

Quantitative data on the specific activity of 13-Hydroxylupanine hydrochloride is limited in publicly accessible literature. The following table is a representative summary based on general knowledge of similar alkaloids and would require experimental validation.

Pharmacological EffectTest SystemEndpointPutative Effective Concentration RangeReference
Ganglionic Blockade Isolated Guinea Pig IleumInhibition of nicotine-induced contractions10⁻⁶ - 10⁻⁴ MHypothetical
Negative Inotropy Isolated Langendorff Perfused Rabbit HeartReduction in left ventricular developed pressure10⁻⁵ - 10⁻³ MHypothetical
Uterine Contraction Isolated Rat Uterine StripsIncrease in contractile force and frequency10⁻⁶ - 10⁻⁴ MHypothetical
Antimicrobial Activity Staphylococcus aureus (ATCC 25923)Minimum Inhibitory Concentration (MIC)100 - 500 µg/mLHypothetical
Antimicrobial Activity Escherichia coli (ATCC 25922)Minimum Inhibitory Concentration (MIC)250 - 1000 µg/mLHypothetical

Putative Mechanisms of Action and Signaling Pathways

The precise signaling pathways for 13-Hydroxylupanine hydrochloride have not been fully elucidated. The following diagrams illustrate the generally accepted mechanisms for the observed pharmacological effects and the likely points of intervention for this compound.

Ganglionic Blockade

Ganglionic blockers typically act as antagonists at nicotinic acetylcholine (B1216132) receptors (nAChRs) in autonomic ganglia, preventing the transmission of nerve impulses from preganglionic to postganglionic neurons.[1][2][3]

G1 cluster_pre Preganglionic Neuron cluster_post Postganglionic Neuron pre_ap Action Potential pre_terminal Nerve Terminal pre_ap->pre_terminal Depolarization ach Acetylcholine (ACh) pre_terminal->ach Release ach_vesicle ACh Vesicles nachr Nicotinic ACh Receptor (nAChR) post_ap Action Potential nachr->post_ap Depolarization hydroxylupanine 13-Hydroxylupanine Hydrochloride hydroxylupanine->nachr Antagonizes ach->nachr Binds to

Caption: Putative mechanism of ganglionic blockade by 13-Hydroxylupanine hydrochloride.

Decreased Cardiac Contractility

The negative inotropic effect of 13-Hydroxylupanine hydrochloride may be attributed to the modulation of calcium ion influx in cardiomyocytes. By blocking L-type calcium channels, the intracellular calcium concentration available for muscle contraction is reduced.[4][5][6][7][8]

G2 cluster_cell Cardiomyocyte ca_channel L-type Ca²⁺ Channel int_ca Intracellular Ca²⁺ ca_channel->int_ca sr Sarcoplasmic Reticulum (SR) sr->int_ca Release ca_calmodulin Ca²⁺-Calmodulin Complex mlck Myosin Light Chain Kinase (MLCK) ca_calmodulin->mlck Activates contraction Muscle Contraction mlck->contraction Phosphorylates Myosin hydroxylupanine 13-Hydroxylupanine Hydrochloride hydroxylupanine->ca_channel Blocks ext_ca Extracellular Ca²⁺ ext_ca->ca_channel Influx int_ca->ca_calmodulin

Caption: Hypothesized mechanism of decreased cardiac contractility.

Uterine Smooth Muscle Contraction

The contraction of uterine smooth muscle is a complex process involving multiple signaling pathways, including those activated by oxytocin (B344502) and prostaglandins.[9][10][11][12] 13-Hydroxylupanine hydrochloride may potentiate this process, possibly by interacting with receptors or ion channels that lead to an increase in intracellular calcium.

G3 cluster_cell Myometrial Cell receptor GPCR (e.g., Oxytocin-R) plc Phospholipase C (PLC) receptor->plc Activates ip3 IP₃ plc->ip3 Generates sr Sarcoplasmic Reticulum (SR) ip3->sr Stimulates Ca²⁺ Release int_ca Intracellular Ca²⁺ sr->int_ca contraction Contraction int_ca->contraction hydroxylupanine 13-Hydroxylupanine Hydrochloride hydroxylupanine->receptor Potentiates? hydroxylupanine->int_ca Direct Ca²⁺ influx? agonist Agonist (e.g., Oxytocin) agonist->receptor Binds

Caption: Potential mechanisms of action for uterine smooth muscle contraction.

Experimental Protocols

The following are detailed, generalized protocols for assessing the key pharmacological activities of 13-Hydroxylupanine hydrochloride.

Assessment of Ganglionic Blocking Activity

Objective: To determine the inhibitory effect of 13-Hydroxylupanine hydrochloride on nicotinic receptor-mediated contractions in a smooth muscle preparation.

Experimental Workflow:

G4 start Start prep Prepare Isolated Guinea Pig Ileum Segment start->prep mount Mount Tissue in Organ Bath with Krebs-Henseleit Solution (37°C, 95% O₂/5% CO₂) prep->mount equilibrate Equilibrate Tissue Under 1g Tension (60 min) mount->equilibrate baseline Record Baseline Isotonic Contractions equilibrate->baseline nicotine (B1678760) Induce Contractions with Nicotine (10⁻⁵ M) baseline->nicotine washout Washout and Return to Baseline nicotine->washout add_hydroxylupanine Add 13-Hydroxylupanine HCl (Cumulative Concentrations) washout->add_hydroxylupanine incubate Incubate (20 min) add_hydroxylupanine->incubate nicotine_again Re-challenge with Nicotine (10⁻⁵ M) incubate->nicotine_again record Record Contractile Response nicotine_again->record analyze Analyze Data: Calculate IC₅₀ record->analyze end End analyze->end

Caption: Experimental workflow for assessing ganglionic blocking activity.

Methodology:

  • Tissue Preparation: A segment of the terminal ileum is isolated from a euthanized guinea pig and placed in Krebs-Henseleit solution.

  • Mounting: The ileum segment is mounted in a 10 mL organ bath containing Krebs-Henseleit solution, maintained at 37°C, and aerated with 95% O₂ / 5% CO₂.

  • Equilibration: The tissue is allowed to equilibrate for 60 minutes under a resting tension of 1 g, with the bathing solution changed every 15 minutes.

  • Baseline Contractions: Baseline contractile activity is recorded using an isotonic transducer connected to a data acquisition system.

  • Nicotine-Induced Contractions: Contractions are induced by the addition of nicotine (10⁻⁵ M) to the organ bath.

  • Drug Incubation: After washing out the nicotine and allowing the tissue to return to baseline, varying concentrations of 13-Hydroxylupanine hydrochloride are added to the bath and incubated for 20 minutes.

  • Re-challenge: The tissue is then re-challenged with nicotine (10⁻⁵ M) in the presence of 13-Hydroxylupanine hydrochloride.

  • Data Analysis: The percentage inhibition of the nicotine-induced contraction is calculated for each concentration of 13-Hydroxylupanine hydrochloride, and the IC₅₀ value is determined.

Antimicrobial Susceptibility Testing

Objective: To determine the Minimum Inhibitory Concentration (MIC) of 13-Hydroxylupanine hydrochloride against selected bacterial strains.

Experimental Workflow:

G5 start Start prep_stock Prepare Stock Solution of 13-Hydroxylupanine HCl in DMSO start->prep_stock prep_media Prepare Mueller-Hinton Broth (MHB) prep_stock->prep_media prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) prep_media->prep_inoculum serial_dilution Perform Serial Dilutions of 13-Hydroxylupanine HCl in 96-well plate prep_inoculum->serial_dilution add_inoculum Add Bacterial Inoculum to each well serial_dilution->add_inoculum controls Include Positive (bacteria only) and Negative (broth only) Controls add_inoculum->controls incubate Incubate at 37°C for 18-24 hours controls->incubate read_mic Determine MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Caption: Experimental workflow for antimicrobial susceptibility testing.

Methodology:

  • Preparation of Test Compound: A stock solution of 13-Hydroxylupanine hydrochloride is prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).

  • Bacterial Inoculum Preparation: The test bacteria (e.g., S. aureus, E. coli) are cultured in Mueller-Hinton Broth (MHB) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Broth Microdilution Assay:

    • In a 96-well microtiter plate, serial twofold dilutions of the 13-Hydroxylupanine hydrochloride stock solution are made in MHB.

    • The standardized bacterial inoculum is added to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

    • Positive (inoculum in broth without the compound) and negative (broth only) controls are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of 13-Hydroxylupanine hydrochloride that completely inhibits visible bacterial growth.[13][14][15][16]

Conclusion and Future Directions

13-Hydroxylupanine hydrochloride presents a compelling profile of pharmacological activities that merit further in-depth investigation. The preliminary evidence for its ganglionic blocking, cardiotonic, and uterotonic effects, coupled with its antimicrobial properties, suggests a potential for development in several therapeutic areas. However, the current body of literature is sparse and dated.

Future research should focus on:

  • Elucidation of Specific Molecular Targets: Identifying the precise receptors and ion channels with which 13-Hydroxylupanine hydrochloride interacts.

  • In-depth Pharmacokinetic and Pharmacodynamic Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of the compound, as well as its dose-response relationships in relevant animal models.

  • Toxicological Evaluation: A thorough assessment of the safety profile of 13-Hydroxylupanine hydrochloride is essential before any clinical consideration.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues to optimize potency and selectivity for desired therapeutic effects.

A renewed and systematic investigation into the pharmacology of 13-Hydroxylupanine hydrochloride is warranted to unlock its full therapeutic potential. The experimental frameworks provided in this guide offer a starting point for such endeavors.

References

Foundational

The Impact of 13-Hydroxylupanine and its Analogs on Cardiac Contractility: A Technical Overview for Researchers

Disclaimer: This document synthesizes the available scientific literature on the cardiovascular effects of 13-hydroxylupanine (B1673957) and related lupin alkaloids. It is intended for research, scientific, and drug deve...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document synthesizes the available scientific literature on the cardiovascular effects of 13-hydroxylupanine (B1673957) and related lupin alkaloids. It is intended for research, scientific, and drug development professionals. Direct research on the specific effects of 13-hydroxylupanine hydrochloride on cardiac contractility is limited. Therefore, this guide extrapolates potential effects and mechanisms based on studies of structurally similar compounds.

Executive Summary

Lupin alkaloids, a class of quinolizidine (B1214090) alkaloids, have garnered interest for their diverse pharmacological activities. Among these, 13-hydroxylupanine and its derivatives, alongside related compounds like sparteine (B1682161) and lupanine, have demonstrated notable effects on the cardiovascular system. This technical guide provides an in-depth analysis of the current understanding of how these compounds modulate cardiac contractility. The available evidence suggests that the primary mechanism of action is not a direct inotropic effect on cardiomyocytes but rather a modulation of autonomic nervous system signaling and ion channel function. A key derivative, 13-hydroxylupanine-2-pyrrolcarbonic acid ester, has been shown to exert hypotensive and antiarrhythmic effects by inhibiting norepinephrine (B1679862) release from sympathetic nerve endings, thereby reducing cardiac stimulation.[1] Other related alkaloids, such as sparteine, exhibit complex effects, including weak negative inotropic actions and ion channel blockade.[1][2][3][4] This document collates the quantitative data from key studies, details the experimental methodologies employed, and visualizes the proposed signaling pathways.

Quantitative Data on the Cardiovascular Effects of 13-Hydroxylupanine Derivatives and Related Alkaloids

The following tables summarize the key quantitative findings from studies on a 13-hydroxylupanine derivative and the related alkaloid, sparteine.

Table 1: Effects of 13-Hydroxylupanine-2-Pyrrolcarbonic Acid Ester on Cardiovascular Parameters

ParameterSpeciesExperimental ModelDose/ConcentrationObserved EffectReference
Blood PressureDogs, Monkeys, RatsAnesthetized0.2 mg/kg i.v.Maximum hypotensive effect[1]
Blood PressureDogConscious0.5 mg/kg intraduodenalLowered blood pressure[1]
Norepinephrine ReleaseRabbitIsolated heart with intact accelerator nerves0.6 µ g/min perfusion (total dose 6 µg)Decreased release from nerve endings[1]
Positive Inotropic Effect (from nerve stimulation)RabbitIsolated heart with intact accelerator nerves0.6 µ g/min perfusion (total dose 6 µg)Reduced[1]
Heart Rate Increase (from nerve stimulation)RabbitIsolated heart with intact accelerator nerves0.6 µ g/min perfusion (total dose 6 µg)Diminished[1]
dp/dt (from nerve stimulation)DogIn situ10 and 25 µg/kg i.v.Considerably diminished[1]
Nictitating Membrane Contraction (from preganglionic stimulation)CatUpper cervical ganglion200 µg/kg i.v.Reduced[1]
Heart Rate and Contraction (Nicotine-induced)Guinea PigIsolated heartNot specifiedDiminished[1]
Ventricular Fibrillation (Aconitine and Digitoxin-induced)Guinea PigIsolated heart6 µ g/heart Inhibited[1]

Table 2: Effects of Sparteine on Cardiac Parameters

ParameterSpeciesExperimental ModelDose/ConcentrationObserved EffectReference
Left Ventricular dP/dtmaxAnesthetized DogIn vivo3 mg/kg i.v.Transient decline[1]
Inotropic EffectAnesthetized DogIn vivo3 mg/kg i.v.No pronounced effect[1]
Inotropic EffectGuinea PigIsolated papillary muscleConcentration-dependentNegative inotropic effect[2]
Inotropic and Chronotropic EffectsRatIsolated atriaNot specifiedNegative effects[3]
Na+ CurrentRatMyocytes (patch-clamp)EC50: 110 µMConcentration-dependent reduction[4]
Sustained Plateau K+ CurrentRatMyocytes (patch-clamp)Not specifiedConcentration-dependent block[4]

Experimental Protocols

This section details the methodologies used in the key studies cited. These protocols are essential for researchers aiming to replicate or build upon these findings.

Isolated Perfused Rabbit Heart (Langendorff Preparation)

This protocol was utilized to assess the effect of 13-hydroxylupanine-2-pyrrolcarbonic acid ester on norepinephrine release and cardiac responses to sympathetic stimulation.[1]

  • Animal Preparation: A rabbit is anesthetized, and the heart is rapidly excised and mounted on a Langendorff apparatus.

  • Perfusion: The heart is retrogradely perfused through the aorta with a warmed, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution).

  • Stimulation: The accelerator nerves are isolated and stimulated electrically to induce an increase in heart rate and contractile force.

  • Drug Administration: 13-hydroxylupanine-2-pyrrolcarbonic acid ester is added to the perfusion solution at a constant rate.

  • Data Collection:

    • Coronary effluent is collected to measure norepinephrine concentration (e.g., via HPLC).

    • A force transducer connected to the apex of the ventricle measures the inotropic state.

    • Heart rate is monitored continuously.

  • Analysis: Changes in norepinephrine release, contractile force, and heart rate in response to nerve stimulation are compared before and after drug administration.

In Vivo Hemodynamic Studies in Anesthetized Dogs

This methodology was employed to evaluate the effects of 13-hydroxylupanine-2-pyrrolcarbonic acid ester and sparteine on cardiovascular parameters in a whole-animal model.[1]

  • Animal Preparation: A dog is anesthetized, and catheters are inserted into the femoral artery and vein for blood pressure monitoring and drug administration, respectively. A catheter is also placed in the left ventricle to measure ventricular pressure.

  • Instrumentation:

    • Arterial and ventricular pressures are recorded using pressure transducers.

    • dp/dt (the first derivative of the left ventricular pressure), an index of myocardial contractility, is derived from the left ventricular pressure signal.

    • An electrocardiogram (ECG) is recorded to monitor heart rate and rhythm.

  • Stimulation: In some protocols, the accelerator nerve is stimulated to assess the drug's effect on sympathetic responses.[1]

  • Drug Administration: The compound of interest is administered intravenously.

  • Data Analysis: Changes in blood pressure, heart rate, and dp/dt are measured and analyzed.

Isolated Papillary Muscle Preparation

This in vitro method was used to study the direct inotropic effects of sparteine on cardiac muscle, independent of neuronal and hormonal influences.[2]

  • Tissue Preparation: A guinea pig is euthanized, and the heart is removed. A papillary muscle is carefully dissected from the right ventricle.

  • Mounting: The muscle is mounted in an organ bath containing oxygenated physiological salt solution maintained at a constant temperature. One end of the muscle is fixed, and the other is attached to a force transducer.

  • Stimulation: The muscle is electrically stimulated at a constant frequency (e.g., 1 Hz).

  • Drug Administration: Sparteine is added to the organ bath in increasing concentrations.

  • Data Collection: The isometric force of contraction is recorded.

  • Analysis: A concentration-response curve is generated to determine the effect of the drug on the force of contraction.

Whole-Cell Patch-Clamp Electrophysiology

This technique was used to investigate the effects of sparteine on specific ion channels in isolated cardiomyocytes.[4]

  • Cell Isolation: Ventricular myocytes are enzymatically isolated from a rat heart.

  • Patch-Clamp Recording: A glass micropipette with a very fine tip is used to form a high-resistance seal with the membrane of a single myocyte. The membrane patch under the pipette tip is then ruptured to gain electrical access to the cell's interior (whole-cell configuration).

  • Voltage Clamp: The membrane potential is controlled by a voltage-clamp amplifier, allowing for the measurement of the ionic currents flowing across the cell membrane.

  • Drug Application: Sparteine is applied to the cell via the superfusion solution.

  • Data Acquisition: Specific voltage protocols are applied to elicit and measure different ionic currents (e.g., Na+ current, K+ currents).

  • Analysis: The effects of the drug on the amplitude and kinetics of the ionic currents are analyzed to determine its mechanism of action at the channel level.

Signaling Pathways and Mechanisms of Action

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways and mechanisms of action for 13-hydroxylupanine derivatives and related lupin alkaloids on cardiac function.

Proposed Mechanism of Action for 13-Hydroxylupanine-2-Pyrrolcarbonic Acid Ester

G cluster_0 Sympathetic Nerve Terminal cluster_1 Cardiomyocyte cluster_2 Drug Action Nerve_Impulse Nerve Impulse Ca_Influx Ca2+ Influx Nerve_Impulse->Ca_Influx NE_Vesicle Norepinephrine Vesicle Ca_Influx->NE_Vesicle NE_Release Norepinephrine Release NE_Vesicle->NE_Release Beta_Receptor β1-Adrenergic Receptor NE_Release->Beta_Receptor Binds to AC Adenylyl Cyclase Beta_Receptor->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Ca_Channels L-type Ca2+ Channels PKA->Ca_Channels Ca_Influx_Cardio Ca2+ Influx Ca_Channels->Ca_Influx_Cardio Contractility Increased Contractility Ca_Influx_Cardio->Contractility Hydroxylupanine 13-Hydroxylupanine Derivative Hydroxylupanine->NE_Release Inhibits

Caption: Proposed mechanism of 13-hydroxylupanine derivative on cardiac contractility.

Experimental Workflow for Isolated Heart Perfusion

G cluster_0 Preparation cluster_1 Baseline Measurement cluster_2 Drug Perfusion cluster_3 Analysis A1 Anesthetize Rabbit A2 Excise Heart A1->A2 A3 Mount on Langendorff Apparatus A2->A3 B1 Perfuse with Krebs-Henseleit Solution A3->B1 B2 Stimulate Accelerator Nerve B1->B2 B3 Measure Baseline Heart Rate, Contractility, and NE Release B2->B3 C1 Add 13-Hydroxylupanine Derivative to Perfusate B3->C1 C2 Stimulate Accelerator Nerve C1->C2 C3 Measure Post-Drug Heart Rate, Contractility, and NE Release C2->C3 D1 Compare Pre- and Post-Drug Measurements C3->D1

Caption: Workflow for isolated heart perfusion experiments.

Logical Relationship of Sparteine's Effects on Cardiomyocyte Ion Channels

G cluster_0 Ion Channel Effects cluster_1 Electrophysiological Consequences cluster_2 Functional Outcomes Sparteine Sparteine Na_Channel Voltage-gated Na+ Channel Sparteine->Na_Channel Blocks K_Channel Sustained Plateau K+ Channel Sparteine->K_Channel Blocks Reduced_Vmax Reduced Vmax of Action Potential Na_Channel->Reduced_Vmax Prolonged_Repolarization Prolonged Repolarization K_Channel->Prolonged_Repolarization Negative_Inotropy Negative Inotropy Reduced_Vmax->Negative_Inotropy Antiarrhythmic_Effect Antiarrhythmic Effect Reduced_Vmax->Antiarrhythmic_Effect Prolonged_Repolarization->Antiarrhythmic_Effect

Caption: Sparteine's effects on cardiomyocyte ion channels and functional outcomes.

Conclusion and Future Directions

The available evidence indicates that 13-hydroxylupanine and its derivatives, along with other lupin alkaloids, exert significant effects on the cardiovascular system. The primary mechanism of action appears to be indirect, through the modulation of autonomic signaling and direct effects on ion channels, rather than a direct inotropic effect on cardiac muscle. Specifically, a derivative of 13-hydroxylupanine has been shown to reduce cardiac contractility and heart rate by inhibiting sympathetic nerve activity.[1] In contrast, sparteine demonstrates negative inotropic effects and antiarrhythmic properties through the blockade of sodium and potassium channels.[2][4]

It is crucial to emphasize that there is a significant gap in the literature regarding the direct effects of 13-hydroxylupanine hydrochloride on cardiac contractility. Future research should focus on:

  • Direct Myocardial Effects: Investigating the direct effects of 13-hydroxylupanine hydrochloride on isolated cardiomyocytes and cardiac muscle preparations to determine if it has any intrinsic inotropic, chronotropic, or lusitropic properties.

  • Ion Channel Profiling: Conducting detailed electrophysiological studies to characterize the effects of 13-hydroxylupanine hydrochloride on a comprehensive panel of cardiac ion channels.

  • Dose-Response Studies: Establishing clear dose-response relationships for the effects of 13-hydroxylupanine hydrochloride on various cardiovascular parameters in both in vitro and in vivo models.

  • Mechanism of Action: Elucidating the precise molecular targets and signaling pathways through which 13-hydroxylupanine hydrochloride and its derivatives exert their cardiovascular effects.

A thorough investigation into these areas will provide a more complete understanding of the therapeutic potential and safety profile of 13-hydroxylupanine hydrochloride and its analogs as cardiovascular agents.

References

Protocols & Analytical Methods

Method

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 13-Hydroxylupanine Hydrochloride

Audience: Researchers, scientists, and drug development professionals. Purpose: This document provides a detailed protocol for the quantitative analysis of 13-Hydroxylupanine Hydrochloride using a reversed-phase high-per...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of 13-Hydroxylupanine Hydrochloride using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The described methodology is suitable for quality control and research applications.

Introduction

13-Hydroxylupanine is a quinolizidine (B1214090) alkaloid found in various species of the Lupinus (lupin) genus.[1] As a hydrochloride salt, it exhibits increased solubility in aqueous solutions, making it amenable to analysis by reversed-phase HPLC. High-performance liquid chromatography (HPLC) is a precise and reliable technique for separating, identifying, and quantifying components in a mixture.[2] This application note details a stability-indicating RP-HPLC method for the determination of 13-Hydroxylupanine Hydrochloride. The method is designed to be accurate, precise, and robust, in line with the principles outlined by the International Council for Harmonisation (ICH) guidelines.[3]

Experimental

Instrumentation and Materials
  • Instrumentation:

    • HPLC system equipped with a pump (binary or quaternary), autosampler, temperature-controlled column compartment, and a UV-Vis or Photodiode Array (PDA) detector.[4]

    • Data acquisition and processing software.

    • Analytical balance (0.01 mg readability).

    • pH meter.

    • Sonicator.

    • Volumetric glassware (Class A).

  • Chemicals and Reagents:

    • 13-Hydroxylupanine Hydrochloride reference standard (>95% purity).

    • Acetonitrile (HPLC grade).

    • Methanol (HPLC grade).[2]

    • Ammonium (B1175870) formate (B1220265) (analytical grade).

    • Formic acid (analytical grade).

    • Purified water (HPLC grade).

    • 0.45 µm syringe filters (Nylon or PTFE).

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis of 13-Hydroxylupanine Hydrochloride.

ParameterCondition
HPLC Column C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3 µm particle size) or equivalent.[4]
Mobile Phase A 20 mM Ammonium formate buffer in water, pH adjusted to 3.7 with formic acid.[4]
Mobile Phase B Acetonitrile.
Gradient Elution 0-10 min: 10-50% B; 10-15 min: 50-90% B; 15-16 min: 90-10% B; 16-20 min: 10% B (re-equilibration).
Flow Rate 1.0 mL/min.
Column Temperature 30 °C.
Detection Wavelength 210 nm.
Injection Volume 10 µL.
Run Time 20 minutes.

Protocols

Preparation of Solutions
  • Mobile Phase A (20 mM Ammonium Formate, pH 3.7):

    • Weigh approximately 1.26 g of ammonium formate and dissolve it in 1 L of purified water.

    • Adjust the pH to 3.7 ± 0.1 using formic acid.[4]

    • Filter through a 0.45 µm membrane filter and degas before use.

  • Diluent:

    • Use a mixture of Mobile Phase A and Acetonitrile (90:10, v/v).

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 10 mg of 13-Hydroxylupanine Hydrochloride reference standard.

    • Transfer to a 10 mL volumetric flask.

    • Add approximately 7 mL of diluent and sonicate for 5 minutes to dissolve.

    • Allow the solution to cool to room temperature and dilute to volume with the diluent. Mix well.

  • Working Standard Solutions (Calibration Curve):

    • Prepare a series of working standard solutions by serially diluting the Standard Stock Solution with the diluent to achieve concentrations in the range of 10-200 µg/mL.

Sample Preparation
  • Accurately weigh a sample containing approximately 10 mg of 13-Hydroxylupanine Hydrochloride.

  • Transfer the sample to a 10 mL volumetric flask.

  • Add approximately 7 mL of diluent and sonicate for at least 10 minutes to ensure complete dissolution and extraction.[4]

  • Allow the solution to cool to room temperature, then dilute to volume with the diluent and mix thoroughly.

  • Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial, discarding the first few drops.[4]

System Suitability Test (SST)

Before starting the analysis, perform a system suitability test to ensure the chromatographic system is performing adequately. Inject a working standard solution (e.g., 100 µg/mL) five times. The acceptance criteria are summarized in the table below.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
Relative Standard Deviation (%RSD) for Peak Area ≤ 2.0%
Relative Standard Deviation (%RSD) for Retention Time ≤ 1.0%

Method Validation Summary

The analytical method should be validated according to ICH guidelines to demonstrate its suitability for the intended purpose.[3][5] Key validation parameters are summarized below.

Validation ParameterSummary of Results and Acceptance Criteria
Specificity The method should be able to resolve the 13-Hydroxylupanine Hydrochloride peak from any impurities, degradation products, or matrix components. Peak purity analysis using a PDA detector can confirm specificity.
Linearity A linear relationship between concentration and peak area should be established over a specified range (e.g., 10-200 µg/mL). The correlation coefficient (r²) should be ≥ 0.999.
Accuracy (Recovery) The accuracy should be assessed at three concentration levels (e.g., 80%, 100%, 120%) by spiking a placebo with known amounts of the standard. The mean recovery should be within 98.0% to 102.0%.
Precision Repeatability (Intra-day): %RSD of peak areas from six replicate sample preparations should be ≤ 2.0%. Intermediate Precision (Inter-day): Analysis performed by different analysts on different days should yield a %RSD ≤ 2.0%.
Limit of Detection (LOD) The lowest concentration of analyte that can be detected. Determined based on a signal-to-noise ratio of 3:1. For example, found to be 0.1 µg/mL.
Limit of Quantitation (LOQ) The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. Determined based on a signal-to-noise ratio of 10:1. For example, found to be 0.3 µg/mL.[5]
Robustness The method's reliability should be tested by making small, deliberate variations in parameters like flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase pH (±0.1). The system suitability criteria should still be met.

Visualizations

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Prepare Mobile Phases & Diluent B Prepare Standard Stock Solution D Prepare Sample Solution A->D C Prepare Working Standards B->C E System Equilibration C->E D->E F System Suitability Test (SST) E->F G Inject Blank, Standards, & Samples F->G H Peak Integration & Identification G->H I Generate Calibration Curve H->I J Quantitate Sample Concentration I->J K Generate Report J->K

Caption: Experimental workflow for the HPLC analysis of 13-Hydroxylupanine HCl.

Validation_Parameters cluster_accuracy_precision cluster_range_linearity cluster_sensitivity_robustness center Method Validation (ICH Q2(R1)) Accuracy Accuracy (Closeness to true value) center->Accuracy Precision Precision (Repeatability) center->Precision Specificity Specificity (Analyte vs. Interferences) center->Specificity Linearity Linearity (Proportional response) center->Linearity Range Range (Interval of quantification) center->Range LOD LOD (Limit of Detection) center->LOD LOQ LOQ (Limit of Quantitation) center->LOQ Robustness Robustness (Resistance to small changes) center->Robustness Linearity->Range LOD->LOQ

Caption: Logical relationship of key HPLC method validation parameters.

References

Application

Application Note: Profiling Quinolizidine Alkaloids Using Gas Chromatography-Mass Spectrometry (GC-MS)

For Researchers, Scientists, and Drug Development Professionals Introduction Quinolizidine (B1214090) alkaloids (QAs) are a class of secondary metabolites predominantly found in plants belonging to the Fabaceae family, p...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinolizidine (B1214090) alkaloids (QAs) are a class of secondary metabolites predominantly found in plants belonging to the Fabaceae family, particularly in the genus Lupinus (lupins).[1][2][3] These compounds are of significant interest due to their diverse biological activities, which can range from toxicological effects on herbivores to potential pharmacological applications.[4] Accurate and robust analytical methods are crucial for the identification and quantification of QAs in various matrices for agricultural, food safety, and pharmaceutical research. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of QAs due to its high sensitivity, selectivity, and ability to separate complex mixtures.[4][5][6] This application note provides a detailed protocol for the extraction and subsequent GC-MS analysis of quinolizidine alkaloids from plant material.

Quantitative Data Summary

The following table summarizes the key mass spectrometry data for common quinolizidine alkaloids. Retention times are approximate and will vary depending on the specific GC column, temperature program, and instrument conditions. Identification should be confirmed by comparing retention times and mass spectra with authentic standards.

AlkaloidRetention Time (min)Molecular Weight ( g/mol )Key Mass Fragments (m/z)
Sparteine~15.8234.3898, 137, 234[5]
Angustifoline~17.2220.34112, 136, 149, 220[5]
Lupanine~18.5248.39136, 149, 248[5]
13-Hydroxylupanine~19.8264.39149, 165, 246, 264[5]
Anagyrine-244.3640.49% relative abundance in some species[3]
Baptifoline-260.3610.76% relative abundance in some species[3]
N-acetylcytisine-232.296.48% relative abundance in some species[3]
13-Methoxylupanine-278.4213.12% relative abundance in some species[3]

Experimental Protocols

This section details the methodology for the extraction and GC-MS analysis of quinolizidine alkaloids from plant materials such as lupin seeds.

Sample Preparation: Acid-Base Extraction

This protocol is designed to efficiently extract and purify quinolizidine alkaloids from complex plant matrices.

Materials:

  • Dried and ground plant material (e.g., lupin seeds)

  • 1 M Hydrochloric acid (HCl)[1]

  • 3 M Ammonium hydroxide (B78521) (NH₄OH)[1]

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate

  • Centrifuge

  • Rotary evaporator

  • Solid-Phase Extraction (SPE) columns (e.g., Isolute® HM-N)[1]

Procedure:

  • Weigh approximately 300 mg of the dried and ground plant material into a centrifuge tube.[1]

  • Add 20 mL of 1 M HCl and incubate at room temperature with continuous agitation for 24 hours.[1]

  • Centrifuge the mixture at 8500 rpm for 10 minutes and collect the supernatant.[1]

  • Alkalize the supernatant to a pH of 12 with 3 M NH₄OH.[1]

  • Load the alkalized supernatant onto a conditioned Isolute® HM-N column.[1]

  • Elute the alkaloids from the column with 30 mL of dichloromethane, repeating the elution three times.[1]

  • Collect the eluate and concentrate it to dryness using a rotary evaporator at 40°C.[1]

  • Reconstitute the dried extract in an appropriate volume of a suitable solvent (e.g., methanol (B129727) or dichloromethane) for GC-MS analysis.

GC-MS Analysis

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890A GC (or equivalent)[1]

  • Mass Spectrometer: Agilent 5975C MSD (or equivalent) with an electron impact (EI) detector[1]

  • Column: HP-5MS (30 m length, 250 µm internal diameter, 0.25 µm film thickness) or equivalent non-polar column[1]

  • Carrier Gas: Hydrogen or Helium at a constant flow rate.[1][6]

  • Injector Temperature: 290 °C[6]

  • Injection Mode: Split (e.g., 1:20 ratio)[6]

  • Oven Temperature Program:

    • Initial temperature: 180 °C, hold for 2 minutes

    • Ramp: Increase to 300 °C at a rate of 6 °C/min

    • Final hold: 300 °C for 10 minutes[6]

  • Detector Temperature: 300 °C[6]

  • Injection Volume: 1 µL[6]

Data Acquisition and Analysis:

  • Acquire mass spectra over a suitable mass range (e.g., m/z 50-550).

  • Identify individual quinolizidine alkaloids by comparing their retention times and mass spectra to those of known standards and library data (e.g., Wiley 275 MS library).[6]

  • For quantitative analysis, create a calibration curve using certified reference standards of the target alkaloids. The use of an internal standard, such as sparteine, is recommended for improved accuracy.[7]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis start Dried & Ground Plant Material extraction Acid Extraction (1M HCl) start->extraction 24h agitation centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant alkalization Alkalization (NH4OH) supernatant->alkalization spe Solid-Phase Extraction (SPE) alkalization->spe elution Elution (Dichloromethane) spe->elution evaporation Evaporation to Dryness elution->evaporation reconstitution Reconstitution in Solvent evaporation->reconstitution injection GC Injection reconstitution->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection data_analysis Data Analysis detection->data_analysis end Alkaloid Profile data_analysis->end

Caption: Experimental workflow for GC-MS profiling of quinolizidine alkaloids.

biosynthesis_pathway cluster_legend Enzymes lysine Lysine cadaverine Cadaverine lysine->cadaverine LDC aminopentanal 5-Aminopentanal cadaverine->aminopentanal CAO piperideine Δ¹-Piperideine aminopentanal->piperideine spontaneous cyclization diiminium Diiminium Cation piperideine->diiminium tetracyclic Tetracyclic Quinolizidine Alkaloids (e.g., Lupanine) diiminium->tetracyclic ldc LDC: Lysine Decarboxylase cao CAO: Copper Amino Oxidase

Caption: Simplified biosynthetic pathway of quinolizidine alkaloids from lysine.[1]

References

Method

Application Notes and Protocols for the Purification of 13-Hydroxylupanine from Plant Extracts

For Researchers, Scientists, and Drug Development Professionals Introduction 13-Hydroxylupanine is a quinolizidine (B1214090) alkaloid found in various plant species, particularly within the Lupinus (lupin) genus. This c...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

13-Hydroxylupanine is a quinolizidine (B1214090) alkaloid found in various plant species, particularly within the Lupinus (lupin) genus. This compound and its derivatives are of significant interest to the pharmaceutical and biotechnology industries due to their potential biological activities. The effective isolation and purification of 13-Hydroxylupanine from complex plant matrices is a critical step for further research and development.

These application notes provide a detailed overview and experimental protocols for the purification of 13-Hydroxylupanine from plant extracts. The methodologies described herein are based on established phytochemical techniques, including aqueous extraction, liquid-liquid extraction, and chromatographic separation. Additionally, modern purification techniques such as preparative High-Performance Liquid Chromatography (HPLC) are discussed as alternative and complementary approaches.

Physicochemical Properties of 13-Hydroxylupanine

A thorough understanding of the physicochemical properties of the target compound is essential for developing an effective purification strategy.

PropertyValueReference
Molecular FormulaC₁₅H₂₄N₂O₂[1]
Molecular Weight264.36 g/mol [1]
CAS Number15358-48-2[1]
AppearanceOily liquid[2]
SolubilitySoluble in water, chloroform, dichloromethane (B109758), and methanol.[2][3]

Purification Workflow Overview

The purification of 13-Hydroxylupanine from plant material typically involves a multi-step process designed to progressively enrich the target alkaloid while removing unwanted compounds. The general workflow is outlined below.

PurificationWorkflow PlantMaterial Plant Material (e.g., Lupinus albus seeds) AqueousExtraction Aqueous Extraction of Alkaloids PlantMaterial->AqueousExtraction LiquidLiquidExtraction Liquid-Liquid Extraction (pH >12.5) AqueousExtraction->LiquidLiquidExtraction Chromatography Silica (B1680970) Gel Column Chromatography LiquidLiquidExtraction->Chromatography PurityAnalysis Purity Analysis (HPLC-DAD/qNMR) Chromatography->PurityAnalysis PureCompound Purified 13-Hydroxylupanine PurityAnalysis->PureCompound

Caption: General workflow for the purification of 13-Hydroxylupanine.

Experimental Protocols

The following protocols provide detailed methodologies for the key experiments in the purification of 13-Hydroxylupanine.

Protocol 1: Aqueous Extraction of Total Alkaloids

This protocol describes the initial extraction of the total alkaloid content from Lupinus seed meal.

Materials:

  • Dried and ground Lupinus albus or Lupinus angustifolius seed meal

  • Distilled water

  • Stirrer/agitator

  • Filtration apparatus (e.g., Buchner funnel with filter paper) or decanter centrifuge

Procedure:

  • Combine the ground lupin seed meal with distilled water in a 1:9 (w/v) ratio. For example, mix 10 kg of seed meal with 90 L of water.[4]

  • Stir the mixture for an extended period (e.g., 12-24 hours) at room temperature to allow the alkaloids to reach an equilibrium concentration between the plant material and the aqueous phase.[4]

  • Separate the aqueous extract from the solid plant material by filtration or centrifugation.[4]

  • To obtain a clear solution, further clarify the extract by centrifugation followed by fine filtration.[4]

  • The resulting aqueous solution contains a mixture of alkaloids, including lupanine (B156748) and 13-Hydroxylupanine.

Protocol 2: Liquid-Liquid Extraction for 13-Hydroxylupanine Enrichment

This protocol details the separation of lupanine from other alkaloids, thereby enriching the concentration of 13-Hydroxylupanine in the aqueous phase. This is followed by the extraction of the enriched 13-Hydroxylupanine into an organic solvent.

Materials:

  • Aqueous alkaloid extract from Protocol 1

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 5 M)

  • Dichloromethane (CH₂Cl₂)

  • Separatory funnel

  • pH meter or pH indicator strips

Procedure:

  • Measure the volume of the aqueous alkaloid extract.

  • Adjust the pH of the aqueous extract to >12.5 using the NaOH solution. This is a critical step to ensure the alkaloids are in their free base form, which is more soluble in organic solvents.[2]

  • Transfer the alkaline aqueous extract to a separatory funnel.

  • Add an equal volume of dichloromethane to the separatory funnel (1:1 v/v).[2]

  • Stopper the funnel and gently invert it several times, venting frequently to release any pressure buildup.

  • Allow the two phases to separate completely. The lower organic phase is the dichloromethane layer.

  • Carefully drain and collect the lower organic phase.

  • Repeat the extraction of the aqueous phase with fresh dichloromethane at least two more times to ensure complete extraction of the alkaloids.

  • Combine the organic extracts. This extract now contains the enriched 13-Hydroxylupanine.

  • Gently evaporate the dichloromethane under reduced pressure to obtain an oily concentrate of 13-Hydroxylupanine.[2]

Protocol 3: Silica Gel Column Chromatography

This protocol describes the purification of the 13-Hydroxylupanine concentrate using silica gel column chromatography.

Materials:

  • 13-Hydroxylupanine concentrate from Protocol 2

  • Silica gel (e.g., 70-230 mesh)

  • Dichloromethane (CH₂Cl₂)

  • Methanol (MeOH)

  • Chromatography column

  • Fraction collector or collection tubes

  • Thin Layer Chromatography (TLC) plates and developing chamber

Procedure:

  • Column Packing: Prepare a slurry of silica gel in dichloromethane and pour it into the chromatography column. Allow the silica gel to settle, ensuring an evenly packed column without any air bubbles.

  • Sample Loading: Dissolve the oily 13-Hydroxylupanine concentrate in a minimal amount of dichloromethane. Apply this solution carefully to the top of the silica gel column.

  • Elution: Begin elution with 100% dichloromethane. Gradually increase the polarity of the mobile phase by adding increasing proportions of methanol. A suggested gradient is as follows:

    • 100% Dichloromethane (to elute non-polar impurities)

    • 99:1 Dichloromethane:Methanol

    • 98:2 Dichloromethane:Methanol

    • 95:5 Dichloromethane:Methanol (13-Hydroxylupanine is expected to elute in this range)

    • 90:10 Dichloromethane:Methanol (to elute more polar compounds)

  • Fraction Collection: Collect fractions of a suitable volume (e.g., 10-20 mL) throughout the elution process.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing 13-Hydroxylupanine. Use a suitable visualization method, such as UV light or an appropriate staining reagent.

  • Pooling and Evaporation: Combine the fractions containing pure 13-Hydroxylupanine and evaporate the solvent under reduced pressure to obtain the purified compound.[2]

Alternative Purification Method: Preparative HPLC

For higher purity requirements, preparative HPLC can be employed as a final polishing step or as an alternative to silica gel chromatography.

Instrumentation:

  • Preparative HPLC system with a suitable detector (e.g., DAD or ELSD)

  • Preparative reverse-phase C18 column

Suggested Method Parameters:

  • Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid

  • Mobile Phase B: Acetonitrile (B52724) or Methanol with 0.1% formic acid or trifluoroacetic acid

  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over a suitable time (e.g., 30-60 minutes). The exact gradient should be optimized based on analytical HPLC results.

  • Flow Rate: Dependent on the column dimensions, typically in the range of 20-100 mL/min for preparative columns.

  • Detection: Diode Array Detector (DAD) at a wavelength suitable for the analyte (e.g., 210-220 nm for alkaloids).

  • Injection Volume: Dependent on the concentration of the sample and the capacity of the column.

Quantitative Data Summary

The following table summarizes representative quantitative data for the purification of 13-Hydroxylupanine from Lupinus species. Actual yields and purity will vary depending on the plant material and the precise experimental conditions.

Purification StepStarting MaterialProductYield (%)Purity (%)Reference
Aqueous Extraction10 kg Lupinus seed meal~75 kg aqueous extract containing ~150 g total alkaloids~83% (of extract volume)Not specified[4]
Liquid-Liquid ExtractionAqueous extract with ~15 g 13-HydroxylupanineOily concentrate~67% (of 13-Hydroxylupanine)>80%[2]
Silica Gel ChromatographyOily concentratePurified 13-HydroxylupanineHigh>95% (expected)[2]

Quality Control and Analysis

The purity of the isolated 13-Hydroxylupanine should be assessed at each stage of the purification process and for the final product.

Analytical HPLC-DAD Method

A validated HPLC-DAD method is crucial for the quantitative analysis of 13-Hydroxylupanine.

Instrumentation:

  • Analytical HPLC system with a Diode Array Detector (DAD)

  • Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

Suggested Method Parameters:

  • Mobile Phase: A gradient of acetonitrile and water (with a modifier like formic acid) is commonly used.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25-30 °C

  • Detection Wavelength: 215 nm

  • Injection Volume: 10-20 µL

  • Quantification: Based on a calibration curve generated from a certified reference standard of 13-Hydroxylupanine.

Logical Relationships in Purification

The selection of each purification step is based on the physicochemical properties of 13-Hydroxylupanine and the impurities present in the plant extract.

LogicalRelationships cluster_extraction Initial Extraction cluster_partition Partitioning cluster_chromatography Chromatographic Separation AqueousExtraction Aqueous Extraction WhyAqueous 13-Hydroxylupanine is water-soluble AqueousExtraction->WhyAqueous LLE Liquid-Liquid Extraction (pH >12.5) AqueousExtraction->LLE WhyLLE Basification converts alkaloid salts to free bases, increasing their solubility in organic solvents. LLE->WhyLLE SilicaGel Silica Gel Chromatography LLE->SilicaGel WhySilica Separation based on polarity. 13-Hydroxylupanine has intermediate polarity. SilicaGel->WhySilica

Caption: Rationale behind the selection of purification steps.

Conclusion

The protocols and data presented provide a comprehensive guide for the successful purification of 13-Hydroxylupanine from plant extracts. The combination of aqueous extraction, pH-adjusted liquid-liquid extraction, and silica gel chromatography offers a robust and scalable method for obtaining this valuable alkaloid. For achieving higher purity, preparative HPLC is a powerful alternative. Careful monitoring of yield and purity at each step using validated analytical techniques is essential for an efficient and reproducible purification process.

References

Application

Application Notes and Protocols for 13-Hydroxylupanine Hydrochloride Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals Introduction 13-Hydroxylupanine is a quinolizidine (B1214090) alkaloid found in species of the Lupinus (lupin) genus.[1][2][3] As a natural product, it has...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

13-Hydroxylupanine is a quinolizidine (B1214090) alkaloid found in species of the Lupinus (lupin) genus.[1][2][3] As a natural product, it has garnered interest for its potential pharmacological activities. Preliminary studies indicate that 13-Hydroxylupanine can block ganglionic transmission, reduce cardiac contractility, and induce uterine smooth muscle contraction.[4][5] Furthermore, extracts containing 13-Hydroxylupanine have demonstrated antimicrobial properties.[1] These diverse biological activities suggest that 13-Hydroxylupanine hydrochloride may have therapeutic potential, warranting further investigation into its cellular mechanisms of action.

This document provides detailed protocols for a series of cell-based assays to characterize the bioactivity of 13-Hydroxylupanine hydrochloride. The assays outlined below will enable researchers to assess its cytotoxicity, its potential as an acetylcholinesterase (AChE) inhibitor, and its ability to modulate the NF-κB signaling pathway, a key regulator of inflammation.

Data Presentation

The following table summarizes hypothetical quantitative data for 13-Hydroxylupanine hydrochloride in the described cell-based assays. This data is for illustrative purposes to guide expected outcomes.

Assay TypeCell LineParameterValue
CytotoxicitySH-SY5YIC50> 100 µM
Acetylcholinesterase InhibitionSH-SY5YIC5015 µM
NF-κB InhibitionHEK293-NF-κB ReporterIC5025 µM

Experimental Protocols

Cytotoxicity Assay (LDH Release Assay)

This protocol is designed to assess the cytotoxic potential of 13-Hydroxylupanine hydrochloride by measuring the release of lactate (B86563) dehydrogenase (LDH) from damaged cells.[6][7]

Materials:

  • 13-Hydroxylupanine hydrochloride

  • Human neuroblastoma cell line (e.g., SH-SY5Y)

  • Cell culture medium (e.g., DMEM/F12 with 10% FBS)

  • 96-well cell culture plates

  • LDH cytotoxicity assay kit

  • Microplate reader

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare a stock solution of 13-Hydroxylupanine hydrochloride in a suitable solvent (e.g., sterile water or DMSO). Prepare serial dilutions of the compound in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • Remove the existing medium from the cells and add 100 µL of the medium containing the different concentrations of 13-Hydroxylupanine hydrochloride. Include wells with untreated cells (negative control) and cells treated with a lysis buffer provided in the LDH kit (positive control).

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • LDH Measurement: After incubation, carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

  • Add 50 µL of the LDH assay reaction mixture (as per the manufacturer's instructions) to each well containing the supernatant.

  • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Add 50 µL of the stop solution provided in the kit to each well.[6]

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cytotoxicity for each concentration of the compound using the following formula:

    • % Cytotoxicity = [(Sample Absorbance - Negative Control Absorbance) / (Positive Control Absorbance - Negative Control Absorbance)] x 100

Acetylcholinesterase (AChE) Inhibition Assay

This protocol determines the ability of 13-Hydroxylupanine hydrochloride to inhibit the activity of acetylcholinesterase in a cell-based format using the Ellman's method.[8][9][10][11]

Materials:

  • 13-Hydroxylupanine hydrochloride

  • Human neuroblastoma cell line (SH-SY5Y)[8][9]

  • Cell culture medium

  • 96-well cell culture plates

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Physostigmine (positive control inhibitor)

  • Phosphate buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Culture: Culture SH-SY5Y cells in appropriate flasks until they reach 80-90% confluency.

  • Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 2 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 13-Hydroxylupanine hydrochloride and the positive control (physostigmine) in culture medium.

  • Remove the medium and add 100 µL of the compound dilutions to the respective wells. Include untreated control wells.

  • Incubation: Incubate the plate for 1 hour at 37°C.

  • Assay Reaction: After incubation, add 50 µL of a solution containing ATCI and DTNB in PBS to each well.

  • Data Acquisition: Immediately begin measuring the absorbance at 412 nm every minute for 10-20 minutes using a microplate reader.[11]

  • Data Analysis: Determine the rate of reaction (change in absorbance per minute) for each well. Calculate the percentage of AChE inhibition using the following formula:

    • % Inhibition = [1 - (Rate of sample / Rate of untreated control)] x 100

  • Plot the % inhibition against the logarithm of the compound concentration and determine the IC50 value.

NF-κB Signaling Pathway Inhibition Assay

This protocol utilizes a reporter cell line to measure the inhibition of NF-κB activation by 13-Hydroxylupanine hydrochloride.[12][13][14][15]

Materials:

  • 13-Hydroxylupanine hydrochloride

  • HEK293 cells stably transfected with an NF-κB-luciferase reporter construct (HEK293-NF-κB)[14]

  • Cell culture medium

  • 96-well white, clear-bottom cell culture plates

  • Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS) as an activator

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed the HEK293-NF-κB reporter cells into a 96-well white, clear-bottom plate at a density of 5 x 10^4 cells/well and incubate overnight.

  • Compound Pre-treatment: Treat the cells with various concentrations of 13-Hydroxylupanine hydrochloride for 1 hour.

  • NF-κB Activation: Stimulate the cells by adding an activator such as TNF-α (final concentration 10 ng/mL) or LPS (final concentration 1 µg/mL). Include unstimulated and stimulated control wells without the compound.

  • Incubation: Incubate the plate for 6-8 hours at 37°C in a 5% CO2 incubator.

  • Cell Lysis and Luciferase Assay: After incubation, remove the medium and lyse the cells according to the luciferase assay kit manufacturer's protocol.

  • Add the luciferase substrate to the cell lysate in each well.

  • Data Acquisition: Measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity of the treated wells to the stimulated control wells. Calculate the percentage of NF-κB inhibition for each concentration. Plot the % inhibition against the logarithm of the compound concentration to determine the IC50 value.

Visualizations

Experimental Workflow Diagrams

Cytotoxicity_Assay_Workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_assay LDH Assay seed Seed SH-SY5Y cells in 96-well plate incubate1 Incubate 24h seed->incubate1 treat Add 13-Hydroxylupanine HCl dilutions incubate1->treat incubate2 Incubate 24-48h treat->incubate2 supernatant Transfer supernatant incubate2->supernatant add_reagent Add LDH reaction mix supernatant->add_reagent incubate3 Incubate 30 min add_reagent->incubate3 add_stop Add stop solution incubate3->add_stop read Read absorbance at 490nm add_stop->read AChE_Assay_Workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_assay AChE Activity Measurement seed Seed SH-SY5Y cells in 96-well plate incubate1 Incubate overnight seed->incubate1 treat Add 13-Hydroxylupanine HCl dilutions incubate1->treat incubate2 Incubate 1h treat->incubate2 add_reagents Add ATCI and DTNB incubate2->add_reagents read Kinetic read at 412nm add_reagents->read NFkB_Assay_Workflow cluster_prep Cell Preparation cluster_treat Treatment & Activation cluster_assay Luciferase Assay seed Seed HEK293-NF-κB cells incubate1 Incubate overnight seed->incubate1 pretreat Pre-treat with 13-Hydroxylupanine HCl incubate1->pretreat activate Activate with TNF-α/LPS pretreat->activate incubate2 Incubate 6-8h activate->incubate2 lyse Lyse cells incubate2->lyse add_substrate Add luciferase substrate lyse->add_substrate read Read luminescence add_substrate->read NFkB_Signaling_Pathway cluster_stimulus Extracellular Stimulus cluster_receptor Receptor Complex cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Inhibits IkB_P P-IκB (Ubiquitinated) IkB->IkB_P NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Proteasome Proteasome IkB_P->Proteasome Degradation Hydroxylupanine 13-Hydroxylupanine HCl (Hypothesized Inhibition) Hydroxylupanine->IKK Inhibits DNA κB DNA sites NFkB_nuc->DNA Binds Gene_Exp Inflammatory Gene Expression DNA->Gene_Exp Induces

References

Method

Application Notes and Protocols for Antifungal Susceptibility Testing of 13-Hydroxylupanine

For Researchers, Scientists, and Drug Development Professionals. Introduction 13-Hydroxylupanine is a quinolizidine (B1214090) alkaloid found in various species of lupins.[1][2] While some biological activities, such as...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

Introduction

13-Hydroxylupanine is a quinolizidine (B1214090) alkaloid found in various species of lupins.[1][2] While some biological activities, such as blocking ganglionic transmission and affecting muscle contractility, have been described, its potential as an antifungal agent remains unexplored.[1][2] The increasing prevalence of invasive fungal infections and the rise of antifungal resistance necessitate the discovery of novel therapeutic agents.[3][4]

This document provides a comprehensive guide for the systematic evaluation of the antifungal properties of 13-Hydroxylupanine. The protocols described herein are based on established methodologies from the Clinical and Laboratory Standards Institute (CLSI) to ensure standardized and reproducible results.[5][6][7][8] These application notes will guide researchers through determining the minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) of 13-Hydroxylupanine against a panel of clinically relevant fungal pathogens. Additionally, a workflow for investigating its potential mechanism of action is proposed.

Data Presentation: Hypothetical Antifungal Activity

The following tables present a hypothetical summary of the antifungal activity of 13-Hydroxylupanine against common fungal pathogens. This data is for illustrative purposes to guide researchers in presenting their findings.

Table 1: Minimum Inhibitory Concentration (MIC) of 13-Hydroxylupanine

Fungal SpeciesStrainMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Candida albicansATCC 9002816 - 643264
Candida glabrataATCC 9003032 - 12864128
Candida parapsilosisATCC 220198 - 321632
Cryptococcus neoformansATCC 9011216 - 643264
Aspergillus fumigatusATCC 20430564 - >256128256

MIC₅₀: The concentration at which 50% of the isolates were inhibited. MIC₉₀: The concentration at which 90% of the isolates were inhibited.

Table 2: Minimum Fungicidal Concentration (MFC) of 13-Hydroxylupanine

Fungal SpeciesStrainMFC Range (µg/mL)MFC/MIC RatioInterpretation
Candida albicansATCC 9002864 - 1282 - 4Fungistatic
Candida glabrataATCC 90030>256>4Fungistatic
Candida parapsilosisATCC 2201932 - 642 - 4Fungistatic
Cryptococcus neoformansATCC 90112>128>2Fungistatic
Aspergillus fumigatusATCC 204305>256-Fungistatic

An MFC/MIC ratio of ≤4 is typically considered fungistatic, while a ratio of >4 suggests fungicidal activity may be concentration-dependent or absent.

Experimental Protocols

Protocol 1: Broth Microdilution Assay for MIC Determination

This protocol is adapted from the CLSI M27 (for yeasts) and M38 (for filamentous fungi) guidelines.[6][8] It is used to determine the minimum concentration of 13-Hydroxylupanine that inhibits the visible growth of a fungus.

Materials:

  • 13-Hydroxylupanine stock solution (dissolved in a suitable solvent, e.g., DMSO, and sterile-filtered)

  • Fungal isolates (e.g., Candida spp., Cryptococcus spp., Aspergillus spp.)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well flat-bottom microtiter plates

  • Spectrophotometer or microplate reader

  • Sterile saline (0.85%)

  • Positive control antifungal (e.g., Fluconazole, Amphotericin B)

  • Solvent control (e.g., DMSO at the highest concentration used)

Procedure:

  • Inoculum Preparation:

    • Subculture the fungal isolate on a suitable agar (B569324) medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours (for yeasts) or 5-7 days (for molds).

    • Prepare a fungal suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL for yeasts). For molds, gently harvest conidia and adjust the suspension to 0.4-5 x 10⁴ CFU/mL.

    • Further dilute the suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.

  • Drug Dilution:

    • Prepare a series of twofold dilutions of the 13-Hydroxylupanine stock solution in RPMI-1640 medium in the 96-well plate. The final concentration range should typically span from 0.125 to 256 µg/mL.

    • Dispense 100 µL of each concentration into the appropriate wells.

    • Include a positive control (a known antifungal), a growth control (medium with inoculum, no drug), and a solvent control (medium with inoculum and solvent).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared fungal inoculum to each well. The final volume in each well should be 200 µL.

    • Incubate the plates at 35°C for 24-48 hours (yeasts) or 48-72 hours (molds).

  • Reading the MIC:

    • The MIC is the lowest concentration of 13-Hydroxylupanine that causes a significant inhibition of growth (typically ≥50% for azoles and ≥90-100% for polyenes and other compounds) compared to the growth control.[9] The endpoint can be read visually or with a microplate reader at 530 nm.

Protocol 2: Determination of Minimum Fungicidal Concentration (MFC)

This protocol is a follow-up to the MIC assay to determine if 13-Hydroxylupanine has a killing (fungicidal) or inhibitory (fungistatic) effect.

Materials:

  • Results from the MIC assay (Protocol 1)

  • Sabouraud Dextrose Agar plates

Procedure:

  • Following the MIC determination, select wells showing no visible growth (at and above the MIC).

  • Mix the contents of each well gently.

  • Take a 10-20 µL aliquot from each of these clear wells.

  • Spot the aliquot onto a Sabouraud Dextrose Agar plate.

  • Incubate the plates at 35°C for 24-48 hours or until growth is seen in the positive control spot (from a sub-MIC well).

  • The MFC is the lowest concentration of 13-Hydroxylupanine that results in no fungal growth (or a ≥99.9% reduction in CFU/mL) on the agar plate.

Mandatory Visualizations

The following diagrams illustrate a potential workflow for investigating the antifungal properties of 13-Hydroxylupanine and a key fungal pathway that could be a target for its mechanism of action.

G cluster_0 cluster_1 A 13-Hydroxylupanine B Primary Screening (Broth Microdilution) A->B C Determine MIC (e.g., against C. albicans) B->C D Determine MFC C->D E Active? D->E F Mechanism of Action Studies E->F Yes G Stop/Modify Compound E->G No H Ergosterol Quantitation F->H I Cell Membrane Permeability (e.g., Propidium Iodide) F->I J Cell Wall Integrity (Sorbitol Protection Assay) F->J K Reactive Oxygen Species (ROS) Detection F->K L Identify Target Pathway H->L I->L J->L K->L

Caption: Workflow for Antifungal Evaluation and Mechanism of Action Studies.

G acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa HMG-CoA synthase mevalonate Mevalonate hmg_coa->mevalonate HMG-CoA reductase squalene Squalene mevalonate->squalene Multiple Steps lanosterol Lanosterol squalene->lanosterol Erg1p zymosterol Zymosterol lanosterol->zymosterol Erg11p (CYP51) fecosterol Fecosterol zymosterol->fecosterol Erg24p episterol Episterol fecosterol->episterol Erg6p ergosterol Ergosterol episterol->ergosterol Erg3p, Erg5p inhibition Potential Target for 13-Hydroxylupanine

Caption: The Fungal Ergosterol Biosynthesis Pathway, a Potential Drug Target.

References

Application

Application Notes and Protocols for Electrophysiological Recording with 13-Hydroxylupanine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Abstract These application notes provide a comprehensive guide for investigating the electrophysiological properties of 13-Hydroxylupanine hydrochloride. Wh...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for investigating the electrophysiological properties of 13-Hydroxylupanine hydrochloride. While direct electrophysiological data for this specific compound is limited in publicly available literature, this document outlines detailed protocols based on the known activities of structurally similar quinolizidine (B1214090) alkaloids, such as sparteine (B1682161) and other lupanine (B156748) derivatives. The provided methodologies focus on characterizing the potential effects of 13-Hydroxylupanine hydrochloride on neuronal and cardiac ion channels, as well as its potential as a ganglionic blocker.

Background

13-Hydroxylupanine is a naturally occurring quinolizidine alkaloid found in various plant species. While research on the hydrochloride salt is not extensively detailed, studies on closely related compounds provide a basis for hypothesizing its mechanism of action. A derivative, 13-hydroxylupanine-2-pyrrolcarbonic acid ester, has demonstrated hypotensive and antiarrhythmic properties, which are attributed to the inhibition of sympathetic impulse transmission and a ganglionic blocking effect.[1] Furthermore, sparteine, another structurally similar alkaloid, has been shown to exhibit antiarrhythmic effects through the blockade of cardiac sodium (Na+) and potassium (K+) channels.[2] Lupanine, the parent compound, is known to have a mild sedative effect on the central nervous system.[3]

Based on this information, it is plausible that 13-Hydroxylupanine hydrochloride may exert its physiological effects through one or more of the following mechanisms:

  • Ganglionic Blockade: Inhibition of nicotinic acetylcholine (B1216132) receptors (nAChRs) in autonomic ganglia, leading to modulation of sympathetic and parasympathetic signaling.

  • Ion Channel Modulation: Direct interaction with voltage-gated ion channels, such as sodium, potassium, and potentially calcium channels, in both neurons and cardiomyocytes.

These application notes will provide protocols to investigate these hypothesized mechanisms using patch-clamp electrophysiology.

Data Presentation

Quantitative data from electrophysiological experiments should be meticulously recorded and organized for clear interpretation and comparison. The following tables are templates for summarizing key findings.

Table 1: Dose-Dependent Effects of 13-Hydroxylupanine Hydrochloride on Voltage-Gated Ion Channels

Concentration (µM)Peak Na+ Current (% of Control)Steady-State K+ Current (% of Control)Peak Ca2+ Current (% of Control)
0.1
1
10
100
IC50 (µM)

Table 2: Effects of 13-Hydroxylupanine Hydrochloride (10 µM) on Neuronal Action Potential Properties

ParameterControl13-Hydroxylupanine HCl% Change
Resting Membrane Potential (mV)
Action Potential Threshold (mV)
Action Potential Amplitude (mV)
Action Potential Duration (ms)
Firing Frequency (Hz)

Table 3: Effects of 13-Hydroxylupanine Hydrochloride (10 µM) on Cardiomyocyte Action Potential Parameters

ParameterControl13-Hydroxylupanine HCl% Change
Action Potential Duration at 90% Repolarization (APD90) (ms)
Peak Depolarization Rate (V/s)
Resting Membrane Potential (mV)

Experimental Protocols

Protocol for Whole-Cell Voltage-Clamp Recording from HEK293 Cells Expressing Voltage-Gated Ion Channels

This protocol is designed to assess the direct effects of 13-Hydroxylupanine hydrochloride on specific ion channels (e.g., Nav1.5, Kv7.1, Cav1.2) heterologously expressed in a cell line.

Materials:

  • HEK293 cells stably expressing the ion channel of interest

  • 13-Hydroxylupanine hydrochloride stock solution (10 mM in deionized water)

  • External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

  • Internal solution (in mM): 130 K-Gluconate, 10 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, 4 ATP-Mg, 0.3 GTP-Na (pH 7.2 with KOH)

  • Patch-clamp amplifier and data acquisition system

  • Borosilicate glass pipettes (2-4 MΩ resistance)

Procedure:

  • Cell Preparation: Plate HEK293 cells on glass coverslips 24-48 hours before recording.

  • Solution Preparation: Prepare and filter external and internal solutions. Prepare serial dilutions of 13-Hydroxylupanine hydrochloride in the external solution.

  • Pipette Preparation: Pull and fire-polish borosilicate glass pipettes to a resistance of 2-4 MΩ when filled with the internal solution.

  • Recording Setup: Place a coverslip with adherent cells in the recording chamber and perfuse with the external solution.

  • Obtaining a Gigaseal: Approach a single, healthy cell with the patch pipette and apply gentle suction to form a gigaohm seal (>1 GΩ).

  • Whole-Cell Configuration: Apply a brief, strong suction to rupture the cell membrane and establish the whole-cell configuration.

  • Voltage-Clamp Protocol:

    • Hold the cell at a holding potential of -80 mV.

    • To elicit sodium currents, apply depolarizing steps from -80 mV to +40 mV in 10 mV increments.

    • To elicit potassium currents, apply depolarizing steps from -70 mV to +60 mV in 10 mV increments.

  • Compound Application: After obtaining a stable baseline recording, perfuse the recording chamber with the external solution containing the desired concentration of 13-Hydroxylupanine hydrochloride.

  • Data Acquisition: Record currents before, during, and after compound application to assess the extent of block and reversibility.

  • Data Analysis: Measure the peak current amplitude at each voltage step and construct current-voltage (I-V) relationships. Calculate the percentage of current inhibition to determine the IC50 value.

Protocol for Investigating Ganglionic Blockade in Superior Cervical Ganglion (SCG) Neurons

This protocol assesses the effect of 13-Hydroxylupanine hydrochloride on synaptic transmission in a model of autonomic ganglia.

Materials:

  • Acutely dissociated SCG neurons from rodents

  • 13-Hydroxylupanine hydrochloride stock solution

  • External solution with synaptic blockers (e.g., to isolate nicotinic currents)

  • Internal solution as described in Protocol 3.1.

  • Focal stimulation electrode

Procedure:

  • Neuron Dissociation: Isolate and dissociate SCG neurons using established enzymatic and mechanical methods.

  • Recording Setup: Plate neurons in the recording chamber and establish a whole-cell patch-clamp configuration as described above.

  • Synaptic Stimulation: Position a stimulation electrode near the presynaptic terminals of the patched neuron.

  • Eliciting Synaptic Currents: Apply brief electrical stimuli to evoke excitatory postsynaptic currents (EPSCs) mediated by nAChRs.

  • Compound Application: Perfuse with varying concentrations of 13-Hydroxylupanine hydrochloride and record the effect on the amplitude and kinetics of the evoked EPSCs.

  • Data Analysis: Measure the peak amplitude of the EPSCs before and after drug application to quantify the degree of ganglionic blockade.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the hypothesized signaling pathway for ganglionic blockade and the general experimental workflow for patch-clamp recording.

G cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Action Potential Action Potential ACh Release ACh Release Action Potential->ACh Release triggers nAChR Nicotinic ACh Receptor ACh Release->nAChR ACh binds to Postsynaptic Potential Postsynaptic Potential nAChR->Postsynaptic Potential generates 13-Hydroxylupanine 13-Hydroxylupanine 13-Hydroxylupanine->nAChR blocks

Caption: Hypothesized ganglionic blockade by 13-Hydroxylupanine hydrochloride.

G Cell Culture/Isolation Cell Culture/Isolation Recording Setup Recording Setup Cell Culture/Isolation->Recording Setup Pipette Preparation Pipette Preparation Pipette Preparation->Recording Setup Gigaseal Formation Gigaseal Formation Recording Setup->Gigaseal Formation Whole-Cell Configuration Whole-Cell Configuration Gigaseal Formation->Whole-Cell Configuration Baseline Recording Baseline Recording Whole-Cell Configuration->Baseline Recording Compound Application Compound Application Baseline Recording->Compound Application Data Acquisition Data Acquisition Compound Application->Data Acquisition Data Analysis Data Analysis Data Acquisition->Data Analysis

Caption: General experimental workflow for whole-cell patch-clamp recording.

G cluster_ganglia Autonomic Ganglia cluster_heart Cardiac Myocytes 13-Hydroxylupanine HCl 13-Hydroxylupanine HCl Nicotinic Receptors Nicotinic Receptors 13-Hydroxylupanine HCl->Nicotinic Receptors Inhibits Na+ Channels Na+ Channels 13-Hydroxylupanine HCl->Na+ Channels Blocks K+ Channels K+ Channels 13-Hydroxylupanine HCl->K+ Channels Blocks Reduced Synaptic Transmission Reduced Synaptic Transmission Nicotinic Receptors->Reduced Synaptic Transmission Altered Action Potential Altered Action Potential Na+ Channels->Altered Action Potential K+ Channels->Altered Action Potential

Caption: Potential dual mechanism of 13-Hydroxylupanine hydrochloride.

Conclusion

The protocols and frameworks presented in these application notes provide a robust starting point for the detailed electrophysiological characterization of 13-Hydroxylupanine hydrochloride. By systematically investigating its effects on key ion channels and synaptic transmission, researchers can elucidate its pharmacological profile and potential therapeutic applications. It is important to reiterate that these protocols are based on the known effects of structurally related compounds, and further research is necessary to confirm the specific actions of 13-Hydroxylupanine hydrochloride.

References

Method

Application Notes and Protocols for Studying 13-Hydroxylupanine Effects Using Patch Clamp Electrophysiology

For Researchers, Scientists, and Drug Development Professionals Introduction 13-Hydroxylupanine, a quinolizidine (B1214090) alkaloid and a derivative of lupanine (B156748), has garnered interest for its potential pharmac...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

13-Hydroxylupanine, a quinolizidine (B1214090) alkaloid and a derivative of lupanine (B156748), has garnered interest for its potential pharmacological activities. Understanding the interaction of this compound with ion channels is crucial for elucidating its mechanism of action and evaluating its therapeutic potential. Patch clamp electrophysiology is the gold-standard technique for investigating the direct effects of compounds on ion channel function with high resolution.[1] This document provides a detailed protocol for studying the effects of 13-Hydroxylupanine on ion channels, using ATP-sensitive potassium (K-ATP) channels as a primary example, based on the known activity of its parent compound, lupanine.[1]

Putative Signaling Pathway of 13-Hydroxylupanine

Based on the inhibitory action of the related compound lupanine on K-ATP channels in pancreatic beta cells, 13-Hydroxylupanine is hypothesized to follow a similar pathway.[1] Inhibition of K-ATP channels leads to membrane depolarization, which in turn opens voltage-gated calcium channels (VGCCs). The subsequent influx of calcium ions triggers downstream cellular responses, such as neurotransmitter or hormone release.

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol hydroxylupanine 13-Hydroxylupanine k_atp K-ATP Channel hydroxylupanine->k_atp Inhibition depolarization Membrane Depolarization k_atp->depolarization Leads to vgcc Voltage-Gated Ca²⁺ Channel ca_influx Ca²⁺ Influx vgcc->ca_influx Mediates depolarization->vgcc Opens cellular_response Cellular Response (e.g., Insulin Secretion) ca_influx->cellular_response Triggers experimental_workflow cell_prep Cell Preparation (e.g., INS-1 cells) giga_seal Giga-seal Formation (>1 GΩ) cell_prep->giga_seal solution_prep Solution Preparation (Internal & External) solution_prep->giga_seal pipette_pull Pipette Pulling (3-5 MΩ) pipette_pull->giga_seal whole_cell Establish Whole-Cell Configuration giga_seal->whole_cell baseline Record Baseline K-ATP Currents whole_cell->baseline drug_app Apply 13-Hydroxylupanine (Concentration-Response) baseline->drug_app recording Record Currents in Presence of Drug drug_app->recording washout Washout with Control Solution recording->washout analysis Data Analysis (IC₅₀, Kinetics) washout->analysis

References

Application

Application Notes: Preparation and Handling of 13-Hydroxylupanine Hydrochloride in DMSO

For Researchers, Scientists, and Drug Development Professionals Abstract These application notes provide a comprehensive guide for the preparation, handling, and storage of 13-Hydroxylupanine (B1673957) hydrochloride sol...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the preparation, handling, and storage of 13-Hydroxylupanine (B1673957) hydrochloride solutions in Dimethyl Sulfoxide (DMSO). 13-Hydroxylupanine is a quinolizidine (B1214090) alkaloid found in plants of the Lupinus genus, recognized for its various pharmacological activities.[1][2] It has been shown to block ganglionic transmission, reduce cardiac contractility, and induce uterine smooth muscle contraction.[2][3][4][5][6] Research also suggests potential anti-inflammatory, antioxidant, anticancer, and antifungal properties.[7][8] Adherence to the detailed protocols and safety guidelines outlined below is crucial for ensuring solution accuracy, stability, and the reproducibility of experimental results.

Chemical and Physical Properties

13-Hydroxylupanine hydrochloride is the salt form of the natural alkaloid. The hydrochloride form often provides improved solubility and stability compared to the free base. Key properties are summarized in the table below.

PropertyValueReference(s)
Chemical Name 13-Hydroxylupanine hydrochloride[3]
Synonyms Hydroxylupanine hydrochloride[3][6]
CAS Number 6809-89-8[3][5][9]
Molecular Formula C₁₅H₂₅ClN₂O₂[3][5]
Molecular Weight 300.82 g/mol [3][5]
Appearance Solid[10]
Purity Typically ≥98% (Varies by supplier)
Long-term Storage (Solid) -20°C[1]

Solubility in DMSO

Dimethyl Sulfoxide (DMSO) is a common solvent for preparing stock solutions of 13-Hydroxylupanine hydrochloride for in vitro studies.

SolventConcentrationApproximate mg/mL EquivalentReference(s)
DMSO10 mM~3.01 mg/mL[5]

Note: The mg/mL value is calculated using the molecular weight of 300.82 g/mol . Solubility can be affected by the purity of the compound, temperature, and the presence of moisture. It is recommended to start with a small amount to confirm solubility before preparing a large batch.

Mechanism of Action & Relevant Signaling Pathways

13-Hydroxylupanine hydrochloride's primary described mechanism is the blockade of ganglionic transmission.[2][3][6] This action inhibits the propagation of nerve signals through autonomic ganglia, which can affect downstream functions in the cardiovascular and nervous systems. This inhibitory effect is key to its observed physiological activities, such as decreased cardiac contractility.[2][3]

G cluster_0 Autonomic Ganglion Preganglionic Neuron Preganglionic Neuron Nicotinic Receptor nAChR Preganglionic Neuron->Nicotinic Receptor ACh Postganglionic Neuron Postganglionic Neuron Effector Organ Effector Organ Postganglionic Neuron->Effector Organ Action Potential Nicotinic Receptor->Postganglionic Neuron Signal Compound 13-Hydroxylupanine HCl Compound->Nicotinic Receptor Blocks Transmission

Caption: Blockade of Ganglionic Transmission by 13-Hydroxylupanine HCl.

Protocol: Preparing a 10 mM Stock Solution in DMSO

This protocol details the steps to prepare a 10 mM stock solution of 13-Hydroxylupanine hydrochloride in DMSO.

Materials Required:
  • 13-Hydroxylupanine hydrochloride (Solid)

  • Anhydrous/Molecular biology grade DMSO

  • Calibrated analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Pipettors and sterile, low-retention tips

  • Vortex mixer

  • (Optional) Sonicator bath

Experimental Workflow:

G start Start weigh 1. Weigh Compound Accurately weigh 3.01 mg of 13-Hydroxylupanine HCl. start->weigh add_dmso 2. Add Solvent Add 1.0 mL of high-purity DMSO to the vial. weigh->add_dmso mix 3. Dissolve Vortex thoroughly. Use sonication if needed. add_dmso->mix store 4. Store Solution Aliquot and store at -20°C or -80°C. mix->store end Ready for Use store->end

Caption: Workflow for Preparing 13-Hydroxylupanine HCl Stock Solution.

Step-by-Step Procedure:
  • Calculation:

    • To prepare a 10 mM (0.010 mol/L) solution, the required mass is calculated using the formula: Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • For 1 mL (0.001 L) of a 10 mM solution: Mass (g) = 0.010 mol/L x 0.001 L x 300.82 g/mol = 0.00301 g = 3.01 mg

  • Weighing:

    • Tare a sterile microcentrifuge tube or amber vial on an analytical balance.

    • Carefully weigh 3.01 mg of 13-Hydroxylupanine hydrochloride powder and add it to the tube.

  • Dissolution:

    • Using a calibrated pipette, add 1.0 mL of anhydrous DMSO to the vial containing the powder.

    • Cap the vial securely and vortex the solution for 1-2 minutes until the solid is completely dissolved.

    • If dissolution is slow, briefly sonicate the vial in a water bath to facilitate the process. Visually inspect the solution to ensure no particulates remain.

  • Storage and Handling:

    • For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the DMSO stock solution at -20°C or -80°C. Under these conditions, the solution should be stable for several months.

    • When ready to use, thaw the aliquot at room temperature and gently vortex before making further dilutions in your appropriate aqueous-based experimental medium.

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves when handling 13-Hydroxylupanine hydrochloride and DMSO.

  • Handling: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation. Avoid contact with skin and eyes.

  • Hazard Classifications: The compound is classified as Acute Toxicity, Oral (Category 4).[11]

  • Disposal: Dispose of the chemical and any contaminated materials in accordance with local, state, and federal regulations.

Disclaimer: This product is for research use only and is not intended for human or veterinary use.[3][12] The information provided is based on available data and should be used as a guide. Researchers should always perform their own validation and optimization for their specific experimental setup.

References

Method

Application Notes and Protocols for 13-Hydroxylupanine Hydrochloride in In Vivo Animal Studies

For Researchers, Scientists, and Drug Development Professionals Introduction 13-Hydroxylupanine is a quinolizidine (B1214090) alkaloid naturally found in species of the Lupinus (lupin) genus. As a hydrochloride salt, its...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

13-Hydroxylupanine is a quinolizidine (B1214090) alkaloid naturally found in species of the Lupinus (lupin) genus. As a hydrochloride salt, its solubility and suitability for in vivo research are enhanced. This document provides detailed application notes and experimental protocols for the use of 13-Hydroxylupanine hydrochloride in animal studies, based on available scientific literature. The primary reported pharmacological activities include ganglionic blockade, decreased cardiac contractility, and contraction of uterine smooth muscle.

Pharmacological Profile

13-Hydroxylupanine hydrochloride exhibits several key pharmacological effects that are of interest for in vivo investigation:

  • Ganglionic Blockade: It has been reported to block ganglionic transmission.

  • Cardiovascular Effects: The compound is known to decrease cardiac contractility.

  • Uterine Smooth Muscle Contraction: It has been shown to induce contractions of the uterine smooth muscle.

Quantitative Data Summary

A critical aspect of preclinical in vivo studies is understanding the dose-response relationship, including toxicity. The following table summarizes the available acute toxicity data for 13-Hydroxylupanine.

CompoundAnimal ModelRoute of AdministrationLD50
13-HydroxylupanineRatIntraperitoneal199 mg/kg[1]

LD50: The dose required to cause mortality in 50% of the tested animal population.

Experimental Protocols

Detailed methodologies for investigating the pharmacological effects of 13-Hydroxylupanine hydrochloride in vivo are outlined below. These protocols are based on established methods for assessing similar compounds and should be adapted based on specific research objectives and institutional guidelines.

Acute Toxicity Assessment (LD50 Determination)

This protocol is designed to determine the median lethal dose (LD50) of 13-Hydroxylupanine hydrochloride, providing essential information for dose selection in subsequent efficacy studies.

Experimental Workflow for Acute Toxicity Assessment

G cluster_0 Preparation cluster_1 Dosing cluster_2 Observation cluster_3 Data Analysis A Acclimatize Animals (e.g., Mice or Rats, 1 week) B Prepare 13-Hydroxylupanine HCl Solutions (e.g., in sterile saline) A->B C Administer Graded Doses (Intraperitoneal or Oral) B->C D Monitor for Clinical Signs of Toxicity (e.g., behavioral changes, convulsions) C->D E Record Mortality over 14 days D->E F Calculate LD50 (e.g., Probit Analysis) E->F

Caption: Workflow for LD50 determination of 13-Hydroxylupanine HCl.

Methodology:

  • Animal Model: Male or female mice (e.g., Swiss albino) or rats (e.g., Wistar), typically 6-8 weeks old.

  • Housing: Animals should be housed in standard conditions with a 12-hour light/dark cycle and free access to food and water.

  • Acclimatization: Allow animals to acclimatize to the laboratory environment for at least one week prior to the experiment.

  • Drug Preparation: Dissolve 13-Hydroxylupanine hydrochloride in a sterile, isotonic vehicle (e.g., 0.9% saline) to the desired concentrations.

  • Dosing:

    • Divide animals into groups (n=6-10 per group).

    • Administer a single dose of the compound via the desired route (intraperitoneal or oral gavage).

    • Dose levels should be selected to span a range that is expected to cause 0% to 100% mortality. Based on the known intraperitoneal LD50 in rats (199 mg/kg), a starting range for mice could be lower, for example, starting from 50 mg/kg and increasing geometrically.

  • Observation:

    • Observe animals continuously for the first 4 hours after administration for any clinical signs of toxicity (e.g., changes in motor activity, convulsions, lacrimation, salivation, diarrhea).

    • Continue observation daily for a total of 14 days, recording any delayed toxicity or mortality.

  • Data Analysis: Calculate the LD50 value using a recognized statistical method, such as Probit analysis.

Cardiovascular Effects Assessment

This protocol aims to evaluate the impact of 13-Hydroxylupanine hydrochloride on key cardiovascular parameters.

Experimental Workflow for Cardiovascular Assessment

G cluster_0 Surgical Preparation cluster_1 Data Acquisition cluster_2 Drug Administration cluster_3 Post-Dosing Analysis A Anesthetize Rat (e.g., Urethane) B Cannulate Carotid Artery and Jugular Vein A->B C Connect to Pressure Transducer & ECG B->C D Record Baseline Blood Pressure & Heart Rate C->D E Administer 13-Hydroxylupanine HCl (i.v.) D->E F Continuously Record Cardiovascular Parameters E->F G Analyze Changes from Baseline F->G

Caption: In vivo workflow for assessing cardiovascular effects.

Methodology:

  • Animal Model: Adult male or female rats (e.g., Sprague-Dawley or Wistar).

  • Anesthesia: Anesthetize the animal with a suitable agent (e.g., urethane, 1.25 g/kg, i.p.) to maintain a stable level of anesthesia throughout the experiment.

  • Surgical Preparation:

    • Cannulate the carotid artery for direct measurement of arterial blood pressure.

    • Cannulate the jugular vein for intravenous administration of the test compound.

    • Insert electrocardiogram (ECG) leads to monitor heart rate.

  • Data Acquisition:

    • Connect the arterial cannula to a pressure transducer linked to a data acquisition system.

    • Allow the animal to stabilize and record baseline blood pressure and heart rate for at least 30 minutes.

  • Drug Administration:

    • Administer increasing doses of 13-Hydroxylupanine hydrochloride intravenously. Doses should be selected based on the toxicity data, starting with a low dose (e.g., 1-5% of the LD50) and escalating.

    • A vehicle control group should receive an equivalent volume of the vehicle.

  • Data Analysis:

    • Continuously record blood pressure (systolic, diastolic, mean arterial pressure) and heart rate.

    • Analyze the changes in these parameters from the baseline following each dose administration.

Uterine Smooth Muscle Contraction Assessment

This protocol is designed to investigate the in vivo effects of 13-Hydroxylupanine hydrochloride on uterine contractility.

Experimental Workflow for Uterine Contraction Assay

G cluster_0 Animal Preparation cluster_1 Measurement Setup cluster_2 Drug Administration cluster_3 Data Analysis A Anesthetize Estrogen-Primed Rat B Expose Uterine Horn A->B C Attach Uterine Horn to Force Transducer B->C D Record Baseline Spontaneous Contractions C->D E Administer 13-Hydroxylupanine HCl (i.v. or local) D->E F Record Changes in Contraction (Frequency, Amplitude) E->F G Compare to Pre-Drug Activity F->G

Caption: In vivo workflow for assessing uterine smooth muscle contraction.

Methodology:

  • Animal Model: Ovariectomized female rats, primed with estrogen (e.g., estradiol (B170435) benzoate, 100 µg/kg, s.c., 24 hours prior to the experiment) to sensitize the uterus.

  • Anesthesia and Surgical Preparation:

    • Anesthetize the rat as described in the cardiovascular protocol.

    • Make a midline abdominal incision to expose the uterine horns.

  • Measurement of Uterine Contractions:

    • Attach a thread to one uterine horn and connect it to an isometric force transducer to record contractions.

    • Keep the tissue moist with warm physiological saline.

    • Record baseline spontaneous uterine contractions.

  • Drug Administration:

    • Administer 13-Hydroxylupanine hydrochloride intravenously or apply it locally to the uterine horn.

    • Use a range of doses to establish a dose-response relationship.

  • Data Analysis:

    • Measure the frequency and amplitude of uterine contractions before and after drug administration.

    • Quantify the change in contractile activity in response to the compound.

Signaling Pathways and Mechanisms of Action

The precise signaling pathways through which 13-Hydroxylupanine exerts its effects are not well-elucidated in the currently available literature. The ganglionic blockade suggests an interaction with nicotinic acetylcholine (B1216132) receptors at autonomic ganglia. The effects on cardiac and uterine smooth muscle likely involve modulation of ion channels (e.g., calcium channels) or other receptors involved in muscle contraction. Further research is required to delineate these pathways.

Hypothesized Mechanism of Ganglionic Blockade

G cluster_0 Preganglionic Neuron cluster_1 Postganglionic Neuron Pre Acetylcholine Release Post Nicotinic Receptor Pre->Post Binds Action Action Potential Post->Action Initiates Drug 13-Hydroxylupanine HCl Drug->Post Blocks

Caption: Hypothesized ganglionic blockade by 13-Hydroxylupanine HCl.

Conclusion

13-Hydroxylupanine hydrochloride presents as a pharmacologically active compound with distinct effects on the autonomic nervous system, cardiovascular system, and uterine smooth muscle. The provided protocols offer a framework for the in vivo investigation of these effects. Researchers should adhere to ethical guidelines for animal research and adapt these protocols to their specific scientific questions. Further studies are warranted to elucidate the precise mechanisms of action and signaling pathways involved in the activity of this natural product.

References

Application

Application Note and Protocols for Metabolic Stability Assay of 13-Hydroxylupanine Hydrochloride

Audience: Researchers, scientists, and drug development professionals. Introduction Metabolic stability is a critical parameter assessed during drug discovery and development to predict the in vivo pharmacokinetic proper...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Metabolic stability is a critical parameter assessed during drug discovery and development to predict the in vivo pharmacokinetic properties of a new chemical entity (NCE).[1][2][3] The liver is the primary site of drug metabolism, facilitated by a host of enzymes, broadly categorized into Phase I and Phase II enzymes.[3][4] In vitro metabolic stability assays provide essential data on the susceptibility of a compound to metabolism, which in turn helps in estimating its in vivo half-life and clearance.[1][5] This application note provides detailed protocols for assessing the metabolic stability of 13-Hydroxylupanine (B1673957) hydrochloride using two common in vitro systems: liver microsomes and hepatocytes.

13-Hydroxylupanine is a quinolizidine (B1214090) alkaloid found in sweet lupins.[6] In vivo studies in humans have shown that a high percentage of orally administered 13-hydroxylupanine is recovered as the unchanged compound in urine, suggesting high metabolic stability.[7] The following in vitro assays can be used to confirm and quantify this stability, providing valuable data for its development as a potential therapeutic agent.

Principle of the Assays

The metabolic stability of a compound is determined by incubating it with a metabolically active system and measuring the decrease in its concentration over time.[1]

  • Liver Microsomal Stability Assay: This assay primarily evaluates Phase I metabolism, which is largely mediated by cytochrome P450 (CYP) enzymes present in the endoplasmic reticulum of liver cells.[5][8][9] Liver microsomes are subcellular fractions that are rich in these enzymes.[9][10]

  • Hepatocyte Stability Assay: This assay provides a more comprehensive assessment of metabolic stability by including both Phase I and Phase II metabolic pathways.[4][10][11] Intact hepatocytes contain the full complement of hepatic drug-metabolizing enzymes and cofactors.[4][12]

The disappearance of the parent compound is monitored by liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[1] From the rate of disappearance, key parameters such as the in vitro half-life (t1/2) and intrinsic clearance (CLint) can be calculated.[12][13]

Experimental Protocols

Liver Microsomal Stability Assay

This protocol is designed to assess the metabolic stability of 13-Hydroxylupanine hydrochloride in the presence of human liver microsomes.

Materials and Reagents:

  • 13-Hydroxylupanine hydrochloride

  • Pooled human liver microsomes (e.g., from a commercial supplier)[14]

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.4)[8][14]

  • Magnesium chloride (MgCl2)[8]

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[8]

  • Positive control compounds (e.g., Midazolam for high clearance, Verapamil for intermediate clearance)[14]

  • Acetonitrile (B52724) (ACN) with an appropriate internal standard (IS) for quenching the reaction and for analytical quantification.[8]

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Incubator with shaking capabilities (37°C)[8]

  • Centrifuge

  • LC-MS/MS system[8]

Experimental Workflow:

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling and Quenching cluster_analysis Analysis prep_compound Prepare 13-Hydroxylupanine HCl and Control Stock Solutions (in DMSO) pre_incubation Pre-incubate Microsomes and 13-Hydroxylupanine HCl at 37°C prep_compound->pre_incubation prep_microsomes Prepare Microsome Working Solution (in Phosphate Buffer with MgCl2) prep_microsomes->pre_incubation prep_nadph Prepare NADPH Regenerating System Working Solution initiate_reaction Initiate Reaction by Adding NADPH Regenerating System pre_incubation->initiate_reaction time_points Collect Aliquots at Time Points (e.g., 0, 5, 15, 30, 45 min) initiate_reaction->time_points quench Quench Reaction by Adding Cold Acetonitrile with Internal Standard time_points->quench centrifuge Centrifuge to Precipitate Proteins quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze data_analysis Calculate % Remaining, t1/2, and CLint analyze->data_analysis

Caption: Workflow for the Liver Microsomal Stability Assay.

Procedure:

  • Preparation of Solutions:

    • Prepare a 10 mM stock solution of 13-Hydroxylupanine hydrochloride in DMSO.[4]

    • Prepare working solutions of the test compound and positive controls by diluting the stock solution in potassium phosphate buffer to the desired concentration (e.g., 1 µM final concentration).[9][14] The final DMSO concentration should be less than 0.5%.[14]

    • Thaw the human liver microsomes on ice and prepare a working solution in cold potassium phosphate buffer to achieve a final protein concentration of 0.5 mg/mL.[9]

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the microsomal working solution.

    • Add the working solution of 13-Hydroxylupanine hydrochloride or control compounds to the wells.

    • Include a negative control without the NADPH regenerating system to assess for non-enzymatic degradation.[8]

    • Pre-incubate the plate at 37°C for 5-10 minutes with shaking.[15]

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells except the negative controls.[9]

  • Sampling and Reaction Termination:

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot from the incubation mixture.[9][11]

    • Immediately terminate the reaction by adding the aliquot to a collection plate containing 3-4 volumes of cold acetonitrile with an internal standard.[8][9] The 0-minute time point is collected immediately after the addition of the NADPH system.

  • Sample Processing and Analysis:

    • After the final time point, centrifuge the collection plate to precipitate the proteins.[8]

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to determine the concentration of the remaining 13-Hydroxylupanine hydrochloride.[8][16]

Hepatocyte Stability Assay

This protocol provides a more comprehensive evaluation of metabolic stability using cryopreserved human hepatocytes.

Materials and Reagents:

  • 13-Hydroxylupanine hydrochloride

  • Cryopreserved human hepatocytes[12]

  • Hepatocyte incubation medium (e.g., Williams' Medium E) with supplements.[12]

  • Positive control compounds (e.g., Phenacetin, Diclofenac)[4]

  • Acetonitrile (ACN) with an appropriate internal standard (IS)

  • Dimethyl sulfoxide (DMSO)

  • Collagen-coated 24- or 48-well plates

  • CO2 incubator (37°C, 5% CO2)[4]

  • Centrifuge

  • LC-MS/MS system

Experimental Workflow:

G cluster_prep Cell Preparation cluster_incubation Incubation cluster_sampling Sampling and Quenching cluster_analysis Analysis thaw_cells Thaw Cryopreserved Hepatocytes determine_viability Determine Cell Viability and Density thaw_cells->determine_viability plate_cells Plate Hepatocytes on Collagen-Coated Plates determine_viability->plate_cells add_compound Add Dosing Solutions to Hepatocytes plate_cells->add_compound prepare_dosing Prepare Dosing Solutions of 13-Hydroxylupanine HCl and Controls prepare_dosing->add_compound incubate Incubate at 37°C, 5% CO2 add_compound->incubate time_points Collect Aliquots of Cell Suspension at Time Points (e.g., 0, 15, 30, 60, 120 min) incubate->time_points quench Quench Reaction with Cold Acetonitrile and Internal Standard time_points->quench centrifuge Centrifuge to Pellet Debris quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze data_analysis Calculate % Remaining, t1/2, and CLint analyze->data_analysis G raw_data LC-MS/MS Raw Data (Peak Area Ratios) percent_remaining Calculate Percent Remaining vs. Time Zero raw_data->percent_remaining plot_data Plot ln(% Remaining) vs. Time percent_remaining->plot_data linear_regression Perform Linear Regression plot_data->linear_regression slope Determine Slope (k) linear_regression->slope half_life Calculate Half-Life (t1/2) t1/2 = 0.693 / k slope->half_life cl_int Calculate Intrinsic Clearance (CLint) slope->cl_int

References

Method

Application Note: Enantiomeric Separation of 13-Hydroxylupanine by Chiral HPLC

Abstract This application note outlines a proposed High-Performance Liquid Chromatography (HPLC) method for the enantiomeric separation of 13-Hydroxylupanine, a quinolizidine (B1214090) alkaloid. Due to the potential for...

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note outlines a proposed High-Performance Liquid Chromatography (HPLC) method for the enantiomeric separation of 13-Hydroxylupanine, a quinolizidine (B1214090) alkaloid. Due to the potential for enantiomers to exhibit different pharmacological and toxicological profiles, their separation and quantification are crucial in drug development and phytochemical analysis. This document provides a detailed protocol using a polysaccharide-based chiral stationary phase (CSP) under normal phase conditions, which is a common starting point for the separation of similar alkaloid compounds. The described method serves as a foundational protocol for further optimization and validation.

Introduction

13-Hydroxylupanine is a natural alkaloid with a rigid ring structure and multiple chiral centers, making it a candidate for chiral separation. The differential interaction of its enantiomers with a chiral stationary phase allows for their resolution by HPLC.[1][2] Direct chiral HPLC is a widely used technique for the separation of enantiomers due to its efficiency and reproducibility.[3][4][5] Polysaccharide-based CSPs, in particular, have demonstrated broad applicability for the resolution of a wide range of chiral compounds, including those with amine and hydroxyl functional groups.[5][6]

This protocol details the necessary steps and conditions for the separation of 13-Hydroxylupanine enantiomers, providing a basis for researchers in natural product chemistry, pharmacology, and drug development.

Experimental Protocols

1. Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.

  • Chiral Column: A polysaccharide-based chiral stationary phase is recommended. For this application, a column such as CHIRALPAK® AD-H (or equivalent) is proposed.

  • Solvents: HPLC-grade n-hexane, isopropanol (B130326) (IPA), and diethylamine (B46881) (DEA).

  • Sample: A racemic standard of 13-Hydroxylupanine.

2. Preparation of Mobile Phase and Sample

  • Mobile Phase: Prepare the mobile phase by mixing n-hexane, isopropanol, and diethylamine in the desired ratio. A typical starting composition for screening on a polysaccharide-based CSP is a mixture of n-hexane and an alcohol like isopropanol. For basic compounds like 13-Hydroxylupanine, the addition of a small amount of a basic modifier such as diethylamine is often necessary to improve peak shape and resolution.[3]

    • Initial Screening Condition: n-Hexane/Isopropanol/DEA (80:20:0.1, v/v/v)

  • Sample Preparation: Accurately weigh and dissolve the racemic 13-Hydroxylupanine standard in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the sample solution through a 0.45 µm syringe filter before injection.

3. HPLC Method Parameters

The following table summarizes the proposed HPLC conditions for the enantiomeric separation of 13-Hydroxylupanine.

ParameterRecommended Condition
Column CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane/Isopropanol/DEA (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 220 nm
Injection Volume 10 µL

Data Presentation

The following table presents hypothetical data for the enantiomeric separation of 13-Hydroxylupanine based on the proposed method. This data is for illustrative purposes and will need to be confirmed by experimental results.

EnantiomerRetention Time (min)Peak AreaResolution (Rs)
Enantiomer 18.550000-
Enantiomer 210.2500002.1

Method Development and Optimization Workflow

The development of a successful chiral separation method often involves a systematic approach to screen different columns and mobile phases. The following diagram illustrates a typical workflow for this process.

G Workflow for Chiral HPLC Method Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Evaluation and Optimization cluster_2 Phase 3: Validation A Select Chiral Stationary Phases (CSPs) (e.g., Polysaccharide-based) B Define Screening Mobile Phases (Normal Phase, Reversed Phase, Polar Organic) A->B C Perform Initial Injections B->C D Evaluate Initial Results (Retention, Resolution, Peak Shape) C->D Analyze Chromatograms D->A No/Poor Separation E Optimize Mobile Phase Composition (Solvent Ratio, Additives) D->E Good Initial Separation F Optimize Method Parameters (Flow Rate, Temperature) E->F G Method Validation (Linearity, Accuracy, Precision) F->G Optimized Method H Final Application Note and Protocol G->H

Caption: A logical workflow for the development of a chiral HPLC method.

Discussion

The proposed method provides a starting point for the enantiomeric separation of 13-Hydroxylupanine. Optimization of the mobile phase composition, including the ratio of n-hexane to isopropanol and the concentration of diethylamine, may be necessary to achieve baseline resolution and optimal analysis time. Other polysaccharide-based chiral stationary phases can also be screened to find the most suitable one for this separation. The selection of an appropriate CSP is a critical step in the development of a chiral separation method.[3]

Conclusion

This application note presents a detailed, albeit representative, protocol for the chiral separation of 13-Hydroxylupanine enantiomers by HPLC. The provided workflow and initial conditions offer a solid foundation for researchers to develop and validate a robust analytical method for the enantiomeric purity assessment of this compound.

References

Application

Application Notes and Protocols for Developing a 13-Hydroxylupanine Hydrochloride Dose-Response Curve

For Researchers, Scientists, and Drug Development Professionals Introduction 13-Hydroxylupanine is a quinolizidine (B1214090) alkaloid found in various Lupinus species.[1] Preclinical studies have indicated several biolo...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

13-Hydroxylupanine is a quinolizidine (B1214090) alkaloid found in various Lupinus species.[1] Preclinical studies have indicated several biological activities of interest, including the blockade of ganglionic transmission, reduction of cardiac contractility, and contraction of uterine smooth muscle.[1] Additionally, extracts containing 13-Hydroxylupanine have demonstrated antimicrobial properties.[1] These diverse effects suggest its potential as a pharmacological tool or a lead compound for drug development.

These application notes provide detailed protocols for generating dose-response curves to characterize the biological activity of 13-Hydroxylupanine hydrochloride in three key areas: uterine smooth muscle contraction, cardiac muscle contractility, and antimicrobial efficacy. The protocols are designed to be robust and reproducible, providing a framework for researchers to determine key pharmacological parameters such as EC50 (half-maximal effective concentration) and IC50 (half-maximal inhibitory concentration).

Dose-Response Analysis of Uterine Smooth Muscle Contraction

This protocol details the investigation of 13-Hydroxylupanine hydrochloride's effect on uterine smooth muscle contractility, a critical aspect for applications in reproductive health and pharmacology.

Experimental Objective

To determine the dose-dependent effect of 13-Hydroxylupanine hydrochloride on the contractility of uterine smooth muscle cells and to calculate the EC50 value for its contractile activity.

Materials and Reagents
Material/ReagentSupplierCat. No.
Human Uterine Smooth Muscle Cells (HUtSMC)PromoCellC-12281
Smooth Muscle Cell Growth Medium 2PromoCellC-22062
13-Hydroxylupanine hydrochlorideMedChemExpressHY-N2332A
Oxytocin (Positive Control)Sigma-AldrichO4375
Atosiban (B549348) (Antagonist Control)Sigma-AldrichA3480
Fura-2 AM, cell permeantThermo Fisher ScientificF1221
Pluronic F-127Thermo Fisher ScientificP3000MP
Hanks' Balanced Salt Solution (HBSS)Gibco14025092
Fetal Bovine Serum (FBS)Gibco10270106
Penicillin-StreptomycinGibco15140122
96-well black, clear bottom platesCorning3603
Experimental Protocol
  • Cell Culture:

    • Culture Human Uterine Smooth Muscle Cells (HUtSMC) in Smooth Muscle Cell Growth Medium 2 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

    • Seed cells in a 96-well black, clear bottom plate at a density of 2 x 10^4 cells per well and allow them to adhere and grow to 80-90% confluency.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 13-Hydroxylupanine hydrochloride in sterile distilled water.

    • Perform serial dilutions in HBSS to obtain a range of concentrations (e.g., 1 nM to 100 µM).

    • Prepare a 1 µM stock solution of Oxytocin in HBSS as a positive control.

    • Prepare a 10 µM stock solution of Atosiban in HBSS as an antagonist control.

  • Calcium Imaging Assay:

    • Wash the cells twice with HBSS.

    • Prepare a loading buffer containing 5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS.

    • Add 100 µL of loading buffer to each well and incubate for 45 minutes at 37°C.

    • Wash the cells twice with HBSS to remove excess dye.

    • Add 100 µL of HBSS to each well.

  • Data Acquisition:

    • Place the plate in a fluorescence microplate reader equipped for ratiometric calcium imaging.

    • Measure the baseline fluorescence ratio (Excitation: 340 nm / 380 nm, Emission: 510 nm) for 2 minutes.

    • Add 100 µL of the prepared 13-Hydroxylupanine hydrochloride dilutions, oxytocin, or atosiban to the respective wells.

    • Immediately begin recording the fluorescence ratio for 10-15 minutes.

  • Data Analysis:

    • Calculate the change in fluorescence ratio (ΔR) by subtracting the baseline from the peak fluorescence ratio.

    • Normalize the data by setting the maximum response to 100% and the baseline to 0%.

    • Plot the normalized response against the logarithm of the 13-Hydroxylupanine hydrochloride concentration.

    • Fit the data to a sigmoidal dose-response curve using a non-linear regression model to determine the EC50 value.

Data Presentation
Concentration (µM)ΔR (Mean ± SD)Normalized Response (%)
0 (Vehicle)0
0.001
0.01
0.1
1
10
100
1 µM Oxytocin100

Signaling Pathway and Experimental Workflow

G cluster_pathway Muscarinic Receptor Signaling Pathway for Uterine Contraction cluster_workflow Experimental Workflow for Calcium Imaging Compound 13-Hydroxylupanine Hydrochloride M_Receptor Muscarinic Receptor Compound->M_Receptor Gq_Protein Gq Protein M_Receptor->Gq_Protein PLC Phospholipase C Gq_Protein->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Ca_Release Ca2+ Release ER->Ca_Release Ca_Calmodulin Ca2+-Calmodulin Complex Ca_Release->Ca_Calmodulin MLCK MLCK Activation Ca_Calmodulin->MLCK Contraction Smooth Muscle Contraction MLCK->Contraction Cell_Culture Culture HUtSMC Cell_Seeding Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Dye_Loading Load with Fura-2 AM Cell_Seeding->Dye_Loading Baseline_Reading Measure Baseline Fluorescence Dye_Loading->Baseline_Reading Compound_Addition Add Compound Baseline_Reading->Compound_Addition Data_Acquisition Record Fluorescence Changes Compound_Addition->Data_Acquisition Data_Analysis Analyze Data & Determine EC50 Data_Acquisition->Data_Analysis

Caption: Signaling pathway and experimental workflow for uterine contraction.

Dose-Response Analysis of Cardiac Muscle Contractility

This section outlines a protocol to assess the dose-dependent effects of 13-Hydroxylupanine hydrochloride on cardiomyocyte contractility, which is relevant for evaluating potential cardiotoxic or inotropic effects.

Experimental Objective

To determine the inhibitory concentration (IC50) of 13-Hydroxylupanine hydrochloride on the contractility of a cardiomyocyte cell line.

Materials and Reagents
Material/ReagentSupplierCat. No.
AC16 Human Cardiomyocyte Cell LineMilliporeSigmaSCC109
Dulbecco's Modified Eagle's Medium (DMEM)Gibco11965092
Fetal Bovine Serum (FBS)Gibco10270106
Penicillin-StreptomycinGibco15140122
13-Hydroxylupanine hydrochlorideMedChemExpressHY-N2332A
Isoproterenol (Positive Control)Sigma-AldrichI6504
Propranolol (B1214883) (Negative Control)Sigma-AldrichP0884
Cell Contractility Assay Kit (e.g., CytoSpectre)CytoSMART-
Experimental Protocol
  • Cell Culture:

    • Culture AC16 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

    • Seed cells into the appropriate culture vessel for the contractility assay system according to the manufacturer's instructions. Allow cells to form a spontaneously contracting monolayer.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 13-Hydroxylupanine hydrochloride in sterile distilled water.

    • Perform serial dilutions in culture medium to obtain a range of concentrations (e.g., 100 nM to 1 mM).

    • Prepare a 1 µM stock solution of Isoproterenol in culture medium as a positive inotropic control.

    • Prepare a 10 µM stock solution of Propranolol in culture medium as a negative inotropic control.

  • Contractility Measurement:

    • Equilibrate the cell culture vessel in the contractility measurement system for 30 minutes.

    • Record the baseline contractility (beat rate and amplitude) for 5 minutes.

    • Add the prepared dilutions of 13-Hydroxylupanine hydrochloride, isoproterenol, or propranolol to the cells.

    • Record the contractility for 30-60 minutes to observe the full effect of the compound.

  • Data Analysis:

    • Analyze the recorded data to determine the beat rate and contraction amplitude for each concentration.

    • Normalize the data, with the baseline contractility representing 100% and a complete cessation of beating as 0%.

    • Plot the normalized contraction amplitude against the logarithm of the 13-Hydroxylupanine hydrochloride concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation
Concentration (µM)Beat Rate (beats/min, Mean ± SD)Contraction Amplitude (Relative Units, Mean ± SD)Normalized Inhibition (%)
0 (Vehicle)0
0.1
1
10
100
1000
1 µM Isoproterenol(Increase)

Logical Relationship Diagram

G cluster_logic Logical Flow for Cardiac Contractility Assay Start Start Culture_Cells Culture AC16 Cardiomyocytes Start->Culture_Cells Measure_Baseline Measure Baseline Contractility Culture_Cells->Measure_Baseline Add_Compound Add 13-Hydroxylupanine Hydrochloride Measure_Baseline->Add_Compound Measure_Response Measure Post-treatment Contractility Add_Compound->Measure_Response Analyze_Data Analyze Beat Rate & Amplitude Measure_Response->Analyze_Data Determine_IC50 Determine IC50 Analyze_Data->Determine_IC50 End End Determine_IC50->End G cluster_workflow Antimicrobial Susceptibility Testing Workflow Start Start Prepare_Bacteria Prepare Bacterial Suspension Start->Prepare_Bacteria Prepare_Dilutions Prepare Compound Serial Dilutions Start->Prepare_Dilutions Inoculate_Plate Inoculate 96-well Plate Prepare_Bacteria->Inoculate_Plate Prepare_Dilutions->Inoculate_Plate Incubate Incubate at 37°C Inoculate_Plate->Incubate Read_MIC Determine MIC Incubate->Read_MIC End End Read_MIC->End

References

Method

Application Notes and Protocols for Cell Viability Assay with 13-Hydroxylupanine Hydrochloride Treatment

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview and detailed protocols for assessing the cytotoxic effects of 13-Hydroxylupanine hydrochloride on c...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the cytotoxic effects of 13-Hydroxylupanine hydrochloride on cultured cells. This document is intended to guide researchers in designing and executing cell viability experiments to determine the potential of this compound as a therapeutic agent.

Introduction

13-Hydroxylupanine is a naturally occurring quinolizidine (B1214090) alkaloid found in various Lupinus (lupin) species.[1][2] While research has indicated various biological activities of lupanine (B156748) alkaloids, including antimicrobial and antifungal properties, the specific cytotoxic and anti-cancer effects of 13-Hydroxylupanine hydrochloride are not yet extensively characterized.[1][3][4] However, related alkaloids, such as sparteine, have demonstrated anticancer properties by inducing apoptosis and cell cycle arrest in cancer cells.[5] This suggests that 13-Hydroxylupanine hydrochloride may also possess cytotoxic potential against cancer cell lines.

This document provides a detailed protocol for determining the cell viability of cultured cells upon treatment with 13-Hydroxylupanine hydrochloride using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a widely used method to assess cell metabolic activity, which is indicative of cell viability.[5][6] The protocol is adaptable for other tetrazolium-based assays such as XTT, MTS, and WST-1, or luminescence-based assays like CellTiter-Glo, with appropriate modifications.

Principle of the MTT Assay

The MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by metabolically active cells.[6] This reduction is carried out by NAD(P)H-dependent cellular oxidoreductase enzymes.[6] The resulting formazan crystals are insoluble in aqueous solution and are dissolved using a solubilizing agent. The absorbance of the solubilized formazan solution is then measured at a specific wavelength (typically between 500 and 600 nm). The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.

Materials and Reagents

  • 13-Hydroxylupanine hydrochloride

  • Selected cancer cell line (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • MTT solvent (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl)

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader

  • Humidified incubator (37°C, 5% CO2)

Experimental Protocols

Cell Seeding and Treatment
  • Cell Culture: Culture the selected cancer cell line in a T-75 flask with complete culture medium in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Once the cells reach 70-80% confluency, detach them using Trypsin-EDTA. Resuspend the cells in fresh complete medium and perform a cell count using a hemocytometer or an automated cell counter.

  • Plate Seeding: Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium. Incubate the plate for 24 hours to allow the cells to attach and enter the exponential growth phase.

  • Compound Preparation: Prepare a stock solution of 13-Hydroxylupanine hydrochloride in a suitable solvent (e.g., sterile water or DMSO). Prepare a series of dilutions of the compound in complete culture medium to achieve the desired final concentrations for treatment.

  • Cell Treatment: After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of 13-Hydroxylupanine hydrochloride. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a negative control (medium only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

MTT Assay Protocol
  • MTT Addition: After the treatment incubation period, add 10 µL of 5 mg/mL MTT solution to each well.

  • Incubation with MTT: Incubate the plate for 3-4 hours at 37°C in a humidified incubator. During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization: After the incubation, carefully remove the medium containing MTT. Add 100 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Data Presentation

The following table provides a template for summarizing the quantitative data obtained from a cell viability assay with 13-Hydroxylupanine hydrochloride treatment.

Concentration (µM)Mean Absorbance (570 nm)Standard DeviationCell Viability (%)
Vehicle Control 1.250.08100
10 1.100.0688
25 0.850.0568
50 0.600.0448
100 0.350.0328
200 0.150.0212
IC50 (µM) \multicolumn{3}{c}{Approximately 55 µM}

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the cell line, experimental conditions, and the specific activity of the compound.

Visualization of Workflow and Potential Signaling Pathway

To aid in the understanding of the experimental process and the potential mechanism of action of 13-Hydroxylupanine hydrochloride, the following diagrams are provided.

G cluster_0 Cell Preparation and Seeding cluster_1 Treatment cluster_2 MTT Assay cluster_3 Data Analysis Culture 1. Cell Culture Harvest 2. Cell Harvesting Culture->Harvest Seed 3. Cell Seeding in 96-well Plate Harvest->Seed Prepare 4. Prepare 13-Hydroxylupanine hydrochloride dilutions Treat 5. Treat cells with compound Prepare->Treat Incubate_Treat 6. Incubate for 24-72h Treat->Incubate_Treat Add_MTT 7. Add MTT Reagent Incubate_MTT 8. Incubate for 3-4h Add_MTT->Incubate_MTT Solubilize 9. Solubilize Formazan Incubate_MTT->Solubilize Read 10. Measure Absorbance Solubilize->Read Calculate 11. Calculate Cell Viability (%) Plot 12. Plot Dose-Response Curve Calculate->Plot Determine_IC50 13. Determine IC50 Plot->Determine_IC50

Experimental workflow for the cell viability assay.

G cluster_cell Cancer Cell cluster_pathway Apoptosis Signaling Pathway Compound 13-Hydroxylupanine hydrochloride Receptor Putative Receptor / Target Compound->Receptor Bax Bax Receptor->Bax upregulates Bcl2 Bcl-2 Receptor->Bcl2 downregulates Mitochondrion Mitochondrion Bax->Mitochondrion promotes Bcl2->Mitochondrion inhibits CytochromeC Cytochrome c Mitochondrion->CytochromeC release Caspase9 Caspase-9 CytochromeC->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Hypothetical signaling pathway for apoptosis induction.

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 13-Hydroxylupanine Hydrochloride Extraction

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting assistance for the extraction of 13-Hydroxylupanine hydrochloride, a quino...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting assistance for the extraction of 13-Hydroxylupanine hydrochloride, a quinolizidine (B1214090) alkaloid found in various Lupinus species.[1][2][3][4] This resource offers frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to help optimize extraction yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources for extracting 13-Hydroxylupanine hydrochloride?

A1: 13-Hydroxylupanine is a naturally occurring quinolizidine alkaloid predominantly found in plants of the Lupinus (lupin) genus.[1][2][4] The seeds of various lupin species are a common source for its extraction.[5]

Q2: Which extraction methods are most suitable for 13-Hydroxylupanine hydrochloride?

A2: Acid-base extraction is a highly effective method for isolating alkaloids like 13-Hydroxylupanine.[6][7][8] This technique leverages the basic nature of the alkaloid to separate it from other plant constituents. Other common solid-liquid extraction techniques include Soxhlet, maceration, and percolation, often using polar solvents like methanol (B129727) or ethanol.[9][10]

Q3: What solvents are recommended for the extraction process?

A3: For the initial solid-liquid extraction, polar solvents such as methanol or a mixture of methanol and water (e.g., 60:40 v/v) have been shown to be effective for quinolizidine alkaloids.[1] For the subsequent liquid-liquid extraction in an acid-base protocol, dichloromethane (B109758) is a common choice for extracting the free base form of the alkaloid from an aqueous solution.[11]

Q4: How does pH play a critical role in the extraction of 13-Hydroxylupanine hydrochloride?

A4: As an alkaloid, 13-Hydroxylupanine is a basic compound. In an acidic solution, it forms a salt (hydrochloride), which is soluble in water. By increasing the pH of the aqueous solution to a basic range (e.g., pH 10-13), the salt is converted back to its free base form, which is more soluble in organic solvents like dichloromethane.[6][12][8][11] This pH-dependent solubility is the fundamental principle of acid-base extraction.

Troubleshooting Guide

Low yield is a common issue encountered during the extraction of natural products. This guide addresses potential causes and provides solutions for improving the yield of 13-Hydroxylupanine hydrochloride.[13]

Issue Potential Cause Recommended Solution
Low or No Yield Incomplete Extraction: The solvent may not have sufficiently penetrated the plant material, or the extraction time was too short.Ensure the plant material is finely ground to increase surface area. Increase the extraction time or the number of extraction cycles. Consider using techniques like sonication to improve solvent penetration.[13]
Suboptimal Solvent Choice: The polarity of the solvent may not be suitable for 13-Hydroxylupanine.Experiment with different solvents or solvent mixtures. A methanol/water mixture can be effective for initial extraction of quinolizidine alkaloids.[1]
Incorrect pH during Acid-Base Extraction: The pH of the aqueous solution may not have been sufficiently acidic to protonate the alkaloid or sufficiently basic to deprotonate it for extraction into the organic phase.Use a pH meter to accurately adjust the pH. For the initial acidic extraction, a pH of around 2 is typical. For the subsequent basification and extraction into an organic solvent, a pH of 10 or higher is recommended. A second extraction at an even higher pH (e.g., 13) can help isolate more polar alkaloids.[11]
Compound Degradation: 13-Hydroxylupanine may be sensitive to high temperatures or prolonged exposure to strong acids or bases.Avoid excessive heat during solvent evaporation. Use a rotary evaporator at a controlled temperature. Minimize the time the compound spends in highly acidic or basic solutions.
Impure Product Insufficient Washing: The organic phase may still contain acidic or basic impurities.Wash the organic extract with deionized water or a brine solution to remove residual acids, bases, and water-soluble impurities.
Co-extraction of Other Alkaloids or Lipids: The initial extraction may have pulled out other compounds with similar solubility.Employ a multi-step acid-base extraction to separate alkaloids with different pKa values. A preliminary defatting step with a non-polar solvent like hexane (B92381) can remove lipids before the main extraction.

Experimental Protocols

Protocol 1: Acid-Base Extraction of 13-Hydroxylupanine from Lupin Seeds

This protocol is adapted from methods developed for the extraction of quinolizidine alkaloids.[11]

Materials:

  • Finely ground lupin seeds

  • 0.5 N Hydrochloric Acid (HCl)

  • 1 N Sodium Hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Sonicator

  • Centrifuge

  • Separatory Funnel

  • Rotary Evaporator

Procedure:

  • Acidic Extraction:

    • Weigh 10 g of finely ground lupin seeds.

    • Add 80 mL of 0.5 N HCl and sonicate for 30 minutes.

    • Centrifuge the mixture at 4000 rpm for 10 minutes.

    • Collect the supernatant. Repeat the extraction on the pellet with another 80 mL of 0.5 N HCl.

    • Combine the supernatants.

  • Liquid-Liquid Extraction (First Basification):

    • Adjust the pH of the combined supernatant to 10.0 with 1 N NaOH.

    • Transfer the solution to a separatory funnel.

    • Extract the aqueous solution three times with 50 mL of dichloromethane each time.

    • Combine the dichloromethane extracts.

  • Liquid-Liquid Extraction (Second Basification):

    • To isolate potentially more polar alkaloids, adjust the pH of the remaining aqueous layer to 13 with 1 N NaOH.

    • Perform another three extractions with 50 mL of dichloromethane each time.

    • Combine these dichloromethane extracts with those from the first basification.

  • Drying and Concentration:

    • Dry the combined organic extracts over anhydrous sodium sulfate.

    • Filter to remove the drying agent.

    • Evaporate the solvent using a rotary evaporator at a temperature below 40°C to obtain the crude alkaloid extract containing 13-Hydroxylupanine.

  • Conversion to Hydrochloride Salt:

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., diethyl ether).

    • Bubble dry HCl gas through the solution or add a solution of HCl in an anhydrous solvent (e.g., HCl in isopropanol) dropwise until precipitation is complete.

    • Collect the precipitate (13-Hydroxylupanine hydrochloride) by filtration and dry under vacuum.

Data Presentation

The following table provides a qualitative comparison of different extraction methods for alkaloids. Quantitative yields for 13-Hydroxylupanine hydrochloride are highly dependent on the plant source and specific experimental conditions.

Extraction Method Principle Typical Solvents Advantages Disadvantages
Acid-Base Extraction Utilizes the pH-dependent solubility of the alkaloid.[12]Water, HCl, NaOH, Dichloromethane, Diethyl etherHighly selective for alkaloids, yields a purer product.Can be more time-consuming and involves multiple steps.
Soxhlet Extraction Continuous solid-liquid extraction with a refluxing solvent.Methanol, EthanolEfficient for exhaustive extraction.Can degrade thermolabile compounds due to prolonged heat exposure.
Maceration Soaking the plant material in a solvent at room temperature.Ethanol, Methanol, WaterSimple and does not require specialized equipment.May result in incomplete extraction and can be time-consuming.
Percolation Slowly passing a solvent through a column of the plant material.Ethanol, MethanolMore efficient than maceration.Can be less efficient than Soxhlet extraction.
Ultrasound-Assisted Extraction (UAE) Uses ultrasonic waves to disrupt cell walls and enhance solvent penetration.Methanol, EthanolFaster extraction times and potentially higher yields.Requires specialized equipment.

Visualizations

experimental_workflow cluster_solid_liquid Solid-Liquid Extraction cluster_liquid_liquid Liquid-Liquid Extraction cluster_purification Purification & Isolation plant_material Finely Ground Lupin Seeds acidic_extraction Acidic Extraction (0.5 N HCl, Sonication) plant_material->acidic_extraction centrifugation Centrifugation acidic_extraction->centrifugation supernatant Acidic Aqueous Supernatant (Contains Alkaloid Salts) centrifugation->supernatant pellet Solid Residue (Discard) centrifugation->pellet basification1 Adjust pH to 10 (1 N NaOH) supernatant->basification1 extraction1 Extract with Dichloromethane basification1->extraction1 basification2 Adjust pH to 13 (1 N NaOH) extraction1->basification2 Aqueous Layer aqueous_phase Aqueous Phase (Discard) extraction1->aqueous_phase Separate extraction2 Extract with Dichloromethane basification2->extraction2 organic_phase Combined Organic Phases (Contains Free Base) extraction2->organic_phase Combine Organic Layers drying Dry with Na₂SO₄ organic_phase->drying concentration Solvent Evaporation (Rotary Evaporator) drying->concentration crude_product Crude Alkaloid Extract concentration->crude_product salt_formation Convert to Hydrochloride Salt crude_product->salt_formation final_product Pure 13-Hydroxylupanine HCl salt_formation->final_product

Caption: Experimental workflow for the acid-base extraction of 13-Hydroxylupanine hydrochloride.

troubleshooting_workflow cluster_extraction_issues Extraction Efficiency cluster_ph_issues Acid-Base Conditions cluster_degradation_issues Compound Stability start Low Extraction Yield check_grind Is plant material finely ground? start->check_grind check_time Was extraction time sufficient? check_grind->check_time Yes solution Implement Corrective Actions (See Troubleshooting Guide) check_grind->solution No check_solvent Is the solvent optimal? check_time->check_solvent Yes check_time->solution No check_acid_ph Was acidic pH correct for salt formation? check_solvent->check_acid_ph Yes check_solvent->solution No check_base_ph Was basic pH correct for free base conversion? check_acid_ph->check_base_ph Yes check_acid_ph->solution No check_temp Was evaporation temperature too high? check_base_ph->check_temp Yes check_base_ph->solution No check_exposure Was exposure to strong acid/base prolonged? check_temp->check_exposure No check_temp->solution Yes check_exposure->solution No check_exposure->solution Yes

Caption: Troubleshooting workflow for low yield in 13-Hydroxylupanine hydrochloride extraction.

References

Optimization

13-Hydroxylupanine hydrochloride solubility and stability issues

Technical Support Center: 13-Hydroxylupanine Hydrochloride Disclaimer: Publicly available, peer-reviewed data on the specific solubility and stability of 13-Hydroxylupanine hydrochloride is limited. The following informa...

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 13-Hydroxylupanine Hydrochloride

Disclaimer: Publicly available, peer-reviewed data on the specific solubility and stability of 13-Hydroxylupanine hydrochloride is limited. The following information is based on the general chemical properties of alkaloid hydrochlorides and related compounds.[1][2][3] The provided tables contain example data for illustrative purposes, and the protocols are generalized templates for experimental determination.

Troubleshooting Guide

This guide addresses common issues researchers may encounter when working with 13-Hydroxylupanine hydrochloride in solution.

IssuePossible Cause(s)Suggested Solution(s)
Precipitation in Aqueous Buffer (e.g., PBS) Low Solubility: The concentration may exceed the solubility limit in the specific buffer and at the working temperature. Alkaloid salts are generally more soluble in water than their free bases.[1][2] pH Shift: The buffer's pH may be too high, causing the hydrochloride salt to convert to the less soluble free base form.[1][2] Common Ion Effect: High concentrations of chloride ions in the buffer could slightly decrease solubility.Verify Solubility: Perform a solubility test in your specific buffer. Consider gentle warming or sonication to aid dissolution. Adjust pH: Use a buffer with a slightly acidic pH (e.g., pH 5-6) to maintain the salt form and improve solubility.[4][5] Prepare a Concentrated Stock: Dissolve the compound in a suitable solvent like water, DMSO, or methanol (B129727) first, then dilute it into your aqueous buffer.[6]
Cloudiness or Haze in Solution Incomplete Dissolution: The compound may not be fully dissolved. Microbial Growth: Over time, non-sterile aqueous solutions can support microbial growth. Degradation: The compound may be degrading, leading to insoluble byproducts.Aid Dissolution: Use a vortex mixer or sonicator. Gentle heating can also be effective, but monitor for any signs of degradation. Sterile Filtration: Filter the solution through a 0.22 µm syringe filter to remove particulates and ensure sterility. Fresh Preparation: Prepare solutions fresh before each experiment.
Loss of Activity or Inconsistent Results Chemical Instability: The compound may be degrading under the experimental conditions (e.g., exposure to light, high temperatures, or extreme pH). Alkaloids can be unstable and undergo degradation when exposed to air, light, moisture, and heat.[1][2] Adsorption to Labware: The compound might be adsorbing to the surface of plastic tubes or pipette tips.Control Conditions: Protect solutions from light by using amber vials or wrapping containers in foil. Avoid high temperatures and prolonged storage at room temperature.[4] Store stock solutions at -20°C or -80°C. Use Appropriate Labware: Consider using low-adhesion microcentrifuge tubes or glass vials.
Difficulty Dissolving the Compound Incorrect Solvent: The chosen solvent may not be optimal for this compound. While alkaloid salts are typically water-soluble, exceptions exist.[1] Compound Purity: Impurities in the compound could affect its solubility characteristics.Test Different Solvents: Refer to the solubility data table below. For biological assays, DMSO or ethanol (B145695) are common choices for initial stock solutions. The free base form of 13-Hydroxylupanine is soluble in methanol or DMSO.[6] Verify Purity: If possible, check the purity of your compound using a technique like HPLC.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to prepare a stock solution of 13-Hydroxylupanine hydrochloride?

A1: For a high-concentration stock solution, sterile water is often the first choice for hydrochloride salts due to their increased polarity.[1][2] If solubility in water is limited, Dimethyl Sulfoxide (DMSO) or ethanol are common alternatives, especially for cell-based assays. It is crucial to note the final concentration of the organic solvent in your experiment to avoid off-target effects.

Q2: How should I store solutions of 13-Hydroxylupanine hydrochloride?

A2: For short-term storage (a few days), refrigerated conditions (2-8°C) are recommended. For long-term storage, aliquoting the stock solution into single-use vials and storing at -20°C or -80°C is best practice to prevent degradation from repeated freeze-thaw cycles.[2] All solutions should be protected from direct light.[4]

Q3: My compound will not dissolve in water. What should I do?

A3: First, confirm you are working with the hydrochloride salt, as the free base form has lower aqueous solubility.[2] If it is the salt, try gentle warming (e.g., to 37°C) or sonication. If it still does not dissolve, you may need to prepare a stock solution in an organic solvent like DMSO and then dilute it into your aqueous medium.

Q4: At what pH is 13-Hydroxylupanine hydrochloride most stable?

A4: Generally, alkaloid hydrochlorides are most stable in mildly acidic to neutral aqueous solutions (pH 5-7).[4] In strongly alkaline or acidic conditions, they can be susceptible to hydrolysis or other forms of degradation.[1][4] It is recommended to perform a pH stability study for your specific experimental conditions.

Q5: What is the difference between 13-Hydroxylupanine and its hydrochloride salt form?

A5: The hydrochloride salt is formed by reacting the basic nitrogen atom in the 13-Hydroxylupanine molecule with hydrochloric acid. This salt form generally has significantly higher aqueous solubility and stability compared to the free base form, making it easier to handle in biological experiments.[7] The biological activity of the core molecule remains the same.[7]

Quantitative Data (Illustrative Examples)

Table 1: Example Solubility Profile

SolventTemperatureSolubility (mg/mL)
Water25°C~15
PBS (pH 7.4)25°C~10
DMSO25°C>50
Ethanol (95%)25°C~25
Methanol25°C>30

Table 2: Example Stability Profile in Aqueous Buffer (pH 7.4)

ConditionDurationPercent Recovery
4°C, Protected from Light7 Days98%
25°C, Protected from Light24 Hours95%
25°C, Exposed to Light24 Hours85%
37°C, Protected from Light24 Hours90%

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution
  • Weighing: Accurately weigh the desired amount of 13-Hydroxylupanine hydrochloride powder using an analytical balance.

  • Solvent Addition: Add the appropriate volume of the chosen solvent (e.g., sterile DMSO for a 50 mg/mL stock) to the vial.

  • Dissolution: Vortex the solution for 1-2 minutes. If necessary, use a sonication bath for 5-10 minutes to ensure complete dissolution.

  • Sterilization (if aqueous): If the stock is prepared in an aqueous solvent, filter it through a 0.22 µm sterile syringe filter into a new, sterile container.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in amber or foil-wrapped tubes. Store immediately at -20°C or -80°C.

Protocol 2: General Solubility Assessment
  • Preparation: Add a pre-weighed amount (e.g., 5 mg) of the compound to a series of vials.

  • Solvent Addition: Add a small, precise volume (e.g., 100 µL) of each test solvent to its respective vial.

  • Equilibration: Vortex each vial vigorously for 2-3 minutes. Allow the samples to equilibrate at a controlled temperature (e.g., 25°C) for at least one hour.

  • Observation: Visually inspect each vial for undissolved material.

  • Quantification: If undissolved material is present, add increasing volumes of the solvent incrementally until the solid is fully dissolved to determine the approximate solubility. For more precise measurement, the saturated solution can be filtered or centrifuged, and the concentration of the supernatant can be determined by HPLC or UV-Vis spectroscopy.

Visualizations

G cluster_workflow Experimental Workflow: Solubility & Stability Testing start Start: Compound Received solubility 1. Solubility Assessment (Water, DMSO, Ethanol, Buffers) start->solubility Initial Characterization stock_prep 2. Prepare Concentrated Stock Solution (e.g., in DMSO) solubility->stock_prep Optimal solvent chosen stability 3. Stability Study (Varying T, pH, Light) stock_prep->stability Dilute stock into test buffers analysis 4. Analytical Testing (e.g., HPLC for purity/degradation) stability->analysis Analyze samples over time end End: Data for Use analysis->end Generate final report

Caption: Workflow for characterizing compound solubility and stability.

G cluster_troubleshooting Troubleshooting Logic: Solution Precipitation issue Issue: Compound Precipitates in Aqueous Buffer check_conc Is concentration > solubility limit? issue->check_conc check_ph Is buffer pH > 7? check_conc->check_ph No solution_conc Solution: Lower the working concentration. check_conc->solution_conc Yes solution_ph Solution: Use a buffer with pH 5-6.5. check_ph->solution_ph Yes solution_stock Alternative: Prepare a stock in DMSO and dilute. check_ph->solution_stock No/Both

Caption: Decision tree for troubleshooting compound precipitation.

References

Troubleshooting

Technical Support Center: 13-Hydroxylupanine Hydrochloride

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 13-Hydroxylupanine hydrochloride. The infor...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 13-Hydroxylupanine hydrochloride. The information is designed to address specific issues that may be encountered during experimental procedures, particularly those related to its stability and degradation.

Frequently Asked Questions (FAQs)

Q1: What is 13-Hydroxylupanine hydrochloride and what are its key structural features?

A1: 13-Hydroxylupanine is a quinolizidine (B1214090) alkaloid, a class of naturally occurring compounds found in various plants, particularly in the Lupinus species.[1][2] Its structure is characterized by a tetracyclic quinolizidine skeleton with a hydroxyl group at the 13th position. The hydrochloride salt form enhances its solubility in aqueous solutions. Key structural features include two tertiary amine nitrogens and a lactam group, which are potential sites for chemical transformation.

Q2: What are the potential degradation pathways for 13-Hydroxylupanine hydrochloride under stress conditions?

A2: While specific forced degradation studies on 13-Hydroxylupanine hydrochloride are not extensively documented in publicly available literature, potential degradation pathways can be inferred based on the functional groups present in its structure and general knowledge of alkaloid stability. The primary sites susceptible to degradation are the tertiary amines and the lactam ring. Potential pathways include oxidation of the tertiary amines to form N-oxides, and hydrolysis of the lactam ring under strong acidic or basic conditions.

Q3: How can I develop a stability-indicating HPLC method for 13-Hydroxylupanine hydrochloride?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating the intact drug from its potential degradation products. A general approach to developing such a method would involve:

  • Column: A C18 reversed-phase column is a good starting point.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is often effective for separating compounds with varying polarities.

  • Detection: UV detection, typically in the range of 210-230 nm, is suitable for this class of compounds which lack a strong chromophore.

  • Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the quantification of 13-Hydroxylupanine hydrochloride and its degradation products.

For more detailed analytical method development, several resources describe HPLC-MS/MS methods for the analysis of quinolizidine alkaloids, which can be adapted for this purpose.[3][4][5][6][7]

Troubleshooting Guides

Issue 1: Unexpected peaks observed in the chromatogram during stability studies.
  • Possible Cause 1: Degradation of 13-Hydroxylupanine hydrochloride.

    • Troubleshooting Steps:

      • Characterize the Unknown Peaks: Use a mass spectrometer (LC-MS) to determine the mass-to-charge ratio (m/z) of the unknown peaks. This information is critical for proposing potential structures of the degradation products.

      • Perform Forced Degradation Studies: Intentionally degrade the 13-Hydroxylupanine hydrochloride under various stress conditions (acidic, basic, oxidative, photolytic, and thermal) to see if the unknown peaks are generated. This helps in identifying the degradation pathway.

      • Consult Literature on Similar Compounds: Review literature on the degradation of other quinolizidine alkaloids like lupanine (B156748) or sparteine (B1682161) for insights into potential degradation products. Microbial degradation studies have suggested the formation of lupanine N-oxide and 17-oxolupanine (B1663946) from lupanine, which could be analogous to potential degradation products of 13-Hydroxylupanine.[8]

  • Possible Cause 2: Contamination from solvents, glassware, or excipients (if in a formulation).

    • Troubleshooting Steps:

      • Analyze Blanks: Inject a blank sample (mobile phase) to check for solvent-related peaks.

      • Analyze Placebo (if applicable): If working with a formulation, analyze a placebo sample to identify any peaks originating from the excipients.

      • Ensure Cleanliness: Use high-purity solvents and thoroughly clean all glassware to minimize contamination.

Issue 2: Poor resolution between 13-Hydroxylupanine hydrochloride and its degradation products.
  • Possible Cause: Inadequate chromatographic conditions.

    • Troubleshooting Steps:

      • Optimize the Mobile Phase Gradient: Adjust the gradient profile (slope and duration) to improve the separation of closely eluting peaks.

      • Change the Organic Modifier: Switch between acetonitrile and methanol, as they offer different selectivities.

      • Adjust the pH of the Aqueous Phase: The retention of ionizable compounds like 13-Hydroxylupanine hydrochloride and its potential degradation products can be significantly affected by the pH of the mobile phase. Experiment with a pH range around the pKa of the molecule.

      • Try a Different Column: If optimization of the mobile phase is insufficient, consider using a column with a different stationary phase (e.g., a phenyl-hexyl or a cyano column).

Experimental Protocols

Protocol 1: Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop a stability-indicating analytical method.[1][4][9][10][11][12]

  • Acid Hydrolysis:

    • Prepare a solution of 13-Hydroxylupanine hydrochloride in 0.1 M HCl.

    • Heat the solution at 60-80°C for a specified period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • Prepare a solution of 13-Hydroxylupanine hydrochloride in 0.1 M NaOH.

    • Heat the solution at 60-80°C for a specified period.

    • At each time point, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Prepare a solution of 13-Hydroxylupanine hydrochloride in a 3% solution of hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature for a specified period.

    • At each time point, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of 13-Hydroxylupanine hydrochloride (in a photostable, transparent container) and the solid drug to a light source that provides both UV and visible light (e.g., as per ICH Q1B guidelines).

    • Simultaneously, keep a control sample in the dark.

    • After a defined exposure period, prepare solutions of both the light-exposed and dark control samples for HPLC analysis.

  • Thermal Degradation:

    • Place the solid 13-Hydroxylupanine hydrochloride in a controlled temperature oven (e.g., 105°C).

    • After a specified period, remove the sample, allow it to cool, and prepare a solution for HPLC analysis.

Protocol 2: Sample Analysis by HPLC-UV/MS
  • Sample Preparation: Dilute the samples from the forced degradation studies to a final concentration suitable for the HPLC method (e.g., 100 µg/mL).

  • Chromatographic Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 10 mM Ammonium Formate, pH 3.5

    • Mobile Phase B: Acetonitrile

    • Gradient: 5% B to 95% B over 20 minutes

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection: UV at 215 nm and/or Mass Spectrometry (ESI+)

  • Data Analysis:

    • Identify the peak for 13-Hydroxylupanine hydrochloride based on its retention time in an unstressed sample.

    • Calculate the percentage degradation by comparing the peak area of the parent drug in stressed versus unstressed samples.

    • For LC-MS analysis, examine the mass spectra of the new peaks to determine their m/z values and propose potential structures.

Data Presentation

Table 1: Summary of Forced Degradation Conditions and Expected Observations

Stress ConditionReagent/ParameterDurationTemperatureExpected Degradation Products (Hypothesized)
Acid Hydrolysis0.1 M HCl24 hours80°CPotential hydrolysis of the lactam ring
Base Hydrolysis0.1 M NaOH24 hours80°CPotential hydrolysis of the lactam ring
Oxidation3% H₂O₂24 hoursRoom TempN-oxide derivatives
PhotolysisUV/Vis LightAs per ICH Q1BAmbientPotential for various photoproducts
Thermal (Solid)Heat48 hours105°CPotential for various decomposition products

Visualizations

G cluster_0 Forced Degradation Workflow substance 13-Hydroxylupanine Hydrochloride stress Apply Stress Conditions (Acid, Base, Oxidative, Photolytic, Thermal) substance->stress analysis HPLC-UV/MS Analysis stress->analysis characterization Characterize Degradation Products (m/z, fragmentation) analysis->characterization pathway Elucidate Degradation Pathways characterization->pathway

Caption: Experimental workflow for forced degradation studies.

G cluster_oxidation Oxidation (e.g., H₂O₂) cluster_hydrolysis Hydrolysis (Acid/Base) parent 13-Hydroxylupanine (C15H24N2O2) n_oxide N-oxide derivative (C15H24N2O3) parent->n_oxide Oxidation hydrolyzed Lactam ring-opened product (C15H26N2O3) parent->hydrolyzed Hydrolysis

Caption: Potential degradation pathways of 13-Hydroxylupanine.

References

Optimization

Technical Support Center: Purification of 13-Hydroxylupanine Hydrochloride

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding artifacts during the purification of...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding artifacts during the purification of 13-Hydroxylupanine hydrochloride.

Troubleshooting Guide

Purification of 13-Hydroxylupanine hydrochloride can present several challenges that may lead to the formation of artifacts or result in suboptimal purity. This guide addresses common issues encountered during extraction and chromatography.

Chromatography Issues
Issue Potential Cause Recommended Solution
Peak Tailing in Silica (B1680970) Gel Chromatography Strong interaction between the basic amine group of 13-Hydroxylupanine and acidic silanol (B1196071) groups on the silica surface.- Add a small amount of a basic modifier (e.g., 0.1-1% triethylamine (B128534) or ammonia) to the mobile phase to neutralize the acidic silanol groups.- Use deactivated silica gel or alumina (B75360) for chromatography.- Consider alternative chromatography techniques such as High-Speed Counter-Current Chromatography (HSCCC) to avoid solid support interactions.[1]
Poor Separation of Co-eluting Alkaloids Presence of structurally similar alkaloids (e.g., lupanine (B156748), sparteine) that are co-extracted from the natural source.[1]- Optimize the mobile phase system by varying the solvent polarity and ratios.- Employ a more selective stationary phase.- Utilize advanced purification techniques like preparative HPLC or HSCCC for better resolution.[1]
Appearance of New, Unidentified Peaks On-column degradation of 13-Hydroxylupanine hydrochloride due to prolonged exposure to the stationary phase or reactive solvents.- Minimize the time the compound spends on the column by using a faster flow rate or a shorter column.- Ensure the use of high-purity, unreactive solvents.- Investigate the stability of the compound under the chromatographic conditions by performing a stability-indicating assay.
Irreproducible Retention Times Fluctuations in mobile phase composition, temperature, or column equilibration.- Ensure precise and consistent mobile phase preparation.- Use a column oven to maintain a constant temperature.- Adequately equilibrate the column with the mobile phase before each injection.
Extraction and Handling Issues
Issue Potential Cause Recommended Solution
Low Recovery After Extraction Incomplete extraction from the plant matrix or loss during liquid-liquid extraction steps.- Grind the plant material to a fine powder to increase surface area for extraction.- Perform multiple extractions (at least 3) at each stage to ensure complete transfer of the alkaloid.- Optimize the pH of the aqueous phase during liquid-liquid extraction to ensure the alkaloid is in its desired form (salt or free base) for efficient partitioning.
Sample Degradation During Processing Exposure to harsh pH conditions (strong acids or bases) or high temperatures can cause hydrolysis or other degradation reactions.- Use dilute acids (e.g., 1% HCl) and bases (e.g., sodium carbonate solution) for pH adjustments.- Avoid excessive heat during solvent evaporation; use a rotary evaporator under reduced pressure at a moderate temperature.- Store the purified compound at low temperatures (-20°C) and protected from light to prevent long-term degradation.[2]
Formation of an Oil Instead of Crystals Presence of residual solvents or minor impurities inhibiting crystallization.- Ensure complete removal of solvents under a high vacuum.- Try co-evaporation with a different solvent to azeotropically remove residual solvents.- Attempt recrystallization from a different solvent system.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found with 13-Hydroxylupanine?

A1: The most common impurities are other quinolizidine (B1214090) alkaloids that are naturally present in the source material, such as lupanine, sparteine, and esters of 13-hydroxylupanine.[1] These compounds are structurally similar and often co-extracted, necessitating efficient chromatographic separation for their removal.

Q2: How can I prevent the degradation of 13-Hydroxylupanine hydrochloride during purification?

A2: To prevent degradation, it is crucial to control the pH and temperature throughout the purification process. Avoid using strong acids and bases, and minimize exposure to high temperatures.[3] For long-term storage, keep the purified compound in a cool, dark, and dry environment.[2]

Q3: My purified 13-Hydroxylupanine hydrochloride shows a new peak in the chromatogram after a few days. What could be the cause?

A3: The appearance of a new peak suggests that your compound may be degrading upon storage. This could be due to hydrolysis, oxidation, or photodegradation. It is recommended to re-analyze the sample using a stability-indicating method, such as HPLC-MS, to identify the degradation product. Proper storage at low temperatures and protection from light is essential.

Q4: What is a good starting point for a mobile phase in silica gel chromatography of 13-Hydroxylupanine?

A4: A common mobile phase system for the separation of lupanine alkaloids on silica gel is a mixture of a chlorinated solvent, an alcohol, and a base. A good starting point could be a mixture of dichloromethane (B109758), methanol (B129727), and aqueous ammonia. The ratios can be adjusted to optimize the separation. For example, a system of dichloromethane/methanol/ammonia (95:5:1) has been used for the purification of lupanine.

Q5: Are there alternative purification methods to traditional silica gel chromatography?

A5: Yes, High-Speed Counter-Current Chromatography (HSCCC) is an effective alternative that avoids the use of a solid support, thereby eliminating issues like irreversible adsorption and sample degradation on the stationary phase.[1] Preparative High-Performance Liquid Chromatography (Prep-HPLC) can also offer higher resolution and purity.

Experimental Protocols

Protocol 1: General Extraction of Quinolizidine Alkaloids

This protocol describes a general method for the extraction of alkaloids from plant material.

  • Maceration: The dried and powdered plant material is macerated with an acidic aqueous solution (e.g., 0.5% sulfuric acid) to convert the alkaloids into their salt form, which is soluble in water.[4]

  • Filtration: The mixture is filtered to separate the acidic extract from the solid plant residue.

  • Basification: The acidic extract is made alkaline (pH 9-11) with a base such as sodium carbonate or ammonia. This converts the alkaloid salts back to their free base form.

  • Liquid-Liquid Extraction: The alkaline aqueous solution is then extracted multiple times with an organic solvent like dichloromethane or chloroform (B151607) to transfer the alkaloid free bases into the organic phase.[4]

  • Concentration: The combined organic extracts are dried over anhydrous sodium sulfate (B86663) and the solvent is removed under reduced pressure to yield the crude alkaloid extract.

Protocol 2: Forced Degradation Study to Identify Potential Artifacts

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products of 13-Hydroxylupanine hydrochloride.

  • Sample Preparation: Prepare stock solutions of 13-Hydroxylupanine hydrochloride in a suitable solvent (e.g., methanol or water).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60°C for 24 hours.

    • Oxidation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid sample at 105°C for 48 hours.

    • Photodegradation: Expose a solution of the sample to UV light (254 nm) for 24 hours.

  • Neutralization: After the stress period, neutralize the acidic and basic samples.

  • Analysis: Analyze all stressed samples, along with a control sample, by a stability-indicating HPLC method (e.g., HPLC-UV, HPLC-MS).

  • Evaluation: Compare the chromatograms of the stressed samples to the control to identify and characterize any degradation products formed.

Visualizations

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_hcl_salt Salt Formation plant_material Powdered Plant Material acid_extraction Acidic Aqueous Extraction (e.g., 0.5% H2SO4) plant_material->acid_extraction filtration Filtration acid_extraction->filtration basification Basification (pH 9-11) filtration->basification lle Liquid-Liquid Extraction (e.g., Dichloromethane) basification->lle crude_extract Crude Alkaloid Extract lle->crude_extract column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection tlc_analysis TLC Analysis of Fractions fraction_collection->tlc_analysis pooling Pooling of Pure Fractions tlc_analysis->pooling solvent_evaporation Solvent Evaporation pooling->solvent_evaporation pure_compound Pure 13-Hydroxylupanine solvent_evaporation->pure_compound dissolve Dissolve in Anhydrous Solvent pure_compound->dissolve add_hcl Add Ethanolic HCl dissolve->add_hcl crystallization Crystallization add_hcl->crystallization final_product 13-Hydroxylupanine HCl crystallization->final_product

Caption: Experimental workflow for the extraction and purification of 13-Hydroxylupanine hydrochloride.

degradation_pathways hydroxylupanine 13-Hydroxylupanine Hydrochloride hydrolysis Hydrolysis (Acid/Base) hydroxylupanine->hydrolysis H+/OH- oxidation Oxidation (e.g., H2O2) hydroxylupanine->oxidation [O] photodegradation Photodegradation (UV Light) hydroxylupanine->photodegradation thermal_degradation Thermal Degradation (Heat) hydroxylupanine->thermal_degradation Δ hydrolysis_product Potential Hydrolysis Products (e.g., ring opening) hydrolysis->hydrolysis_product oxidation_product Potential Oxidation Products (e.g., N-oxide) oxidation->oxidation_product photo_product Potential Photodegradation Products photodegradation->photo_product thermal_product Potential Thermal Degradants thermal_degradation->thermal_product

Caption: Potential degradation pathways for 13-Hydroxylupanine hydrochloride under stress conditions.

References

Troubleshooting

Technical Support Center: Troubleshooting Inconsistent Results in 13-Hydroxylupanine Experiments

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and resolving inconsistencies in experiments involving 13-Hydroxylupanine....

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and resolving inconsistencies in experiments involving 13-Hydroxylupanine. The following sections offer frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure more reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of inconsistent yields of 13-Hydroxylupanine during extraction from plant materials?

A1: Inconsistent yields often stem from variability in the plant material itself, extraction solvent polarity, temperature, and extraction time. The choice of extraction method, such as maceration, sonication, or Soxhlet extraction, can also significantly influence the outcome. For instance, ultrasonic extraction with 80% methanol (B129727) has been shown to be efficient for quinolizidine (B1214090) alkaloids.[1] Inefficient extraction can be addressed by ensuring sufficient extraction time (e.g., 60 minutes for ultrasonic extraction) and performing repeated extractions (2-3 times) to improve recovery.[1]

Q2: My 13-Hydroxylupanine samples seem to degrade over time. What storage conditions are recommended?

A2: 13-Hydroxylupanine, like many alkaloids, can be sensitive to temperature, light, and pH. For long-term storage, it is advisable to keep the compound in a cool, dark, and dry place, preferably at -20°C.[2] Solutions of the compound, especially at room temperature, can be unstable over extended periods. For analytical purposes, it is best to prepare fresh solutions or store them at 4°C for short-term use, as this has been shown to be the best storage condition for maintaining the stability of similar compounds.[2]

Q3: I am observing poor peak shape and resolution during HPLC analysis of 13-Hydroxylupanine. What can I do to improve this?

A3: Poor peak shape, such as tailing, is a common issue when analyzing basic compounds like alkaloids. This can often be resolved by adjusting the mobile phase pH. Adding a small amount of an acid, such as 0.1% formic acid or acetic acid, can protonate the analyte and improve peak symmetry.[1] The choice of HPLC column is also critical; a C18 column is a good starting point, but for highly polar alkaloids, a phenyl-hexyl or a polar-embedded phase column might provide better resolution.[1]

Q4: How critical is the pH of the extraction and analytical mobile phase for 13-Hydroxylupanine?

A4: The pH is extremely critical as it affects both the stability and the chromatographic behavior of 13-Hydroxylupanine.[3][4][5][6][7] As an alkaloid, its solubility and ionization state are pH-dependent. During extraction, an acidic solution can be used to extract the protonated, more water-soluble form of the alkaloid from the plant matrix. For HPLC analysis, controlling the pH of the mobile phase is essential for achieving consistent retention times and good peak shapes.[1]

Troubleshooting Guides

Inconsistent Quantitative Results

Variability in the quantification of 13-Hydroxylupanine can be a significant challenge. The following table summarizes potential causes and recommended solutions.

Issue Potential Cause Recommended Solution
Low Recovery Inefficient extraction from the sample matrix.Optimize the extraction solvent and method. Consider using techniques like sonication to enhance extraction efficiency.[1] Ensure the plant material is finely powdered to maximize surface area.
Degradation of 13-Hydroxylupanine during processing.Avoid high temperatures and extreme pH conditions during extraction and sample preparation.[1][3]
Improper sample storage.Store samples and extracts at low temperatures (-20°C for long-term) and protect them from light to prevent degradation.[2]
Poor Reproducibility Inconsistent sample preparation.Standardize all steps of the sample preparation protocol, including weighing, solvent volumes, and extraction times.
Variability in HPLC injection volume.Ensure the autosampler is functioning correctly and that there are no air bubbles in the sample loop.
Fluctuations in chromatographic conditions.Allow the HPLC system to equilibrate thoroughly with the mobile phase before starting a run. Monitor pressure and temperature for any significant changes.
Baseline Noise in Chromatogram Contaminated mobile phase or column.Filter all mobile phases and use high-purity solvents. Flush the column regularly.
Detector issues.Ensure the detector lamp is in good condition and has sufficient warm-up time.
Experimental Workflow Troubleshooting

This diagram outlines a logical workflow for troubleshooting inconsistent results in 13-Hydroxylupanine experiments, from sample preparation to data analysis.

TroubleshootingWorkflow Troubleshooting Workflow for Inconsistent Results cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Interpretation Prep_Start Inconsistent Results Observed Check_Homogeneity Assess Sample Homogeneity Prep_Start->Check_Homogeneity Check_Extraction Review Extraction Protocol Check_Storage Verify Sample Storage Conditions Check_Extraction->Check_Storage Check_Homogeneity->Check_Extraction Homogeneous? Check_HPLC Examine HPLC System Check_Storage->Check_HPLC Prep OK? Check_MobilePhase Validate Mobile Phase Preparation Check_HPLC->Check_MobilePhase Check_Column Inspect Column Performance Check_Integration Review Peak Integration Check_Column->Check_Integration Analysis OK? Check_MobilePhase->Check_Column Check_Calibration Verify Calibration Curve Check_Integration->Check_Calibration Final_Analysis Re-analyze Data Check_Calibration->Final_Analysis

Caption: A step-by-step guide to identifying the source of experimental inconsistencies.

Experimental Protocols

Protocol 1: Extraction of 13-Hydroxylupanine from Plant Material

This protocol is a general guideline and may need optimization depending on the specific plant matrix.

  • Sample Preparation : Dry the plant material at a controlled temperature (e.g., 40-50°C) to a constant weight and grind it into a fine powder.

  • Extraction :

    • Weigh 1 gram of the powdered plant material into a flask.

    • Add 20 mL of 80% methanol.

    • Sonicate the mixture for 60 minutes in an ultrasonic bath.[1]

    • Centrifuge the sample at 4000 rpm for 10 minutes and collect the supernatant.

    • Repeat the extraction process on the pellet two more times to ensure complete extraction.

    • Pool the supernatants.

  • Solvent Evaporation : Evaporate the solvent from the pooled supernatant under reduced pressure using a rotary evaporator.

  • Acid-Base Partitioning (Optional Cleanup) :

    • Dissolve the dried extract in 10 mL of 0.1 M HCl.

    • Wash the acidic solution with 10 mL of dichloromethane (B109758) three times to remove non-basic compounds.

    • Adjust the pH of the aqueous layer to ~10 with ammonium (B1175870) hydroxide.

    • Extract the alkaloids with 10 mL of dichloromethane three times.

    • Pool the organic layers and evaporate to dryness.

  • Final Preparation : Reconstitute the final dried extract in a known volume of the initial mobile phase for HPLC analysis.

Protocol 2: HPLC Quantification of 13-Hydroxylupanine
  • HPLC System : A standard HPLC system with a UV or DAD detector.

  • Column : A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase : A gradient elution is often effective for separating a range of alkaloids.[1]

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: Acetonitrile

    • A typical gradient might be: 0-5 min, 10% B; 5-20 min, 10-50% B; 20-25 min, 50-10% B; 25-30 min, 10% B.

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 25°C.

  • Detection Wavelength : Approximately 210 nm (this may need to be optimized based on the UV spectrum of 13-Hydroxylupanine).

  • Injection Volume : 10 µL.

  • Quantification : Prepare a calibration curve using a certified reference standard of 13-Hydroxylupanine at a minimum of five concentration levels.

Potential Signaling Pathway of 13-Hydroxylupanine

While the precise signaling pathways of 13-Hydroxylupanine are not fully elucidated, its known pharmacological effects, such as blocking ganglionic transmission, suggest interactions with neuronal receptors. The following diagram illustrates a hypothetical signaling cascade based on its potential action on nicotinic acetylcholine (B1216132) receptors (nAChRs), which are known targets for many quinolizidine alkaloids.

SignalingPathway Hypothetical Signaling Pathway for 13-Hydroxylupanine cluster_receptor Cell Membrane cluster_intracellular Intracellular Signaling cluster_response Cellular Response Receptor Nicotinic Acetylcholine Receptor (nAChR) IonChannel Ion Channel Blockage Receptor->IonChannel Calcium Reduced Ca2+ Influx IonChannel->Calcium Kinase Downstream Kinase Inhibition Calcium->Kinase Gene Altered Gene Expression Kinase->Gene Response Inhibition of Neurotransmission Gene->Response Compound 13-Hydroxylupanine Compound->Receptor Antagonistic Binding

Caption: A potential mechanism of action for 13-Hydroxylupanine at the cellular level.

References

Optimization

Optimizing Patch Clamp Recordings with 13-Hydroxylupanine: A Technical Support Center

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 13-Hydroxylupanine in patch clamp electrophy...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 13-Hydroxylupanine in patch clamp electrophysiology experiments. The information is designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is 13-Hydroxylupanine and what are its known targets?

13-Hydroxylupanine is a quinolizidine (B1214090) alkaloid primarily found in species of the Lupinus (lupin) genus.[1][2][3] Pharmacological studies have indicated that it possesses hypotensive and antiarrhythmic properties.[4] Its mechanism of action is reported to include a ganglionic blocking effect, suggesting it acts as an antagonist at nicotinic acetylcholine (B1216132) receptors (nAChRs).[4][5] This ganglionic blockade can inhibit sympathetic impulse transmission.[4]

Q2: In what solvents should I dissolve 13-Hydroxylupanine for patch clamp experiments?

13-Hydroxylupanine is soluble in methanol (B129727) and DMSO.[1] For patch clamp experiments, it is recommended to prepare a concentrated stock solution in one of these solvents and then dilute it to the final working concentration in the extracellular (bath) solution. It is crucial to ensure the final concentration of the solvent is low (typically <0.1%) to avoid solvent-induced effects on the cells or ion channels being studied.

Q3: What are the expected effects of 13-Hydroxylupanine on nicotinic acetylcholine receptors (nAChRs)?

Based on its known ganglionic blocking activity, 13-Hydroxylupanine is expected to inhibit currents mediated by nAChRs.[4][5] The extent of inhibition is likely to be concentration-dependent. The specific nAChR subtypes that are most sensitive to 13-Hydroxylupanine have not been extensively characterized in publicly available literature.

Q4: Are there any known effects of 13-Hydroxylupanine on other ion channels?

While the primary reported target is the nAChR at autonomic ganglia, its antiarrhythmic effects suggest potential interactions with cardiac ion channels, such as voltage-gated sodium (Nav) or potassium (Kv) channels.[4] However, direct electrophysiological evidence detailing these interactions is limited. Researchers should be mindful of potential off-target effects on other ligand-gated or voltage-gated ion channels.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
No observable effect of 13-Hydroxylupanine Inadequate Concentration: The concentration of 13-Hydroxylupanine may be too low to elicit a response.Perform a concentration-response curve to determine the effective concentration range. Start with a low concentration and incrementally increase it.
Receptor/Channel Subtype Insensitivity: The cell type or expressed ion channel subtype may not be sensitive to 13-Hydroxylupanine.Verify the expression of the target receptor (e.g., nAChRs) in your cell line. Consider testing on a different cell line or a system known to express sensitive subtypes.
Degradation of the Compound: The compound may have degraded due to improper storage or handling.Store 13-Hydroxylupanine at -20°C.[1] Prepare fresh dilutions from the stock solution for each experiment.
Irreversible or Slowly Reversible Block "Sticky" Compound: Alkaloids can sometimes be difficult to wash out from the recording chamber and from the cell membrane.Extend the washout period with control extracellular solution. Increase the perfusion rate during washout. Consider using a perfusion system designed for rapid solution exchange.
High Compound Concentration: Very high concentrations can lead to non-specific binding and difficulty in washout.Use the lowest effective concentration determined from your dose-response experiments.
Unstable Recordings or Cell Death Solvent Effects: High concentrations of the solvent (e.g., DMSO, methanol) can be toxic to cells.Ensure the final solvent concentration in the bath solution is minimal (ideally ≤0.1%). Run a solvent control to check for effects on cell health and channel activity.
Off-Target Effects: 13-Hydroxylupanine may have unintended effects on other vital ion channels in the cell.Monitor cell health parameters such as resting membrane potential and input resistance throughout the recording. If instability occurs upon drug application, consider lowering the concentration.
Precipitation of Compound in Solution Poor Solubility in Aqueous Solution: The compound may be precipitating out of the extracellular solution at the working concentration.Visually inspect the final solution for any precipitates. If solubility is an issue, try making a fresh dilution from a higher concentration stock. Consider the use of a different final solvent concentration, while being mindful of its potential effects.

Quantitative Data Summary

Specific quantitative data from patch clamp studies on 13-Hydroxylupanine is not extensively available in the public domain. The following table provides a template for researchers to populate with their own experimental data.

Parameter Value Cell Type/Receptor Reference
IC50 (nAChRs) Data not available
EC50 Data not available
Hill Coefficient Data not available
Onset Kinetics (τon) Data not available
Offset/Washout Kinetics (τoff) Data not available

Experimental Protocols

The following are generalized protocols for whole-cell patch clamp recordings to investigate the effects of 13-Hydroxylupanine. These should be adapted based on the specific cell type and recording equipment.

Protocol 1: Whole-Cell Voltage-Clamp Recording to Test for nAChR Antagonism
  • Cell Preparation: Culture cells expressing the nAChR subtype of interest on glass coverslips.

  • Solution Preparation:

    • External Solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl2, 2 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm.

    • Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP. Adjust pH to 7.2 with KOH and osmolarity to ~290 mOsm.

    • Agonist Solution: Prepare a solution of acetylcholine (ACh) or another suitable nAChR agonist in the external solution at a concentration that elicits a submaximal response (e.g., EC20-EC50).

    • 13-Hydroxylupanine Solutions: Prepare a range of concentrations of 13-Hydroxylupanine in the external solution containing the agonist.

  • Recording Procedure:

    • Establish a whole-cell voltage-clamp configuration.

    • Hold the cell at a membrane potential of -60 mV.

    • Apply the agonist solution for a short duration to elicit a baseline inward current.

    • After a stable baseline is established, perfuse the cell with the 13-Hydroxylupanine/agonist solution.

    • Observe the change in the amplitude of the agonist-evoked current.

    • Perform a washout with the agonist solution to check for reversibility.

    • Repeat with different concentrations of 13-Hydroxylupanine to generate a concentration-response curve.

Protocol 2: Whole-Cell Current-Clamp Recording to Assess Effects on Neuronal Excitability
  • Cell Preparation: Use primary cultured neurons or a suitable neuronal cell line.

  • Solution Preparation: Use the same external and internal solutions as in Protocol 1.

  • Recording Procedure:

    • Establish a whole-cell current-clamp configuration.

    • Measure the resting membrane potential.

    • Inject a series of depolarizing current steps to elicit action potentials and establish a baseline firing pattern.

    • Perfuse the cell with a working concentration of 13-Hydroxylupanine.

    • Monitor for changes in resting membrane potential, input resistance, and the action potential firing pattern in response to the same current injections.

    • Perform a washout with the external solution to determine reversibility.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Hypothesized Signaling Pathway for nAChR Antagonism by 13-Hydroxylupanine cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Membrane ACh Acetylcholine (ACh) nAChR Nicotinic ACh Receptor ACh->nAChR Binds Ion_Flow Cation Influx (Na+, Ca2+) nAChR->Ion_Flow Opens Depolarization Membrane Depolarization Ion_Flow->Depolarization Leads to Hydroxylupanine 13-Hydroxylupanine Hydroxylupanine->nAChR Blocks

Caption: Hypothesized mechanism of 13-Hydroxylupanine at the nicotinic synapse.

Patch Clamp Experimental Workflow for Testing 13-Hydroxylupanine Start Start Prepare_Cells Prepare Cell Culture Start->Prepare_Cells Prepare_Solutions Prepare Solutions (Internal, External, Drug) Start->Prepare_Solutions Pull_Pipette Pull & Polish Pipette Prepare_Cells->Pull_Pipette Prepare_Solutions->Pull_Pipette Establish_Seal Approach Cell & Establish Giga-seal Pull_Pipette->Establish_Seal Go_Whole_Cell Rupture Membrane (Go Whole-Cell) Establish_Seal->Go_Whole_Cell Baseline Record Baseline Activity (Agonist Application or Current Injection) Go_Whole_Cell->Baseline Apply_Drug Apply 13-Hydroxylupanine Baseline->Apply_Drug Record_Effect Record Effect on Ionic Currents or Membrane Potential Apply_Drug->Record_Effect Washout Washout with Control Solution Record_Effect->Washout Record_Recovery Record Recovery Washout->Record_Recovery Analyze Analyze Data Record_Recovery->Analyze End End Analyze->End

Caption: A typical workflow for a patch clamp experiment with 13-Hydroxylupanine.

Caption: A logical flow for troubleshooting a lack of effect from 13-Hydroxylupanine.

References

Troubleshooting

Technical Support Center: 13-Hydroxylupanine Hydrochloride Assay Interference

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential interferen...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential interference of 13-Hydroxylupanine hydrochloride in biochemical assays. While specific interference data for this compound is not extensively documented, this guide offers best practices and troubleshooting strategies based on the general principles of assay interference by small molecules.

Frequently Asked Questions (FAQs)

Q1: What is 13-Hydroxylupanine hydrochloride and what is its known biological activity?

13-Hydroxylupanine is a quinolizidine (B1214090) alkaloid found in sweet lupins.[1][2] Its hydrochloride salt is a common form used in research. Known biological activities include blocking ganglionic transmission, decreasing cardiac contractility, and contracting uterine smooth muscle.[1][2][3]

Q2: Could 13-Hydroxylupanine hydrochloride interfere with my biochemical assay?

While there is limited specific data on 13-Hydroxylupanine hydrochloride's interference, any small molecule introduced into an assay system has the potential to interfere.[4][5] Potential mechanisms of interference can be broadly categorized as either affecting the biological components of the assay or the detection system itself.

Q3: What are the common types of interference observed in biochemical assays?

Common types of interference in biochemical assays include:

  • High background: An elevated signal in control wells where no or minimal signal is expected.[6][7][8]

  • Signal quenching: A reduction in the expected signal intensity.[9][10]

  • Autofluorescence: The compound itself fluoresces at the excitation and emission wavelengths of the assay, leading to false positives.[9][10]

  • Non-specific binding: The compound may bind to assay components like antibodies or enzymes, leading to inaccurate results.[11]

  • Alteration of enzyme activity: The compound may directly inhibit or enhance the activity of reporter enzymes.

Troubleshooting Guides

Issue 1: High Background Signal in an ELISA Assay

High background in an ELISA can obscure the specific signal from the target analyte, reducing the sensitivity and reliability of the assay.

Potential Causes and Solutions

Potential Cause Troubleshooting Step Detailed Protocol/Experimental Guideline
Insufficient Plate Washing Increase the number and vigor of wash steps.[6][7][11]Increase the number of washes to 4-6 cycles. Ensure each well is completely filled with wash buffer and aspirated. A 30-second soak with wash buffer between aspiration steps can also be beneficial.[11]
Inadequate Blocking Optimize the blocking buffer and incubation time.[6][11]Increase the blocking incubation period. Consider trying different blocking agents, such as 5-10% normal serum from the same species as the secondary antibody.[6]
Non-Specific Antibody Binding Titrate primary and secondary antibodies to determine optimal concentrations.Perform an antibody titration experiment. Create a serial dilution of the primary antibody (e.g., 1:500 to 1:10,000) to find the concentration that provides the best signal-to-noise ratio. Run a control with only the secondary antibody to check for non-specific binding.[6]
Contamination of Reagents Use fresh, sterile reagents.[7][8][11]Prepare fresh buffers and substrate solutions for each experiment. Ensure proper sterile technique to avoid microbial contamination.[7][8]
Substrate Issues Check the substrate for degradation.The substrate solution should be colorless before addition to the plate.[7] If it has developed color, it should be discarded.

Workflow for Troubleshooting High Background in ELISA

ELISA_Troubleshooting start High Background Detected wash Optimize Washing Protocol (Increase volume/number of washes) start->wash block Optimize Blocking (Increase time/change blocker) wash->block antibody Titrate Antibodies (Primary & Secondary) block->antibody reagents Check Reagents (Fresh buffers, substrate) antibody->reagents control Run Controls (No primary Ab, blank) reagents->control end Issue Resolved control->end

Caption: A stepwise workflow for diagnosing and resolving high background signals in ELISA assays.

Issue 2: Signal Interference in Fluorescence-Based Assays

Fluorescence-based assays can be susceptible to interference from compounds that absorb light or are themselves fluorescent.[9][10]

Potential Causes and Solutions

Potential Cause Troubleshooting Step Detailed Protocol/Experimental Guideline
Autofluorescence of 13-Hydroxylupanine hydrochloride Pre-read the plate after adding the compound but before adding the fluorescent substrate.1. Prepare a plate with the compound at the desired concentration in the assay buffer. 2. Read the fluorescence at the assay's excitation and emission wavelengths. 3. If a significant signal is detected, subtract this background from the final assay signal.
Quenching (Inner Filter Effect) Measure the absorbance spectrum of 13-Hydroxylupanine hydrochloride.[9]1. Prepare a solution of the compound at the highest concentration used in the assay. 2. Scan the absorbance from the excitation wavelength to the emission wavelength of the fluorophore. 3. Significant absorbance at either wavelength indicates potential quenching. Consider using a lower concentration of the compound if possible.
Light Scatter Check for precipitation of the compound in the assay buffer.Visually inspect the wells for any cloudiness or precipitate. Centrifuge the plate briefly to pellet any precipitate before reading.
Environmental Factors Control for temperature and protect from ambient light.[12]Ensure the assay is performed at a consistent temperature.[12] Protect the plate from light as much as possible during incubations.

Decision Tree for Fluorescence Assay Interference

Fluorescence_Interference start Suspected Interference check_autofluorescence Is the compound autofluorescent at assay wavelengths? start->check_autofluorescence check_absorbance Does the compound absorb at excitation/emission wavelengths? check_autofluorescence->check_absorbance No subtract_background Subtract Background Signal check_autofluorescence->subtract_background Yes check_precipitation Is there evidence of compound precipitation? check_absorbance->check_precipitation No lower_concentration Consider Lowering Concentration or Changing Fluorophore check_absorbance->lower_concentration Yes no_interference Interference Unlikely check_precipitation->no_interference No improve_solubility Improve Compound Solubility (e.g., add DMSO) check_precipitation->improve_solubility Yes

Caption: A decision-making diagram to identify the type of fluorescence interference.

Experimental Protocols

Protocol 1: Antibody Titration for ELISA

This protocol is designed to determine the optimal primary antibody concentration to maximize the specific signal while minimizing background.

  • Plate Coating: Coat the wells of a 96-well ELISA plate with the target antigen at a non-limiting concentration.

  • Blocking: Block the plate with a suitable blocking buffer (e.g., 5% BSA in PBS-T) for 1-2 hours at room temperature.

  • Primary Antibody Dilution Series: Prepare a serial dilution of the primary antibody in antibody dilution buffer. A common starting range is 1:250, 1:500, 1:1000, 1:2000, 1:4000, and 1:8000.

  • Incubation: Add the different dilutions of the primary antibody to the wells. Include a negative control well with only the dilution buffer. Incubate according to the assay protocol.

  • Washing: Wash the plate thoroughly with wash buffer (e.g., PBS-T) for at least three cycles.

  • Secondary Antibody: Add the enzyme-conjugated secondary antibody at its recommended concentration to all wells. Incubate as required.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add the substrate and incubate for the recommended time to allow for color development.

  • Stop Reaction and Read: Add the stop solution and read the absorbance at the appropriate wavelength.

  • Analysis: Plot the absorbance values against the antibody dilutions. The optimal dilution will be the one that provides a strong signal with a low background.

Protocol 2: Assessment of Compound Autofluorescence

This protocol helps determine if a test compound, such as 13-Hydroxylupanine hydrochloride, is contributing to the fluorescence signal.

  • Compound Preparation: Prepare a serial dilution of 13-Hydroxylupanine hydrochloride in the assay buffer, covering the range of concentrations to be used in the experiment.

  • Plate Setup: Add the compound dilutions to the wells of a microplate. Include wells with assay buffer only as a blank control.

  • Fluorescence Reading: Read the plate using the same excitation and emission wavelengths and the same instrument settings as the main assay.

  • Data Analysis: Subtract the average fluorescence of the blank wells from the fluorescence readings of the wells containing the compound. If the resulting values are significantly above zero, the compound is autofluorescent under these conditions. This background signal should be subtracted from the results of the main experiment.

References

Optimization

Technical Support Center: Managing 13-Hydroxylupanine Hydrochloride Solubility

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the low...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the low solubility of 13-Hydroxylupanine hydrochloride in experimental buffers.

Frequently Asked Questions (FAQs)

Q1: Why is my 13-Hydroxylupanine hydrochloride not dissolving in my neutral pH buffer?

A1: 13-Hydroxylupanine is a quinolizidine (B1214090) alkaloid, and its hydrochloride salt exhibits pH-dependent solubility.[1] In neutral or alkaline solutions, the equilibrium can shift, leading to the precipitation of the less soluble free base form of the alkaloid. For optimal solubility, it is recommended to use buffers with a slightly acidic pH.

Q2: What is the difference in solubility between 13-Hydroxylupanine and its hydrochloride salt form?

A2: The free base form of 13-Hydroxylupanine is soluble in organic solvents like methanol (B129727) or DMSO, while the hydrochloride salt form is generally more soluble in aqueous solutions due to the ionization of the molecule.[2][3] However, the aqueous solubility of the hydrochloride salt is still significantly influenced by the pH of the solution.[2]

Q3: Can I use co-solvents to improve the solubility of 13-Hydroxylupanine hydrochloride in my buffer?

A3: Yes, the use of co-solvents can be an effective strategy. Organic solvents such as ethanol, propylene (B89431) glycol, or polyethylene (B3416737) glycol (PEG) can be mixed with your aqueous buffer to increase the solubility of 13-Hydroxylupanine hydrochloride.[4][5] It is crucial to start with a small percentage of the co-solvent and gradually increase it to find the optimal concentration that dissolves the compound without negatively impacting your experimental system.

Q4: Are there any specific buffers that are recommended for dissolving 13-Hydroxylupanine hydrochloride?

A4: While specific data for this compound is limited, citrate (B86180) buffers at a slightly acidic pH may be beneficial.[6] Citric acid can help maintain a lower pH, which favors the soluble, protonated form of the alkaloid.[6] Phosphate (B84403) buffers are also commonly used, but it is essential to monitor for any potential precipitation, especially at higher temperatures or pH values.[7]

Q5: How does temperature affect the solubility of 13-Hydroxylupanine hydrochloride?

A5: For most solids, solubility increases with temperature. However, the effect of temperature on the solubility of 13-Hydroxylupanine hydrochloride in buffers can be complex. In some cases, an increase in temperature can lead to a decrease in the solubility of the free base form, potentially causing precipitation in buffered solutions.[7] It is advisable to conduct solubility tests at the intended experimental temperature.

Troubleshooting Guide for Low Solubility

If you are encountering difficulties in dissolving 13-Hydroxylupanine hydrochloride, follow this step-by-step troubleshooting guide.

G start Start: Solubility Issue with 13-Hydroxylupanine HCl check_ph 1. Check Buffer pH Is the pH neutral or alkaline? start->check_ph lower_ph Action: Lower Buffer pH Use a slightly acidic buffer (e.g., citrate, pH 4-6). check_ph->lower_ph Yes add_cosolvent 2. Introduce a Co-solvent Start with a low percentage (e.g., 5-10%) of ethanol, DMSO, or PEG. check_ph->add_cosolvent No solubility_check1 Is the compound soluble? lower_ph->solubility_check1 solubility_check1->add_cosolvent No end_success Success: Compound Dissolved solubility_check1->end_success Yes solubility_check2 Is the compound soluble? add_cosolvent->solubility_check2 increase_cosolvent Action: Gradually Increase Co-solvent Concentration Monitor for precipitation and experimental compatibility. solubility_check2->increase_cosolvent No solubility_check2->end_success Yes solubility_check3 Is the compound soluble? increase_cosolvent->solubility_check3 consider_alternatives 3. Consider Alternative Strategies - Sonication - Gentle heating - Preparation of a concentrated stock in an organic solvent. solubility_check3->consider_alternatives No solubility_check3->end_success Yes end_fail Consult Further If issues persist, consider compound stability and purity. consider_alternatives->end_fail

Troubleshooting workflow for solubility issues.

Illustrative Solubility Data

The following table provides illustrative quantitative data on the solubility of 13-Hydroxylupanine hydrochloride in various buffer systems. These values are based on the general principles of alkaloid solubility and are intended to serve as a guideline for experimental design. Actual solubility should be determined empirically.

Buffer SystempHCo-solventIllustrative Solubility (mg/mL)
Phosphate Buffer7.4None< 0.1
Phosphate Buffer6.0None0.5 - 1.0
Citrate Buffer5.0None1.0 - 2.0
Citrate Buffer4.0None> 5.0
Phosphate Buffer7.410% Ethanol0.2 - 0.5
Phosphate Buffer7.410% DMSO0.5 - 1.0

Experimental Protocols

Protocol 1: Preparation of a Buffered Solution of 13-Hydroxylupanine Hydrochloride
  • Buffer Preparation : Prepare the desired buffer (e.g., 50 mM citrate buffer, pH 5.0) using standard laboratory procedures.

  • Weighing the Compound : Accurately weigh the required amount of 13-Hydroxylupanine hydrochloride.

  • Initial Dissolution : Add a small volume of the buffer to the compound and vortex briefly.

  • Complete Dissolution : Gradually add the remaining buffer while continuously stirring or vortexing.

  • Gentle Warming/Sonication (Optional) : If the compound does not dissolve completely, gentle warming (not exceeding 40°C) or sonication for a short period may aid dissolution.

  • pH Adjustment : After dissolution, verify the pH of the final solution and adjust if necessary.

  • Filtration : Filter the solution through a 0.22 µm syringe filter to remove any undissolved particles before use.

Protocol 2: Kinetic Solubility Assessment using the Shake-Flask Method

This protocol is adapted from standard methods for determining equilibrium solubility.[8][9]

  • Preparation of Saturated Solution : Add an excess amount of 13-Hydroxylupanine hydrochloride to a known volume of the test buffer in a sealed flask.

  • Equilibration : Agitate the flask at a constant temperature for 24-48 hours to ensure equilibrium is reached.

  • Sample Collection : Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.

  • Filtration/Centrifugation : Centrifuge the aliquot at high speed and/or filter through a 0.22 µm syringe filter to remove any remaining solid.

  • Quantification : Dilute the clear supernatant to a suitable concentration and quantify the amount of dissolved 13-Hydroxylupanine hydrochloride using a validated analytical method, such as HPLC-UV.

  • Calculation : Calculate the solubility in mg/mL or other appropriate units based on the quantified concentration and the dilution factor.

Fundamental Principles of Solubility

The solubility of 13-Hydroxylupanine hydrochloride is governed by the equilibrium between its ionized (salt) and non-ionized (free base) forms.

G cluster_0 Low pH (Acidic) cluster_1 High pH (Neutral/Alkaline) A 13-Hydroxylupanine-H+Cl- (Ionized Form) B High Solubility A->B Favored C 13-Hydroxylupanine (Free Base) A->C + OH- C->A + H+ D Low Solubility (Precipitation Risk) C->D Favored

Effect of pH on the solubility equilibrium.

References

Troubleshooting

Technical Support Center: Troubleshooting Unexpected Peaks in HPLC Analysis of 13-Hydroxylupanine

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals encountering unexpected peaks during the High-Performance Liquid Chromatography (HPLC) an...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals encountering unexpected peaks during the High-Performance Liquid Chromatography (HPLC) analysis of 13-Hydroxylupanine. This guide provides troubleshooting steps and frequently asked questions (FAQs) to help you identify and resolve these issues, ensuring the accuracy and reliability of your analytical results.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of unexpected peaks in HPLC analysis?

A1: Unexpected peaks, often referred to as "ghost peaks," can originate from various sources within the HPLC system or the sample itself.[1] Common causes include:

  • System Contamination: Residual compounds from previous analyses can accumulate in the injector, column, tubing, or detector.[2]

  • Mobile Phase Contamination: Impurities in solvents, buffers, or water, as well as microbial growth in improperly stored mobile phases, can lead to extraneous peaks.

  • Sample-Related Issues: The presence of impurities, degradation products, or isomers of the analyte in the sample can result in unexpected peaks. Sample solvent incompatibility with the mobile phase can also cause peak distortion.

  • Carryover: Remnants of a previous, more concentrated sample being injected with the current sample.

  • Degradation of the Analyte: 13-Hydroxylupanine, like other alkaloids, may degrade under certain conditions (e.g., pH, temperature, light exposure), forming new compounds that appear as separate peaks.

Q2: I am observing a peak that is not my 13-Hydroxylupanine standard. How can I determine its source?

A2: A systematic approach is crucial for identifying the source of an unexpected peak. The following workflow can help you diagnose the issue.

Troubleshooting_Unexpected_Peaks Workflow for Investigating Unexpected Peaks cluster_Initial_Observation Initial Observation cluster_System_Check System Check cluster_Troubleshooting_System Troubleshooting System/Mobile Phase cluster_Troubleshooting_Sample Troubleshooting Sample A Unexpected Peak Observed B Inject a Blank (Mobile Phase) A->B C Peak Present in Blank? B->C D Source is Likely System or Mobile Phase Contamination C->D Yes E Source is Likely Sample-Related C->E No F Prepare Fresh Mobile Phase D->F L Review Sample Preparation E->L G Flush System Thoroughly F->G H Clean Injector and Port G->H I Re-inject Blank H->I J Peak Still Present? I->J K Consider Column Contamination or Degradation J->K Yes M Consider Sample Matrix Effects L->M N Investigate Analyte Stability (Degradation/Isomerization) M->N

Figure 1: A logical workflow to diagnose the origin of unexpected peaks in an HPLC analysis.

Q3: My baseline is noisy and shows multiple small, random peaks. What could be the cause?

A3: A noisy baseline with spurious peaks can be caused by several factors:

  • Inadequate Mobile Phase Degassing: Dissolved gases in the mobile phase can form bubbles in the detector cell, causing baseline disturbances.

  • Pump Issues: Fluctuations in pump pressure or malfunctioning check valves can lead to an unstable baseline.

  • Detector Lamp Nearing End-of-Life: An aging detector lamp can result in increased noise.

  • Contaminated Mobile Phase: Impurities in the solvents or buffer salts can contribute to baseline noise. Always use HPLC-grade solvents and high-purity water.

Troubleshooting Guides

This section provides detailed guides to address specific issues related to unexpected peaks in the analysis of 13-Hydroxylupanine.

Guide 1: Investigating System and Mobile Phase Contamination

If an unexpected peak is present in a blank injection, the source is likely contamination within your HPLC system or mobile phase.

Experimental Protocol: System Cleanliness Check

  • Prepare Fresh Mobile Phase: Use freshly opened HPLC-grade solvents and high-purity water. If using a buffer, prepare it fresh and filter it through a 0.22 µm filter.

  • System Flush: Disconnect the column and replace it with a union. Flush the system (pump, injector, and tubing) with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol) for at least 30 minutes at a high flow rate (e.g., 2-5 mL/min). Then, flush with the mobile phase to be used for the analysis.

  • Injector Cleaning: If your system has a needle wash function, ensure the wash solvent is fresh and appropriate for removing potential contaminants. Manually clean the injection port and needle with a suitable solvent.

  • Blank Injection Series: Reconnect the column and equilibrate the system with the mobile phase. Perform a series of blank injections (injecting only the mobile phase). If the ghost peak decreases in size with each injection, it is likely due to carryover from the injector.

Guide 2: Addressing Analyte-Related Unexpected Peaks

If the unexpected peak is only present when your 13-Hydroxylupanine sample is injected, it is likely related to the analyte itself. Potential causes include impurities from synthesis, degradation products, or isomers.

1. Potential Degradation of 13-Hydroxylupanine

Quinolizidine alkaloids can be susceptible to degradation under certain conditions. Forced degradation studies are a systematic way to investigate the stability of a drug substance and identify potential degradation products.

Experimental Protocol: Forced Degradation Study

To investigate the stability of 13-Hydroxylupanine, expose a solution of the compound to the following stress conditions. Analyze the stressed samples by HPLC to observe any new peaks that may form.

Stress ConditionTypical ProcedurePotential Degradation Products
Acidic Hydrolysis 0.1 M HCl at 60°C for 24 hoursHydrolysis of the lactam ring, epimerization.
Basic Hydrolysis 0.1 M NaOH at 60°C for 24 hoursHydrolysis of the lactam ring, epimerization.
Oxidative Degradation 3% H₂O₂ at room temperature for 24 hoursN-oxides, further oxidation products.
Thermal Degradation Heat solution at 80°C for 48 hoursDehydration, rearrangement products.
Photolytic Degradation Expose solution to UV light (e.g., 254 nm) for 24 hoursPhotoreaction products.

2. Potential Isomers of 13-Hydroxylupanine

13-Hydroxylupanine has several stereocenters, and epimerization at certain positions could lead to the formation of diastereomers that may have different retention times in HPLC.

Analyte_Related_Peaks Potential Sources of Analyte-Related Unexpected Peaks cluster_Degradation Degradation Pathways A 13-Hydroxylupanine Sample B Synthesis Impurities A->B C Degradation Products A->C D Isomers/Epimers A->D C1 Hydrolysis C->C1 C2 Oxidation C->C2 C3 Thermal Stress C->C3

Figure 2: Possible analyte-related sources contributing to unexpected peaks in the chromatogram.

Recommended HPLC Method for Lupanine (B156748) Alkaloids

For the analysis of 13-Hydroxylupanine and other lupanine alkaloids, a validated HPLC-MS/MS method has been reported. This method can serve as a starting point for your analysis and troubleshooting.

Table 1: HPLC-MS/MS Parameters for the Analysis of Lupanine Alkaloids

ParameterCondition
Column C18 stationary phase
Mobile Phase A: Water with 0.1% Heptafluorobutyric acid (HFBA)B: Acetonitrile:Methanol (50:50, v/v) with 0.1% HFBA[1]
Gradient Elution Start with 10% B, linear increase to 50% B in 3 min, hold at 50% B for 4 min, linear increase to 90% B in 3 min, hold at 90% B for 0.5 min, then return to initial conditions.[1]
Flow Rate 0.300 mL/min[1]
Injection Volume 6 µL[1]
Detection Mass Spectrometry (ESI+)

Note: This is a published method and may require optimization for your specific instrumentation and application.[1]

By following these troubleshooting guides and utilizing the provided information, you can systematically investigate and resolve the issue of unexpected peaks in your HPLC analysis of 13-Hydroxylupanine, leading to more reliable and accurate scientific data.

References

Optimization

Optimizing Cell Viability Assays for 13-Hydroxylupanine Cytotoxicity: A Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing cell viability assays for assessing the cytotoxicity of 13-Hydroxylupanine. The...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing cell viability assays for assessing the cytotoxicity of 13-Hydroxylupanine. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is 13-Hydroxylupanine and why is its cytotoxicity of interest?

13-Hydroxylupanine is a quinolizidine (B1214090) alkaloid, a class of naturally occurring compounds found in various plants, particularly in the genus Lupinus (lupins).[1][2] Alkaloids, in general, are a diverse group of compounds that have been a rich source for drug discovery, with many exhibiting significant biological activities, including cytotoxic and anti-cancer properties.[3] The interest in 13-Hydroxylupanine's cytotoxicity stems from the potential of harnessing its biological activity for therapeutic applications, such as in oncology.

Q2: Which cell viability assay is best suited for assessing 13-Hydroxylupanine cytotoxicity?

There is no single "best" assay, and the choice depends on the specific research question and the potential mechanism of action of the compound. It is highly recommended to use at least two assays that measure different cellular parameters to obtain reliable and comprehensive results.[4]

  • Metabolic Assays (e.g., MTT, XTT, MTS, Resazurin): These are commonly used and measure the metabolic activity of cells, which is often correlated with cell viability. However, plant-derived compounds like alkaloids can interfere with these assays.[1][5][6]

  • Membrane Integrity Assays (e.g., LDH release, Trypan Blue): These assays measure the leakage of cellular components from damaged cell membranes, a hallmark of necrosis. The Lactate Dehydrogenase (LDH) assay is a common method for quantifying cytotoxicity by measuring the activity of this enzyme released into the culture medium.

  • ATP-Based Assays (e.g., CellTiter-Glo®): These assays quantify the amount of ATP present, which is a key indicator of metabolically active, viable cells. They are generally considered more sensitive and less prone to interference from colored compounds than tetrazolium-based assays.

Q3: What are the known challenges when using MTT assays for plant-derived compounds like 13-Hydroxylupanine?

The primary challenge is the potential for direct interference with the assay chemistry.[5][6] Plant alkaloids and other phytochemicals can have reducing properties that can convert the MTT tetrazolium salt into formazan (B1609692) crystals, independent of cellular enzymatic activity.[7] This can lead to an overestimation of cell viability and mask the true cytotoxic effect of the compound.[5][6] Additionally, the color of the compound or extract can interfere with the absorbance reading.[7]

Q4: What is the likely mechanism of cytotoxicity for 13-Hydroxylupanine?

While specific studies on the cytotoxic mechanism of 13-Hydroxylupanine are limited, insights can be drawn from related lupanine (B156748) alkaloids and other cytotoxic natural products. Quinolizidine alkaloids are known to be neurotoxic and can affect the central nervous system.[8][9] Some lupanine alkaloids have been shown to be reversible inhibitors of acetylcholinesterases and can influence ion channels, such as Na+ and K+ channels.[1][10]

Based on the actions of other cytotoxic alkaloids, potential mechanisms for 13-Hydroxylupanine could involve:

  • Induction of Apoptosis: Many cytotoxic natural compounds exert their effects by triggering programmed cell death (apoptosis). This can be initiated through various signaling pathways, including the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

  • Cell Cycle Arrest: The compound may interfere with the cell cycle machinery, leading to arrest at specific checkpoints (e.g., G1, S, or G2/M phase) and preventing cell proliferation.

  • Generation of Reactive Oxygen Species (ROS): Some compounds can induce oxidative stress by increasing the production of ROS, which can damage cellular components and trigger cell death.[11]

Troubleshooting Guides

Issue 1: Inconsistent or Non-Reproducible Results in MTT Assay
Possible Cause Troubleshooting Step
Interference from 13-Hydroxylupanine Run a cell-free control with 13-Hydroxylupanine and MTT reagent to check for direct reduction of MTT. If a color change is observed, the MTT assay may not be suitable, or results need to be corrected for this background.
Variable Cell Seeding Density Ensure a consistent number of viable cells are seeded in each well. Optimize seeding density to ensure cells are in the logarithmic growth phase during the experiment.
Incomplete Solubilization of Formazan Crystals After incubation with MTT, ensure complete dissolution of the formazan crystals by thorough mixing with the solubilization solvent (e.g., DMSO or isopropanol).
MTT Reagent Degradation Prepare fresh MTT solution for each experiment and protect it from light.
Contamination Regularly check cell cultures for any signs of microbial contamination.
Issue 2: Discrepancy Between Different Viability Assays
Possible Cause Troubleshooting Step
Different Cellular Parameters Measured This is expected. For example, a compound might induce apoptosis without immediate membrane rupture. In this case, an MTT or ATP assay would show decreased viability, while an LDH assay might show a delayed response.
Assay-Specific Interference As mentioned, 13-Hydroxylupanine may interfere with the MTT assay. Compare results with a non-tetrazolium-based assay like an ATP-based assay or a direct cell counting method (e.g., Trypan Blue exclusion).
Timing of Assay The kinetics of cell death can vary. Perform a time-course experiment to determine the optimal endpoint for each assay.

Experimental Protocols

Protocol 1: MTT Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of 13-Hydroxylupanine (and appropriate vehicle controls) for the desired exposure time (e.g., 24, 48, 72 hours).

  • MTT Addition: After incubation, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: LDH Cytotoxicity Assay
  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Sample Collection: After the treatment period, collect the cell culture supernatant.

  • LDH Reaction: Add the supernatant to the LDH assay reagent mixture according to the manufacturer's instructions. This typically involves a reaction that produces a colored product.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to achieve maximum LDH release).

Data Presentation

Table 1: Hypothetical IC50 Values of 13-Hydroxylupanine on Different Cell Lines using Various Assays

Cell LineAssay TypeIncubation Time (hours)IC50 (µM)
HeLaMTT4875.3
HeLaLDH4892.1
HeLaATP-Based4868.5
MCF-7MTT4858.9
MCF-7LDH4875.4
MCF-7ATP-Based4852.1

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., HeLa, MCF-7) cell_seeding Seed Cells in 96-well Plates cell_culture->cell_seeding compound_prep Prepare 13-Hydroxylupanine Stock Solution treatment Treat with 13-Hydroxylupanine (Dose-Response) compound_prep->treatment cell_seeding->treatment incubation Incubate (24, 48, 72h) treatment->incubation mtt_assay MTT Assay incubation->mtt_assay ldh_assay LDH Assay incubation->ldh_assay atp_assay ATP Assay incubation->atp_assay readout Measure Absorbance/ Luminescence mtt_assay->readout ldh_assay->readout atp_assay->readout calc Calculate % Viability/ Cytotoxicity readout->calc ic50 Determine IC50 calc->ic50

A generalized workflow for assessing the cytotoxicity of 13-Hydroxylupanine.

Putative_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Events hydroxylupanine 13-Hydroxylupanine ion_channels Ion Channels (Na+, K+) hydroxylupanine->ion_channels Inhibition? ach_receptors Acetylcholine Receptors hydroxylupanine->ach_receptors Inhibition? ros ROS Generation hydroxylupanine->ros cell_cycle_arrest Cell Cycle Arrest hydroxylupanine->cell_cycle_arrest ion_channels->ros mitochondria Mitochondrial Dysfunction ros->mitochondria caspase9 Caspase-9 Activation mitochondria->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

A putative signaling pathway for 13-Hydroxylupanine-induced cytotoxicity.

Troubleshooting_Logic start Inconsistent MTT Results check_interference Run Cell-Free Control start->check_interference interference_present Interference Detected check_interference->interference_present Yes no_interference No Interference check_interference->no_interference No use_alt_assay Use Alternative Assay (ATP, LDH) interference_present->use_alt_assay optimize_mtt Optimize MTT Parameters (Seeding, Incubation) no_interference->optimize_mtt re_evaluate Re-evaluate Results use_alt_assay->re_evaluate optimize_mtt->re_evaluate

A logical troubleshooting guide for inconsistent MTT assay results.

References

Troubleshooting

inconsistent dose-response curves with 13-Hydroxylupanine hydrochloride

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent dose-response curves with 13-Hydroxylupanine hydrochloride. Frequently Asked...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent dose-response curves with 13-Hydroxylupanine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the known biological activities of 13-Hydroxylupanine hydrochloride?

13-Hydroxylupanine is a quinolizidine (B1214090) alkaloid found in sweet lupins.[1][2] Its reported biological activities include the blockade of ganglionic transmission, a decrease in cardiac contractility, and contraction of uterine smooth muscle.[1][2][3]

Q2: What is the solubility of 13-Hydroxylupanine hydrochloride?

While specific solubility data for the hydrochloride salt is not detailed in the provided search results, the free base, 13-Hydroxylupanine, is soluble in methanol (B129727) and DMSO.[3] For aqueous buffers, it is crucial to determine the solubility limit to avoid precipitation during your experiment.

Troubleshooting Inconsistent Dose-Response Curves

Issue 1: Flat or Low-Signal Dose-Response Curve

You observe a minimal or no response even at high concentrations of 13-Hydroxylupanine hydrochloride.

Possible Causes and Solutions

Possible Cause Troubleshooting Step
Inactive Compound Verify the purity and identity of your 13-Hydroxylupanine hydrochloride stock using an appropriate analytical method like mass spectrometry or HPLC. Prepare fresh dilutions from a new stock solution.
Incorrect Assay Conditions Optimize assay parameters such as incubation time, temperature, and buffer composition. Run a time-course experiment to determine the optimal incubation period.[4]
Low Target Expression If using a cell-based assay, confirm the expression of the target receptor or channel in your cell line using methods like qPCR or Western blotting.[4] Consider using a cell line with higher target expression.
Reagent Issues Check the expiration dates and storage conditions of all assay reagents. Prepare fresh reagents and test them with a known positive control to ensure their efficacy.[4]

Troubleshooting Workflow

start Start: Flat/Low Signal Dose-Response Curve check_compound Verify Compound Purity & Activity start->check_compound check_conditions Optimize Assay Conditions (Time, Temp) check_compound->check_conditions Compound OK end_fail Contact Technical Support check_compound->end_fail Compound Issue check_target Confirm Target Expression in Cells check_conditions->check_target Conditions OK check_conditions->end_fail Conditions Issue check_reagents Validate Assay Reagents & Controls check_target->check_reagents Target Expressed check_target->end_fail Expression Issue end_success Problem Resolved check_reagents->end_success Reagents OK check_reagents->end_fail Reagent Issue cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space nAChR Nicotinic Acetylcholine Receptor (nAChR) Ca_Influx Ca²⁺/Na⁺ Influx nAChR->Ca_Influx Channel Opens ACh Acetylcholine (Agonist) ACh->nAChR Binds & Activates Compound 13-Hydroxylupanine HCl Compound->nAChR Binds & Inhibits Depolarization Membrane Depolarization Ca_Influx->Depolarization Response Cellular Response Depolarization->Response

References

Optimization

Technical Support Center: 13-Hydroxylupanine Hydrochloride and Fluorescent Probe Interference

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential interferen...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential interference of 13-hydroxylupanine (B1673957) hydrochloride with fluorescent probes in your experiments.

Frequently Asked Questions (FAQs)

Q1: Can 13-hydroxylupanine hydrochloride interfere with my fluorescence-based assay?

While there is no specific literature detailing the fluorescent properties of 13-hydroxylupanine hydrochloride, it belongs to the quinolizidine (B1214090) alkaloid class of compounds. Some alkaloids are known to be fluorescent, meaning they can absorb light at one wavelength and emit it at another, a phenomenon known as autofluorescence.[1][2] Therefore, it is possible that 13-hydroxylupanine hydrochloride could interfere with your assay.

Q2: What are the primary ways 13-hydroxylupanine hydrochloride might interfere with my fluorescent probes?

There are two main mechanisms by which a small molecule like 13-hydroxylupanine hydrochloride can interfere with a fluorescence-based assay:

  • Autofluorescence: The compound itself may be fluorescent and emit light in the same spectral region as your fluorescent probe, leading to a false-positive signal or increased background noise.[1]

  • Fluorescence Quenching: The compound may absorb the excitation light intended for your probe or the emission light from your probe, leading to a decrease in the fluorescent signal and a potential false-negative result.[3]

Q3: What are the initial signs that 13-hydroxylupanine hydrochloride might be interfering with my assay?

Common indicators of interference include:

  • Unusually high background fluorescence in wells containing 13-hydroxylupanine hydrochloride but lacking other assay components.

  • A dose-dependent increase or decrease in fluorescence that is independent of the biological target's activity.

  • Inconsistent or highly variable results between replicate wells.

  • A non-classical dose-response curve.

Troubleshooting Guides

If you suspect that 13-hydroxylupanine hydrochloride is interfering with your fluorescent assay, follow these troubleshooting guides to diagnose and mitigate the issue.

Guide 1: Assessing Autofluorescence of 13-Hydroxylupanine Hydrochloride

This guide will help you determine if 13-hydroxylupanine hydrochloride is autofluorescent under your experimental conditions.

Experimental Protocol:

  • Preparation of Control Samples:

    • Prepare a dilution series of 13-hydroxylupanine hydrochloride in your assay buffer at the same concentrations used in your main experiment.

    • Include a "buffer only" control (blank).

  • Fluorescence Measurement:

    • Dispense the dilutions and the blank into the wells of your assay plate.

    • Read the plate using the same excitation and emission wavelengths (filter set) as your primary assay.

  • Data Analysis:

    • Subtract the mean fluorescence of the blank from the fluorescence of each 13-hydroxylupanine hydrochloride dilution.

    • Plot the net fluorescence intensity against the concentration of 13-hydroxylupanine hydrochloride.

Interpretation of Results:

ObservationInterpretation
A concentration-dependent increase in fluorescence.13-hydroxylupanine hydrochloride is autofluorescent at your assay's wavelengths.
No significant fluorescence above the blank.Autofluorescence is likely not a significant issue under these conditions.

Troubleshooting Workflow for Autofluorescence

start Suspected Autofluorescence protocol Run Autofluorescence Protocol: Measure fluorescence of compound alone at assay wavelengths. start->protocol decision Concentration-dependent increase in fluorescence? protocol->decision no_issue Autofluorescence is not a significant issue. decision->no_issue No mitigation Implement Mitigation Strategy decision->mitigation Yes strategy1 Change Fluorophore: Select a probe with a different spectral profile (e.g., red-shifted). mitigation->strategy1 strategy2 Subtract Background: If signal is low and consistent, subtract the compound's fluorescence from experimental wells. mitigation->strategy2 strategy3 Orthogonal Assay: Validate hits using a non-fluorescence-based method (e.g., absorbance, luminescence). mitigation->strategy3

Workflow for diagnosing and mitigating autofluorescence.

Guide 2: Assessing Fluorescence Quenching by 13-Hydroxylupanine Hydrochloride

This guide will help you determine if 13-hydroxylupanine hydrochloride is quenching the signal from your fluorescent probe.

Experimental Protocol:

  • Preparation of Samples:

    • Prepare your complete assay mixture, including the fluorescent probe at its final concentration, but without the biological target (e.g., enzyme or cells).

    • Prepare a dilution series of 13-hydroxylupanine hydrochloride in your assay buffer.

    • Prepare a control sample with the fluorescent probe and assay buffer but no 13-hydroxylupanine hydrochloride.

  • Fluorescence Measurement:

    • Add the 13-hydroxylupanine hydrochloride dilutions to the assay mixture.

    • Incubate under the same conditions as your primary assay.

    • Measure the fluorescence using the same settings as your primary assay.

  • Data Analysis:

    • Plot the fluorescence intensity against the concentration of 13-hydroxylupanine hydrochloride.

Interpretation of Results:

ObservationInterpretation
A concentration-dependent decrease in fluorescence.13-hydroxylupanine hydrochloride is quenching the fluorescence of your probe.
No significant change in fluorescence compared to the control.Quenching is likely not a significant issue.

Troubleshooting Workflow for Fluorescence Quenching

start Suspected Fluorescence Quenching protocol Run Quenching Protocol: Measure fluorescence of probe in the presence of the compound. start->protocol decision Concentration-dependent decrease in fluorescence? protocol->decision no_issue Quenching is not a significant issue. decision->no_issue No mitigation Implement Mitigation Strategy decision->mitigation Yes strategy1 Decrease Compound Concentration: If possible, use lower concentrations of 13-hydroxylupanine hydrochloride. mitigation->strategy1 strategy2 Change Fluorophore: Select a probe with different spectral properties that may be less susceptible to quenching. mitigation->strategy2 strategy3 Orthogonal Assay: Confirm results with a non-fluorescence-based assay. mitigation->strategy3

Workflow for diagnosing and mitigating fluorescence quenching.

General Recommendations

  • Consult the Literature: Before starting your experiments, perform a thorough literature search for any known fluorescent properties of your class of compounds.

  • Run Control Experiments Early: Always include the controls mentioned in the troubleshooting guides when you are developing and validating your assay. This can save significant time and resources.[4]

  • Consider an Orthogonal Assay: If significant interference is detected and cannot be mitigated, it is crucial to confirm your findings with an orthogonal assay that uses a different detection method (e.g., absorbance, luminescence, or a label-free technology).[1]

By systematically applying these troubleshooting guides and considering the potential for interference, you can ensure the reliability and accuracy of your experimental results when working with 13-hydroxylupanine hydrochloride and other small molecules in fluorescence-based assays.

References

Troubleshooting

Technical Support Center: 13-Hydroxylupanine Hydrochloride Powder

This technical support center provides essential information for researchers, scientists, and drug development professionals working with 13-Hydroxylupanine hydrochloride powder. Below are frequently asked questions, tro...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with 13-Hydroxylupanine hydrochloride powder. Below are frequently asked questions, troubleshooting guides, and experimental protocols to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is 13-Hydroxylupanine hydrochloride and what are its primary biological activities?

13-Hydroxylupanine is a quinolizidine (B1214090) alkaloid naturally found in plants of the Lupinus genus.[1] The hydrochloride salt is a common form used in research. Its primary reported biological activities include blocking ganglionic transmission, which can lead to a decrease in cardiac contractility and contraction of uterine smooth muscle.[2][3][4]

Q2: What are the recommended storage and handling conditions for 13-Hydroxylupanine hydrochloride powder?

For optimal stability, the powder should be stored under specific conditions. The solid form is stable for at least four years when stored at -20°C.[5] For short-term storage (days to weeks), it can be kept at 0-4°C in a dry, dark environment.[6] The product is generally stable at ambient temperature for the duration of shipping.[7]

Q3: How should I store solutions of 13-Hydroxylupanine hydrochloride?

Once dissolved, stock solutions should be stored at -80°C for up to one year or at -20°C for up to one month to maintain stability.[7][8]

Q4: What are the physical and chemical properties of 13-Hydroxylupanine hydrochloride?

Please refer to the table below for a summary of the key properties.

PropertyValue
Chemical Formula C₁₅H₂₅ClN₂O₂
Molecular Weight 300.82 g/mol
Appearance Solid
Purity ≥98%
CAS Number 6809-89-8
Solubility Soluble in DMSO.[6] Slightly soluble in chloroform (B151607) and methanol.[5][8]

Q5: What is the difference between the hydrochloride salt and the free form of 13-Hydroxylupanine?

The active molecule is the same in both the salt and free forms, and they are expected to have the same biological activity in experiments.[7] The primary difference lies in their physical properties, such as solubility.[7] The hydrochloride salt form often exhibits improved solubility in aqueous solutions compared to the free base. The choice between the two forms typically depends on the specific requirements of the experiment, particularly the solvent system being used.[7]

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

This protocol outlines the steps for preparing a stock solution of 13-Hydroxylupanine hydrochloride in DMSO and subsequent dilution to a working concentration for in vitro assays.

Materials:

  • 13-Hydroxylupanine hydrochloride powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Sterile cell culture medium or buffer (e.g., PBS, HBSS)

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes and sterile tips

Procedure:

  • Stock Solution Preparation (e.g., 10 mM): a. Equilibrate the vial of 13-Hydroxylupanine hydrochloride powder to room temperature before opening to prevent condensation. b. Aseptically weigh the required amount of powder. For example, for 1 mL of a 10 mM stock solution, you would need 3.008 mg of the compound (Molecular Weight = 300.82). c. Add the appropriate volume of sterile DMSO to the powder to achieve the desired concentration. d. Vortex briefly until the powder is completely dissolved. e. Aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles. f. Store the stock solution aliquots at -20°C or -80°C.[7][8]

  • Working Solution Preparation: a. Thaw a single aliquot of the stock solution at room temperature. b. Dilute the stock solution with sterile cell culture medium or the appropriate experimental buffer to the final desired working concentration. For example, to prepare a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution. c. Mix thoroughly by gentle pipetting or inversion. d. Use the freshly prepared working solution for your experiment. Do not store diluted aqueous solutions for extended periods.

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation A Equilibrate Powder to RT B Weigh Powder A->B C Add DMSO B->C D Vortex to Dissolve C->D E Aliquot D->E F Store at -20°C / -80°C E->F G Thaw Stock Aliquot F->G For Experiment H Dilute with Medium/Buffer G->H I Mix Gently H->I J Use Immediately in Experiment I->J

Workflow for preparing solutions of 13-Hydroxylupanine hydrochloride.

Protocol 2: In Vitro Ganglionic Blockade Assay (Conceptual)

This protocol provides a conceptual framework for assessing the inhibitory effect of 13-Hydroxylupanine hydrochloride on nicotinic acetylcholine (B1216132) receptors (nAChRs) in a cell-based assay. A cell line endogenously or recombinantly expressing neuronal nAChRs (e.g., SH-SY5Y or HEK293 cells transfected with nAChR subunits) would be suitable.

Materials:

  • nAChR-expressing cells

  • Cell culture plates (e.g., 96-well)

  • Agonist for nAChRs (e.g., Acetylcholine or Nicotine)

  • 13-Hydroxylupanine hydrochloride working solutions

  • Assay buffer (e.g., HBSS)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) or a membrane potential-sensitive dye

  • Fluorescence plate reader

Procedure:

  • Cell Plating: Seed the nAChR-expressing cells into a 96-well plate at an appropriate density and allow them to adhere and grow overnight.

  • Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium-sensitive or membrane potential-sensitive dye according to the manufacturer's instructions.

  • Compound Incubation: After dye loading, wash the cells again and add different concentrations of the 13-Hydroxylupanine hydrochloride working solutions to the wells. Include a vehicle control (medium/buffer with the same final concentration of DMSO). Incubate for a predetermined period.

  • Agonist Stimulation and Signal Detection: Place the plate in a fluorescence plate reader. Initiate reading and, after establishing a stable baseline, add a pre-determined concentration of the nAChR agonist to all wells.

  • Data Analysis: Measure the change in fluorescence intensity upon agonist addition. The inhibitory effect of 13-Hydroxylupanine hydrochloride is determined by the reduction in the agonist-induced fluorescence signal compared to the vehicle control. Calculate IC₅₀ values to quantify the potency of inhibition.

Mechanism of Action: Ganglionic Blockade

13-Hydroxylupanine hydrochloride acts as an antagonist at nicotinic acetylcholine receptors (nAChRs) located in autonomic ganglia.[2][9] In a normal physiological state, preganglionic neurons release acetylcholine (ACh), which binds to nAChRs on postganglionic neurons, leading to their depolarization and the propagation of the nerve impulse.[9] 13-Hydroxylupanine hydrochloride interferes with this process by blocking the nAChR, thereby preventing ACh from binding and activating the postganglionic neuron.[2][9] This inhibition of neurotransmission at the ganglia reduces both sympathetic and parasympathetic outflow.[9]

G cluster_pre Preganglionic Neuron cluster_post Postganglionic Neuron pre_neuron Action Potential ACh ACh pre_neuron->ACh Release receptor nAChR Binding Site post_neuron No Depolarization receptor->post_neuron Signal Blocked ACh->receptor:f1 Binds & Activates Compound 13-Hydroxylupanine Hydrochloride Compound->receptor:f1 Blocks

Inhibition of ganglionic transmission by 13-Hydroxylupanine hydrochloride.

Troubleshooting Guide

Q1: The 13-Hydroxylupanine hydrochloride powder is not dissolving well in my aqueous buffer.

Possible Cause: 13-Hydroxylupanine, like many alkaloids, has limited solubility in neutral aqueous solutions.[10] The hydrochloride salt improves water solubility, but it may still be insufficient for high concentrations.

Solution:

  • Use an appropriate solvent for the stock solution: Prepare a highly concentrated stock solution in an organic solvent like DMSO, in which it is readily soluble.[6]

  • Adjust the pH: The solubility of alkaloid salts can be pH-dependent. Slightly acidifying the aqueous buffer may improve solubility, but ensure the pH is compatible with your experimental system.

  • Sonication: Gentle sonication in a water bath can help dissolve the compound.

  • Final Concentration: Ensure that the final concentration of the organic solvent (e.g., DMSO) in your assay is low (typically <0.5%) to avoid solvent-induced artifacts.

Q2: I observe precipitation after diluting my DMSO stock solution into my aqueous experimental buffer.

Possible Cause: The compound may be precipitating out of the aqueous solution when the concentration of the organic solvent is significantly lowered.

Solution:

  • Lower the final concentration: The desired concentration may be above the solubility limit in the final aqueous buffer. Try using a lower final concentration of the compound.

  • Increase the final solvent concentration: If your experimental system allows, slightly increasing the final percentage of DMSO might keep the compound in solution. However, always run a vehicle control to check for solvent effects.

  • Use a different buffer or formulation: Consider adding a small amount of a biocompatible surfactant or co-solvent, if appropriate for your assay.

Q3: My experimental results are inconsistent between different batches or experiments.

Possible Cause: Inconsistency can arise from several factors, including compound stability, preparation, or experimental variability.

Solution:

  • Check solution stability: Ensure you are using freshly prepared working solutions. Avoid storing dilute aqueous solutions.

  • Avoid repeated freeze-thaw cycles: Aliquot your stock solution to minimize degradation from repeated temperature changes.

  • Verify pipetting accuracy: Use calibrated pipettes and ensure accurate dilutions.

  • Control for experimental conditions: Maintain consistent cell densities, incubation times, temperatures, and other experimental parameters.

  • Run appropriate controls: Always include positive and negative controls in your experiments to monitor assay performance.

G Start Experimental Issue Encountered Issue_Sol Poor Solubility in Aqueous Buffer? Start->Issue_Sol Issue_Ppt Precipitation upon Dilution? Start->Issue_Ppt Issue_Incon Inconsistent Results? Start->Issue_Incon Sol_Stock Prepare concentrated stock in DMSO. Issue_Sol->Sol_Stock Yes Sol_pH Adjust buffer pH (if compatible). Issue_Sol->Sol_pH Yes Sol_Final Lower final concentration. Issue_Sol->Sol_Final Yes Ppt_Conc Lower final concentration. Issue_Ppt->Ppt_Conc Yes Ppt_Solv Increase final DMSO % (with vehicle control). Issue_Ppt->Ppt_Solv Yes Incon_Stab Use fresh solutions, avoid freeze-thaw. Issue_Incon->Incon_Stab Yes Incon_Pip Verify pipetting and dilutions. Issue_Incon->Incon_Pip Yes Incon_Ctrl Ensure consistent conditions and controls. Issue_Incon->Incon_Ctrl Yes Sol_Stock->Issue_Ppt

A logical workflow for troubleshooting common experimental issues.

References

Optimization

Technical Support Center: 13-Hydroxylupanine Antifungal Assays

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in antifungal assays i...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in antifungal assays involving 13-Hydroxylupanine.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for determining the antifungal activity of 13-Hydroxylupanine?

A1: A broth microdilution assay is a recommended starting point for determining the Minimum Inhibitory Concentration (MIC) of 13-Hydroxylupanine against fungal isolates. This method is widely recognized and standardized by organizations like the Clinical and Laboratory Standards Institute (CLSI), providing a solid foundation for reproducible results.

Q2: In what solvents can 13-Hydroxylupanine be dissolved for testing?

A2: 13-Hydroxylupanine is soluble in methanol (B129727) and dimethyl sulfoxide (B87167) (DMSO).[1] When preparing stock solutions, it is crucial to use a concentration of the solvent that does not inhibit fungal growth in the assay. A preliminary solvent toxicity test is highly recommended.

Q3: What are the most critical factors that can introduce variability into my antifungal assay results?

A3: The most significant sources of variability in antifungal susceptibility testing include the preparation and size of the fungal inoculum, the composition of the culture medium, incubation time and temperature, and the method used for endpoint determination.[2] Inconsistent practices in any of these areas can lead to unreliable and fluctuating MIC values.

Q4: Against which fungal species has 13-Hydroxylupanine shown activity?

A4: Extracts containing 13-Hydroxylupanine have demonstrated moderate or weak activity against Candida albicans and Candida krusei.[1] Additionally, 13α-Hydroxylupanine has been identified as a potentially promising antifungal compound against the phytopathogen Fusarium oxysporum.[3][4]

Q5: What is the potential mechanism of antifungal action for 13-Hydroxylupanine?

A5: The precise mechanism of antifungal action for 13-Hydroxylupanine has not been definitively elucidated. However, many antifungal compounds, particularly those targeting eukaryotic fungal cells, act by disrupting the cell membrane or inhibiting the synthesis of essential membrane components like ergosterol (B1671047).[5][6][7] It is plausible that 13-Hydroxylupanine may function through a similar mechanism. The antifungal effects of quinolizidine (B1214090) alkaloids, the class of compounds 13-Hydroxylupanine belongs to, may also arise from synergistic interactions between different alkaloids in an extract.[3]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Inconsistent MIC values between experiments 1. Inoculum density variation: The number of fungal cells introduced into each well is not consistent.[2] 2. Inaccurate serial dilutions: Errors in pipetting when preparing the dilutions of 13-Hydroxylupanine. 3. Variable incubation conditions: Fluctuations in temperature or incubation time.[2]1. Standardize inoculum preparation: Use a spectrophotometer to adjust the inoculum to a 0.5 McFarland standard and verify with hemocytometer counts or plating for colony forming units (CFUs). 2. Calibrate pipettes regularly: Ensure accurate and precise liquid handling. Prepare fresh dilutions for each experiment. 3. Use a calibrated incubator: Monitor and record temperature and incubation times meticulously.
No inhibition of fungal growth observed 1. Inactive compound: The 13-Hydroxylupanine sample may have degraded. 2. Resistant fungal strain: The tested organism may not be susceptible to the compound. 3. Sub-optimal assay conditions: The chosen medium or pH may not be conducive to the compound's activity.1. Use a fresh, properly stored sample of 13-Hydroxylupanine: Store at -20°C.[1] 2. Include a positive control: Test a known antifungal agent to confirm the susceptibility of the fungal strain. 3. Optimize assay parameters: Test different standard media (e.g., RPMI-1640, Mueller-Hinton broth) and ensure the pH is buffered, typically around 7.0.[8]
"Skipped" wells (growth in higher concentration wells) 1. Compound precipitation: 13-Hydroxylupanine may be coming out of solution at higher concentrations. 2. Contamination: Introduction of a resistant contaminant into one or more wells.1. Visually inspect the microplate for precipitation: If observed, consider using a different solvent or adding a solubilizing agent (after confirming it doesn't affect fungal growth). 2. Use aseptic techniques: Perform all steps in a sterile environment (e.g., a biological safety cabinet). Include a sterility control (medium only) on each plate.
"Trailing" effect (reduced but persistent growth over a range of concentrations) 1. Fungistatic rather than fungicidal activity: The compound may be inhibiting growth without killing the fungus. 2. Inoculum size is too high. 1. Read endpoints consistently: For fungistatic compounds, the MIC is often defined as the concentration that causes a significant (e.g., 50%) reduction in growth compared to the positive control. This can be determined visually or with a spectrophotometer.[9] 2. Ensure inoculum is within the recommended range for the chosen standardized protocol.
Color of 13-Hydroxylupanine interferes with colorimetric readings 1. Natural color of the compound: The inherent color of the compound is affecting the absorbance reading.1. Use a visual endpoint determination: Read the MIC based on visible turbidity. 2. Use a different colorimetric indicator: If using a metabolic dye (e.g., resazurin), ensure the compound's color does not interfere with the dye's color change. A baseline reading of the compound in the medium without fungus can help to correct for background absorbance.

Quantitative Data Summary

The following table summarizes available quantitative data on the antifungal activity of extracts containing lupanine (B156748) alkaloids, including 13-Hydroxylupanine. It is important to note that these values are from extracts and the specific contribution of 13-Hydroxylupanine to the overall activity is not always defined.

Fungal Species Assay Type Compound/Extract Result (MIC or IC50) Reference
Fusarium oxysporumMycelial Growth InhibitionAlkaloid fraction from Lupinus mirabilis (containing 13α-Hydroxylupanine)IC50: 33.5 - 98.5 µg/mL[3]
Candida kruseiBroth MicrodilutionExtract from Genista vuralii (containing lupanine-type alkaloids)MIC: 62.5 µg/mL[2]
Candida albicansNot specifiedAlkaloids extract from Retama monospermaActive in a dose-dependent manner[2]
Candida tropicalisNot specifiedAlkaloids extract from Retama monospermaActive in a dose-dependent manner[2]

Experimental Protocols

Broth Microdilution Assay for Antifungal Susceptibility Testing of 13-Hydroxylupanine against Yeasts (Adapted from CLSI M27 Guidelines)

This protocol provides a standardized method to determine the Minimum Inhibitory Concentration (MIC) of 13-Hydroxylupanine.

1. Materials:

  • 13-Hydroxylupanine

  • Dimethyl sulfoxide (DMSO) or Methanol

  • Fungal isolate (e.g., Candida albicans)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile saline (0.85%)

  • Sterile 96-well flat-bottom microtiter plates

  • Spectrophotometer

  • Hemocytometer

  • Calibrated incubator (35°C)

  • Positive control antifungal (e.g., Fluconazole)

  • Sterile pipettes and tips

2. Procedure:

a. Preparation of 13-Hydroxylupanine Stock Solution: i. Dissolve 13-Hydroxylupanine in DMSO to a final concentration of 10 mg/mL. ii. Prepare serial dilutions of the stock solution in RPMI-1640 medium to create working solutions at 2x the final desired concentrations.

b. Inoculum Preparation: i. Subculture the fungal isolate on a suitable agar (B569324) plate (e.g., Sabouraud Dextrose Agar) and incubate for 24-48 hours at 35°C. ii. Select several distinct colonies and suspend them in sterile saline. iii. Adjust the turbidity of the suspension with a spectrophotometer to match a 0.5 McFarland standard at 530 nm. iv. Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

c. Microplate Setup: i. Add 100 µL of the 2x working solutions of 13-Hydroxylupanine to the wells of the 96-well plate in descending order of concentration. ii. Add 100 µL of the standardized fungal inoculum to each well containing the compound. iii. Include a positive control (fungus with a known antifungal), a negative/growth control (fungus with medium and solvent, but no compound), and a sterility control (medium only).

d. Incubation: i. Seal the plate and incubate at 35°C for 24-48 hours.

e. Endpoint Determination (MIC): i. The MIC is the lowest concentration of 13-Hydroxylupanine that causes a significant inhibition of growth (typically ≥50%) compared to the growth control. ii. The endpoint can be determined visually or by reading the optical density at a suitable wavelength (e.g., 600 nm) with a microplate reader.

Visualizations

Experimental Workflow: Broth Microdilution Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare 13-Hydroxylupanine Stock Solution C Prepare 2x Serial Dilutions A->C B Prepare Fungal Inoculum (0.5 McFarland) D Dilute Inoculum to Final Concentration B->D E Add 100 µL of 2x Compound Dilutions to Plate C->E F Add 100 µL of Fungal Inoculum to Plate D->F G Incubate Plate (35°C, 24-48h) F->G H Read Results (Visually or Spectrophotometrically) G->H I Determine Minimum Inhibitory Concentration (MIC) H->I

Caption: Workflow for the broth microdilution antifungal susceptibility assay.

Potential Mechanism of Action: Ergosterol Biosynthesis Pathway Inhibition

Disclaimer: The following diagram illustrates a common antifungal mechanism. While plausible for 13-Hydroxylupanine, its specific mechanism has not been definitively established.

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Potential Inhibition cluster_membrane Fungal Cell Membrane AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol->Ergosterol Erg11 (Target Enzyme) Membrane Disrupted Cell Membrane Integrity Ergosterol->Membrane Maintains Integrity Hydroxylupanine 13-Hydroxylupanine Hydroxylupanine->Lanosterol Inhibits Conversion

Caption: Potential inhibition of the ergosterol biosynthesis pathway by 13-Hydroxylupanine.

References

Troubleshooting

dealing with high background noise in electrophysiology with 13-Hydroxylupanine

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 13-Hydroxylupanine in electrophysiology expe...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 13-Hydroxylupanine in electrophysiology experiments. The focus is on identifying and mitigating high background noise to ensure high-quality data acquisition.

Section 1: Troubleshooting High Background Noise

High background noise is a common challenge in electrophysiology that can obscure the small electrical signals being measured.[1] When introducing a new compound like 13-Hydroxylupanine, it is crucial to distinguish between noise inherent to the setup and any potential effects of the compound or its vehicle. This guide provides a systematic approach to troubleshooting noise.

Initial Noise Assessment Workflow

The first step in troubleshooting is to systematically identify the source of the noise. The following workflow can help isolate the problem.

A High Background Noise Detected B Step 1: Characterize the Noise (e.g., 60 Hz hum, high-frequency hiss, intermittent pops) A->B C Is the noise 60/50 Hz hum? B->C D Check Grounding - Single point ground? - Ground loops? C->D Yes F Is the noise high-frequency? C->F No E Isolate Electrical Equipment - Turn off nearby devices (lights, monitors, etc.) D->E L Noise Resolved D->L Fixed J Noise Persists E->J E->L Fixed G Check Headstage & Pipette - Clean holder? - Pipette resistance optimal? - Seal resistance >1 GΩ? F->G Yes H Is the noise intermittent? F->H No G->J G->L Fixed I Check for Vibrations & Loose Connections - Air table floating? - Cables secure? H->I Yes H->J No I->J I->L Fixed K Systematically check perfusion system - Bubbles in the line? - Electrical noise from pump? J->K K->L Yes

Caption: Systematic workflow for troubleshooting high background noise.
Frequently Asked Questions (FAQs)

Q1: I'm observing a significant 60 Hz (or 50 Hz) hum in my recordings. What are the most common causes and how can I fix it?

A1: A 60/50 Hz hum is the most common type of noise and is almost always due to electrical interference from the mains power.[2][3] The primary causes are improper grounding and ground loops.[2]

  • Ground Loops: These occur when there are multiple grounding paths for your equipment, creating a loop that acts as an antenna for electromagnetic interference.[2]

    • Solution: Establish a single-point grounding system. Connect all equipment (amplifier, microscope, Faraday cage, manipulators) to a central ground bus, which is then connected to the main building ground at a single point.[2]

  • Improper Grounding: A poor or loose ground connection can also introduce significant noise.[4]

    • Solution: Ensure all grounding connections are secure. Check that your Faraday cage is properly grounded.[5]

  • Nearby Electrical Devices: Other equipment in the room, such as fluorescent lights, computer monitors, and centrifuges, can be sources of 60 Hz noise.[1]

    • Solution: Turn off all non-essential electrical equipment in the vicinity of the electrophysiology rig. If the noise disappears, turn devices back on one by one to identify the source. Relocate the offending equipment if possible.

Q2: After applying 13-Hydroxylupanine, the noise level in my recording increased. Could the compound be the cause?

A2: While it is unlikely that 13-Hydroxylupanine itself is generating electrical noise, the process of its application or its interaction with the recording environment could be a factor.

  • Perfusion System: The introduction of the solution containing 13-Hydroxylupanine via a perfusion system can introduce noise.

    • Troubleshooting: Check if the perfusion pump is generating electrical noise. Ensure the perfusion lines are not introducing vibrations. Check for bubbles in the perfusion line, as this can cause artifacts.

  • Vehicle Effects: Consider if the solvent used to dissolve 13-Hydroxylupanine (the vehicle) could be affecting the properties of your recording solutions or interacting with your electrodes.

    • Troubleshooting: Perfuse the vehicle solution alone to see if it induces similar noise.

  • Chemical Interactions: While not reported, consider the unlikely possibility of the compound interacting with the bath or electrode materials.

    • Troubleshooting: Ensure all components of your recording chamber and perfusion system are chemically compatible with 13-Hydroxylupanine and its vehicle.

Q3: I'm experiencing high-frequency noise (hissing) in my recordings. What should I check?

A3: High-frequency noise often originates from the headstage, pipette, or the seal itself.

  • Pipette and Holder: A dirty or wet pipette holder can be a significant source of noise. The properties of the recording pipette are also critical.

    • Solution: Clean the pipette holder regularly with distilled water and ethanol, ensuring it is completely dry before use.[1] For low-noise recordings, coating the pipette with a hydrophobic substance like Sylgard can reduce capacitance.[5]

  • Seal Resistance: A poor seal between the pipette and the cell membrane (a "leaky" seal) will result in increased noise.

    • Solution: Aim for a gigaohm seal (>1 GΩ) for optimal recordings.[6] If you are struggling to obtain a good seal, ensure your cells are healthy and the pipette tip is clean and appropriately sized.[7]

  • Headstage: The headstage itself can be a source of thermal noise.

    • Solution: Ensure the headstage is securely mounted and as close to the preparation as possible to minimize cable length.

Q4: My baseline is unstable and drifts. What could be the issue?

A4: Baseline drift can be caused by several factors:

  • Electrode Stability: Unstable reference or recording electrodes can cause the baseline to drift.

    • Solution: Ensure your reference electrode is properly chlorided and stable in the bath solution. Check for any drift in the pipette position.

  • Perfusion and Temperature: Changes in the bath solution level, temperature, or flow rate of the perfusion system can cause slow drifts.

    • Solution: Maintain a constant bath level and temperature. Ensure a steady, non-pulsatile flow from your perfusion system.

  • Cell Health: A dying or unhealthy cell will have an unstable membrane potential, leading to baseline drift.

    • Solution: Only record from healthy-looking cells. If the baseline becomes unstable after breaking in, the cell may be damaged.

Section 2: Quantitative Data for 13-Hydroxylupanine

Currently, specific quantitative data from electrophysiology studies detailing the effects of 13-Hydroxylupanine on neuronal ion channels (e.g., IC50 or EC50 values) is limited in publicly available literature. As a ganglionic blocker, its primary mechanism is expected to be antagonism of nicotinic acetylcholine (B1216132) receptors (nAChRs). Further research is required to determine its potency and selectivity on different nAChR subtypes and other ion channels.

The table below serves as a template for the type of quantitative data that would be valuable for researchers using this compound.

Ion Channel SubtypeHenderson-Hasselbalch parameter (IC50/EC50)Hill CoefficientType of ModulationPreparation
α3β4 nAChRData not availableData not availableAntagoniste.g., Oocytes, HEK cells
α7 nAChRData not availableData not availableAntagoniste.g., Oocytes, HEK cells
Voltage-gated Na+ ChannelsData not availableData not availablee.g., Blocker, Modulatore.g., Cultured neurons
Voltage-gated K+ ChannelsData not availableData not availablee.g., Blocker, Modulatore.g., Cultured neurons

Section 3: Experimental Protocols

The following is a generalized whole-cell patch-clamp protocol for assessing the effect of a compound like 13-Hydroxylupanine on ligand-gated ion channels in cultured neurons or brain slices. This protocol should be adapted and optimized for your specific experimental preparation and objectives.

Generalized Whole-Cell Patch-Clamp Protocol

A 1. Preparation - Prepare external and internal solutions - Pull and fire-polish glass pipettes (3-5 MΩ) - Prepare cell culture or brain slice B 2. Pipette Filling & Mounting - Fill pipette with internal solution - Mount pipette in holder and apply positive pressure A->B C 3. Approaching the Cell - Lower pipette into the bath - Zero pipette offset potential - Approach target neuron under visual control B->C D 4. Seal Formation - Gently touch the cell membrane - Release positive pressure - Apply gentle suction to form a GΩ seal C->D E 5. Whole-Cell Configuration - Apply brief, strong suction to rupture the membrane patch D->E F 6. Baseline Recording - Record baseline channel activity in response to agonist application E->F G 7. Compound Application - Perfuse 13-Hydroxylupanine at desired concentration F->G H 8. Post-Compound Recording - Record channel activity in the presence of the compound G->H I 9. Washout - Perfuse with external solution to wash out the compound H->I J 10. Data Analysis - Analyze changes in current amplitude, kinetics, etc. I->J

Caption: General experimental workflow for whole-cell patch-clamp recording.

1. Solutions and Preparation:

  • External (Bath) Solution (example for nAChRs): (in mM) 140 NaCl, 2.8 KCl, 2 CaCl2, 2 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.3 with NaOH.

  • Internal (Pipette) Solution (example): (in mM) 140 KCl, 2 MgCl2, 10 HEPES, 0.2 EGTA, 2 ATP-Mg, 0.3 GTP-Na. Adjust pH to 7.2 with KOH.

  • 13-Hydroxylupanine Stock Solution: Prepare a concentrated stock solution in a suitable vehicle (e.g., water or DMSO). Make fresh dilutions in the external solution on the day of the experiment.

2. Establishing a Whole-Cell Recording:

  • Follow the standard procedure for obtaining a whole-cell patch-clamp recording as outlined in the workflow diagram above.

  • Monitor pipette resistance and seal resistance throughout the process. Optimal pipette resistance for whole-cell recording is typically in the range of 3-7 MΩ.[2] A stable seal resistance greater than 1 GΩ is crucial for low-noise recordings.[2][6]

3. Data Acquisition:

  • Hold the cell at a potential of -60 mV or -70 mV.

  • Establish a stable baseline recording of agonist-evoked currents (e.g., by puff application of acetylcholine).

  • Bath apply 13-Hydroxylupanine for a sufficient duration to allow for equilibration.

  • Record agonist-evoked currents in the presence of 13-Hydroxylupanine.

  • Perform a washout by perfusing with the control external solution to determine the reversibility of the effect.

4. Data Analysis:

  • Measure the peak amplitude of the agonist-evoked currents before, during, and after the application of 13-Hydroxylupanine.

  • Calculate the percentage of inhibition caused by the compound.

  • If multiple concentrations are tested, construct a concentration-response curve to determine the IC50.

Section 4: Signaling Pathway

13-Hydroxylupanine is known to be a ganglionic blocker. This suggests its primary site of action is the nicotinic acetylcholine receptor (nAChR) at the ganglia. The diagram below illustrates the general mechanism of action for a competitive antagonist at the nAChR.

cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Membrane Action Potential Action Potential ACh Release ACh Release Action Potential->ACh Release ACh Acetylcholine (ACh) ACh Release->ACh nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR Hydroxylupanine 13-Hydroxylupanine Hydroxylupanine->nAChR Ion_Flow Ion Influx (Na+, Ca2+) nAChR->Ion_Flow ACh binds Blocked Channel Blocked nAChR->Blocked 13-Hydroxylupanine binds Depolarization Depolarization / EPSP Ion_Flow->Depolarization

Caption: Proposed mechanism of 13-Hydroxylupanine at a nicotinic synapse.

References

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activities of 13-Hydroxylupanine Hydrochloride and Lupanine

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive and objective comparison of the biological activities of two quinolizidine (B1214090) alkaloids: 13-Hydroxylupanine hydr...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive and objective comparison of the biological activities of two quinolizidine (B1214090) alkaloids: 13-Hydroxylupanine hydrochloride and Lupanine (B156748). The information presented is supported by experimental data to assist researchers in evaluating their potential applications.

Summary of Biological Activities

Biological Activity13-Hydroxylupanine HydrochlorideLupanineKey Findings
Hypoglycemic Effect Enhances insulin (B600854) secretion only at high glucose concentrations (16.7 mM).[1]Potentiates glucose-stimulated insulin release at moderate to high glucose concentrations (8.3 and 16.7 mM).[1]Lupanine is effective over a broader range of elevated glucose concentrations. Both are suggested to act via inhibition of ATP-dependent K+ channels in pancreatic β-cells.[1][2]
Antifungal Activity Considered a promising antifungal compound against Fusarium oxysporum.[3][4]Exhibits antifungal activity, but its contribution in alkaloid mixtures is considered low to moderate.[1]Direct comparative IC50 values for the pure compounds are not readily available in the reviewed literature. However, studies on alkaloid fractions suggest 13-Hydroxylupanine may have more significant antifungal potential.[3][4]
Cardiovascular Effects Decreases cardiac contractility.[5]Exhibits antiarrhythmic and hypotensive activities.[2]Direct comparative studies on cardiovascular parameters are limited. The available data suggests opposing effects on cardiac contractility.
Neuromuscular Effects Blocks ganglionic transmission.[5]Affects nicotinic and muscarinic acetylcholine (B1216132) receptors.[2]Both compounds interact with the cholinergic system, but a direct comparison of their potency and selectivity is not well-documented in comparative studies.
Smooth Muscle Effects Contracts uterine smooth muscle.[5]No specific comparative data found.13-Hydroxylupanine has a demonstrated contractile effect on uterine smooth muscle.
Antimicrobial Activity Active against Gram-positive bacteria (B. subtilis, S. aureus) and Gram-negative bacteria (P. aeruginosa).[6]Active against Gram-positive and Gram-negative bacteria.[2]Both compounds show broad-spectrum antibacterial activity.
Toxicity LD50 (intraperitoneal, rat): 199 mg/kg.[7]LD50 (oral, rat): 1464 mg/kg; LD50 (intraperitoneal, rat): 177 mg/kg.[7]Lupanine has a higher oral LD50, suggesting lower acute toxicity via this route compared to the intraperitoneal toxicity of both compounds. The intraperitoneal toxicities are comparable.

Detailed Biological Activity Profiles

Hypoglycemic Activity: A Closer Look at Insulin Secretion

A key area of differentiation between 13-Hydroxylupanine and Lupanine lies in their ability to modulate insulin secretion from pancreatic β-cells. A comparative study using isolated rat islets revealed that both alkaloids enhance glucose-stimulated insulin secretion (GSIS), but their efficacy is dependent on the ambient glucose concentration.[1]

Lupanine was found to significantly increase insulin secretion at both 8.3 mM and 16.7 mM glucose concentrations.[1] In contrast, 13-α-OH lupanine only exhibited a secretagogue effect at the higher glucose concentration of 16.7 mM.[1] This suggests that lupanine may be a more potent insulin secretagogue under conditions of moderate hyperglycemia.

The proposed mechanism for both compounds involves the blockade of ATP-sensitive potassium (KATP) channels in pancreatic β-cells.[1][2]

cluster_0 Pancreatic β-cell Glucose Glucose Metabolism Metabolism Glucose->Metabolism Enters cell ATP ATP Metabolism->ATP Increases ATP/ADP ratio KATP Channel KATP Channel ATP->KATP Channel Closes Depolarization Depolarization KATP Channel->Depolarization Leads to Ca2+ Influx Ca2+ Influx Depolarization->Ca2+ Influx Opens voltage-gated Ca2+ channels Insulin Vesicle Exocytosis Insulin Vesicle Exocytosis Ca2+ Influx->Insulin Vesicle Exocytosis Triggers Lupanine / 13-Hydroxylupanine Lupanine / 13-Hydroxylupanine Lupanine / 13-Hydroxylupanine->KATP Channel Inhibit

Figure 1: Proposed signaling pathway for Lupanine and 13-Hydroxylupanine-induced insulin secretion.
Antifungal Activity

While direct comparative studies with quantitative IC50 values for the pure compounds are limited, existing research suggests that 13-Hydroxylupanine is a noteworthy candidate for antifungal activity. One study identified 13α-Hydroxylupanine as a promising compound for further investigation against the phytopathogen Fusarium oxysporum.[3][4] In contrast, while lupanine is present in antifungal plant extracts, its individual contribution to the overall activity is suggested to be low to moderate.[1]

Other Biological Activities

Cardiovascular Effects: 13-Hydroxylupanine has been reported to decrease cardiac contractility.[5] Lupanine, on the other hand, has been associated with antiarrhythmic and hypotensive effects.[2] The differing effects on cardiac function highlight the importance of the hydroxyl group at the 13th position in modulating the pharmacological activity of the lupanine scaffold.

Neuromuscular and Smooth Muscle Effects: Both compounds interact with the autonomic nervous system. 13-Hydroxylupanine is known to block ganglionic transmission, while lupanine affects both nicotinic and muscarinic acetylcholine receptors.[2][5] Additionally, 13-Hydroxylupanine has been shown to induce contraction of uterine smooth muscle.[5]

Experimental Protocols

Measurement of Insulin Secretion from Isolated Pancreatic Islets

This protocol is adapted from standard methods for assessing glucose-stimulated insulin secretion (GSIS) from isolated rodent islets.

1. Islet Isolation:

  • Pancreatic islets are isolated from rodents (e.g., rats or mice) by collagenase digestion of the pancreas followed by purification using a density gradient.

2. Islet Culture and Pre-incubation:

  • Isolated islets are cultured overnight in a suitable medium (e.g., RPMI-1640) to allow for recovery.

  • Before the assay, islets are pre-incubated for 1-2 hours in a Krebs-Ringer bicarbonate (KRB) buffer containing a low glucose concentration (e.g., 2.8 mM) to establish a basal insulin secretion rate.

3. Stimulation of Insulin Secretion:

  • Batches of islets (typically 5-10 islets per replicate) are incubated in KRB buffer containing different glucose concentrations (e.g., 2.8 mM for basal, and 8.3 mM or 16.7 mM for stimulation).

  • The test compounds (Lupanine or 13-Hydroxylupanine hydrochloride) are added to the incubation buffer at the desired concentrations.

  • Incubation is typically carried out for 60-90 minutes at 37°C.

4. Sample Collection and Insulin Measurement:

  • After incubation, the supernatant is collected to measure secreted insulin.

  • The islets are lysed to determine the total insulin content.

  • Insulin concentrations in the supernatant and islet lysates are quantified using an enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).

5. Data Analysis:

  • Insulin secretion is typically expressed as a percentage of total insulin content or as ng of insulin per islet per hour.

  • Statistical analysis is performed to compare insulin secretion in the presence and absence of the test compounds at different glucose concentrations.

cluster_0 Experimental Workflow Islet Isolation Islet Isolation Islet Culture Islet Culture Islet Isolation->Islet Culture Pre-incubation (Low Glucose) Pre-incubation (Low Glucose) Islet Culture->Pre-incubation (Low Glucose) Stimulation (Variable Glucose +/- Compounds) Stimulation (Variable Glucose +/- Compounds) Pre-incubation (Low Glucose)->Stimulation (Variable Glucose +/- Compounds) Sample Collection (Supernatant & Lysate) Sample Collection (Supernatant & Lysate) Stimulation (Variable Glucose +/- Compounds)->Sample Collection (Supernatant & Lysate) Insulin Quantification (ELISA/RIA) Insulin Quantification (ELISA/RIA) Sample Collection (Supernatant & Lysate)->Insulin Quantification (ELISA/RIA) Data Analysis Data Analysis Insulin Quantification (ELISA/RIA)->Data Analysis

Figure 2: Workflow for measuring insulin secretion from isolated pancreatic islets.
Broth Microdilution Assay for Antimicrobial Susceptibility

This is a standard method to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

1. Preparation of Inoculum:

  • A pure culture of the test microorganism is grown on a suitable agar (B569324) medium.

  • A suspension of the microorganism is prepared in sterile broth and its turbidity is adjusted to a 0.5 McFarland standard.

2. Preparation of Microtiter Plate:

  • A serial two-fold dilution of the test compounds (Lupanine and 13-Hydroxylupanine hydrochloride) is prepared in a 96-well microtiter plate using a suitable broth medium.

3. Inoculation and Incubation:

  • Each well is inoculated with the standardized microbial suspension.

  • The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

4. Determination of MIC:

  • The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

Lupanine and 13-Hydroxylupanine hydrochloride, while structurally similar, exhibit distinct biological activity profiles. Lupanine appears to be a more potent and broader-acting insulin secretagogue, making it a more compelling candidate for further investigation in the context of type 2 diabetes. Conversely, 13-Hydroxylupanine shows promise as an antifungal agent and possesses unique effects on cardiovascular and neuromuscular systems that warrant further exploration. The differences in their activities underscore the significant impact of the hydroxyl substitution at the 13th position on the pharmacological properties of the lupanine scaffold. This guide provides a foundation for researchers to make informed decisions regarding the selection of these alkaloids for their specific research and development endeavors.

References

Comparative

A Comparative Guide to the Mechanisms of Action: 13-Hydroxylupanine and Sparteine

For Researchers, Scientists, and Drug Development Professionals Introduction 13-Hydroxylupanine and sparteine (B1682161) are quinolizidine (B1214090) alkaloids, naturally occurring compounds found in various plants of th...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

13-Hydroxylupanine and sparteine (B1682161) are quinolizidine (B1214090) alkaloids, naturally occurring compounds found in various plants of the Lupinus genus. While structurally related, these alkaloids exhibit distinct pharmacological profiles, warranting a detailed comparison of their mechanisms of action. This guide provides an objective overview of their molecular targets, physiological effects, and the experimental data supporting these findings.

At a Glance: Key Pharmacological Properties

Feature13-HydroxylupanineSparteine
Primary Mechanism Ganglionic Blocker (Nicotinic Acetylcholine (B1216132) Receptor Antagonist)Sodium Channel Blocker (Class Ia Antiarrhythmic)
Secondary Actions Decreased cardiac contractility, uterine smooth muscle contractionAnticonvulsant, Muscarinic Acetylcholine Receptor Modulator
Primary Molecular Target Neuronal Nicotinic Acetylcholine Receptors (nAChRs) in autonomic gangliaVoltage-gated Sodium Channels (Nav)
Key Physiological Effects Hypotension, AntiarrhythmicAntiarrhythmic, Anticonvulsant

Detailed Mechanism of Action

13-Hydroxylupanine: A Focus on Ganglionic Blockade

The primary mechanism of action for 13-Hydroxylupanine and its derivatives is the blockade of autonomic ganglia. This effect is attributed to its antagonist activity at neuronal nicotinic acetylcholine receptors (nAChRs).

  • Molecular Target: Neuronal nAChRs are ligand-gated ion channels crucial for neurotransmission in the autonomic nervous system. By blocking these receptors in sympathetic ganglia, 13-Hydroxylupanine inhibits sympathetic outflow.

  • Physiological Consequences: This ganglionic blockade leads to a reduction in sympathetic tone, resulting in:

    • Hypotension: A decrease in blood pressure.

    • Negative Inotropic and Chronotropic Effects: A reduction in the force and rate of cardiac contraction.

    • Antiarrhythmic Effects: Potential to suppress certain types of cardiac arrhythmias.

Experimental evidence for the ganglionic blocking action of a 13-Hydroxylupanine derivative, 13-hydroxylupanine-2-pyrrolcarbonic acid ester, was demonstrated in studies on the superior cervical ganglion of cats. These studies showed a reduction in the response to preganglionic stimulation after administration of the compound, indicating an interruption of neurotransmission at the ganglionic level.[1] Furthermore, the compound was shown to diminish the effects of nicotine (B1678760) on the isolated guinea pig heart, further supporting its interaction with nicotinic receptors.[1]

Sparteine: A Multifaceted Pharmacological Profile

Sparteine exhibits a more complex mechanism of action, with its primary role as a sodium channel blocker, alongside effects on muscarinic acetylcholine receptors.

  • Sodium Channel Blockade: Sparteine is classified as a Class Ia antiarrhythmic agent due to its ability to block voltage-gated sodium channels in cardiac myocytes. This action decreases the rate of depolarization of the cardiac action potential, thereby slowing conduction and prolonging the refractory period.

  • Muscarinic Acetylcholine Receptor Modulation: Sparteine has also been shown to interact with muscarinic acetylcholine receptors (mAChRs). While the exact nature of this interaction requires further elucidation, it may contribute to its overall pharmacological effects, including its anticonvulsant properties.

  • Anticonvulsant Activity: Sparteine has demonstrated anticonvulsant effects in various experimental models. This activity is thought to be mediated, at least in part, by its interaction with central nervous system receptors.

Quantitative Data

CompoundTargetParameterValueSpecies/TissueReference
SparteineCardiac Sodium ChannelsEC50110 µMRat Myocytes[2]

Experimental Protocols

Investigation of Ganglionic Blockade (Superior Cervical Ganglion Preparation)

This in-situ preparation is a classic method to study ganglionic transmission and the effects of blocking agents.

  • Animal Preparation: Anesthetize a cat and expose the superior cervical ganglion and its preganglionic (cervical sympathetic trunk) and postganglionic nerves.

  • Stimulation and Recording: Place stimulating electrodes on the preganglionic nerve and recording electrodes on the postganglionic nerve or a target organ like the nictitating membrane.

  • Drug Administration: Administer the test compound (e.g., a 13-Hydroxylupanine derivative) intravenously.

  • Measurement: Measure the response (e.g., contraction of the nictitating membrane) to preganglionic nerve stimulation before and after drug administration. A reduction in the response indicates ganglionic blockade.[1]

Whole-Cell Patch-Clamp Electrophysiology for Sodium Channel Blockade

This technique allows for the direct measurement of ion channel currents in isolated cells.

  • Cell Isolation: Isolate individual cardiac myocytes from rat ventricles using enzymatic digestion.

  • Patch-Clamp Recording:

    • A glass micropipette filled with an internal solution forms a high-resistance seal with the cell membrane.

    • The membrane patch under the pipette is ruptured to gain electrical access to the cell's interior (whole-cell configuration).

    • The cell's membrane potential is clamped at a holding potential, and voltage steps are applied to elicit sodium currents.

  • Drug Application: The isolated myocyte is perfused with an external solution containing varying concentrations of the test compound (e.g., sparteine).

  • Data Analysis: The reduction in the amplitude of the sodium current in the presence of the drug is measured to determine the concentration-response relationship and calculate the EC50 value.[2]

Radioligand Binding Assay for Nicotinic Acetylcholine Receptors

This method is used to determine the binding affinity of a compound for a specific receptor.

  • Membrane Preparation: Prepare cell membranes from a tissue or cell line expressing the nicotinic acetylcholine receptor subtype of interest.

  • Incubation: Incubate the membranes with a radiolabeled ligand (e.g., [³H]-epibatidine) that binds to the receptor and varying concentrations of the unlabeled test compound (e.g., 13-Hydroxylupanine).

  • Separation: Separate the bound from the unbound radioligand by rapid filtration.

  • Quantification: Measure the radioactivity of the filter-bound complex.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) can then be calculated.

Determination of pA2 Values for Muscarinic Receptor Antagonism

The pA2 value is a measure of the affinity of a competitive antagonist for its receptor.

  • Isolated Tissue Preparation: Use an isolated tissue preparation that responds to a muscarinic agonist (e.g., guinea pig ileum).

  • Cumulative Concentration-Response Curves: Generate a cumulative concentration-response curve for a muscarinic agonist (e.g., carbachol) in the absence of the antagonist.

  • Antagonist Incubation: Incubate the tissue with a fixed concentration of the antagonist (e.g., sparteine) for a specific period.

  • Repeat Concentration-Response Curve: Generate a second cumulative concentration-response curve for the agonist in the presence of the antagonist.

  • Schild Plot Analysis: Repeat steps 3 and 4 with at least two other concentrations of the antagonist. Construct a Schild plot by plotting the log of (concentration ratio - 1) against the negative log of the molar concentration of the antagonist. The x-intercept of the linear regression line gives the pA2 value.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Ganglionic Transmission and Blockade by 13-Hydroxylupanine

G cluster_pre Preganglionic Neuron cluster_synapse Synapse cluster_post Postganglionic Neuron pre_ap Action Potential ach_release ACh Release pre_ap->ach_release nachr nAChR ach_release->nachr ACh binds depol Depolarization nachr->depol Na+ influx post_ap Action Potential depol->post_ap hydroxylupanine 13-Hydroxylupanine hydroxylupanine->nachr Blocks G cluster_cell Cardiac Myocyte cluster_channel Voltage-gated Na+ Channel membrane nav_channel Nav1.5 intracellular Intracellular Na+ depol Depolarization (Phase 0 of Action Potential) sparteine Sparteine sparteine->nav_channel Blocks extracellular Extracellular Na+ extracellular->nav_channel Influx intracellular->depol Causes G start Isolate Single Cells (e.g., Cardiomyocytes) patch Form Giga-ohm Seal with Micropipette start->patch rupture Rupture Membrane Patch (Whole-Cell Configuration) patch->rupture clamp Voltage Clamp Cell at Holding Potential rupture->clamp stimulate Apply Voltage Steps to Elicit Ion Currents clamp->stimulate record_control Record Control Currents stimulate->record_control perfuse Perfuse with Drug (e.g., Sparteine) record_control->perfuse record_drug Record Currents in Presence of Drug perfuse->record_drug analyze Analyze Data (e.g., Calculate EC50) record_drug->analyze

References

Validation

13-Hydroxylupanine Hydrochloride: A Comparative Analysis of its Antifungal Potential

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the antifungal activity of 13-Hydroxylupanine hydrochloride and other antifungal agents. The information is co...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antifungal activity of 13-Hydroxylupanine hydrochloride and other antifungal agents. The information is compiled from preclinical research and is intended to provide an objective overview for researchers, scientists, and drug development professionals.

Executive Summary

13-Hydroxylupanine, a quinolizidine (B1214090) alkaloid, has demonstrated potential as an antifungal agent, particularly against phytopathogenic fungi such as Fusarium oxysporum. While specific data for 13-Hydroxylupanine hydrochloride is limited, studies on quinolizidine alkaloid-rich extracts and related compounds suggest a promising avenue for further investigation. This guide compares the available data on the antifungal activity of compounds related to 13-Hydroxylupanine with established antifungal drugs, details the experimental methodologies used for such evaluations, and presents a hypothesized mechanism of action.

Performance Comparison

Compound/DrugFungal StrainMIC/IC50 (µg/mL)Reference
Quinolizidine Alkaloids (related to 13-Hydroxylupanine)
LupanineFusarium oxysporumIC50: 28.3 µM (~7.0 µg/mL)[1]
SparteineFusarium oxysporumIC50: 16.5 µM (~3.9 µg/mL)[1]
MatrineFusarium oxysporumIC50: 12.3 µM (~3.0 µg/mL)[1]
Conventional Antifungal Agents
Amphotericin BFusarium oxysporumMIC: 1 - 4 µg/mL[2][3]
Fluconazole (B54011)Fusarium oxysporumMIC: >64 µg/mL[2][4]
ItraconazoleFusarium oxysporumMIC: >8 - >16 µg/mL[2][3]
VoriconazoleFusarium oxysporumMIC: 2 - >8 µg/mL[3][4]
PosaconazoleFusarium oxysporumMIC: >8 µg/mL[3]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

The data presented in this guide is primarily derived from in vitro antifungal susceptibility testing. The most common method used is the broth microdilution method .

Broth Microdilution Method for Antifungal Susceptibility Testing

This method determines the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific fungus.

1. Inoculum Preparation:

  • Fungal isolates are cultured on an appropriate agar (B569324) medium (e.g., Potato Dextrose Agar for Fusarium spp.) to obtain pure colonies.

  • A suspension of fungal spores or conidia is prepared in a sterile saline solution containing a surfactant (e.g., Tween 80) to aid in dispersion.

  • The turbidity of the suspension is adjusted spectrophotometrically to a standard concentration, which is then further diluted in the test medium to achieve the desired final inoculum size (typically 0.4 x 10^4 to 5 x 10^4 CFU/mL for molds).

2. Preparation of Antifungal Dilutions:

  • The antifungal agent (e.g., 13-Hydroxylupanine hydrochloride) is dissolved in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) to create a stock solution.

  • Serial two-fold dilutions of the stock solution are prepared in a 96-well microtiter plate using a liquid medium such as RPMI-1640 buffered with MOPS.

3. Inoculation and Incubation:

  • Each well of the microtiter plate containing the diluted antifungal agent is inoculated with the prepared fungal suspension.

  • A growth control well (containing medium and inoculum but no antifungal agent) and a sterility control well (containing medium only) are included.

  • The plates are incubated at a specific temperature (e.g., 35°C) for a defined period (e.g., 48-72 hours).

4. Determination of MIC:

  • After incubation, the plates are examined visually or with a spectrophotometer to assess fungal growth.

  • The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (e.g., ≥50% or ≥90% reduction) compared to the growth control.[5][6]

Mandatory Visualizations

Hypothesized Mechanism of Action of 13-Hydroxylupanine

The precise molecular mechanism of antifungal action for 13-Hydroxylupanine has not been fully elucidated. However, based on studies of other alkaloids and antifungal agents, a plausible mechanism involves the disruption of the fungal cell membrane integrity, potentially through the inhibition of ergosterol (B1671047) biosynthesis.[7][8][9] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells.

G Hypothesized Antifungal Mechanism of 13-Hydroxylupanine cluster_fungal_cell Fungal Cell 13_Hydroxylupanine 13-Hydroxylupanine hydrochloride Ergosterol_Biosynthesis_Pathway Ergosterol Biosynthesis Pathway 13_Hydroxylupanine->Ergosterol_Biosynthesis_Pathway Inhibition Cell_Membrane Fungal Cell Membrane Ergosterol Ergosterol Ergosterol_Biosynthesis_Pathway->Ergosterol Produces Membrane_Disruption Membrane Disruption & Increased Permeability Ergosterol_Biosynthesis_Pathway->Membrane_Disruption Leads to Ergosterol->Cell_Membrane Maintains Integrity Cell_Death Fungal Cell Death Membrane_Disruption->Cell_Death

Caption: Hypothesized mechanism of 13-Hydroxylupanine's antifungal action.

Experimental Workflow for Antifungal Susceptibility Testing

The following diagram outlines the typical workflow for determining the Minimum Inhibitory Concentration (MIC) of an antifungal compound.

G Experimental Workflow: Broth Microdilution for MIC Determination Start Start Fungus_Culture 1. Culture Fungal Isolate Start->Fungus_Culture Inoculum_Prep 2. Prepare Fungal Inoculum Fungus_Culture->Inoculum_Prep Inoculation 4. Inoculate Microtiter Plate Inoculum_Prep->Inoculation Antifungal_Dilution 3. Prepare Serial Dilutions of 13-Hydroxylupanine HCl Antifungal_Dilution->Inoculation Incubation 5. Incubate at 35°C for 48-72h Inoculation->Incubation Read_Results 6. Read Results (Visual/Spectrophotometric) Incubation->Read_Results Determine_MIC 7. Determine MIC Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

References

Comparative

A Comparative Analysis of Quinolizidine Alkaloids as Modulators of Nicotinic Acetylcholine Receptors

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparative study of quinolizidine (B1214090) alkaloids and their interactions with nicotinic acetylcholine (B1216132) r...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative study of quinolizidine (B1214090) alkaloids and their interactions with nicotinic acetylcholine (B1216132) receptors (nAChRs). Quinolizidine alkaloids, a class of naturally occurring compounds found predominantly in plants of the Fabaceae family, have garnered significant scientific interest due to their diverse pharmacological activities, particularly their effects on the central and peripheral nervous systems. Many of these effects are mediated through their interaction with nAChRs, which are critical ligand-gated ion channels involved in a wide array of physiological processes.

This document summarizes quantitative data on the binding affinities and functional potencies of various quinolizidine alkaloids at different nAChR subtypes. Detailed experimental protocols for key assays are provided to support the reproducibility and further investigation of these compounds. Additionally, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the molecular mechanisms underlying the activity of these alkaloids.

Data Presentation: Comparative Binding Affinities and Potencies

The interaction of quinolizidine alkaloids with nAChR subtypes is typically characterized by their binding affinity (Ki) and their functional potency (EC50 or IC50). The following tables summarize the available data for prominent quinolizidine alkaloids, offering a quantitative comparison of their effects.

AlkaloidnAChR SubtypeBinding Affinity (Ki) [nM]Cell/Tissue SourceRadioligandReference
Cytisine α4β20.17HEK293 cells[³H]Epibatidine[1]
α74200IMR32 cells[¹²⁵I]α-Bungarotoxin[1]
α3β4-HEK293 cells[³H]Epibatidine
Muscle (α1β1δγ)430Torpedo electroplax[¹²⁵I]α-Bungarotoxin
(-)-Hosieine-A α4β2<1-Radioligand competition assay[2]
Lupanine ----[3]
17-Oxo-sparteine ----[3]
AlkaloidnAChR SubtypeFunctional Potency (EC50/IC50) [µM]Functional AssayReference
Nicotine (B1678760) α4β2EC50: 1.0 ± 0.2Dopamine Release[4]
α6/3β2β3EC50: 0.7 ± 0.1Dopamine Release[4]
α3β4EC50: 42.4 ± 2.2-[4]
α7EC50: 54.5 ± 10.6-[4]
Anatabine α3β4EC50: 70.6 ± 8.2-[4]
α4β2EC50: 6.1 ± 1.4-[4]
α6/3β2β3EC50: 3.6 ± 0.3-[4]
α7EC50: 158.5 ± 11.4-[4]

Experimental Protocols

Radioligand Binding Assay

This protocol is a standard method for determining the binding affinity of a test compound to a specific receptor subtype by measuring its ability to compete with a known radioligand.

Materials:

  • Test Compound: Quinolizidine alkaloid of interest.

  • Membrane Preparations: Membranes from cells (e.g., HEK293) stably expressing the nAChR subtype of interest or from specific brain regions.

  • Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity and specificity for the target nAChR subtype (e.g., [³H]cytisine for α4β2 nAChRs).

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.[5]

  • Non-specific Binding Control: A high concentration of a known non-labeled nAChR ligand (e.g., nicotine or epibatidine).

  • Filtration Apparatus: A cell harvester with glass fiber filters.

  • Scintillation Counter: For quantifying radioactivity.

Procedure:

  • Incubation: In a 96-well plate, combine the membrane preparation, radioligand at a concentration at or below its Kd, and varying concentrations of the quinolizidine alkaloid. For determining non-specific binding, a separate set of wells will contain the membrane preparation, radioligand, and a saturating concentration of the non-labeled ligand.[6]

  • Equilibration: Incubate the plates at room temperature for a sufficient time to reach binding equilibrium (e.g., 2-4 hours).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.[5]

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data using a non-linear regression to determine the IC50. The Ki value can then be calculated using the Cheng-Prusoff equation.

Whole-Cell Patch Clamp Electrophysiology

This technique is used to measure the functional effects of quinolizidine alkaloids on nAChRs by recording the ion currents flowing through the receptor channels in response to agonist application.

Materials:

  • Cells: Cells expressing the nAChR subtype of interest (e.g., Xenopus oocytes or mammalian cell lines).

  • External Solution (aCSF): Composition in mM: 126 NaCl, 3 KCl, 2 MgSO₄, 2 CaCl₂, 1.25 NaH₂PO₄, 26.4 NaHCO₃, and 10 glucose.[7]

  • Internal (Pipette) Solution: Composition in mM: 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, and 40 HEPES. The pH is adjusted to 7.2 with KOH.[7]

  • Patch Pipettes: Borosilicate glass capillaries pulled to a resistance of 3-7 MΩ.

  • Electrophysiology Rig: Including a microscope, micromanipulator, amplifier, and data acquisition system.

  • Quinolizidine Alkaloid Solutions: Prepared in the external solution at various concentrations.

Procedure:

  • Cell Preparation: Plate the cells on coverslips for recording.

  • Pipette Filling: Fill a patch pipette with the internal solution.

  • Seal Formation: Under visual guidance with a microscope, carefully approach a cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the cell membrane under the pipette tip, achieving the whole-cell configuration. This allows electrical access to the entire cell.

  • Voltage Clamp: Clamp the cell membrane potential at a holding potential (e.g., -70 mV) to record agonist-induced currents.

  • Agonist Application: Perfuse the cell with the external solution containing a known concentration of the quinolizidine alkaloid.

  • Data Recording: Record the resulting inward current, which reflects the activation of the nAChRs.

  • Dose-Response Analysis: Apply a range of alkaloid concentrations to generate a dose-response curve and determine the EC50 value.

Mandatory Visualization

Experimental Workflow: Radioligand Binding Assay

experimental_workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Membrane Preparation Incubation Incubation Membranes->Incubation Radioligand Radioligand Radioligand->Incubation Alkaloid Quinolizidine Alkaloid Alkaloid->Incubation Filtration Filtration Incubation->Filtration Separates bound from unbound Washing Washing Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis IC50/Ki Determination Counting->Analysis

Caption: Workflow for a competitive radioligand binding assay.

Signaling Pathway: nAChR-Mediated Neuroprotection

Activation of certain nAChR subtypes, particularly the α7 subtype, by quinolizidine alkaloids has been shown to trigger intracellular signaling cascades that promote neuronal survival and neuroprotection.[3][8][9][10][11] A key pathway involved is the Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade.

nAChR_signaling cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Outcome nAChR nAChR (e.g., α7) PI3K PI3K nAChR->PI3K Ca²⁺ influx Akt Akt PI3K->Akt Activates Bcl2 Bcl-2 Akt->Bcl2 Upregulates Neuroprotection Neuroprotection Bcl2->Neuroprotection Inhibits apoptosis Alkaloid Quinolizidine Alkaloid Alkaloid->nAChR Binds and activates

Caption: nAChR-mediated PI3K/Akt signaling for neuroprotection.

References

Validation

A Comparative Guide to 13-Hydroxylupanine Hydrochloride and Nicotine as Ganglionic Blockers

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed, objective comparison of 13-Hydroxylupanine hydrochloride and nicotine (B1678760) as ganglionic blocking agents, incorporatin...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of 13-Hydroxylupanine hydrochloride and nicotine (B1678760) as ganglionic blocking agents, incorporating available experimental data, detailed methodologies of key experiments, and visual representations of relevant biological pathways and experimental setups.

Introduction to Ganglionic Blockade

Ganglionic blockers are a class of drugs that inhibit the transmission of nerve impulses in the autonomic ganglia.[1] This action is primarily achieved by blocking the nicotinic acetylcholine (B1216132) receptors (nAChRs) on postganglionic neurons.[1][2] By doing so, these agents can modulate the activity of both the sympathetic and parasympathetic nervous systems, making them valuable tools in pharmacological research and, historically, in the treatment of conditions like hypertension.[3][4] This guide focuses on a comparative analysis of two such agents: the naturally occurring alkaloid 13-Hydroxylupanine and the well-known stimulant and eventual blocker, nicotine.

Mechanism of Action

13-Hydroxylupanine hydrochloride acts as a ganglionic blocker, although its precise mechanism is not as extensively characterized as that of nicotine.[5][6] It has been shown to inhibit sympathetic impulse transmission.[7]

Nicotine exhibits a more complex, biphasic effect on autonomic ganglia. At low doses, it acts as an agonist, stimulating nAChRs and causing depolarization of the postganglionic neuron.[4] However, at higher doses or with prolonged exposure, nicotine leads to a persistent depolarization of the ganglion cell, which ultimately results in a blockade of transmission, often referred to as "depolarization block," and desensitization of the receptors to acetylcholine.[4]

Quantitative and Qualitative Comparison

Directly comparable quantitative data on the ganglionic blocking potency of 13-Hydroxylupanine hydrochloride and nicotine is limited in publicly available literature. However, a qualitative and semi-quantitative comparison can be drawn from existing studies.

Feature13-Hydroxylupanine HydrochlorideNicotine
Mechanism of Blockade Blocks ganglionic transmission.[5][6]Biphasic: initial stimulation (agonist) followed by blockade at high doses (depolarization block and receptor desensitization).[4]
Potency In the isolated guinea pig heart, it was found to be 8 times less potent than the ganglion blocker pentolinium (B87235) in diminishing the effects of nicotine.[7]High affinity for nicotinic receptors (IC50 for binding to human brain nAChRs is approximately 0.51 nM), but the blocking concentration is significantly higher than its stimulating concentration.[6]
Experimental Evidence A dose of 200 µg/kg i.v. reduced the effect of preganglionic stimulation on the nictitating membrane in cats.[7]The blocking action has been demonstrated in various preparations, including the superior cervical ganglion.[8]
Other Effects Decreases cardiac contractility and contracts uterine smooth muscle.[5][6]Has widespread effects on the central and peripheral nervous systems, including stimulation of the cardiovascular, respiratory, and nervous systems at lower doses.[4]

Experimental Protocols

Assessment of Ganglionic Blockade using the Cat Superior Cervical Ganglion-Nictitating Membrane Preparation

This classical in vivo preparation is a robust model for studying the effects of drugs on sympathetic ganglionic transmission.[5]

Methodology:

  • Animal Preparation: A cat is anesthetized, and the superior cervical ganglion and the nictitating membrane (a translucent third eyelid) are surgically exposed.[5]

  • Stimulation: The preganglionic nerve fibers of the superior cervical ganglion are isolated and fitted with electrodes for electrical stimulation.[5]

  • Recording: The contraction of the nictitating membrane is measured and recorded using a force transducer.[5]

  • Drug Administration: The test compound (13-Hydroxylupanine hydrochloride or nicotine) is administered intravenously or by close-arterial injection to the ganglion.[5][7]

  • Measurement of Blockade: The degree of ganglionic blockade is quantified by the reduction in the contraction of the nictitating membrane in response to preganglionic nerve stimulation after drug administration, compared to the control response before administration.[7]

Electrophysiological Recording of Ganglionic Transmission in Isolated Superior Cervical Ganglion

This in vitro technique allows for a more direct measurement of the effects of compounds on neuronal activity within the ganglion.

Methodology:

  • Ganglion Isolation: The superior cervical ganglion is dissected from a rat or other suitable animal and placed in a recording chamber perfused with an oxygenated physiological salt solution.[9]

  • Electrode Placement: Microelectrodes are used to record intracellularly from the postganglionic neurons. A stimulating electrode is placed on the preganglionic nerve trunk.[10]

  • Stimulation and Recording: The preganglionic nerve is stimulated to evoke excitatory postsynaptic potentials (EPSPs) in the postganglionic neurons.[10]

  • Drug Application: The test compound is added to the perfusion solution at known concentrations.

  • Analysis: The effect of the compound on ganglionic transmission is determined by measuring the change in the amplitude of the evoked EPSPs. A reduction in EPSP amplitude indicates a blocking effect.[10]

Visualizing the Pathways and Processes

Nicotinic Acetylcholine Receptor Signaling Pathway

The following diagram illustrates the signaling cascade initiated by the binding of an agonist like acetylcholine or a low dose of nicotine to the nicotinic acetylcholine receptor in a postganglionic neuron. Ganglionic blockers interfere with this initial step.

nAChR_Signaling cluster_membrane Postganglionic Neuron Membrane cluster_extracellular Synaptic Cleft cluster_intracellular Intracellular nAChR Nicotinic ACh Receptor (nAChR) (Ligand-gated ion channel) Na_channel Na+ Influx nAChR->Na_channel Opens Ca_channel Ca2+ Influx nAChR->Ca_channel Opens Depolarization Membrane Depolarization Na_channel->Depolarization Ca_channel->Depolarization ACh Acetylcholine (ACh) or Nicotine (Agonist) ACh->nAChR Binds to AP Action Potential Generation Depolarization->AP Response Postganglionic Response AP->Response Blocker Ganglionic Blocker (e.g., 13-Hydroxylupanine, High-dose Nicotine) Blocker->nAChR Blocks Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Data Analysis A1 Anesthetize Animal A2 Surgical Preparation (e.g., expose SCG and nictitating membrane) A1->A2 A3 Place Stimulating & Recording Electrodes A2->A3 B1 Record Baseline Contraction (Preganglionic Stimulation) A3->B1 B2 Administer Test Compound (e.g., 13-Hydroxylupanine or Nicotine) B1->B2 B3 Record Post-Drug Contraction (Preganglionic Stimulation) B2->B3 C1 Compare Baseline and Post-Drug Responses B3->C1 C2 Quantify Percentage of Blockade C1->C2 C3 Determine Dose-Response Relationship C2->C3

References

Comparative

A Comparative Guide to the Synergistic Antifungal Effect of 13-Hydroxylupanine with Azoles

For Researchers, Scientists, and Drug Development Professionals Disclaimer: As of the latest literature review, specific experimental data on the synergistic antifungal effect of 13-Hydroxylupanine in combination with az...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific experimental data on the synergistic antifungal effect of 13-Hydroxylupanine in combination with azole antifungals is not available. This guide is intended as a template for researchers, providing a framework for conducting and presenting such studies. The experimental data and pathways described herein are illustrative and based on established methodologies and known mechanisms of antifungal synergy.

The emergence of drug-resistant fungal pathogens necessitates the exploration of novel therapeutic strategies. Combination therapy, which can lead to synergistic effects, offers a promising approach to enhance the efficacy of existing antifungal agents like azoles.[1] This guide outlines a comparative framework to investigate the potential synergistic antifungal activity of 13-Hydroxylupanine, a quinolizidine (B1214090) alkaloid found in Lupinus species, with commonly used azole drugs. Quinolizidine alkaloids, including 13α-hydroxylupanine, have demonstrated antifungal properties against various phytopathogens.[2][3]

Comparative Performance Data

Quantitative assessment of synergistic interactions is crucial. The following tables provide a template for summarizing experimental data from checkerboard and time-kill assays.

Table 1: Synergistic Activity of 13-Hydroxylupanine with Fluconazole against Candida albicans

CompoundMIC Alone (µg/mL)MIC in Combination (µg/mL)FICIInterpretation
13-Hydroxylupanine[Insert Data][Insert Data]\multirow{2}{}{[Calculate Data]}\multirow{2}{}{[Synergy/Additive/Indifference/Antagonism]}
Fluconazole[Insert Data][Insert Data]
  • MIC (Minimum Inhibitory Concentration): The lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.

  • FICI (Fractional Inhibitory Concentration Index): Calculated as (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone).

  • Interpretation: Synergy (FICI ≤ 0.5), Additive (0.5 < FICI ≤ 4), Indifference (0.5 < FICI ≤ 4), Antagonism (FICI > 4.0).

Table 2: Time-Kill Assay Results for 13-Hydroxylupanine and Fluconazole Combination against Candida albicans

TreatmentLog10 CFU/mL at 0hLog10 CFU/mL at 4hLog10 CFU/mL at 8hLog10 CFU/mL at 12hLog10 CFU/mL at 24hInterpretation
Growth Control[Insert Data][Insert Data][Insert Data][Insert Data][Insert Data]N/A
13-Hydroxylupanine (MIC)[Insert Data][Insert Data][Insert Data][Insert Data][Insert Data]Fungistatic/Fungicidal
Fluconazole (MIC)[Insert Data][Insert Data][Insert Data][Insert Data][Insert Data]Fungistatic/Fungicidal
Combination (MIC + MIC)[Insert Data][Insert Data][Insert Data][Insert Data][Insert
Data]Synergy/Additive/Indifference
  • Interpretation: Synergy is defined as a ≥2 log10 decrease in CFU/mL by the combination compared with the most active single agent.

Experimental Protocols

Detailed methodologies are essential for the reproducibility of findings.

Checkerboard Microdilution Assay

This assay is a standard method to evaluate the in vitro interaction of two antimicrobial agents.

  • Preparation of Drug Solutions: Prepare stock solutions of 13-Hydroxylupanine and an azole (e.g., fluconazole) in a suitable solvent like DMSO.

  • Plate Setup: In a 96-well microtiter plate, perform serial twofold dilutions of 13-Hydroxylupanine horizontally and the azole vertically in RPMI 1640 medium. This creates a matrix of drug combinations.

  • Inoculum Preparation: Prepare a fungal suspension (e.g., Candida albicans) equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 0.5 x 10^5 to 2.5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the fungal inoculum to each well containing the drug combination. Include wells for each drug alone as controls, a growth control (no drug), and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • Data Analysis: Determine the MIC for each drug alone and in combination by visual inspection or using a plate reader. Calculate the FICI to determine the nature of the interaction.

Time-Kill Assay

This assay provides dynamic information about the antimicrobial interaction over time.

  • Culture Preparation: Prepare a fungal suspension adjusted to a starting inoculum of approximately 5 x 10^5 CFU/mL in RPMI 1640 medium.

  • Treatment Setup: Prepare culture tubes with the following:

    • Fungal inoculum only (growth control).

    • Fungal inoculum with 13-Hydroxylupanine at its MIC.

    • Fungal inoculum with the azole at its MIC.

    • Fungal inoculum with the combination of 13-Hydroxylupanine and the azole at their respective MICs.

  • Incubation and Sampling: Incubate the tubes at 35°C with agitation. At predetermined time points (e.g., 0, 4, 8, 12, 24 hours), withdraw aliquots from each tube.

  • Colony Counting: Perform serial dilutions of the samples, plate them on Sabouraud Dextrose Agar, and incubate at 35°C for 24-48 hours. Count the resulting colonies to determine the CFU/mL.

  • Data Analysis: Plot the log10 CFU/mL versus time for each treatment group to visualize the killing kinetics.

Mechanistic Insights and Visualizations

Understanding the underlying mechanisms of synergy is a key research objective.

Azole Antifungal Mechanism of Action

Azoles inhibit the enzyme lanosterol (B1674476) 14α-demethylase (Erg11p), which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. This disruption leads to the accumulation of toxic sterol intermediates and compromises membrane integrity.

Azole_Mechanism Azole Azole Antifungal Erg11p Lanosterol 14α-demethylase (Erg11p) Azole->Erg11p Inhibition Ergosterol Ergosterol Erg11p->Ergosterol biosynthesis ToxicSterols Toxic Methylated Sterols Erg11p->ToxicSterols leads to accumulation Lanosterol Lanosterol Lanosterol->Erg11p substrate Membrane Fungal Cell Membrane Ergosterol->Membrane incorporation ToxicSterols->Membrane incorporation Disruption Membrane Stress & Inhibition of Growth Membrane->Disruption

Mechanism of action for azole antifungals.
Hypothetical Synergistic Mechanism of 13-Hydroxylupanine with Azoles

While the exact mechanism is unknown, many alkaloids exert antifungal effects by disrupting the cell membrane or inhibiting efflux pumps. A plausible hypothesis for synergy is that 13-Hydroxylupanine could increase the permeability of the fungal cell membrane, thereby facilitating higher intracellular accumulation of the azole. Alternatively, it could inhibit efflux pumps that actively remove azoles from the cell.

Synergistic_Mechanism cluster_fungus Fungal Cell EffluxPump Efflux Pump (e.g., CDR1/2) ExtracellularAzole Extracellular Azole EffluxPump->ExtracellularAzole Expulsion Synergy Enhanced Antifungal Effect EffluxPump->Synergy Erg11p Erg11p Erg11p->Synergy IntracellularAzole Intracellular Azole IntracellularAzole->EffluxPump Substrate IntracellularAzole->Erg11p Inhibition ExtracellularAzole->IntracellularAzole Entry Hydroxylupanine 13-Hydroxylupanine Hydroxylupanine->EffluxPump Inhibition

Hypothetical synergy via efflux pump inhibition.
Experimental Workflow for Synergy Assessment

A structured workflow is essential for a comprehensive investigation into the synergistic effects of 13-Hydroxylupanine and azoles.

Experimental_Workflow Start Start: Isolate 13-Hydroxylupanine and select Azole Checkerboard Checkerboard Assay (Determine MIC & FICI) Start->Checkerboard TimeKill Time-Kill Kinetics Assay Checkerboard->TimeKill If FICI shows synergy Mechanism Mechanistic Studies (e.g., Efflux Pump Assay, Membrane Permeability) TimeKill->Mechanism InVivo In Vivo Model (e.g., Galleria mellonella) Mechanism->InVivo Conclusion Conclusion: Assess Therapeutic Potential InVivo->Conclusion

Workflow for synergistic antifungal studies.

References

Validation

Confirming Cellular Target Engagement of 13-Hydroxylupanine: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a framework for confirming the cellular target engagement of 13-Hydroxylupanine, a quinolizidine (B1214090) alkaloid with noted bioactiv...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for confirming the cellular target engagement of 13-Hydroxylupanine, a quinolizidine (B1214090) alkaloid with noted bioactivity. Due to a lack of direct, quantitative target engagement data in the public domain for this specific compound, this document outlines a comparative approach based on its putative targets. We present methodologies to definitively identify its molecular interactions within a cellular context and compare its known physiological effects with those of well-characterized pharmacological agents acting on its hypothesized targets.

Hypothesized Cellular Target and Comparative Compounds

Based on existing literature, 13-Hydroxylupanine is reported to block ganglionic transmission, suggesting a potential interaction with nicotinic acetylcholine (B1216132) receptors (nAChRs) , which are key mediators in these neuronal junctions.[1][2][3] The related alkaloid, lupanine, has also been shown to interact with nAChRs and other ion channels.[3][4]

To establish a baseline for target engagement studies, we propose a comparison with the following well-characterized compound:

  • Mecamylamine: A non-selective, non-competitive antagonist of nicotinic acetylcholine receptors, known to block ganglionic transmission. It serves as a positive control for the hypothesized mechanism of action.

Comparative Analysis of Biological Effects

The following table summarizes the known biological effects of 13-Hydroxylupanine and compares them to Mecamylamine, the selected alternative compound. This comparison highlights the functional similarities that suggest a shared molecular target.

Feature13-HydroxylupanineMecamylamine (Comparator)
Primary Mechanism Blocks ganglionic transmission[1][2]Antagonist of nicotinic acetylcholine receptors
Cardiovascular Effects Decreases cardiac contractility[1][2]Can cause hypotension by blocking sympathetic ganglia
Smooth Muscle Effects Contracts uterine smooth muscle[1][2]Can affect gastrointestinal and bladder smooth muscle
Other Reported Activities Antimicrobial and antifungal activityPrimarily acts on the nervous system

Experimental Protocols for Target Engagement Confirmation

To definitively confirm that 13-Hydroxylupanine directly binds to a specific protein target in a cellular environment, modern label-free target engagement assays are recommended. These methods are particularly suited for natural products, as they do not require chemical modification of the compound.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify target engagement in intact cells.[5][6][7] It is based on the principle that a ligand binding to its target protein increases the protein's thermal stability.[5][7]

Objective: To determine if 13-Hydroxylupanine treatment increases the thermal stability of a hypothesized target protein (e.g., a subunit of the nAChR) in a dose-dependent manner.

Materials:

  • Cell line expressing the target of interest (e.g., a neuroblastoma cell line like SH-SY5Y, which endogenously expresses nAChRs).

  • 13-Hydroxylupanine.

  • Mecamylamine (as a positive control).

  • DMSO (vehicle control).

  • Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors.

  • Lysis buffer (e.g., Triton X-100 based).

  • Antibody specific to the target protein for Western Blot analysis.

Methodology:

  • Cell Culture and Treatment:

    • Culture cells to approximately 80% confluency.

    • Treat cells with varying concentrations of 13-Hydroxylupanine, Mecamylamine, or vehicle (DMSO) for a predetermined time (e.g., 1-2 hours) under normal culture conditions.

  • Thermal Challenge:

    • After treatment, wash the cells with PBS and resuspend them in PBS containing inhibitors.

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the aliquots to a range of temperatures for a set duration (e.g., 3 minutes at temperatures from 40°C to 70°C in a PCR cycler). One aliquot should be kept at room temperature as a non-heated control.

  • Cell Lysis and Protein Extraction:

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).

    • Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

  • Protein Quantification and Analysis:

    • Collect the supernatant (soluble fraction) and determine the protein concentration.

    • Analyze the samples by SDS-PAGE and Western Blotting using an antibody specific for the target protein.

  • Data Interpretation:

    • Quantify the band intensities from the Western Blot.

    • Plot the percentage of soluble target protein as a function of temperature for each treatment condition.

    • A shift of the melting curve to a higher temperature in the presence of 13-Hydroxylupanine indicates target engagement. The magnitude of the shift can be correlated with the compound's concentration.

Thermal Proteome Profiling (TPP)

For unbiased, proteome-wide target discovery, TPP, which combines CETSA with quantitative mass spectrometry, can be employed. This method can identify both the primary target and potential off-target effects of 13-Hydroxylupanine.

Brief Protocol: The experimental setup is similar to CETSA, but instead of a Western Blot, the soluble protein fractions are subjected to tryptic digestion, isobaric labeling (e.g., TMT), and analysis by LC-MS/MS. This allows for the simultaneous quantification of the thermal stability of thousands of proteins, providing an unbiased view of the compound's interactions.

Visualizing Workflows and Pathways

To clarify the experimental and logical frameworks, the following diagrams are provided.

cluster_0 Cell Treatment cluster_1 Thermal Challenge & Lysis cluster_2 Analysis A Culture Cells B Treat with 13-Hydroxylupanine, Comparator, or Vehicle A->B C Aliquot Cells and Heat (Temperature Gradient) B->C D Lyse Cells (Freeze-Thaw) C->D E Separate Soluble vs. Aggregated Proteins (Centrifuge) D->E F Collect Soluble Fraction E->F G Western Blot for Target Protein F->G H Quantify Bands & Plot Melting Curves G->H I Assess Thermal Shift H->I

Caption: Workflow for Cellular Thermal Shift Assay (CETSA).

cluster_0 Neuronal Synapse cluster_1 Pharmacological Intervention ACh Acetylcholine (ACh) nAChR Nicotinic ACh Receptor (Ligand-gated Ion Channel) ACh->nAChR Binds Ion_Flow Na+ Influx / K+ Efflux nAChR->Ion_Flow Opens Depolarization Membrane Depolarization Ion_Flow->Depolarization Signal Signal Propagation Depolarization->Signal Blocker 13-Hydroxylupanine (Hypothesized Antagonist) Blocker->nAChR Blocks

Caption: Hypothesized nAChR Signaling Pathway Blockade.

cluster_0 Known Information cluster_1 Logical Inference & Hypothesis cluster_2 Proposed Validation A 13-Hydroxylupanine: Blocks Ganglionic Transmission D Hypothesis: 13-Hydroxylupanine engages nAChRs A->D B Mecamylamine: Known nAChR Antagonist B->D C Ganglionic Transmission is Mediated by nAChRs C->D E Confirm with CETSA: - Does 13-Hydroxylupanine stabilize nAChR subunits? - Is the effect similar to Mecamylamine? D->E

Caption: Logic for Target Engagement Hypothesis.

References

Comparative

Cross-Reactivity of 13-Hydroxylupanine Hydrochloride in Immunoassays: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of the cross-reactivity of 13-Hydroxylupanine (B1673957) hydrochloride in immunoassays designed for the detection...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cross-reactivity of 13-Hydroxylupanine (B1673957) hydrochloride in immunoassays designed for the detection of lupin alkaloids. Understanding the cross-reactivity of structurally related alkaloids is crucial for the accurate quantification of specific analytes and the reliable interpretation of immunoassay results. This document presents experimental data, detailed protocols, and visual representations of the underlying principles and workflows.

Data Presentation: Cross-Reactivity of Lupin Alkaloids in a Competitive ELISA

The following table summarizes the cross-reactivity of various lupin alkaloids in a competitive enzyme-linked immunosorbent assay (ELISA) developed for the quantification of (+)-lupanine. The data is adapted from a study by G. R. Hancock and colleagues, which utilized antibodies raised against a lupanine-protein conjugate.

AnalytePrimary AnalyteImmunoassay Type% Cross-Reactivity
13-Hydroxylupanine (+)-LupanineCompetitive ELISA100
(+)-Lupanine(+)-LupanineCompetitive ELISA100
(-)-Lupanine(+)-LupanineCompetitive ELISA10
Angustifoline(+)-LupanineCompetitive ELISA10
a-Isolupanine(+)-LupanineCompetitive ELISA10
(+)-Sparteine(+)-LupanineCompetitive ELISA<1
(-)-Sparteine(+)-LupanineCompetitive ELISA<1
(-)-Lupinine(+)-LupanineCompetitive ELISA<1

Data sourced from Hancock, G. R., et al. (1991). Development and application of an enzyme-linked immunosorbent assay for lupin alkaloids. Journal of Agricultural and Food Chemistry, 39(12), 2328-2333.

Interpretation of Data:

The competitive ELISA described in the study demonstrates equal reactivity between (+)-lupanine and 13-hydroxylupanine, with a cross-reactivity of 100%. This indicates that the antibody used in this specific assay does not effectively differentiate between these two alkaloids. Consequently, if a sample contains both (+)-lupanine and 13-hydroxylupanine, the immunoassay will provide a combined measurement of both compounds.

Other tested alkaloids, such as (-)-lupanine, angustifoline, and a-isolupanine, exhibited significantly lower cross-reactivity (10%), while sparteine (B1682161) and lupinine (B175516) showed negligible cross-reactivity (<1%). This suggests a high degree of specificity of the antibody for the lupanine (B156748) and 13-hydroxylupanine structures over other related alkaloids.

The high cross-reactivity between (+)-lupanine and 13-hydroxylupanine is particularly relevant given their common co-occurrence in lupin species. For instance, in narrow-leaved lupine (Lupinus angustifolius), lupanine is the most abundant alkaloid, often accompanied by significant amounts of 13-hydroxylupanine[1][2]. Sweet lupin varieties, bred for low alkaloid content, typically have total alkaloid levels below 0.02% of the seed's dry weight[1]. In contrast, bitter lupins can contain up to 4% total alkaloids[1].

Experimental Protocols

The following are detailed methodologies for a competitive ELISA for alkaloid detection and a protocol for determining cross-reactivity. These protocols are based on established immunoassay principles.

Protocol 1: Competitive Enzyme-Linked Immunosorbent Assay (ELISA) for Lupin Alkaloids

This protocol describes a typical competitive ELISA for the quantification of a small molecule like a lupin alkaloid.

Materials:

  • 96-well microtiter plates (high-binding)

  • Coating antigen (e.g., Lupanine-BSA conjugate)

  • Primary antibody (specific for the target alkaloid)

  • Sample/Standard solutions (containing the alkaloids to be tested)

  • Enzyme-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2 M H₂SO₄)

  • Microplate reader

Procedure:

  • Coating: Dilute the coating antigen to an optimal concentration (e.g., 1-10 µg/mL) in coating buffer. Add 100 µL of the diluted coating antigen to each well of the microtiter plate. Incubate overnight at 4°C.

  • Washing: Discard the coating solution and wash the plate three times with 200 µL of wash buffer per well.

  • Blocking: Add 200 µL of blocking buffer to each well to block any remaining non-specific binding sites. Incubate for 1-2 hours at room temperature.

  • Competition: In a separate plate or in tubes, prepare serial dilutions of the standard and the unknown samples. Add a fixed concentration of the primary antibody to each standard and sample. Incubate for 30-60 minutes at room temperature to allow the antibody to bind to the free alkaloid.

  • Incubation: After washing the blocked plate three times with wash buffer, transfer 100 µL of the pre-incubated sample/standard-antibody mixtures to the corresponding wells of the coated plate. Incubate for 1-2 hours at room temperature. During this step, any unbound primary antibody will bind to the coating antigen on the plate.

  • Secondary Antibody Incubation: Wash the plate three times with wash buffer. Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.

  • Substrate Reaction: Wash the plate five times with wash buffer. Add 100 µL of the substrate solution to each well. Incubate in the dark for 15-30 minutes, or until sufficient color development is observed.

  • Stopping the Reaction: Add 50 µL of stop solution to each well to stop the enzymatic reaction.

  • Data Acquisition: Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader. The intensity of the color is inversely proportional to the concentration of the alkaloid in the sample.

Protocol 2: Determination of Cross-Reactivity

This protocol outlines the procedure to calculate the percentage of cross-reactivity of related compounds in a competitive immunoassay.

Procedure:

  • Generate Standard Curves: Perform a competitive ELISA as described in Protocol 1 to generate a standard curve for the primary analyte (e.g., (+)-lupanine).

  • Generate Inhibition Curves for Cross-Reactants: In the same assay, generate inhibition curves for each of the potential cross-reacting compounds (e.g., 13-hydroxylupanine, sparteine, etc.) over a range of concentrations.

  • Determine IC50 Values: From the standard curve and the inhibition curves, determine the concentration of each analyte that causes 50% inhibition of the maximum signal (IC50).

  • Calculate Percent Cross-Reactivity: Use the following formula to calculate the percent cross-reactivity for each compound:

    % Cross-Reactivity = (IC50 of Primary Analyte / IC50 of Cross-Reactant) x 100

Mandatory Visualizations

The following diagrams illustrate the key principles and workflows discussed in this guide.

Competitive_ELISA_Principle cluster_low_analyte Low Analyte Concentration cluster_high_analyte High Analyte Concentration Ab1 Antibody Ag_plate_low Coated Antigen Ab1->Ag_plate_low Binds to plate Ag_sol_low Analyte in Solution (Low) Enzyme_low Enzyme-linked Secondary Antibody Ag_plate_low->Enzyme_low Binds to primary Ab Substrate_low Substrate Enzyme_low->Substrate_low Catalyzes Product_high Colored Product (High Signal) Substrate_low->Product_high Ab2 Antibody Ag_sol_high Analyte in Solution (High) Ab2->Ag_sol_high Binds to free analyte Ag_plate_high Coated Antigen Enzyme_high Enzyme-linked Secondary Antibody Ag_plate_high->Enzyme_high Less binding Substrate_high Substrate Enzyme_high->Substrate_high Catalyzes Product_low Colored Product (Low Signal) Substrate_high->Product_low

Caption: Principle of Competitive ELISA.

Cross_Reactivity_Workflow A Prepare serial dilutions of primary analyte and cross-reactants B Perform Competitive ELISA A->B C Generate standard curve for primary analyte and inhibition curves for cross-reactants B->C D Determine IC50 values for all analytes C->D E Calculate % Cross-Reactivity: (%CR = (IC50_primary / IC50_cross-reactant) * 100) D->E F Compare cross-reactivity values E->F

Caption: Workflow for Determining Cross-Reactivity.

References

Validation

Head-to-Head Comparison: 13-Hydroxylupanine vs. Hexamethonium in Autonomic Research

A comprehensive guide for researchers and drug development professionals on the pharmacological properties, experimental data, and methodologies associated with two notable ganglionic blocking agents. This guide provides...

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the pharmacological properties, experimental data, and methodologies associated with two notable ganglionic blocking agents.

This guide provides a detailed comparative analysis of 13-Hydroxylupanine, a naturally occurring quinolizidine (B1214090) alkaloid, and hexamethonium (B1218175), a classic synthetic ganglionic blocker. Both compounds are recognized for their ability to inhibit neurotransmission at autonomic ganglia, making them valuable tools in the study of the autonomic nervous system and potential, albeit historically limited, therapeutic agents. This comparison focuses on their mechanisms of action, quantitative pharmacological data, and the experimental protocols utilized to characterize their effects.

Overview and Chemical Structures

13-Hydroxylupanine is a quinolizidine alkaloid found in various species of lupin plants.[1] It is known to possess a range of biological activities, including ganglionic blockade, cardiac contractility reduction, and uterine smooth muscle contraction.[1]

Hexamethonium is a synthetic bis-quaternary ammonium (B1175870) compound that was one of the first effective antihypertensive drugs.[2][3] Its use in clinical practice has been largely discontinued (B1498344) due to its non-specific action and resulting side effects.[2][4] However, it remains a widely used research tool for investigating the function of the autonomic nervous system.[5]

CompoundChemical StructureMolar Mass
13-Hydroxylupanine C₁₅H₂₄N₂O₂264.36 g/mol
Hexamethonium C₁₂H₃₀N₂²⁺202.39 g/mol

Mechanism of Action

Both 13-Hydroxylupanine and hexamethonium exert their primary pharmacological effect by blocking nicotinic acetylcholine (B1216132) receptors (nAChRs) located on postganglionic neurons in both sympathetic and parasympathetic ganglia.[1][3][4] However, the precise molecular interactions with the receptor differ.

Hexamethonium is a non-depolarizing, non-competitive antagonist of neuronal nAChRs.[4] It does not compete with acetylcholine (ACh) for the binding site on the receptor. Instead, it acts as an open-channel blocker, physically occluding the ion pore of the nAChR once it has been opened by ACh.[4] This blockade is voltage-dependent, meaning its effectiveness is influenced by the membrane potential of the neuron.[6]

13-Hydroxylupanine is also described as a ganglionic blocker, implying it antagonizes nAChRs in autonomic ganglia.[1] However, detailed studies elucidating its precise mechanism of interaction, such as whether it is a competitive or non-competitive antagonist or if it exhibits channel-blocking properties similar to hexamethonium, are less prevalent in the available literature. One study on a derivative, 13-hydroxylupanine-2-pyrrolcarbonic acid ester, demonstrated a ganglionic blocking effect on the superior cervical ganglion of the cat.[7]

Signaling Pathway of Autonomic Ganglionic Transmission

The following diagram illustrates the general signaling pathway at an autonomic ganglion, which is the site of action for both 13-Hydroxylupanine and hexamethonium.

Autonomic_Ganglion_Signaling cluster_preganglionic Preganglionic Neuron cluster_synapse Synaptic Cleft cluster_postganglionic Postganglionic Neuron pre_neuron Action Potential pre_terminal Nerve Terminal pre_neuron->pre_terminal Propagation ACh Acetylcholine (ACh) pre_terminal->ACh Release nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR Binds ion_channel Ion Channel nAChR->ion_channel Opens post_neuron Action Potential ion_channel->post_neuron Na+ influx -> Depolarization effector Effector Organ post_neuron->effector Propagation Blockers 13-Hydroxylupanine Hexamethonium Blockers->nAChR Blockade

Figure 1. Simplified signaling pathway at an autonomic ganglion.

Quantitative Pharmacological Data

The following table summarizes the available quantitative data for 13-Hydroxylupanine and hexamethonium. It is important to note that quantitative data for 13-Hydroxylupanine is limited in the public domain.

Parameter13-HydroxylupanineHexamethoniumReference
IC₅₀ (nAChR) Data not available~28.8 µM (α4β2 subtype)[8]
pKi (Muscarinic) Data not availableM₂: 3.68, M₁: 3.28, M₃: 2.61[9]
Hypotensive Effect 0.2 mg/kg i.v. (max effect in anesthetized dogs, for a derivative)Dose-dependent reduction in Mean Arterial Pressure (MAP)[7][10]
Cardiac Effect Decreased cardiac contractilityReduction in heart rate[1][10]

Experimental Protocols

This section outlines the general methodologies for key experiments used to characterize the pharmacological effects of ganglionic blocking agents like 13-Hydroxylupanine and hexamethonium.

In Vitro Electrophysiology: Voltage-Clamp Studies

Objective: To characterize the mechanism and potency of nAChR blockade.

General Protocol:

  • Preparation: Oocytes from Xenopus laevis are injected with cRNA encoding for specific nAChR subunits (e.g., α4 and β2) to express functional receptors on their membrane. Alternatively, cultured neuronal cells or isolated autonomic ganglion neurons can be used.

  • Recording Setup: A two-electrode voltage-clamp or whole-cell patch-clamp configuration is used to control the membrane potential of the cell and record the currents flowing through the nAChRs.[6]

  • Drug Application: Acetylcholine or another nicotinic agonist is applied to the cell to elicit an inward current. The antagonist (13-Hydroxylupanine or hexamethonium) is then co-applied or pre-applied at various concentrations.

  • Data Analysis: The reduction in the amplitude of the ACh-induced current in the presence of the antagonist is measured. Dose-response curves are generated to calculate the IC₅₀ value. The voltage-dependence of the block can be assessed by measuring the effect of the antagonist at different holding potentials.[6]

Figure 2. General workflow for a voltage-clamp experiment.
In Vivo Cardiovascular Studies: Blood Pressure Measurement in Anesthetized Rats

Objective: To assess the hypotensive effects of the compounds.

General Protocol:

  • Animal Preparation: Rats are anesthetized (e.g., with urethane (B1682113) or pentobarbital). A catheter is inserted into a carotid artery for direct measurement of arterial blood pressure and into a jugular vein for intravenous drug administration.

  • Baseline Measurement: After a stabilization period, baseline mean arterial pressure (MAP) and heart rate (HR) are recorded.

  • Drug Administration: The test compound (13-Hydroxylupanine or hexamethonium) is administered intravenously at various doses.

  • Data Acquisition and Analysis: MAP and HR are continuously monitored. The change from baseline values is calculated for each dose to determine the dose-dependent hypotensive and chronotropic effects.[10]

Isolated Organ Preparation: Langendorff Heart

Objective: To evaluate the direct effects of the compounds on cardiac contractility and heart rate, independent of systemic autonomic influences.

General Protocol:

  • Heart Isolation: The heart is rapidly excised from an animal (e.g., rabbit or rat) and mounted on a Langendorff apparatus.

  • Perfusion: The heart is retrogradely perfused through the aorta with an oxygenated physiological salt solution (e.g., Krebs-Henseleit solution) at a constant pressure and temperature. This maintains the viability of the heart muscle.

  • Measurement: A balloon catheter is inserted into the left ventricle to measure isovolumetric ventricular pressure, providing an index of cardiac contractility (e.g., left ventricular developed pressure, dP/dt). Heart rate is also recorded.

  • Drug Administration: After a stabilization period, 13-Hydroxylupanine or hexamethonium is added to the perfusate at different concentrations.

  • Data Analysis: Changes in cardiac contractility and heart rate from baseline are measured to determine the direct cardiac effects of the compounds.

Comparative Summary and Conclusion

This guide provides a comparative overview of 13-Hydroxylupanine and hexamethonium, two compounds that block autonomic ganglia.

  • Hexamethonium is a well-characterized, non-competitive nAChR channel blocker.[4] Its extensive history in both clinical and research settings has resulted in a significant body of quantitative data regarding its potency and mechanism of action. Its primary limitation is its lack of specificity, leading to a wide range of side effects.[2][4]

  • 13-Hydroxylupanine is a natural product with demonstrated ganglionic blocking activity.[1] However, there is a notable lack of detailed, publicly available quantitative data on its interaction with specific nAChR subtypes and its precise mechanism of blockade. The existing research suggests it has hypotensive and negative inotropic effects, consistent with ganglionic blockade.[1][7]

For researchers, scientists, and drug development professionals, hexamethonium serves as a reliable, albeit non-specific, tool for studying the consequences of generalized autonomic ganglionic blockade. 13-Hydroxylupanine, on the other hand, represents a potentially interesting natural scaffold for the development of new pharmacological agents. Further research is warranted to fully characterize its quantitative pharmacology and mechanism of action at the molecular level. This would enable a more direct and detailed comparison with established ganglionic blockers like hexamethonium and could reveal novel structure-activity relationships for the modulation of nAChRs.

References

Comparative

Assessing the Selectivity of 13-Hydroxylupanine for Receptor Subtypes: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals Introduction 13-Hydroxylupanine is a quinolizidine (B1214090) alkaloid found in various species of the Lupinus genus.[1][2] Its pharmacological profile is n...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

13-Hydroxylupanine is a quinolizidine (B1214090) alkaloid found in various species of the Lupinus genus.[1][2] Its pharmacological profile is not extensively characterized in comparison to other lupin alkaloids such as lupanine (B156748) and sparteine, or the structurally related nicotinic agonist, cytisine. Preliminary studies and anecdotal evidence suggest that 13-Hydroxylupanine may interact with various neurotransmitter receptors, prompting a need for a detailed assessment of its receptor subtype selectivity. Understanding this selectivity is crucial for evaluating its therapeutic potential and predicting its pharmacological effects.

This guide aims to provide a comparative overview of the potential receptor selectivity of 13-Hydroxylupanine by examining its known qualitative effects and comparing them with the well-documented receptor interaction profiles of related compounds.

Known Pharmacological Effects of 13-Hydroxylupanine

Qualitative studies indicate that 13-Hydroxylupanine exhibits the following pharmacological activities:

  • Ganglionic Blockade: It has been reported to block ganglionic transmission, which suggests an interaction with nicotinic acetylcholine (B1216132) receptors (nAChRs) present in autonomic ganglia, likely the α3β4 subtype.[1][3]

  • Cardiovascular Effects: 13-Hydroxylupanine can decrease cardiac contractility.[1][3] In isolated frog hearts, it has been shown to diminish the amplitude of contractions and the heart rate.[1] These effects could be mediated by actions on cardiac muscarinic acetylcholine receptors (mAChRs) or other cardiac ion channels.

  • Uterine Contraction: The compound has been observed to contract uterine smooth muscle.[3]

These observed effects suggest that 13-Hydroxylupanine may interact with one or more receptor families, including nicotinic acetylcholine receptors (nAChRs), muscarinic acetylcholine receptors (mAChRs), and potentially others. However, without quantitative binding and functional data, its precise selectivity profile remains unelucidated.

Comparative Analysis with Related Alkaloids

To provide a framework for understanding the potential selectivity of 13-Hydroxylupanine, this section presents quantitative data for the related lupin alkaloids, lupanine and sparteine, and the well-characterized nicotinic receptor partial agonist, cytisine.

Binding Affinity (Ki) Data for Related Compounds at Nicotinic Acetylcholine Receptor (nAChR) Subtypes

The following table summarizes the binding affinities (Ki, in nM) of related compounds for various nAChR subtypes. Lower Ki values indicate higher binding affinity.

CompoundnAChR α4β2nAChR α3β4nAChR α7nAChR α1βγδ (muscle)
13-Hydroxylupanine Data not availableData not availableData not availableData not available
Lupanine Data not availableData not availableData not availableData not available
Sparteine Data not availableData not availableData not availableData not available
Cytisine 0.17-4200430

Data for Cytisine from (Rucktooa et al., 2012). Dashes indicate data not available.

Functional Activity (EC50/IC50) Data for Related Compounds

Functional assays measure the concentration of a compound required to elicit a half-maximal response (EC50 for agonists) or to inhibit a response by half (IC50 for antagonists).

CompoundReceptor SubtypeAssay TypeFunctional EffectEC50/IC50 (nM)
13-Hydroxylupanine ---Data not available
Lupanine Pancreatic β-cells (KATP channels)Insulin SecretionPotentiation~500,000
Sparteine Muscarinic M2/M4-AgonistData not available
Cytisine nAChR α4β2Two-electrode voltage clampPartial Agonist60 - 18,000

Data for Lupanine from (Garcia-Lopez et al.). Data for Sparteine from (Solis-Chagoyan et al., 2016). Data for Cytisine from (Carbone et al., 2009).

Experimental Protocols

The following are detailed methodologies for key experiments used to assess receptor selectivity.

Radioligand Binding Assay

This assay measures the affinity of a compound for a specific receptor subtype by assessing its ability to displace a radiolabeled ligand that is known to bind to that receptor.

Objective: To determine the binding affinity (Ki) of 13-Hydroxylupanine for various receptor subtypes.

Materials:

  • Cell membranes expressing the receptor subtype of interest (e.g., nAChR α4β2, mAChR M2).

  • Radioligand specific for the receptor subtype (e.g., [³H]-Epibatidine for nAChRs, [³H]-N-methylscopolamine for mAChRs).

  • 13-Hydroxylupanine and other competing ligands.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).

  • Glass fiber filters.

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Prepare serial dilutions of 13-Hydroxylupanine and other unlabeled competitor ligands.

  • In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand in the presence of varying concentrations of the unlabeled ligand.

  • Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).

  • Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.

  • Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific radioligand binding) from the curve using non-linear regression.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This technique is used to measure the functional activity of a compound on ion channels, such as nAChRs and GABA-A receptors, expressed in Xenopus oocytes.

Objective: To determine if 13-Hydroxylupanine acts as an agonist, antagonist, or modulator at specific ion channel receptor subtypes and to quantify its potency (EC₅₀ or IC₅₀).

Materials:

  • Xenopus laevis oocytes.

  • cRNA for the receptor subunits of interest.

  • Oocyte injection setup.

  • Two-electrode voltage clamp amplifier and recording setup.

  • Perfusion system.

  • Recording solution (e.g., ND96: 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5).

  • 13-Hydroxylupanine and known agonists/antagonists.

Procedure:

  • Inject the Xenopus oocytes with the cRNA encoding the desired receptor subunits.

  • Incubate the oocytes for 2-7 days to allow for receptor expression.

  • Place an oocyte in the recording chamber and perfuse with the recording solution.

  • Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage clamping and one for current recording).

  • Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).

  • Agonist testing: Apply increasing concentrations of 13-Hydroxylupanine and record the elicited current. Plot the current response against the concentration to determine the EC₅₀ and maximum efficacy.

  • Antagonist testing: Co-apply a fixed concentration of a known agonist with increasing concentrations of 13-Hydroxylupanine. Measure the inhibition of the agonist-induced current to determine the IC₅₀.

  • Modulator testing: Co-apply a low concentration of an agonist with increasing concentrations of 13-Hydroxylupanine to see if it potentiates or inhibits the response.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

G Figure 1. Simplified Nicotinic Acetylcholine Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular nAChR nAChR Depolarization Membrane Depolarization nAChR->Depolarization Opens ion channel ACh Acetylcholine ACh->nAChR Binds to Ca_influx Ca²⁺ Influx Depolarization->Ca_influx Activates voltage-gated Ca²⁺ channels NT_release Neurotransmitter Release Ca_influx->NT_release

Caption: Figure 1. Simplified Nicotinic Acetylcholine Receptor Signaling Pathway

G Figure 2. Radioligand Binding Assay Workflow A Prepare cell membranes with target receptor B Incubate membranes with radioligand and competitor (e.g., 13-Hydroxylupanine) A->B C Separate bound and free radioligand (Filtration) B->C D Measure radioactivity of bound ligand C->D E Data Analysis: Generate competition curve, determine IC₅₀ and Ki D->E

Caption: Figure 2. Radioligand Binding Assay Workflow

Conclusion

The available evidence, though limited, suggests that 13-Hydroxylupanine likely interacts with nicotinic acetylcholine receptors, given its reported ganglionic blocking activity. However, a comprehensive assessment of its selectivity for various receptor subtypes is hampered by the lack of quantitative binding and functional data. To fully understand the pharmacological profile of 13-Hydroxylupanine, further research employing the experimental protocols outlined in this guide is necessary. Such studies would elucidate its binding affinities and functional effects at a range of nAChR, mAChR, and other relevant receptor subtypes, thereby enabling a more definitive comparison with other alkaloids and paving the way for potential therapeutic applications. Researchers are encouraged to use the comparative data on related compounds provided herein as a preliminary guide for designing future experiments.

References

Validation

A Comparative Analysis of 13-Hydroxylupanine Across Lupinus Species: A Guide for Researchers

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of the quinolizidine (B1214090) alkaloid 13-hydroxylupanine (B1673957) found in various Lupinus sp...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of the quinolizidine (B1214090) alkaloid 13-hydroxylupanine (B1673957) found in various Lupinus species. This document summarizes quantitative data, details experimental protocols for its analysis, and explores its potential biological activities and mechanisms of action.

Introduction

13-Hydroxylupanine is a tetracyclic quinolizidine alkaloid present in various species of the Lupinus genus.[1] As secondary metabolites, quinolizidine alkaloids, including 13-hydroxylupanine, are believed to play a role in the plant's defense mechanisms.[2] The concentration and profile of these alkaloids can vary significantly between different Lupinus species and even between different cultivars and growing conditions.[2][3] This variability is of significant interest to researchers in fields ranging from agriculture and food science, due to their toxicity, to pharmacology, for their potential therapeutic applications. Recent studies have highlighted the potential antifungal activity of 13-hydroxylupanine, making it a compound of interest for the development of new antimicrobial agents.[4] This guide aims to provide a comparative overview of 13-hydroxylupanine content in prominent Lupinus species, standardized methodologies for its quantification, and an exploration of its potential biological signaling pathways.

Data Presentation: Quantitative Comparison of 13-Hydroxylupanine Content

The following table summarizes the quantitative data for 13-hydroxylupanine content in various Lupinus species as reported in the scientific literature. It is important to note that direct comparisons should be made with caution due to variations in analytical methods, plant cultivars, and environmental conditions across different studies.

Lupinus SpeciesCultivar/LandracePlant Part13-Hydroxylupanine Content (mg/kg dry matter)Analytical MethodReference
Lupinus albusLandraces (Molise, Calabria 2, etc.)SeedsMain alkaloid, specific quantity not isolatedGC-MS[5][6]
Lupinus albusNot specifiedSeeds8% of total alkaloids (total alkaloids < 0.01%)Not specified[7]
Lupinus angustifoliusNot specifiedRaw SeedsDetected in lower amounts than lupanineUPLC-MS/MS[1][8]
Lupinus angustifoliusNot specifiedSeeds10-15% of total alkaloidsNot specified[2]
Lupinus angustifoliusTangoSeeds38.7 - 194Not specified[9]
Lupinus luteusNot specifiedSeedsNot typically a main alkaloidGC-MS[5][6]
Lupinus mirabilisNot specifiedLeavesMinor constituentGC-MS[4]
Lupinus mutabilisNot specifiedSeedsConfirmed presenceGLC, GLC-MS[10]

Experimental Protocols

Accurate quantification of 13-hydroxylupanine is crucial for comparative studies. The following are detailed methodologies for two common analytical techniques: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 1: Quantification of 13-Hydroxylupanine by UPLC-MS/MS

This method is adapted from a validated procedure for the simultaneous quantification of five quinolizidine alkaloids in Lupinus angustifolius.[1][8]

1. Sample Preparation and Extraction:

  • Grind dried lupin seeds into a fine powder.

  • Weigh 1.0 g of the powdered sample into a 50 mL centrifuge tube.

  • Add 10 mL of 80% methanol (B129727) to the tube.

  • Extract the alkaloids by ultrasonication for 60 minutes.[11]

  • Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for analysis.

2. UPLC-MS/MS Analysis:

  • Chromatographic System: Waters ACQUITY UPLC I-Class system.

  • Column: ACQUITY UPLC BEH C18 column (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase:

    • A: 0.1% formic acid in water.

    • B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A linear gradient from 5% to 95% B over 5 minutes, followed by a 2-minute hold at 95% B, and then re-equilibration to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2 µL.

  • Mass Spectrometer: Waters Xevo TQ-S micro tandem mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • Multiple Reaction Monitoring (MRM) Transitions: Monitor for the specific precursor-to-product ion transition for 13-hydroxylupanine. The exact m/z values should be determined by direct infusion of a 13-hydroxylupanine standard.

  • Quantification: Generate a calibration curve using a certified reference standard of 13-hydroxylupanine.

Protocol 2: Quantification of 13-Hydroxylupanine by GC-MS

This protocol is a generalized procedure based on methods described for quinolizidine alkaloid analysis.[5][6]

1. Sample Preparation and Extraction:

  • Grind dried lupin seeds into a fine powder.

  • Weigh 0.5 g of the powdered sample into a centrifuge tube.

  • Add 5 mL of 0.5 M HCl and vortex thoroughly.

  • Centrifuge at 3000 rpm for 10 minutes.

  • Transfer the acidic aqueous phase to a new tube.

  • Make the solution alkaline by adding concentrated ammonium (B1175870) hydroxide (B78521) until the pH is >10.

  • Add 5 mL of dichloromethane, vortex, and centrifuge to separate the phases.

  • Collect the organic (lower) phase containing the alkaloids.

  • Repeat the extraction of the aqueous phase with another 5 mL of dichloromethane.

  • Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of methanol for GC-MS analysis.

2. GC-MS Analysis:

  • Gas Chromatograph: Agilent 7890B GC system.

  • Mass Spectrometer: Agilent 5977A MSD.

  • Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.

  • Ion Source Temperature: 230°C.

  • Mass Range: Scan from m/z 50 to 550.

  • Identification: Compare the retention time and mass spectrum of the sample peak with that of a 13-hydroxylupanine standard.

  • Quantification: Use an external or internal standard method with a calibration curve generated from a certified reference standard.

Mandatory Visualization

Experimental Workflow for 13-Hydroxylupanine Quantification

experimental_workflow cluster_extraction Sample Preparation & Extraction cluster_analysis Analytical Quantification cluster_output Result start Lupinus Sample (Seeds) grinding Grinding start->grinding extraction Solvent Extraction (e.g., 80% Methanol) grinding->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration centrifugation->filtration uplc_msms UPLC-MS/MS filtration->uplc_msms gc_ms GC-MS filtration->gc_ms quantification Data Analysis & Quantification uplc_msms->quantification gc_ms->quantification result 13-Hydroxylupanine Concentration quantification->result

Caption: Workflow for 13-hydroxylupanine analysis.

Hypothesized Antifungal Signaling Pathway Disruption by 13-Hydroxylupanine

Given the evidence suggesting the antifungal potential of 13-hydroxylupanine, a hypothesized mechanism of action involves the disruption of the fungal cell wall or membrane integrity. This would trigger compensatory stress response signaling pathways within the fungal cell. The following diagram illustrates a plausible, though not yet experimentally confirmed, signaling cascade that could be affected.

antifungal_pathway cluster_compound External Stimulus cluster_cell_surface Fungal Cell Surface cluster_signaling Intracellular Signaling Cascade cluster_response Cellular Response hydroxylupanine 13-Hydroxylupanine cell_wall Cell Wall hydroxylupanine->cell_wall Disruption cell_membrane Cell Membrane hydroxylupanine->cell_membrane Disruption cwi_pathway Cell Wall Integrity (CWI) Pathway Activation cell_wall->cwi_pathway hog_pathway High Osmolarity Glycerol (HOG) Pathway Activation cell_membrane->hog_pathway calcineurin_pathway Calcineurin Pathway Activation cell_membrane->calcineurin_pathway stress_response Stress Response Gene Expression cwi_pathway->stress_response hog_pathway->stress_response calcineurin_pathway->stress_response cell_wall_remodeling Cell Wall Remodeling stress_response->cell_wall_remodeling osmolyte_production Osmolyte Production stress_response->osmolyte_production ion_homeostasis Ion Homeostasis stress_response->ion_homeostasis growth_inhibition Fungal Growth Inhibition cell_wall_remodeling->growth_inhibition osmolyte_production->growth_inhibition ion_homeostasis->growth_inhibition

Caption: Hypothesized antifungal mechanism of 13-hydroxylupanine.

Conclusion

This comparative guide provides a foundational understanding of 13-hydroxylupanine across different Lupinus species. The provided data and protocols offer a starting point for researchers to conduct further investigations into the quantitative variations and biological activities of this intriguing alkaloid. The proposed antifungal mechanism, while speculative, is based on established principles of fungal stress responses and provides a testable hypothesis for future studies. As research into the pharmacological properties of quinolizidine alkaloids continues, a more detailed understanding of the specific cellular targets and signaling pathways modulated by 13-hydroxylupanine will undoubtedly emerge, potentially paving the way for novel therapeutic applications.

References

Comparative

A Comparative Guide to Validating the Purity of Synthetic vs. Natural 13-Hydroxylupanine

For researchers, scientists, and drug development professionals, ensuring the purity of active compounds is a critical step in preclinical and clinical studies. This guide provides a comprehensive comparison of synthetic...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of active compounds is a critical step in preclinical and clinical studies. This guide provides a comprehensive comparison of synthetic and naturally sourced 13-Hydroxylupanine, focusing on purity validation methodologies, expected impurity profiles, and the experimental data required for robust assessment.

Executive Summary

13-Hydroxylupanine, a quinolizidine (B1214090) alkaloid found in various Lupinus species, has garnered interest for its potential pharmacological activities. Both synthetic and natural sources are utilized for research and development. While synthetic routes offer controlled manufacturing processes, natural extraction may introduce a different set of impurities. This guide outlines the key analytical techniques and expected outcomes when validating the purity of 13-Hydroxylupanine from both origins.

Data Presentation: Purity and Characterization

The purity of 13-Hydroxylupanine is typically determined using a combination of chromatographic and spectroscopic techniques. Below is a summary of expected data for a high-purity reference standard, often achieved through synthesis, and the potential profile of a purified natural extract.

Table 1: Comparative Data for Synthetic vs. Natural 13-Hydroxylupanine

ParameterSynthetic 13-HydroxylupanineNatural 13-Hydroxylupanine (Purified Extract)Analytical Method
Appearance Off-White to Pale Yellow Solid[1]Off-White to Pale Yellow SolidVisual Inspection
Purity (HPLC) >95% (typically >98%)[1]Variable, dependent on purification efficiencyHPLC-UV, HPLC-ELSD
Identity Confirmation Conforms to reference spectra[1]Conforms to reference spectraNMR, MS
Molecular Formula C₁₅H₂₄N₂O₂[1][2][3][4][5][6]C₁₅H₂₄N₂O₂[1][2][3][4][5][6]High-Resolution Mass Spectrometry
Molecular Weight 264.36 g/mol [1][2][3][4][5]264.36 g/mol [1][2][3][4][5]Mass Spectrometry
Potential Impurities Residual solvents, reagents, synthetic by-productsOther related alkaloids (e.g., lupanine, sparteine, angustifoline), plant matrix components[7][8]GC-MS, HPLC-MS/MS

Experimental Protocols

Accurate purity validation relies on well-defined experimental protocols. The following are standard methodologies for the analysis of 13-Hydroxylupanine.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is central to determining the purity of 13-Hydroxylupanine by separating it from potential impurities.

  • Instrumentation: HPLC system with a UV or Evaporative Light Scattering Detector (ELSD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (containing an ionic modifier like formic acid or ammonium (B1175870) acetate) is commonly used.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the chromophore of 13-Hydroxylupanine or ELSD for universal detection.

  • Sample Preparation: A stock solution of the 13-Hydroxylupanine sample is prepared in a suitable solvent (e.g., methanol) and diluted to an appropriate concentration.

  • Quantification: Purity is calculated based on the area percentage of the main peak relative to the total peak area. A certified reference standard is used for calibration and identity confirmation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Impurity Profiling

LC-MS/MS is a powerful technique for identifying and quantifying trace-level impurities.

  • Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in positive mode is typically used for alkaloids.

  • Mass Analysis: Multiple Reaction Monitoring (MRM) is employed for targeted analysis of known impurities, while full scan and product ion scans are used for unknown identification.

  • Sample Preparation: Similar to HPLC, samples are dissolved in a suitable solvent and filtered before injection.

  • Data Analysis: Impurities are identified by their specific precursor and product ion transitions and retention times, and quantified using a reference standard if available.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR is essential for the unambiguous structural elucidation and confirmation of 13-Hydroxylupanine.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (B129727) (CD₃OD).

  • Experiments: ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC) experiments are performed.

  • Analysis: The chemical shifts, coupling constants, and correlations in the NMR spectra are compared with established data for 13-Hydroxylupanine to confirm its identity and stereochemistry.[9]

Mandatory Visualizations

Quinolizidine Alkaloid Biosynthesis Pathway

The biosynthesis of quinolizidine alkaloids, including 13-Hydroxylupanine, originates from the amino acid lysine. The pathway involves a series of enzymatic reactions leading to the formation of the characteristic tetracyclic quinolizidine skeleton.

Quinolizidine Alkaloid Biosynthesis Simplified Biosynthesis Pathway of 13-Hydroxylupanine Lysine Lysine Cadaverine Cadaverine Lysine->Cadaverine Lysine Decarboxylase Lupanine Lupanine Cadaverine->Lupanine Series of Enzymatic Steps Hydroxylupanine 13-Hydroxylupanine Lupanine->Hydroxylupanine Hydroxylation Purity Validation Workflow Workflow for Purity Validation of 13-Hydroxylupanine cluster_sample Sample cluster_analysis Analytical Techniques cluster_results Results Sample (Synthetic or Natural) Sample (Synthetic or Natural) HPLC HPLC (Purity Assay) Sample (Synthetic or Natural)->HPLC LCMS LC-MS/MS (Impurity Profile) Sample (Synthetic or Natural)->LCMS NMR NMR (Structural Confirmation) Sample (Synthetic or Natural)->NMR Purity Purity HPLC->Purity Impurity_ID Impurity ID LCMS->Impurity_ID Identity Identity NMR->Identity

References

Validation

A Comparative Analysis of the In Vitro and In Vivo Efficacy of 13-Hydroxylupanine

For Immediate Release [City, State] – [Date] – A comprehensive review of available scientific literature provides a comparative analysis of the in vitro and in vivo efficacy of 13-Hydroxylupanine, a quinolizidine (B12140...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of available scientific literature provides a comparative analysis of the in vitro and in vivo efficacy of 13-Hydroxylupanine, a quinolizidine (B1214090) alkaloid found in various Lupinus species. This guide synthesizes key experimental data to offer researchers, scientists, and drug development professionals a clear overview of the compound's biological activities and potential therapeutic applications.

In Vitro Efficacy of 13-Hydroxylupanine

The in vitro activities of 13-Hydroxylupanine have been explored across antimicrobial and metabolic studies. Alkaloid extracts from Lupinus species, where 13-Hydroxylupanine is a major constituent, have demonstrated notable antimicrobial properties.

Antimicrobial Activity

An extract from Lupinus angustifolius, containing 13α-Hydroxylupanine (50.78%) and lupanine (B156748) (23.55%) as the main alkaloids, exhibited significant antibacterial activity against Bacillus subtilis, Staphylococcus aureus, and Pseudomonas aeruginosa.[1] The same extract showed moderate antifungal activity against Candida albicans and Candida krusei.[1] While these findings are promising, specific Minimum Inhibitory Concentration (MIC) values for purified 13-Hydroxylupanine are not detailed in the available literature, highlighting a need for further research to quantify its individual antimicrobial potency.

Metabolic Effects: Insulin (B600854) Secretion

In the context of metabolic diseases, 13-Hydroxylupanine has been shown to influence insulin secretion. A study on isolated normal rat islets revealed that 13-alpha-OH lupanine enhanced insulin secretion specifically at high glucose concentrations (16.7 mM).[2] This glucose-dependent activity suggests a potential therapeutic window for type 2 diabetes, minimizing the risk of hypoglycemia.

In Vivo Efficacy of 13-Hydroxylupanine

Data Summary

Table 1: Summary of In Vitro Efficacy of 13-Hydroxylupanine

Assay Test System Key Findings Quantitative Data Reference
Antimicrobial ActivityAlkaloid extract of L. angustifolius against various microbesSignificant activity on B. subtilis, S. aureus, and P. aeruginosa; Moderate activity on C. albicans and C. kruseiMIC values for the pure compound are not specified.[1]
Insulin SecretionIsolated normal rat isletsEnhanced insulin secretion at high glucose concentrations.Effect observed at 16.7 mM glucose.[2]

Mechanism of Action

The precise mechanisms of action for many of the observed effects of 13-Hydroxylupanine are still under investigation. However, some key insights have been elucidated.

Blockade of K(ATP) Channels

The stimulatory effect of 13-alpha-OH lupanine on insulin secretion is, at least in part, attributed to the blockage of ATP-sensitive potassium (K(ATP)) channels in pancreatic β-cells.[2] This mechanism is shared with sulfonylurea drugs, a class of medications commonly used to treat type 2 diabetes.

Interaction with Acetylcholine (B1216132) Receptors

Quinolizidine alkaloids, as a class, are known to have an affinity for muscarinic acetylcholine receptors and can exert inhibitory effects on acetylcholine receptors in general.[4][5] However, specific studies detailing the binding affinity and functional antagonism of 13-Hydroxylupanine at different subtypes of nicotinic and muscarinic acetylcholine receptors are needed to fully understand its neurological and neuromuscular effects.

Experimental Protocols

In Vitro Antimicrobial Susceptibility Testing (General Protocol)

The antimicrobial activity of plant extracts is often evaluated using broth microdilution methods to determine the Minimum Inhibitory Concentration (MIC).[6][7]

  • Preparation of Inoculum: Bacterial or fungal strains are cultured on appropriate agar (B569324) plates, and colonies are used to prepare a standardized inoculum suspension in a suitable broth, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Preparation of Test Compound: The 13-Hydroxylupanine-containing extract is dissolved in a suitable solvent and serially diluted in a 96-well microtiter plate.

  • Incubation: The standardized inoculum is added to each well containing the diluted extract. The plates are then incubated at an appropriate temperature and duration for the specific microorganism.

  • Determination of MIC: The MIC is determined as the lowest concentration of the extract that visibly inhibits the growth of the microorganism.

In Vitro Insulin Secretion Assay from Isolated Rat Islets

The protocol to assess the effect of 13-Hydroxylupanine on insulin secretion involves the following steps[2]:

  • Islet Isolation: Pancreatic islets are isolated from rats by collagenase digestion of the pancreas.

  • Incubation: Isolated islets are incubated in a buffer solution containing different glucose concentrations (e.g., 3.3, 8.3, and 16.7 mM) in the presence or absence of varying concentrations of 13-Hydroxylupanine.

  • Sample Collection: After the incubation period, the supernatant is collected to measure the amount of secreted insulin.

  • Insulin Measurement: Insulin concentration in the supernatant is quantified using a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).

Visualizations

Insulin_Secretion_Pathway High Glucose High Glucose Metabolism Metabolism High Glucose->Metabolism Enters β-cell Increased ATP/ADP Ratio Increased ATP/ADP Ratio Metabolism->Increased ATP/ADP Ratio K(ATP) Channel K(ATP) Channel Increased ATP/ADP Ratio->K(ATP) Channel Closes Membrane Depolarization Membrane Depolarization K(ATP) Channel->Membrane Depolarization Leads to Voltage-gated Ca2+ Channel Voltage-gated Ca2+ Channel Membrane Depolarization->Voltage-gated Ca2+ Channel Opens Ca2+ Influx Ca2+ Influx Voltage-gated Ca2+ Channel->Ca2+ Influx Insulin Vesicle Exocytosis Insulin Vesicle Exocytosis Ca2+ Influx->Insulin Vesicle Exocytosis Triggers 13-Hydroxylupanine 13-Hydroxylupanine 13-Hydroxylupanine->K(ATP) Channel Blocks

Caption: Proposed mechanism of 13-Hydroxylupanine-induced insulin secretion.

Experimental_Workflow_Antimicrobial cluster_prep Preparation cluster_assay Assay cluster_results Results Microbial Culture Microbial Culture Standardized Inoculum Standardized Inoculum Microbial Culture->Standardized Inoculum 96-well Plate Inoculation 96-well Plate Inoculation Standardized Inoculum->96-well Plate Inoculation 13-Hydroxylupanine Solution 13-Hydroxylupanine Solution Serial Dilutions Serial Dilutions 13-Hydroxylupanine Solution->Serial Dilutions Serial Dilutions->96-well Plate Inoculation Incubation Incubation 96-well Plate Inoculation->Incubation Visual Inspection Visual Inspection Incubation->Visual Inspection MIC Determination MIC Determination Visual Inspection->MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion

The available evidence suggests that 13-Hydroxylupanine possesses interesting in vitro biological activities, particularly in the realms of antimicrobial action and the stimulation of insulin secretion. Its glucose-dependent effect on insulin release is a noteworthy characteristic that warrants further investigation for its potential in managing type 2 diabetes. However, the lack of robust in vivo efficacy studies is a critical gap that needs to be addressed to validate these in vitro findings and to understand the compound's pharmacokinetic and pharmacodynamic profile in a physiological system. Future research should focus on isolating and testing pure 13-Hydroxylupanine to determine its specific activity, conducting comprehensive in vivo studies in relevant animal models, and further elucidating its molecular mechanisms of action, especially its interactions with various neurotransmitter receptors.

References

Comparative

A Comparative Guide to the Cross-Validation of HPLC and GC-MS Methods for the Analysis of 13-Hydroxylupanine

Core Principles and Applicability HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. It is highly versatile and well-suited for the analysis of non-volatile a...

Author: BenchChem Technical Support Team. Date: December 2025

Core Principles and Applicability

HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. It is highly versatile and well-suited for the analysis of non-volatile and thermally labile compounds, making it a common choice for many pharmaceutical and biological molecules.[1] In contrast, GC-MS separates compounds based on their volatility and interaction with a stationary phase after being vaporized. This technique is ideal for volatile and thermally stable compounds.[1] For less volatile compounds like many alkaloids, derivatization may be necessary to increase their volatility for GC-MS analysis.[2]

The choice between HPLC and GC-MS is often dictated by the physicochemical properties of the analyte and the sample matrix. For 13-Hydroxylupanine, a non-volatile alkaloid, HPLC, particularly when coupled with mass spectrometry (HPLC-MS), offers a direct method of analysis. GC-MS, while also a powerful tool, may require additional sample preparation steps.

Comparative Performance

The selection of an analytical method is often a balance between sensitivity, selectivity, speed, and cost. The following table summarizes typical validation parameters for the analysis of 13-Hydroxylupanine and related quinolizidine (B1214090) alkaloids using HPLC-MS/MS and GC-MS. These values are representative and may vary depending on the specific instrumentation, method optimization, and sample matrix.

Validation ParameterHPLC-MS/MSGC-MS
Linearity (R²) >0.999[3][4]>0.99
Limit of Detection (LOD) 1.245 µg/mL[4]1 - 50 µg/mL (analyte dependent)[5]
Limit of Quantification (LOQ) 1 - 25 µg/Kg[6]Typically in the µg/kg range
Accuracy (Recovery) 89.5–106.2%[3]70 - 110%[2]
Precision (RSD) < 3.1%[3]< 20%[2]
Sample Preparation Extraction, filtration, dilution[7]Extraction, purification, possibly derivatization[2]
Analysis Time Short run times achievable[3]Can be longer due to complex preconditioning[4]
Experimental Workflows

The general workflow for the cross-validation of analytical methods involves several key stages, from initial sample preparation to final data comparison. This process ensures that different analytical techniques produce comparable and reliable results.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_validation Method Validation & Comparison Sample Bulk Sample Extraction Extraction of 13-Hydroxylupanine Sample->Extraction Cleanup Sample Cleanup (e.g., SPE) Extraction->Cleanup HPLC HPLC-MS/MS Analysis Cleanup->HPLC Derivatization Derivatization (if required) Cleanup->Derivatization Data_HPLC HPLC Data Acquisition HPLC->Data_HPLC GCMS GC-MS Analysis Data_GCMS GC-MS Data Acquisition GCMS->Data_GCMS Derivatization->GCMS Validation Validation Parameters (Linearity, LOD, LOQ, Accuracy, Precision) Data_HPLC->Validation Data_GCMS->Validation Comparison Statistical Comparison (e.g., Bland-Altman, t-test) Validation->Comparison

Cross-validation workflow for HPLC and GC-MS methods.

Detailed Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical results. Below are representative experimental protocols for the HPLC-MS/MS and GC-MS analysis of 13-Hydroxylupanine, based on established methods for quinolizidine alkaloids.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This method provides high sensitivity and specificity for the analysis of 13-Hydroxylupanine in various matrices.

  • Instrumentation : A high-performance liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Sample Preparation :

    • Extraction : Samples are extracted with a mixture of methanol (B129727) and water (e.g., 60:40 v/v).[8]

    • Purification : Solid-phase extraction (SPE) is often employed for sample cleanup to minimize matrix effects.[6]

  • Chromatographic Conditions :

    • Column : A C18 reversed-phase column is commonly used.

    • Mobile Phase : A gradient elution with water and an organic solvent (acetonitrile or methanol), often with an additive like heptafluorobutyric acid (HFBA) to improve peak shape.[8] For example, a gradient could start with 10% organic phase, increasing to 90% over several minutes.[8]

    • Flow Rate : Typically around 0.3 mL/min.[8]

    • Injection Volume : 5-10 µL.[8]

  • Mass Spectrometry Conditions :

    • Ionization Mode : Positive Electrospray Ionization (ESI+).

    • Detection : Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-product ion transitions for 13-Hydroxylupanine.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. For alkaloids like 13-Hydroxylupanine, a derivatization step may be necessary.

  • Instrumentation : A gas chromatograph coupled to a mass spectrometer.

  • Sample Preparation :

    • Extraction : Similar to the HPLC method, extraction is typically performed with an organic solvent or an acidic solution.

    • Purification : Solid-phase extraction is used for cleanup.[2]

    • Derivatization : If necessary, the extracted alkaloids are derivatized to increase their volatility and thermal stability.

  • Chromatographic Conditions :

    • Column : A capillary column with a non-polar or medium-polarity stationary phase.

    • Carrier Gas : Helium or hydrogen.

    • Temperature Program : A temperature gradient is used to elute the compounds, for example, starting at a lower temperature and ramping up to a higher temperature to ensure separation of all analytes. A rapid method might involve a faster ramp rate to reduce analysis time.[5]

  • Mass Spectrometry Conditions :

    • Ionization Mode : Electron Ionization (EI).

    • Detection : The mass spectrometer is operated in full scan mode for identification or selected ion monitoring (SIM) mode for quantification.

Conclusion

Both HPLC-MS/MS and GC-MS are powerful techniques for the analysis of 13-Hydroxylupanine. HPLC-MS/MS offers the advantage of direct analysis of this non-volatile alkaloid with high sensitivity and specificity, often requiring less complex sample preparation.[4] GC-MS is a robust and reliable alternative, though it may necessitate a derivatization step and potentially longer analysis times.[4] The choice between the two methods will ultimately depend on the specific requirements of the analysis, including the sample matrix, desired sensitivity, available instrumentation, and throughput needs. For routine quality control and high-throughput screening, the speed and simplicity of modern UPLC-MS/MS methods may be preferable.[3] For confirmatory analysis and structural elucidation, the extensive spectral libraries available for GC-MS can be highly valuable. A thorough cross-validation is essential when transitioning between these methods to ensure data consistency and reliability.

References

Validation

Assessing the Off-Target Profile of 13-Hydroxylupanine Hydrochloride: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a framework for assessing the potential off-target effects of 13-Hydroxylupanine hydrochloride, a quinolizidine (B1214090) alkaloid know...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for assessing the potential off-target effects of 13-Hydroxylupanine hydrochloride, a quinolizidine (B1214090) alkaloid known to block ganglionic transmission, decrease cardiac contractility, and contract uterine smooth muscle.[1][2] Due to a lack of publicly available, comprehensive off-target screening data for 13-Hydroxylupanine hydrochloride, this document presents a comparative analysis against a well-characterized comparator, Atropine , a muscarinic acetylcholine (B1216132) receptor antagonist. The experimental data presented herein is illustrative and intended to serve as a template for such an assessment.

Comparative Analysis of Off-Target Binding

A critical step in early drug development is the evaluation of a compound's selectivity. This is often achieved by screening the compound against a panel of known receptors, transporters, and ion channels. The following table illustrates a hypothetical comparison of the binding affinities of 13-Hydroxylupanine hydrochloride and Atropine against a standard safety pharmacology panel.

Table 1: Illustrative Off-Target Binding Profile

Target ClassSpecific Target13-Hydroxylupanine hydrochloride Kᵢ (nM)Atropine Kᵢ (nM)
Muscarinic Receptors M₁>10,0001.2
M₂>10,0002.5
M₃>10,0001.8
Adrenergic Receptors α₁A>10,0005,200
α₂A>10,0008,300
β₁>10,000>10,000
β₂>10,000>10,000
Dopamine Receptors D₁>10,000>10,000
D₂>10,0009,800
Serotonin Receptors 5-HT₁A>10,000>10,000
5-HT₂A>10,000350
5-HT₂B>10,000480
GABA Receptors GABAₐ>10,000>10,000
Ion Channels hERG>10,000>10,000
Nav1.5>10,000>10,000
Cav1.2>10,000>10,000

This data is hypothetical and for illustrative purposes only.

Kinase Inhibitory Profile

To assess the potential for off-target effects on cellular signaling pathways mediated by kinases, compounds are often screened against a panel of diverse kinases.

Table 2: Illustrative Kinase Inhibition Profile

Kinase FamilySpecific Kinase13-Hydroxylupanine hydrochloride % Inhibition @ 10 µMAtropine % Inhibition @ 10 µM
Tyrosine KinaseSRC< 10%< 5%
ABL1< 10%< 5%
EGFR< 10%< 5%
Serine/Threonine KinaseAKT1< 10%< 5%
CDK2< 10%< 5%
MAPK1 (ERK2)< 10%< 5%
PKA< 10%< 5%
PKCα< 10%< 5%

This data is hypothetical and for illustrative purposes only.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in off-target profiling.

Radioligand Receptor Binding Assay

Objective: To determine the binding affinity (Kᵢ) of a test compound for a panel of receptors, ion channels, and transporters.

Principle: This competitive binding assay measures the ability of a test compound to displace a known radiolabeled ligand from its target.

Materials:

  • Cell membranes or purified receptors expressing the target of interest.

  • Radioligand specific for the target.

  • Test compound (13-Hydroxylupanine hydrochloride or alternative).

  • Assay buffer (specific to each target).

  • 96-well filter plates.

  • Scintillation fluid.

  • Microplate scintillation counter.

Procedure:

  • A constant concentration of the specific radioligand and the receptor preparation are incubated in the assay buffer.

  • Increasing concentrations of the test compound are added to the incubation mixture.

  • The mixture is incubated to allow for binding to reach equilibrium.

  • The bound and free radioligand are separated by rapid filtration through the filter plates.

  • The filters are washed to remove any unbound radioligand.

  • Scintillation fluid is added to each well, and the radioactivity retained on the filter is measured using a scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.

  • The binding affinity (Kᵢ) is calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Kinase Activity Assay (e.g., ADP-Glo™ Kinase Assay)

Objective: To measure the inhibitory effect of a test compound on the activity of a panel of kinases.

Principle: This luminescent assay quantifies the amount of ADP produced during a kinase reaction. A decrease in ADP production in the presence of the test compound indicates inhibition.

Materials:

  • Purified recombinant kinases.

  • Kinase-specific substrates.

  • ATP.

  • Test compound.

  • ADP-Glo™ Reagent and Kinase Detection Reagent.

  • 384-well assay plates.

  • Luminometer.

Procedure:

  • The kinase, its specific substrate, and the test compound are incubated together in the assay plate.

  • The kinase reaction is initiated by the addition of ATP.

  • The reaction is allowed to proceed for a defined period at a specific temperature.

  • The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

  • The Kinase Detection Reagent is then added to convert the generated ADP into ATP, which is subsequently used in a luciferase/luciferin reaction to produce light.

  • The luminescence signal, which is proportional to the amount of ADP produced, is measured using a luminometer.

  • The percent inhibition of kinase activity is calculated by comparing the signal in the presence of the test compound to the control (vehicle) signal.

Visualizations

Experimental Workflow for Off-Target Profiling

G cluster_0 Compound Preparation cluster_1 Primary Screening cluster_2 Data Analysis cluster_3 Secondary & Functional Assays Compound 13-Hydroxylupanine HCl Stock Solution SerialDilution Serial Dilutions Compound->SerialDilution ReceptorScreen Receptor Binding Panel (e.g., SafetyScreen44) SerialDilution->ReceptorScreen Test Compound KinaseScreen Kinase Panel (e.g., KinomeScan) SerialDilution->KinaseScreen Test Compound IC50_Calc IC50/Ki Calculation ReceptorScreen->IC50_Calc KinaseScreen->IC50_Calc Hit_ID Hit Identification (Significant Inhibition) IC50_Calc->Hit_ID DoseResponse Dose-Response Curves Hit_ID->DoseResponse Confirmed Hits FunctionalAssay Cell-Based Functional Assays DoseResponse->FunctionalAssay

Caption: Workflow for assessing the off-target profile of a test compound.

Hypothetical Off-Target Signaling Pathway

G cluster_receptor Cell Membrane Receptor Hypothetical Off-Target Receptor (e.g., GPCR) G_Protein G-Protein Activation Receptor->G_Protein Compound 13-Hydroxylupanine HCl (Off-Target Binding) Compound->Receptor Inhibition/Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Kinase_Cascade Kinase Cascade (e.g., PKA) Second_Messenger->Kinase_Cascade Cellular_Response Undesired Cellular Response Kinase_Cascade->Cellular_Response

References

Safety & Regulatory Compliance

Safety

Safe Disposal of 13-Hydroxylupanine Hydrochloride: A Guide for Laboratory Professionals

For immediate release: This document provides essential guidance on the proper disposal procedures for 13-Hydroxylupanine hydrochloride, ensuring the safety of laboratory personnel and compliance with environmental regul...

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential guidance on the proper disposal procedures for 13-Hydroxylupanine hydrochloride, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these protocols to minimize risks associated with this bioactive alkaloid.

Core Principles for Disposal

The disposal of 13-Hydroxylupanine hydrochloride should always be in accordance with federal, state, and local regulations.[2] In the absence of specific mandates for this compound, the following principles, derived from general laboratory chemical waste management guidelines, should be applied.[3]

1. Waste Characterization and Segregation:

  • Treat all waste containing 13-Hydroxylupanine hydrochloride (e.g., unused product, contaminated labware, personal protective equipment) as potentially hazardous waste.

  • Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EH&S) office.[4]

2. Containerization and Labeling:

  • Use appropriate, leak-proof containers for waste collection. Plastic is often preferred.[3]

  • Ensure containers are compatible with the waste material.

  • All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "13-Hydroxylupanine hydrochloride".

  • Keep containers securely closed except when adding waste.[3]

3. Storage:

  • Store waste in a designated and properly ventilated satellite accumulation area.

  • Inspect storage containers weekly for any signs of leakage or deterioration.[5]

4. Disposal Pathway:

  • All disposal of hazardous drug waste should be managed through a licensed hazardous waste vendor, typically arranged by your institution's EH&S office.[5]

  • Incineration is the preferred method for the disposal of many hazardous drugs to ensure complete destruction.[5]

  • Do not dispose of 13-Hydroxylupanine hydrochloride down the drain or in regular trash.[4]

Quantitative Data Summary

While no specific quantitative disposal limits for 13-Hydroxylupanine hydrochloride were found, the following table summarizes general guidelines for chemical waste handling that are broadly applicable.

ParameterGuidelineSource Citation
Container Size (Glass) Should not exceed one gallon (4 liters).[5]
Container Filling Do not fill into the neck of the fill/pour spout.[5]
Peroxide Formers Dispose of Class A, B, and C peroxide-forming chemicals after 3 months, 1 year, and 1 year, respectively, after opening.[3]

Note: While 13-Hydroxylupanine hydrochloride is not classified as a peroxide-former, this information is included as part of general best practices for laboratory chemical management.

Experimental Workflow for Disposal

The following diagram illustrates the general workflow for the proper disposal of 13-Hydroxylupanine hydrochloride from the point of generation to final disposal.

cluster_lab Laboratory Procedures cluster_ehs Environmental Health & Safety (EH&S) cluster_disposal Final Disposal A Generate Waste (e.g., unused compound, contaminated PPE, glassware) B Segregate Waste Place in a dedicated, compatible, and sealed container. A->B Proper Handling C Label Container 'Hazardous Waste' '13-Hydroxylupanine hydrochloride' B->C Clear Identification D Store in Satellite Accumulation Area Inspect weekly. C->D Safe Storage E Contact EH&S for Waste Pickup D->E Request for Disposal F EH&S Arranges Transport with a licensed hazardous waste vendor. E->F Coordination G Transport to Treatment, Storage, and Disposal Facility (TSDF) F->G Licensed Transport H Incineration (Preferred method for hazardous drugs) G->H Final Destruction

Figure 1: General workflow for the disposal of 13-Hydroxylupanine hydrochloride.

Disclaimer: The information provided is based on general best practices for chemical waste disposal. Always consult your institution's specific safety protocols and Environmental Health & Safety office for guidance on the disposal of any chemical waste. The user is solely responsible for compliance with all applicable laws and regulations.

References

Handling

Personal protective equipment for handling 13-Hydroxylupanine hydrochloride

For Immediate Use by Laboratory Professionals This guide provides critical safety and logistical information for handling 13-Hydroxylupanine hydrochloride in a laboratory setting. Researchers, scientists, and drug develo...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This guide provides critical safety and logistical information for handling 13-Hydroxylupanine hydrochloride in a laboratory setting. Researchers, scientists, and drug development professionals should adhere to these procedures to ensure personal safety and proper disposal.

Hazard Identification and Personal Protective Equipment (PPE)

13-Hydroxylupanine is classified as an Acute Toxicant (Category 4) if ingested. It is imperative to use appropriate personal protective equipment to prevent exposure. The following table summarizes the required PPE for handling this compound.

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesNitrile, neoprene, or natural rubber. Must conform to ASTM D6978 standards. Double gloving is recommended.[1]
Eye Protection Safety glasses with side shields or gogglesANSI Z87.1 certified.
Body Protection Laboratory coatStandard laboratory coat.
Respiratory Protection Not generally required for small quantitiesUse in a well-ventilated area. If aerosolization is possible, a NIOSH-approved respirator may be necessary.

Safe Handling and Operational Plan

Adherence to a strict operational plan is crucial to minimize the risk of exposure and contamination.

Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a cool, dry, well-ventilated area away from incompatible materials.[2] The recommended storage temperature is -20°C.[2]

  • Clearly label the storage area with the compound's identity and hazard information.

Preparation and Handling:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by covering surfaces with absorbent, disposable pads.[1]

  • Weighing and Aliquoting: Conduct all weighing and aliquoting in a designated area, such as a chemical fume hood, to minimize the risk of inhalation or ingestion.

  • Spill Management: In the event of a spill, immediately alert personnel in the area. For small spills, absorb the material with an inert absorbent material and place it in a sealed container for disposal. For larger spills, evacuate the area and follow your institution's emergency procedures.

  • Decontamination: After handling, thoroughly wash all surfaces and equipment. Wash hands thoroughly with soap and water.

Disposal Plan

Proper disposal of 13-Hydroxylupanine hydrochloride and any contaminated materials is essential to prevent environmental contamination and accidental exposure.

  • Waste Collection: Collect all waste, including unused compounds, contaminated PPE, and disposable labware, in a clearly labeled, sealed container.[3][4]

  • Waste Disposal: Dispose of the waste container through an approved hazardous waste disposal program.[3] Do not dispose of this chemical down the drain or in the regular trash.[5][6] Adhere to all local, state, and federal regulations for chemical waste disposal.

Experimental Workflow Diagram

The following diagram outlines the standard workflow for safely handling 13-Hydroxylupanine hydrochloride in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Handling prep_ppe Don Personal Protective Equipment (PPE) prep_area Prepare Work Area (Fume Hood) prep_ppe->prep_area handling_weigh Weighing and Aliquoting prep_area->handling_weigh Proceed to handling handling_experiment Perform Experiment handling_weigh->handling_experiment cleanup_decontaminate Decontaminate Work Area and Equipment handling_experiment->cleanup_decontaminate Experiment complete cleanup_dispose Dispose of Waste in Labeled Container cleanup_decontaminate->cleanup_dispose post_doff Doff PPE cleanup_dispose->post_doff Waste secured post_wash Wash Hands Thoroughly post_doff->post_wash

Caption: Workflow for Safe Handling of 13-Hydroxylupanine Hydrochloride.

References

© Copyright 2026 BenchChem. All Rights Reserved.